molecular formula C46H72O17 B1164357 2''-O-Acetylsprengerinin C

2''-O-Acetylsprengerinin C

Cat. No.: B1164357
M. Wt: 897.1 g/mol
InChI Key: OCAMOXMEKMIFIR-BDMYDKAUSA-N
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Description

2/'/'-O-Acetylsprengerinin C has been reported in Ophiopogon japonicus with data available.

Properties

IUPAC Name

[(2S,3R,4R,5R,6S)-4,5-dihydroxy-2-[(2R,3R,4S,5S,6R)-4-hydroxy-6-(hydroxymethyl)-2-[(1S,2S,4S,5'R,6R,7S,8R,9S,12S,13R,16S)-5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-18-ene-6,2'-oxane]-16-yl]oxy-5-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxyoxan-3-yl]oxy-6-methyloxan-3-yl] acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C46H72O17/c1-20-9-14-46(56-18-20)21(2)32-30(63-46)16-28-26-8-7-24-15-25(10-12-44(24,5)27(26)11-13-45(28,32)6)59-43-40(62-42-39(58-23(4)48)35(52)33(50)22(3)57-42)37(54)38(31(17-47)60-43)61-41-36(53)34(51)29(49)19-55-41/h7,20-22,25-43,47,49-54H,8-19H2,1-6H3/t20-,21+,22+,25+,26-,27+,28+,29-,30+,31-,32+,33+,34+,35-,36-,37+,38-,39-,40-,41+,42+,43-,44+,45+,46-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OCAMOXMEKMIFIR-BDMYDKAUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC2(C(C3C(O2)CC4C3(CCC5C4CC=C6C5(CCC(C6)OC7C(C(C(C(O7)CO)OC8C(C(C(CO8)O)O)O)O)OC9C(C(C(C(O9)C)O)O)OC(=O)C)C)C)C)OC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1CC[C@@]2([C@H]([C@H]3[C@@H](O2)C[C@@H]4[C@@]3(CC[C@H]5[C@H]4CC=C6[C@@]5(CC[C@@H](C6)O[C@H]7[C@@H]([C@H]([C@@H]([C@H](O7)CO)O[C@H]8[C@@H]([C@H]([C@@H](CO8)O)O)O)O)O[C@H]9[C@@H]([C@@H]([C@H]([C@@H](O9)C)O)O)OC(=O)C)C)C)C)OC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C46H72O17
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

897.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Isolating 2''-O-Acetylsprengerinin C from Ophiopogon japonicus: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the isolation and preliminary biological characterization of 2''-O-Acetylsprengerinin C, a steroidal saponin (B1150181) derived from the roots of Ophiopogon japonicus. This document details the experimental protocols for extraction, purification, and outlines potential biological activities based on existing research on related compounds from the same plant source.

Introduction

Ophiopogon japonicus, commonly known as Mondo grass or Mai Men Dong in traditional Chinese medicine, is a rich source of various bioactive compounds, including steroidal saponins (B1172615). These saponins have garnered significant interest in the scientific community for their diverse pharmacological effects, including anti-inflammatory, cytotoxic, and cardioprotective properties. Among these, this compound is a noteworthy steroidal saponin. This guide offers a detailed methodology for its isolation and provides context for its potential therapeutic applications.

Data Presentation

While specific quantitative data for the isolation of this compound is not extensively available in public literature, the following table summarizes the typical enrichment of total steroidal saponins (TSS) from Ophiopogon japonicus, which provides a reasonable expectation for the isolation process of a specific constituent like this compound.

ParameterCrude ExtractResin-Enriched Fraction
Total Steroidal Saponin Content (%) 1.8313.86
Enrichment Fold -7.59
Recovery Yield (%) -82.68

Table 1: Enrichment of Total Steroidal Saponins (TSS) from the Fibrous Roots of Ophiopogon japonicus using Macroporous Adsorption Resin Chromatography. Data is indicative of a general enrichment process and not specific to this compound.[1]

Experimental Protocols

The isolation of this compound from the roots of Ophiopogon japonicus involves a multi-step process encompassing extraction and several chromatographic purification stages.

Extraction

The initial step involves the extraction of crude saponins from the dried and powdered roots of Ophiopogon japonicus.

  • Plant Material: 15.5 kg of dried and powdered roots of O. japonicus.

  • Solvent: 75% Ethanol (EtOH).

  • Procedure:

    • Reflux the powdered plant material with 60 L of 75% EtOH for 1.5 hours.

    • Repeat the extraction process three times.

    • Combine the extracts and evaporate the solvent under reduced pressure to obtain a crude residue (approximately 825 g).[2]

Macroporous Resin Column Chromatography

The crude extract is then subjected to macroporous resin chromatography to enrich the steroidal saponin fraction.

  • Resin: D101 macroporous resin.

  • Procedure:

    • Suspend the crude residue in water.

    • Apply the suspension to a D101 macroporous resin column.

    • Elute successively with gradients of EtOH–H₂O (0:100, 30:70, 70:30, and 95:5, v/v) to yield four sub-fractions.[2]

    • The fraction eluted with 70:30 EtOH-H₂O is typically enriched with steroidal saponins.

Liquid-Liquid Extraction

Further purification is achieved through liquid-liquid extraction.

  • Procedure:

    • Suspend the saponin-rich fraction in water.

    • Extract successively with ethyl acetate (B1210297) (3 x 10 L) and n-butyl alcohol (3 x 10 L).

    • The n-butyl alcohol extract, which contains the majority of the steroidal saponins, is collected and concentrated.[2]

Silica (B1680970) Gel Column Chromatography

The n-butyl alcohol extract is then separated using silica gel column chromatography.

  • Stationary Phase: Silica gel.

  • Mobile Phase: A gradient of Chloroform-Methanol-Water (CHCl₃–MeOH–H₂O) from 90:10:1 to 10:90:5 (v/v).

  • Procedure:

    • Apply the concentrated n-butyl alcohol extract to a silica gel column.

    • Elute with the solvent gradient to obtain multiple sub-fractions.

    • Monitor the fractions using Thin Layer Chromatography (TLC).[2]

Preparative High-Performance Liquid Chromatography (PHPLC)

The final purification of this compound is achieved using preparative HPLC.

  • Stationary Phase: C18 reversed-phase silica gel.

  • Detection: Evaporative Light Scattering Detector (ELSD) and Diode Array Detector (DAD).

  • Procedure:

    • Pool the fractions from the silica gel column that contain the target compound based on TLC analysis.

    • Inject the pooled fractions into a preparative HPLC system.

    • Isolate the peak corresponding to this compound.

    • Confirm the structure and purity of the isolated compound using spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).[2]

Visualization of Experimental Workflow

Isolation_Workflow Start Dried & Powdered Roots of Ophiopogon japonicus Extraction Extraction with 75% Ethanol Start->Extraction Crude_Extract Crude Residue Extraction->Crude_Extract Macroporous_Resin D101 Macroporous Resin Column Chromatography Crude_Extract->Macroporous_Resin Saponin_Fraction Saponin-Enriched Fraction Macroporous_Resin->Saponin_Fraction Liquid_Extraction Liquid-Liquid Extraction (Ethyl Acetate & n-Butyl Alcohol) Saponin_Fraction->Liquid_Extraction nBuOH_Extract n-Butyl Alcohol Extract Liquid_Extraction->nBuOH_Extract Silica_Gel Silica Gel Column Chromatography nBuOH_Extract->Silica_Gel Purified_Fractions Partially Purified Fractions Silica_Gel->Purified_Fractions PHPLC Preparative HPLC (C18 Column) Purified_Fractions->PHPLC Final_Compound This compound PHPLC->Final_Compound

Caption: Isolation workflow for this compound.

Biological Activity and Potential Signaling Pathways

While specific studies on the biological activity of this compound are limited, research on other steroidal saponins from Ophiopogon japonicus provides valuable insights into its potential pharmacological effects.

Cytotoxic Activity

Several steroidal saponins isolated from Ophiopogon japonicus have demonstrated in vitro cytotoxic activities against various human cancer cell lines, including MDA-MB-435 (melanoma), HepG2 (liver cancer), and A549 (lung cancer).[2] This suggests that this compound may also possess anticancer properties.

Anti-inflammatory Activity

Extracts of Ophiopogon japonicus and its isolated steroidal saponins have been shown to exhibit significant anti-inflammatory effects. One of the key mechanisms underlying this activity is the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway. NF-κB is a crucial transcription factor that regulates the expression of numerous pro-inflammatory genes.

The canonical NF-κB signaling pathway is a likely target for the anti-inflammatory action of steroidal saponins. In this pathway, inflammatory stimuli lead to the activation of the IκB kinase (IKK) complex, which then phosphorylates the inhibitory protein IκBα. This phosphorylation targets IκBα for ubiquitination and subsequent degradation by the proteasome, allowing the p50/p65 NF-κB dimer to translocate to the nucleus and activate the transcription of inflammatory mediators. Steroidal saponins may interfere with this cascade at one or more steps.

NFkB_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimuli Inflammatory Stimuli (e.g., LPS, TNF-α) IKK IKK Complex Stimuli->IKK Activates IkBa_p50_p65 IκBα-p50-p65 (Inactive) IKK->IkBa_p50_p65 Phosphorylates IκBα p_IkBa p-IκBα IkBa_p50_p65->p_IkBa Proteasome Proteasome p_IkBa->Proteasome Ubiquitination & Degradation p50_p65 p50-p65 (Active) p50_p65_nuc p50-p65 p50_p65->p50_p65_nuc Translocation Saponin This compound (Hypothesized) Saponin->IKK Inhibits (Potential) DNA DNA p50_p65_nuc->DNA Binds to Transcription Transcription of Pro-inflammatory Genes DNA->Transcription Initiates

Caption: Hypothesized inhibition of the NF-κB signaling pathway.

Conclusion

This technical guide provides a framework for the isolation of this compound from Ophiopogon japonicus and highlights its potential as a bioactive compound. The detailed experimental protocols offer a practical starting point for researchers interested in natural product chemistry and drug discovery. Further investigation into the specific biological activities and mechanisms of action of this compound is warranted to fully elucidate its therapeutic potential. The information presented here serves as a valuable resource for scientists in academia and industry who are engaged in the development of novel therapeutics from natural sources.

References

Isolating 2''-O-Acetylsprengerinin C from Ophiopogon japonicus: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the isolation and preliminary biological characterization of 2''-O-Acetylsprengerinin C, a steroidal saponin derived from the roots of Ophiopogon japonicus. This document details the experimental protocols for extraction, purification, and outlines potential biological activities based on existing research on related compounds from the same plant source.

Introduction

Ophiopogon japonicus, commonly known as Mondo grass or Mai Men Dong in traditional Chinese medicine, is a rich source of various bioactive compounds, including steroidal saponins. These saponins have garnered significant interest in the scientific community for their diverse pharmacological effects, including anti-inflammatory, cytotoxic, and cardioprotective properties. Among these, this compound is a noteworthy steroidal saponin. This guide offers a detailed methodology for its isolation and provides context for its potential therapeutic applications.

Data Presentation

While specific quantitative data for the isolation of this compound is not extensively available in public literature, the following table summarizes the typical enrichment of total steroidal saponins (TSS) from Ophiopogon japonicus, which provides a reasonable expectation for the isolation process of a specific constituent like this compound.

ParameterCrude ExtractResin-Enriched Fraction
Total Steroidal Saponin Content (%) 1.8313.86
Enrichment Fold -7.59
Recovery Yield (%) -82.68

Table 1: Enrichment of Total Steroidal Saponins (TSS) from the Fibrous Roots of Ophiopogon japonicus using Macroporous Adsorption Resin Chromatography. Data is indicative of a general enrichment process and not specific to this compound.[1]

Experimental Protocols

The isolation of this compound from the roots of Ophiopogon japonicus involves a multi-step process encompassing extraction and several chromatographic purification stages.

Extraction

The initial step involves the extraction of crude saponins from the dried and powdered roots of Ophiopogon japonicus.

  • Plant Material: 15.5 kg of dried and powdered roots of O. japonicus.

  • Solvent: 75% Ethanol (EtOH).

  • Procedure:

    • Reflux the powdered plant material with 60 L of 75% EtOH for 1.5 hours.

    • Repeat the extraction process three times.

    • Combine the extracts and evaporate the solvent under reduced pressure to obtain a crude residue (approximately 825 g).[2]

Macroporous Resin Column Chromatography

The crude extract is then subjected to macroporous resin chromatography to enrich the steroidal saponin fraction.

  • Resin: D101 macroporous resin.

  • Procedure:

    • Suspend the crude residue in water.

    • Apply the suspension to a D101 macroporous resin column.

    • Elute successively with gradients of EtOH–H₂O (0:100, 30:70, 70:30, and 95:5, v/v) to yield four sub-fractions.[2]

    • The fraction eluted with 70:30 EtOH-H₂O is typically enriched with steroidal saponins.

Liquid-Liquid Extraction

Further purification is achieved through liquid-liquid extraction.

  • Procedure:

    • Suspend the saponin-rich fraction in water.

    • Extract successively with ethyl acetate (3 x 10 L) and n-butyl alcohol (3 x 10 L).

    • The n-butyl alcohol extract, which contains the majority of the steroidal saponins, is collected and concentrated.[2]

Silica Gel Column Chromatography

The n-butyl alcohol extract is then separated using silica gel column chromatography.

  • Stationary Phase: Silica gel.

  • Mobile Phase: A gradient of Chloroform-Methanol-Water (CHCl₃–MeOH–H₂O) from 90:10:1 to 10:90:5 (v/v).

  • Procedure:

    • Apply the concentrated n-butyl alcohol extract to a silica gel column.

    • Elute with the solvent gradient to obtain multiple sub-fractions.

    • Monitor the fractions using Thin Layer Chromatography (TLC).[2]

Preparative High-Performance Liquid Chromatography (PHPLC)

The final purification of this compound is achieved using preparative HPLC.

  • Stationary Phase: C18 reversed-phase silica gel.

  • Detection: Evaporative Light Scattering Detector (ELSD) and Diode Array Detector (DAD).

  • Procedure:

    • Pool the fractions from the silica gel column that contain the target compound based on TLC analysis.

    • Inject the pooled fractions into a preparative HPLC system.

    • Isolate the peak corresponding to this compound.

    • Confirm the structure and purity of the isolated compound using spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).[2]

Visualization of Experimental Workflow

Isolation_Workflow Start Dried & Powdered Roots of Ophiopogon japonicus Extraction Extraction with 75% Ethanol Start->Extraction Crude_Extract Crude Residue Extraction->Crude_Extract Macroporous_Resin D101 Macroporous Resin Column Chromatography Crude_Extract->Macroporous_Resin Saponin_Fraction Saponin-Enriched Fraction Macroporous_Resin->Saponin_Fraction Liquid_Extraction Liquid-Liquid Extraction (Ethyl Acetate & n-Butyl Alcohol) Saponin_Fraction->Liquid_Extraction nBuOH_Extract n-Butyl Alcohol Extract Liquid_Extraction->nBuOH_Extract Silica_Gel Silica Gel Column Chromatography nBuOH_Extract->Silica_Gel Purified_Fractions Partially Purified Fractions Silica_Gel->Purified_Fractions PHPLC Preparative HPLC (C18 Column) Purified_Fractions->PHPLC Final_Compound This compound PHPLC->Final_Compound

Caption: Isolation workflow for this compound.

Biological Activity and Potential Signaling Pathways

While specific studies on the biological activity of this compound are limited, research on other steroidal saponins from Ophiopogon japonicus provides valuable insights into its potential pharmacological effects.

Cytotoxic Activity

Several steroidal saponins isolated from Ophiopogon japonicus have demonstrated in vitro cytotoxic activities against various human cancer cell lines, including MDA-MB-435 (melanoma), HepG2 (liver cancer), and A549 (lung cancer).[2] This suggests that this compound may also possess anticancer properties.

Anti-inflammatory Activity

Extracts of Ophiopogon japonicus and its isolated steroidal saponins have been shown to exhibit significant anti-inflammatory effects. One of the key mechanisms underlying this activity is the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway. NF-κB is a crucial transcription factor that regulates the expression of numerous pro-inflammatory genes.

The canonical NF-κB signaling pathway is a likely target for the anti-inflammatory action of steroidal saponins. In this pathway, inflammatory stimuli lead to the activation of the IκB kinase (IKK) complex, which then phosphorylates the inhibitory protein IκBα. This phosphorylation targets IκBα for ubiquitination and subsequent degradation by the proteasome, allowing the p50/p65 NF-κB dimer to translocate to the nucleus and activate the transcription of inflammatory mediators. Steroidal saponins may interfere with this cascade at one or more steps.

NFkB_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimuli Inflammatory Stimuli (e.g., LPS, TNF-α) IKK IKK Complex Stimuli->IKK Activates IkBa_p50_p65 IκBα-p50-p65 (Inactive) IKK->IkBa_p50_p65 Phosphorylates IκBα p_IkBa p-IκBα IkBa_p50_p65->p_IkBa Proteasome Proteasome p_IkBa->Proteasome Ubiquitination & Degradation p50_p65 p50-p65 (Active) p50_p65_nuc p50-p65 p50_p65->p50_p65_nuc Translocation Saponin This compound (Hypothesized) Saponin->IKK Inhibits (Potential) DNA DNA p50_p65_nuc->DNA Binds to Transcription Transcription of Pro-inflammatory Genes DNA->Transcription Initiates

Caption: Hypothesized inhibition of the NF-κB signaling pathway.

Conclusion

This technical guide provides a framework for the isolation of this compound from Ophiopogon japonicus and highlights its potential as a bioactive compound. The detailed experimental protocols offer a practical starting point for researchers interested in natural product chemistry and drug discovery. Further investigation into the specific biological activities and mechanisms of action of this compound is warranted to fully elucidate its therapeutic potential. The information presented here serves as a valuable resource for scientists in academia and industry who are engaged in the development of novel therapeutics from natural sources.

References

An In-depth Technical Guide to 2''-O-Acetylsprengerinin C: Chemical Structure and Stereochemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2''-O-Acetylsprengerinin C is a steroidal saponin (B1150181) isolated from the roots of Ophiopogon japonicus. This technical guide provides a comprehensive overview of its chemical structure, stereochemistry, and the methodologies typically employed for the isolation and characterization of such compounds. While the original publication detailing the complete elucidation of this compound could not be definitively located in publicly accessible databases, this document compiles available information and presents established protocols for the analysis of related natural products.

Introduction

This compound is a complex natural product belonging to the class of steroidal saponins (B1172615). These compounds are characterized by a steroidal aglycone linked to one or more sugar moieties. Saponins from Ophiopogon japonicus have garnered significant interest due to their diverse biological activities, including potential cytotoxic and antioxidant effects. A thorough understanding of the precise chemical structure and stereochemistry of this compound is paramount for elucidating its mechanism of action and exploring its therapeutic potential.

Chemical Structure and Properties

Based on available data, the fundamental properties of this compound are summarized below.

PropertyValue
CAS Number 1220707-33-4
Molecular Formula C₄₆H₇₂O₁₇
Molecular Weight 897.07 g/mol
Aglycone Ruscogenin (B1680278)

The core structure is based on the spirostanol (B12661974) aglycone, ruscogenin. The stereochemistry of the aglycone and the precise linkage and composition of the sugar chain, including the position of the acetyl group, are critical determinants of its biological function. A proposed structure based on the SMILES code is presented in Figure 1.

Figure 1: Proposed Chemical Structure of this compound

G

Caption: A placeholder for the 2D chemical structure of this compound.

Stereochemistry

The stereochemistry of this compound is complex, with multiple chiral centers in both the ruscogenin aglycone and the sugar moieties. The stereochemical configuration of ruscogenin is well-established. However, the anomeric configurations (α or β) of the glycosidic linkages and the stereochemistry of the sugar units themselves are crucial for the overall three-dimensional structure and must be determined experimentally.

Key stereochemical aspects to consider include:

  • The (25R) or (25S) configuration of the spirostanol side chain.

  • The configuration of all chiral centers within the steroid nucleus.

  • The D- or L- configuration of each monosaccharide unit.

  • The α- or β- anomeric configuration of each glycosidic bond.

Experimental Protocols

The following sections outline the typical experimental workflow for the isolation and structural elucidation of steroidal saponins like this compound from Ophiopogon japonicus.

Isolation and Purification Workflow

The isolation of this compound from the roots of Ophiopogon japonicus generally follows a multi-step chromatographic process.

G Start Dried and Powdered Roots of Ophiopogon japonicus Extraction Extraction with 70-80% Ethanol Start->Extraction Concentration Concentration of Crude Extract Extraction->Concentration Partition Solvent Partitioning (e.g., n-butanol/water) Concentration->Partition ColumnChrom Column Chromatography (e.g., Silica Gel, ODS) Partition->ColumnChrom HPLC Preparative High-Performance Liquid Chromatography (HPLC) ColumnChrom->HPLC PureCompound Pure this compound HPLC->PureCompound

Caption: General workflow for the isolation of this compound.

Structural Elucidation Methodology

The determination of the chemical structure of this compound relies on a combination of spectroscopic techniques.

G Compound Isolated Compound MS Mass Spectrometry (MS) - Determine Molecular Weight - Determine Molecular Formula Compound->MS NMR Nuclear Magnetic Resonance (NMR) Spectroscopy Compound->NMR Hydrolysis Acid Hydrolysis - Identify aglycone and sugar units Compound->Hydrolysis Structure Elucidated Structure MS->Structure OneD_NMR 1D NMR (¹H, ¹³C) - Identify functional groups - Count protons and carbons NMR->OneD_NMR TwoD_NMR 2D NMR (COSY, HSQC, HMBC) - Establish connectivity - Determine glycosidic linkages NMR->TwoD_NMR OneD_NMR->Structure TwoD_NMR->Structure GC_MS GC-MS Analysis of Sugars - Determine absolute configuration (D/L) Hydrolysis->GC_MS GC_MS->Structure

Caption: Methodological flow for the structural elucidation of this compound.

Quantitative Data

While the specific ¹H and ¹³C NMR data for this compound are not available in the searched literature, the following tables represent the type of data that would be generated during its structural elucidation. The chemical shifts are highly dependent on the solvent used for analysis (commonly pyridine-d₅, methanol-d₄, or DMSO-d₆).

Table 1: Representative ¹H NMR Data for a Steroidal Saponin Aglycone (Ruscogenin Moiety)

ProtonChemical Shift (δ) ppm (Typical Range)Multiplicity
H-33.5 - 4.0m
H-65.3 - 5.6br d
H-164.4 - 4.8m
H-21 (CH₃)1.0 - 1.2d
H-19 (CH₃)1.0 - 1.3s
H-18 (CH₃)0.8 - 1.0s
H-27 (CH₃)0.6 - 0.8d

Table 2: Representative ¹³C NMR Data for a Steroidal Saponin (Ruscogenin and Sugar Moieties)

CarbonChemical Shift (δ) ppm (Typical Range)
Aglycone
C-175 - 85
C-370 - 80
C-5140 - 145
C-6120 - 125
C-1680 - 85
C-22108 - 112
Sugar Moieties
Anomeric C (C-1', C-1'', etc.)95 - 108
Other Sugar Carbons60 - 85
Acetyl Group
C=O170 - 175
CH₃20 - 25

Signaling Pathways and Biological Activity

Saponins from Ophiopogon japonicus have been reported to exhibit a range of biological activities. For instance, some saponins from this plant have been shown to induce apoptosis in cancer cells and possess antioxidant properties. The specific signaling pathways modulated by this compound have not yet been elucidated. A hypothetical signaling pathway for apoptosis induction by a related saponin is depicted below.

G Saponin This compound (Hypothetical) Receptor Cell Surface Receptor Saponin->Receptor Caspase8 Caspase-8 Activation Receptor->Caspase8 Bid Bid Cleavage to tBid Caspase8->Bid Caspase3 Caspase-3 Activation Caspase8->Caspase3 Mitochondria Mitochondrial Outer Membrane Permeabilization Bid->Mitochondria CytochromeC Cytochrome c Release Mitochondria->CytochromeC Apaf1 Apaf-1 CytochromeC->Apaf1 Caspase9 Caspase-9 Activation Apaf1->Caspase9 Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Hypothetical extrinsic and intrinsic apoptosis pathways potentially modulated by this compound.

Conclusion

This compound is a steroidal saponin with a ruscogenin aglycone, isolated from Ophiopogon japonicus. While its definitive structural elucidation and biological activity profile require further investigation through the publication of primary research data, this guide provides a comprehensive framework for understanding its chemical nature. The methodologies outlined herein represent the standard approaches for the isolation and characterization of such complex natural products, providing a valuable resource for researchers in the fields of phytochemistry, medicinal chemistry, and drug discovery. Further studies are warranted to fully characterize this compound and unlock its potential therapeutic applications.

An In-depth Technical Guide to 2''-O-Acetylsprengerinin C: Chemical Structure and Stereochemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2''-O-Acetylsprengerinin C is a steroidal saponin isolated from the roots of Ophiopogon japonicus. This technical guide provides a comprehensive overview of its chemical structure, stereochemistry, and the methodologies typically employed for the isolation and characterization of such compounds. While the original publication detailing the complete elucidation of this compound could not be definitively located in publicly accessible databases, this document compiles available information and presents established protocols for the analysis of related natural products.

Introduction

This compound is a complex natural product belonging to the class of steroidal saponins. These compounds are characterized by a steroidal aglycone linked to one or more sugar moieties. Saponins from Ophiopogon japonicus have garnered significant interest due to their diverse biological activities, including potential cytotoxic and antioxidant effects. A thorough understanding of the precise chemical structure and stereochemistry of this compound is paramount for elucidating its mechanism of action and exploring its therapeutic potential.

Chemical Structure and Properties

Based on available data, the fundamental properties of this compound are summarized below.

PropertyValue
CAS Number 1220707-33-4
Molecular Formula C₄₆H₇₂O₁₇
Molecular Weight 897.07 g/mol
Aglycone Ruscogenin

The core structure is based on the spirostanol aglycone, ruscogenin. The stereochemistry of the aglycone and the precise linkage and composition of the sugar chain, including the position of the acetyl group, are critical determinants of its biological function. A proposed structure based on the SMILES code is presented in Figure 1.

Figure 1: Proposed Chemical Structure of this compound

G

Caption: A placeholder for the 2D chemical structure of this compound.

Stereochemistry

The stereochemistry of this compound is complex, with multiple chiral centers in both the ruscogenin aglycone and the sugar moieties. The stereochemical configuration of ruscogenin is well-established. However, the anomeric configurations (α or β) of the glycosidic linkages and the stereochemistry of the sugar units themselves are crucial for the overall three-dimensional structure and must be determined experimentally.

Key stereochemical aspects to consider include:

  • The (25R) or (25S) configuration of the spirostanol side chain.

  • The configuration of all chiral centers within the steroid nucleus.

  • The D- or L- configuration of each monosaccharide unit.

  • The α- or β- anomeric configuration of each glycosidic bond.

Experimental Protocols

The following sections outline the typical experimental workflow for the isolation and structural elucidation of steroidal saponins like this compound from Ophiopogon japonicus.

Isolation and Purification Workflow

The isolation of this compound from the roots of Ophiopogon japonicus generally follows a multi-step chromatographic process.

G Start Dried and Powdered Roots of Ophiopogon japonicus Extraction Extraction with 70-80% Ethanol Start->Extraction Concentration Concentration of Crude Extract Extraction->Concentration Partition Solvent Partitioning (e.g., n-butanol/water) Concentration->Partition ColumnChrom Column Chromatography (e.g., Silica Gel, ODS) Partition->ColumnChrom HPLC Preparative High-Performance Liquid Chromatography (HPLC) ColumnChrom->HPLC PureCompound Pure this compound HPLC->PureCompound

Caption: General workflow for the isolation of this compound.

Structural Elucidation Methodology

The determination of the chemical structure of this compound relies on a combination of spectroscopic techniques.

G Compound Isolated Compound MS Mass Spectrometry (MS) - Determine Molecular Weight - Determine Molecular Formula Compound->MS NMR Nuclear Magnetic Resonance (NMR) Spectroscopy Compound->NMR Hydrolysis Acid Hydrolysis - Identify aglycone and sugar units Compound->Hydrolysis Structure Elucidated Structure MS->Structure OneD_NMR 1D NMR (¹H, ¹³C) - Identify functional groups - Count protons and carbons NMR->OneD_NMR TwoD_NMR 2D NMR (COSY, HSQC, HMBC) - Establish connectivity - Determine glycosidic linkages NMR->TwoD_NMR OneD_NMR->Structure TwoD_NMR->Structure GC_MS GC-MS Analysis of Sugars - Determine absolute configuration (D/L) Hydrolysis->GC_MS GC_MS->Structure

Caption: Methodological flow for the structural elucidation of this compound.

Quantitative Data

While the specific ¹H and ¹³C NMR data for this compound are not available in the searched literature, the following tables represent the type of data that would be generated during its structural elucidation. The chemical shifts are highly dependent on the solvent used for analysis (commonly pyridine-d₅, methanol-d₄, or DMSO-d₆).

Table 1: Representative ¹H NMR Data for a Steroidal Saponin Aglycone (Ruscogenin Moiety)

ProtonChemical Shift (δ) ppm (Typical Range)Multiplicity
H-33.5 - 4.0m
H-65.3 - 5.6br d
H-164.4 - 4.8m
H-21 (CH₃)1.0 - 1.2d
H-19 (CH₃)1.0 - 1.3s
H-18 (CH₃)0.8 - 1.0s
H-27 (CH₃)0.6 - 0.8d

Table 2: Representative ¹³C NMR Data for a Steroidal Saponin (Ruscogenin and Sugar Moieties)

CarbonChemical Shift (δ) ppm (Typical Range)
Aglycone
C-175 - 85
C-370 - 80
C-5140 - 145
C-6120 - 125
C-1680 - 85
C-22108 - 112
Sugar Moieties
Anomeric C (C-1', C-1'', etc.)95 - 108
Other Sugar Carbons60 - 85
Acetyl Group
C=O170 - 175
CH₃20 - 25

Signaling Pathways and Biological Activity

Saponins from Ophiopogon japonicus have been reported to exhibit a range of biological activities. For instance, some saponins from this plant have been shown to induce apoptosis in cancer cells and possess antioxidant properties. The specific signaling pathways modulated by this compound have not yet been elucidated. A hypothetical signaling pathway for apoptosis induction by a related saponin is depicted below.

G Saponin This compound (Hypothetical) Receptor Cell Surface Receptor Saponin->Receptor Caspase8 Caspase-8 Activation Receptor->Caspase8 Bid Bid Cleavage to tBid Caspase8->Bid Caspase3 Caspase-3 Activation Caspase8->Caspase3 Mitochondria Mitochondrial Outer Membrane Permeabilization Bid->Mitochondria CytochromeC Cytochrome c Release Mitochondria->CytochromeC Apaf1 Apaf-1 CytochromeC->Apaf1 Caspase9 Caspase-9 Activation Apaf1->Caspase9 Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Hypothetical extrinsic and intrinsic apoptosis pathways potentially modulated by this compound.

Conclusion

This compound is a steroidal saponin with a ruscogenin aglycone, isolated from Ophiopogon japonicus. While its definitive structural elucidation and biological activity profile require further investigation through the publication of primary research data, this guide provides a comprehensive framework for understanding its chemical nature. The methodologies outlined herein represent the standard approaches for the isolation and characterization of such complex natural products, providing a valuable resource for researchers in the fields of phytochemistry, medicinal chemistry, and drug discovery. Further studies are warranted to fully characterize this compound and unlock its potential therapeutic applications.

An In-depth Technical Guide to 2''-O-Acetylsprengerinin C: Natural Source and Biosynthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2''-O-Acetylsprengerinin C is a naturally occurring steroidal saponin (B1150181) isolated from the roots of Ophiopogon japonicus. As a member of the diverse saponin family, it is of interest to researchers for its potential biological activities. This technical guide provides a comprehensive overview of the current knowledge regarding its natural source, a hypothesized biosynthetic pathway, and general experimental protocols for its isolation and characterization. All quantitative and experimental data are presented to facilitate further research and drug development endeavors.

Natural Source

The sole reported natural source of this compound is the tuberous roots of the plant Ophiopogon japonicus, a member of the Liliaceae family. This plant is a well-known traditional Chinese medicine, and numerous studies have focused on the isolation and characterization of its rich content of steroidal saponins (B1172615).

Hypothesized Biosynthetic Pathway

While the complete biosynthetic pathway of this compound has not been fully elucidated, a scientifically supported hypothetical pathway can be constructed based on the known biosynthesis of steroidal saponins and the compound's structure. The pathway begins with the cyclization of 2,3-oxidosqualene (B107256) and proceeds through the formation of the key aglycone, ruscogenin, followed by glycosylation and acetylation steps.

The biosynthesis can be divided into four main stages:

  • Formation of the Triterpenoid Backbone: The pathway initiates with the cyclization of 2,3-oxidosqualene to form cycloartenol, a common precursor for plant steroids.

  • Conversion to Cholesterol: Cycloartenol undergoes a series of enzymatic modifications to yield cholesterol.

  • Formation of the Ruscogenin Aglycone: Cholesterol is then hydroxylated and further modified by cytochrome P450 monooxygenases (CYPs) to form the spirostanol (B12661974) aglycone, ruscogenin.

  • Glycosylation and Acetylation: Ruscogenin is subsequently glycosylated by UDP-glycosyltransferases (UGTs) that attach sugar moieties. The final step is the acetylation of one of the sugar residues by an acetyltransferase (AT) to yield this compound.

Hypothesized Biosynthetic Pathway of this compound Squalene Squalene Oxidosqualene 2,3-Oxidosqualene Squalene->Oxidosqualene Squalene epoxidase Cycloartenol Cycloartenol Oxidosqualene->Cycloartenol Cycloartenol synthase Cholesterol Cholesterol Cycloartenol->Cholesterol Multiple enzymatic steps Ruscogenin Ruscogenin Cholesterol->Ruscogenin Cytochrome P450 monooxygenases (CYPs) Sprengerinin_C Sprengerinin C (Glycosylated Ruscogenin) Ruscogenin->Sprengerinin_C UDP-glycosyltransferases (UGTs) Acetylsprengerinin_C This compound Sprengerinin_C->Acetylsprengerinin_C Acetyltransferase (AT)

Caption: Hypothesized biosynthetic pathway of this compound.

Experimental Protocols

General Isolation and Purification Workflow

General Isolation Workflow for Steroidal Saponins Start Dried and Powdered Roots of Ophiopogon japonicus Extraction Extraction with 70% Ethanol Start->Extraction Concentration Concentration under reduced pressure Extraction->Concentration Partition Suspension in H2O and partition with n-butanol Concentration->Partition Crude_Saponins Crude Saponin Fraction (n-butanol extract) Partition->Crude_Saponins Column_Chromatography Column Chromatography (e.g., Silica gel, ODS) Crude_Saponins->Column_Chromatography Fractions Collection of Fractions Column_Chromatography->Fractions Purification Further Purification (e.g., Preparative HPLC) Fractions->Purification Final_Product Isolated this compound Purification->Final_Product

An In-depth Technical Guide to 2''-O-Acetylsprengerinin C: Natural Source and Biosynthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2''-O-Acetylsprengerinin C is a naturally occurring steroidal saponin isolated from the roots of Ophiopogon japonicus. As a member of the diverse saponin family, it is of interest to researchers for its potential biological activities. This technical guide provides a comprehensive overview of the current knowledge regarding its natural source, a hypothesized biosynthetic pathway, and general experimental protocols for its isolation and characterization. All quantitative and experimental data are presented to facilitate further research and drug development endeavors.

Natural Source

The sole reported natural source of this compound is the tuberous roots of the plant Ophiopogon japonicus, a member of the Liliaceae family. This plant is a well-known traditional Chinese medicine, and numerous studies have focused on the isolation and characterization of its rich content of steroidal saponins.

Hypothesized Biosynthetic Pathway

While the complete biosynthetic pathway of this compound has not been fully elucidated, a scientifically supported hypothetical pathway can be constructed based on the known biosynthesis of steroidal saponins and the compound's structure. The pathway begins with the cyclization of 2,3-oxidosqualene and proceeds through the formation of the key aglycone, ruscogenin, followed by glycosylation and acetylation steps.

The biosynthesis can be divided into four main stages:

  • Formation of the Triterpenoid Backbone: The pathway initiates with the cyclization of 2,3-oxidosqualene to form cycloartenol, a common precursor for plant steroids.

  • Conversion to Cholesterol: Cycloartenol undergoes a series of enzymatic modifications to yield cholesterol.

  • Formation of the Ruscogenin Aglycone: Cholesterol is then hydroxylated and further modified by cytochrome P450 monooxygenases (CYPs) to form the spirostanol aglycone, ruscogenin.

  • Glycosylation and Acetylation: Ruscogenin is subsequently glycosylated by UDP-glycosyltransferases (UGTs) that attach sugar moieties. The final step is the acetylation of one of the sugar residues by an acetyltransferase (AT) to yield this compound.

Hypothesized Biosynthetic Pathway of this compound Squalene Squalene Oxidosqualene 2,3-Oxidosqualene Squalene->Oxidosqualene Squalene epoxidase Cycloartenol Cycloartenol Oxidosqualene->Cycloartenol Cycloartenol synthase Cholesterol Cholesterol Cycloartenol->Cholesterol Multiple enzymatic steps Ruscogenin Ruscogenin Cholesterol->Ruscogenin Cytochrome P450 monooxygenases (CYPs) Sprengerinin_C Sprengerinin C (Glycosylated Ruscogenin) Ruscogenin->Sprengerinin_C UDP-glycosyltransferases (UGTs) Acetylsprengerinin_C This compound Sprengerinin_C->Acetylsprengerinin_C Acetyltransferase (AT)

Caption: Hypothesized biosynthetic pathway of this compound.

Experimental Protocols

General Isolation and Purification Workflow

General Isolation Workflow for Steroidal Saponins Start Dried and Powdered Roots of Ophiopogon japonicus Extraction Extraction with 70% Ethanol Start->Extraction Concentration Concentration under reduced pressure Extraction->Concentration Partition Suspension in H2O and partition with n-butanol Concentration->Partition Crude_Saponins Crude Saponin Fraction (n-butanol extract) Partition->Crude_Saponins Column_Chromatography Column Chromatography (e.g., Silica gel, ODS) Crude_Saponins->Column_Chromatography Fractions Collection of Fractions Column_Chromatography->Fractions Purification Further Purification (e.g., Preparative HPLC) Fractions->Purification Final_Product Isolated this compound Purification->Final_Product

Unveiling the Profile of 2''-O-Acetylsprengerinin C: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2''-O-Acetylsprengerinin C, a steroidal saponin (B1150181) isolated from the roots of Ophiopogon japonicus, presents a promising avenue for pharmacological research. This technical guide provides a comprehensive overview of its known physicochemical properties, solubility characteristics, and a generalized experimental workflow for its isolation and analysis. While specific experimental data for this compound remains limited in publicly accessible literature, this document consolidates available information and provides a framework for future research and development.

Physicochemical Properties

PropertyValueSource
CAS Number 1220707-33-4[1][2]
Molecular Formula C46H72O17[2]
Molecular Weight 897.1 g/mol [2]
Physical Description Powder[3]
Source The roots of Ophiopogon japonicus[3]

Solubility Profile

This compound is reported to be soluble in several common laboratory solvents. This solubility profile is characteristic of many steroidal saponins (B1172615), which possess both lipophilic (the steroidal aglycone) and hydrophilic (the sugar moieties) components.

SolventSolubilitySource
DMSO Soluble[1][3]
Pyridine Soluble[1][3]
Methanol Soluble[1][3]
Ethanol Soluble[1][3]

Quantitative solubility data (e.g., in mg/mL or mmol/L) is not currently available.

Experimental Protocols

While a specific, detailed experimental protocol for the isolation and characterization of this compound could not be found in the reviewed literature, a general workflow can be inferred from standard phytochemical procedures for isolating steroidal saponins from Ophiopogon japonicus.

General Isolation and Purification Workflow

The isolation of steroidal saponins from plant material typically involves extraction, partitioning, and chromatographic separation.

G plant_material Dried Roots of Ophiopogon japonicus extraction Solvent Extraction (e.g., 75% Ethanol) plant_material->extraction crude_extract Crude Extract extraction->crude_extract partitioning Liquid-Liquid Partitioning crude_extract->partitioning fractions Solvent Fractions partitioning->fractions chromatography Column Chromatography (e.g., Silica Gel, RP-18) fractions->chromatography purified_compound This compound chromatography->purified_compound G steroidal_saponin Steroidal Saponin (e.g., from O. japonicus) cell_receptor Cell Surface Receptor steroidal_saponin->cell_receptor mek MEK cell_receptor->mek Activation erk ERK mek->erk Phosphorylation neuritogenesis Neuritogenesis erk->neuritogenesis Induction

References

Unveiling the Profile of 2''-O-Acetylsprengerinin C: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2''-O-Acetylsprengerinin C, a steroidal saponin isolated from the roots of Ophiopogon japonicus, presents a promising avenue for pharmacological research. This technical guide provides a comprehensive overview of its known physicochemical properties, solubility characteristics, and a generalized experimental workflow for its isolation and analysis. While specific experimental data for this compound remains limited in publicly accessible literature, this document consolidates available information and provides a framework for future research and development.

Physicochemical Properties

PropertyValueSource
CAS Number 1220707-33-4[1][2]
Molecular Formula C46H72O17[2]
Molecular Weight 897.1 g/mol [2]
Physical Description Powder[3]
Source The roots of Ophiopogon japonicus[3]

Solubility Profile

This compound is reported to be soluble in several common laboratory solvents. This solubility profile is characteristic of many steroidal saponins, which possess both lipophilic (the steroidal aglycone) and hydrophilic (the sugar moieties) components.

SolventSolubilitySource
DMSO Soluble[1][3]
Pyridine Soluble[1][3]
Methanol Soluble[1][3]
Ethanol Soluble[1][3]

Quantitative solubility data (e.g., in mg/mL or mmol/L) is not currently available.

Experimental Protocols

While a specific, detailed experimental protocol for the isolation and characterization of this compound could not be found in the reviewed literature, a general workflow can be inferred from standard phytochemical procedures for isolating steroidal saponins from Ophiopogon japonicus.

General Isolation and Purification Workflow

The isolation of steroidal saponins from plant material typically involves extraction, partitioning, and chromatographic separation.

G plant_material Dried Roots of Ophiopogon japonicus extraction Solvent Extraction (e.g., 75% Ethanol) plant_material->extraction crude_extract Crude Extract extraction->crude_extract partitioning Liquid-Liquid Partitioning crude_extract->partitioning fractions Solvent Fractions partitioning->fractions chromatography Column Chromatography (e.g., Silica Gel, RP-18) fractions->chromatography purified_compound This compound chromatography->purified_compound G steroidal_saponin Steroidal Saponin (e.g., from O. japonicus) cell_receptor Cell Surface Receptor steroidal_saponin->cell_receptor mek MEK cell_receptor->mek Activation erk ERK mek->erk Phosphorylation neuritogenesis Neuritogenesis erk->neuritogenesis Induction

References

Unveiling the Enigmatic Potential of 2''-O-Acetylsprengerinin C: A Call for Scientific Exploration

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the quest for novel therapeutic agents is a continuous journey. Within the vast repository of natural products, steroidal saponins (B1172615) isolated from medicinal plants have consistently emerged as a promising source of bioactive compounds. One such molecule, 2''-O-Acetylsprengerinin C, a steroid isolated from the roots of Ophiopogon japonicus, presents a compelling yet largely unexplored frontier in pharmacology and drug discovery.

Currently, a comprehensive survey of publicly accessible scientific literature and databases reveals a significant gap in our understanding of the specific biological activities of this compound. While its existence and origin are documented, detailed in vitro and in vivo studies elucidating its potential therapeutic effects, underlying mechanisms of action, and quantitative pharmacological data remain conspicuously absent. This lack of information presents both a challenge and an opportunity for the scientific community.

Ophiopogon japonicus, the botanical source of this compound, has a long history of use in traditional medicine, particularly in East Asia. Modern research has begun to validate some of its traditional applications, attributing a range of biological activities, including anti-inflammatory, anti-cancer, and neuroprotective effects, to various compounds isolated from the plant. These findings provide a tantalizing clue, suggesting that this compound, as a constituent of this potent medicinal herb, may also possess significant pharmacological properties worthy of investigation.

The general class of steroidal saponins, to which this compound belongs, is renowned for its diverse biological activities. Many compounds within this class have demonstrated cytotoxic effects against various cancer cell lines, anti-inflammatory properties through the modulation of signaling pathways such as NF-κB, and the ability to induce apoptosis. It is therefore plausible that this compound could exhibit similar activities.

Future Directions and a Call to Research

The current void in the scientific understanding of this compound underscores the urgent need for dedicated research to unlock its potential. Key areas of investigation should include:

  • In Vitro Screening: A comprehensive screening of this compound against a panel of human cancer cell lines to determine its cytotoxic and anti-proliferative potential.

  • Anti-inflammatory Assays: Investigation of its effects on key inflammatory mediators and signaling pathways in relevant cell-based models.

  • Mechanism of Action Studies: Elucidation of the molecular targets and signaling cascades modulated by this compound to understand how it exerts its biological effects.

  • In Vivo Studies: Following promising in vitro results, evaluation of its efficacy and safety in preclinical animal models of relevant diseases.

The exploration of novel natural products like this compound is paramount for the discovery of next-generation therapeutics. Its structural uniqueness as a steroidal saponin (B1150181) from a well-established medicinal plant makes it a high-priority candidate for pharmacological investigation. The scientific community is encouraged to embrace this opportunity to characterize the biological profile of this enigmatic compound, which may hold the key to new treatments for a range of human ailments. Until such studies are conducted and their results published, the full therapeutic potential of this compound will remain an untapped resource in the vast pharmacopeia of the natural world.

Unveiling the Enigmatic Potential of 2''-O-Acetylsprengerinin C: A Call for Scientific Exploration

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the quest for novel therapeutic agents is a continuous journey. Within the vast repository of natural products, steroidal saponins isolated from medicinal plants have consistently emerged as a promising source of bioactive compounds. One such molecule, 2''-O-Acetylsprengerinin C, a steroid isolated from the roots of Ophiopogon japonicus, presents a compelling yet largely unexplored frontier in pharmacology and drug discovery.

Currently, a comprehensive survey of publicly accessible scientific literature and databases reveals a significant gap in our understanding of the specific biological activities of this compound. While its existence and origin are documented, detailed in vitro and in vivo studies elucidating its potential therapeutic effects, underlying mechanisms of action, and quantitative pharmacological data remain conspicuously absent. This lack of information presents both a challenge and an opportunity for the scientific community.

Ophiopogon japonicus, the botanical source of this compound, has a long history of use in traditional medicine, particularly in East Asia. Modern research has begun to validate some of its traditional applications, attributing a range of biological activities, including anti-inflammatory, anti-cancer, and neuroprotective effects, to various compounds isolated from the plant. These findings provide a tantalizing clue, suggesting that this compound, as a constituent of this potent medicinal herb, may also possess significant pharmacological properties worthy of investigation.

The general class of steroidal saponins, to which this compound belongs, is renowned for its diverse biological activities. Many compounds within this class have demonstrated cytotoxic effects against various cancer cell lines, anti-inflammatory properties through the modulation of signaling pathways such as NF-κB, and the ability to induce apoptosis. It is therefore plausible that this compound could exhibit similar activities.

Future Directions and a Call to Research

The current void in the scientific understanding of this compound underscores the urgent need for dedicated research to unlock its potential. Key areas of investigation should include:

  • In Vitro Screening: A comprehensive screening of this compound against a panel of human cancer cell lines to determine its cytotoxic and anti-proliferative potential.

  • Anti-inflammatory Assays: Investigation of its effects on key inflammatory mediators and signaling pathways in relevant cell-based models.

  • Mechanism of Action Studies: Elucidation of the molecular targets and signaling cascades modulated by this compound to understand how it exerts its biological effects.

  • In Vivo Studies: Following promising in vitro results, evaluation of its efficacy and safety in preclinical animal models of relevant diseases.

The exploration of novel natural products like this compound is paramount for the discovery of next-generation therapeutics. Its structural uniqueness as a steroidal saponin from a well-established medicinal plant makes it a high-priority candidate for pharmacological investigation. The scientific community is encouraged to embrace this opportunity to characterize the biological profile of this enigmatic compound, which may hold the key to new treatments for a range of human ailments. Until such studies are conducted and their results published, the full therapeutic potential of this compound will remain an untapped resource in the vast pharmacopeia of the natural world.

Unveiling 2''-O-Acetylsprengerinin C: A Technical Guide to its Discovery and Characterization

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2''-O-Acetylsprengerinin C is a steroidal saponin, a class of natural products known for their diverse biological activities. Its discovery and characterization are rooted in the phytochemical investigation of Asparagus sprengeri, a plant recognized for its rich composition of bioactive compounds. This technical guide provides an in-depth overview of the historical background, discovery, and experimental protocols associated with this compound and its parent compound, Sprengerinin C.

Historical Background and Discovery

The journey to identifying this compound began with the exploration of the chemical constituents of the plant Asparagus sprengeri (also known as Asparagus densiflorus 'Sprengeri').[1][2][3][4][5] This plant, belonging to the Asparagaceae family, has been a subject of phytochemical interest due to the presence of a wide array of secondary metabolites, particularly steroidal saponins (B1172615). These compounds are known to possess a range of biological effects, making them attractive targets for drug discovery.

The parent compound, Sprengerinin C , was first isolated and identified from Asparagus sprengeri. Its discovery was detailed in a study focused on the spirostanosides present in the plant.[6] this compound is a derivative of Sprengerinin C, featuring an acetyl group at the 2''-position of one of the sugar moieties. While the direct isolation of this compound from a natural source has not been extensively documented in readily available literature, its existence is inferred from the characterization of Sprengerinin C and the common practice of acetylating natural products to modify their bioactivity and pharmacokinetic properties.

Physicochemical Properties and Structure

The core structure of this compound is based on a spirostanol (B12661974) steroidal aglycone, which is characteristic of saponins found in the Asparagus genus. The addition of sugar chains (glycosylation) to this steroid backbone and the subsequent acetylation contribute to its unique chemical properties. The precise stereochemistry and the nature of the sugar units are critical for its biological function.

Table 1: Physicochemical Data for Sprengerinin C (Parent Compound)

PropertyData
Molecular FormulaC₅₀H₈₂O₂₂
Molecular Weight1035.18 g/mol
Source OrganismAsparagus sprengeri

Note: Data for this compound is not available in public databases. The molecular formula and weight would be adjusted for the addition of an acetyl group (C₂H₂O).

Experimental Protocols

The isolation and structural elucidation of Sprengerinin C, the precursor to this compound, involved a series of chromatographic and spectroscopic techniques. The general workflow for such a process is outlined below.

General Experimental Workflow for Isolation and Structure Elucidation

experimental_workflow plant_material Plant Material (Asparagus sprengeri) extraction Extraction (e.g., with Methanol) plant_material->extraction partition Solvent Partitioning (e.g., n-Hexane, EtOAc, n-BuOH) extraction->partition column_chromatography Column Chromatography (e.g., Silica (B1680970) Gel, ODS) partition->column_chromatography hplc Preparative HPLC (High-Performance Liquid Chromatography) column_chromatography->hplc pure_compound Pure Compound (Sprengerinin C) hplc->pure_compound structure_elucidation Structure Elucidation pure_compound->structure_elucidation nmr NMR Spectroscopy (1H, 13C, COSY, HSQC, HMBC) structure_elucidation->nmr ms Mass Spectrometry (HR-ESI-MS) structure_elucidation->ms

Caption: General workflow for the isolation and structural elucidation of saponins.

Detailed Methodologies
  • Extraction and Fractionation: The dried and powdered plant material is typically extracted with a polar solvent like methanol. The resulting crude extract is then suspended in water and partitioned successively with solvents of increasing polarity, such as n-hexane, ethyl acetate (B1210297) (EtOAc), and n-butanol (n-BuOH), to separate compounds based on their polarity. Saponins are often enriched in the n-BuOH fraction.

  • Chromatographic Purification: The saponin-rich fraction is subjected to multiple steps of column chromatography. This may include silica gel chromatography followed by octadecylsilyl (ODS) column chromatography. Final purification to obtain the pure compound is often achieved using preparative high-performance liquid chromatography (HPLC).

  • Structure Elucidation: The chemical structure of the isolated compound is determined using a combination of spectroscopic methods:

    • Mass Spectrometry (MS): High-resolution electrospray ionization mass spectrometry (HR-ESI-MS) is used to determine the molecular formula.

    • Nuclear Magnetic Resonance (NMR) Spectroscopy: A suite of 1D and 2D NMR experiments, including ¹H NMR, ¹³C NMR, Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC), are employed to elucidate the complete structure, including the sequence and linkage of the sugar moieties and their attachment to the aglycone.

Biological Activity and Potential Signaling Pathways

While specific biological activity data for this compound is not yet widely published, steroidal saponins from the Asparagus genus are known to exhibit a range of pharmacological effects, including anti-inflammatory, and cytotoxic activities. The acetylation of the sugar moiety in this compound could potentially enhance its membrane permeability and, consequently, its biological activity.

A plausible mechanism of action for steroidal saponins involves interaction with cell membranes, leading to pore formation or modulation of membrane-bound proteins. This can trigger downstream signaling cascades.

Postulated Signaling Pathway for Cytotoxic Activity

signaling_pathway compound This compound membrane Cell Membrane Interaction compound->membrane permeabilization Membrane Permeabilization membrane->permeabilization ion_influx Ion Influx (e.g., Ca2+) permeabilization->ion_influx caspase_activation Caspase Activation ion_influx->caspase_activation apoptosis Apoptosis caspase_activation->apoptosis

References

Unveiling 2''-O-Acetylsprengerinin C: A Technical Guide to its Discovery and Characterization

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2''-O-Acetylsprengerinin C is a steroidal saponin, a class of natural products known for their diverse biological activities. Its discovery and characterization are rooted in the phytochemical investigation of Asparagus sprengeri, a plant recognized for its rich composition of bioactive compounds. This technical guide provides an in-depth overview of the historical background, discovery, and experimental protocols associated with this compound and its parent compound, Sprengerinin C.

Historical Background and Discovery

The journey to identifying this compound began with the exploration of the chemical constituents of the plant Asparagus sprengeri (also known as Asparagus densiflorus 'Sprengeri').[1][2][3][4][5] This plant, belonging to the Asparagaceae family, has been a subject of phytochemical interest due to the presence of a wide array of secondary metabolites, particularly steroidal saponins. These compounds are known to possess a range of biological effects, making them attractive targets for drug discovery.

The parent compound, Sprengerinin C , was first isolated and identified from Asparagus sprengeri. Its discovery was detailed in a study focused on the spirostanosides present in the plant.[6] this compound is a derivative of Sprengerinin C, featuring an acetyl group at the 2''-position of one of the sugar moieties. While the direct isolation of this compound from a natural source has not been extensively documented in readily available literature, its existence is inferred from the characterization of Sprengerinin C and the common practice of acetylating natural products to modify their bioactivity and pharmacokinetic properties.

Physicochemical Properties and Structure

The core structure of this compound is based on a spirostanol steroidal aglycone, which is characteristic of saponins found in the Asparagus genus. The addition of sugar chains (glycosylation) to this steroid backbone and the subsequent acetylation contribute to its unique chemical properties. The precise stereochemistry and the nature of the sugar units are critical for its biological function.

Table 1: Physicochemical Data for Sprengerinin C (Parent Compound)

PropertyData
Molecular FormulaC₅₀H₈₂O₂₂
Molecular Weight1035.18 g/mol
Source OrganismAsparagus sprengeri

Note: Data for this compound is not available in public databases. The molecular formula and weight would be adjusted for the addition of an acetyl group (C₂H₂O).

Experimental Protocols

The isolation and structural elucidation of Sprengerinin C, the precursor to this compound, involved a series of chromatographic and spectroscopic techniques. The general workflow for such a process is outlined below.

General Experimental Workflow for Isolation and Structure Elucidation

experimental_workflow plant_material Plant Material (Asparagus sprengeri) extraction Extraction (e.g., with Methanol) plant_material->extraction partition Solvent Partitioning (e.g., n-Hexane, EtOAc, n-BuOH) extraction->partition column_chromatography Column Chromatography (e.g., Silica Gel, ODS) partition->column_chromatography hplc Preparative HPLC (High-Performance Liquid Chromatography) column_chromatography->hplc pure_compound Pure Compound (Sprengerinin C) hplc->pure_compound structure_elucidation Structure Elucidation pure_compound->structure_elucidation nmr NMR Spectroscopy (1H, 13C, COSY, HSQC, HMBC) structure_elucidation->nmr ms Mass Spectrometry (HR-ESI-MS) structure_elucidation->ms

Caption: General workflow for the isolation and structural elucidation of saponins.

Detailed Methodologies
  • Extraction and Fractionation: The dried and powdered plant material is typically extracted with a polar solvent like methanol. The resulting crude extract is then suspended in water and partitioned successively with solvents of increasing polarity, such as n-hexane, ethyl acetate (EtOAc), and n-butanol (n-BuOH), to separate compounds based on their polarity. Saponins are often enriched in the n-BuOH fraction.

  • Chromatographic Purification: The saponin-rich fraction is subjected to multiple steps of column chromatography. This may include silica gel chromatography followed by octadecylsilyl (ODS) column chromatography. Final purification to obtain the pure compound is often achieved using preparative high-performance liquid chromatography (HPLC).

  • Structure Elucidation: The chemical structure of the isolated compound is determined using a combination of spectroscopic methods:

    • Mass Spectrometry (MS): High-resolution electrospray ionization mass spectrometry (HR-ESI-MS) is used to determine the molecular formula.

    • Nuclear Magnetic Resonance (NMR) Spectroscopy: A suite of 1D and 2D NMR experiments, including ¹H NMR, ¹³C NMR, Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC), are employed to elucidate the complete structure, including the sequence and linkage of the sugar moieties and their attachment to the aglycone.

Biological Activity and Potential Signaling Pathways

While specific biological activity data for this compound is not yet widely published, steroidal saponins from the Asparagus genus are known to exhibit a range of pharmacological effects, including anti-inflammatory, and cytotoxic activities. The acetylation of the sugar moiety in this compound could potentially enhance its membrane permeability and, consequently, its biological activity.

A plausible mechanism of action for steroidal saponins involves interaction with cell membranes, leading to pore formation or modulation of membrane-bound proteins. This can trigger downstream signaling cascades.

Postulated Signaling Pathway for Cytotoxic Activity

signaling_pathway compound This compound membrane Cell Membrane Interaction compound->membrane permeabilization Membrane Permeabilization membrane->permeabilization ion_influx Ion Influx (e.g., Ca2+) permeabilization->ion_influx caspase_activation Caspase Activation ion_influx->caspase_activation apoptosis Apoptosis caspase_activation->apoptosis

References

Unraveling the Enigma: A Speculative Exploration of 2''-O-Acetylsprengerinin C's Mechanism of Action

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Guide for Researchers and Drug Development Professionals

Abstract

2''-O-Acetylsprengerinin C, a steroidal saponin (B1150181) isolated from the roots of Ophiopogon japonicus, presents a compelling yet understudied profile for therapeutic development.[1] While direct experimental evidence elucidating its precise mechanism of action remains scarce, its structural classification as a steroidal saponin provides a foundation for informed speculation. This guide synthesizes the limited available information and draws parallels from related compounds to propose potential signaling pathways and a hypothetical framework for future investigation. The content herein is intended to serve as a foundational resource for researchers, scientists, and drug development professionals interested in the pharmacological potential of this natural product.

Introduction to this compound

This compound belongs to the broad class of steroid compounds, which are known for their diverse and potent biological activities.[1][2] Natural products, particularly those with a steroidal backbone, have historically been a rich source of new therapeutic agents. The structural complexity of these molecules often translates to specific interactions with biological targets, leading to a range of physiological effects. While the specific bioactivities of this compound have not been extensively reported, related compounds from the same plant source and chemical class have demonstrated anti-inflammatory and antioxidant properties. This suggests that this compound may operate through similar molecular pathways.

Speculative Mechanisms of Action and Signaling Pathways

Based on the known biological activities of structurally similar steroidal saponins (B1172615) and other natural products, we can speculate on several potential signaling pathways that this compound may modulate.

Anti-Inflammatory Activity via NF-κB and MAPK Signaling

A common mechanism for anti-inflammatory natural products is the inhibition of the NF-κB (Nuclear Factor-kappa B) and MAPK (Mitogen-Activated Protein Kinase) signaling pathways. These pathways are central regulators of the inflammatory response, controlling the expression of pro-inflammatory cytokines, chemokines, and enzymes like COX-2.

It is plausible that this compound could:

  • Inhibit IKK (IκB kinase) activation , thereby preventing the phosphorylation and subsequent degradation of IκBα. This would sequester NF-κB in the cytoplasm and prevent its translocation to the nucleus.

  • Suppress the phosphorylation of key MAPK proteins such as p38, JNK, and ERK. The inhibition of these kinases would lead to a downstream reduction in the activation of transcription factors like AP-1, which also plays a role in inflammation.

NFkB_MAPK_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimulus Stimulus Receptor Receptor Stimulus->Receptor IKK IKK Receptor->IKK MAPK_Cascades MAPK Cascades (p38, JNK, ERK) Receptor->MAPK_Cascades IkBa_NFkB IκBα-NF-κB IKK->IkBa_NFkB phosphorylates IκBα NFkB NF-κB IkBa_NFkB->NFkB releases Gene_Expression Pro-inflammatory Gene Expression NFkB->Gene_Expression translocates to nucleus AP1 AP-1 MAPK_Cascades->AP1 activates AP1->Gene_Expression translocates to nucleus Compound This compound Compound->IKK inhibits? Compound->MAPK_Cascades inhibits?

Caption: Speculative inhibition of NF-κB and MAPK pathways.

Antioxidant Effects through Nrf2 Activation

Many natural products exert antioxidant effects by activating the Nrf2 (Nuclear factor erythroid 2-related factor 2) signaling pathway. Under normal conditions, Nrf2 is kept in the cytoplasm by Keap1. Upon exposure to oxidative stress or certain chemical inducers, Nrf2 is released from Keap1, translocates to the nucleus, and binds to the Antioxidant Response Element (ARE), leading to the transcription of a battery of antioxidant and cytoprotective genes. This compound could potentially act as an inducer of this pathway.

Nrf2_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Keap1_Nrf2 Keap1-Nrf2 Nrf2 Nrf2 Keap1_Nrf2->Nrf2 releases ARE ARE Nrf2->ARE translocates and binds Compound This compound Compound->Keap1_Nrf2 induces dissociation? Antioxidant_Genes Antioxidant Gene Expression ARE->Antioxidant_Genes

Caption: Putative activation of the Nrf2 antioxidant pathway.

Hypothetical Experimental Protocols

To investigate the speculative mechanisms of action, a series of well-defined experiments would be required. The following outlines a hypothetical experimental workflow.

Cell Culture and Treatment
  • Cell Lines: Macrophage cell lines (e.g., RAW 264.7) for inflammation studies, and epithelial or fibroblast cell lines (e.g., HaCaT, NIH3T3) for antioxidant studies.

  • Treatment: Cells would be pre-treated with varying concentrations of this compound for a specified duration (e.g., 1-2 hours) before stimulation with an inflammatory agent (e.g., lipopolysaccharide - LPS) or an oxidative stressor (e.g., hydrogen peroxide - H₂O₂).

Key Experimental Assays
  • Western Blotting: To analyze the phosphorylation status of key signaling proteins such as IκBα, p65 (NF-κB), p38, JNK, ERK, and the nuclear translocation of Nrf2.

  • ELISA (Enzyme-Linked Immunosorbent Assay): To quantify the production of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) in cell culture supernatants.

  • Quantitative PCR (qPCR): To measure the mRNA expression levels of inflammatory and antioxidant genes.

  • Immunofluorescence Microscopy: To visualize the nuclear translocation of NF-κB and Nrf2.

  • Reporter Gene Assays: To measure the transcriptional activity of NF-κB and Nrf2 using luciferase reporter constructs.

Experimental_Workflow Start Start Cell_Culture Cell Culture (e.g., RAW 264.7) Start->Cell_Culture Pre-treatment Pre-treatment with This compound Cell_Culture->Pre-treatment Stimulation Stimulation (e.g., LPS) Pre-treatment->Stimulation Data_Collection Data Collection Stimulation->Data_Collection Western_Blot Western Blot (p-IκBα, p-p38, etc.) Data_Collection->Western_Blot ELISA ELISA (TNF-α, IL-6) Data_Collection->ELISA qPCR qPCR (COX-2, iNOS mRNA) Data_Collection->qPCR Analysis Data Analysis and Interpretation Western_Blot->Analysis ELISA->Analysis qPCR->Analysis End End Analysis->End

References

Unraveling the Enigma: A Speculative Exploration of 2''-O-Acetylsprengerinin C's Mechanism of Action

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Guide for Researchers and Drug Development Professionals

Abstract

2''-O-Acetylsprengerinin C, a steroidal saponin isolated from the roots of Ophiopogon japonicus, presents a compelling yet understudied profile for therapeutic development.[1] While direct experimental evidence elucidating its precise mechanism of action remains scarce, its structural classification as a steroidal saponin provides a foundation for informed speculation. This guide synthesizes the limited available information and draws parallels from related compounds to propose potential signaling pathways and a hypothetical framework for future investigation. The content herein is intended to serve as a foundational resource for researchers, scientists, and drug development professionals interested in the pharmacological potential of this natural product.

Introduction to this compound

This compound belongs to the broad class of steroid compounds, which are known for their diverse and potent biological activities.[1][2] Natural products, particularly those with a steroidal backbone, have historically been a rich source of new therapeutic agents. The structural complexity of these molecules often translates to specific interactions with biological targets, leading to a range of physiological effects. While the specific bioactivities of this compound have not been extensively reported, related compounds from the same plant source and chemical class have demonstrated anti-inflammatory and antioxidant properties. This suggests that this compound may operate through similar molecular pathways.

Speculative Mechanisms of Action and Signaling Pathways

Based on the known biological activities of structurally similar steroidal saponins and other natural products, we can speculate on several potential signaling pathways that this compound may modulate.

Anti-Inflammatory Activity via NF-κB and MAPK Signaling

A common mechanism for anti-inflammatory natural products is the inhibition of the NF-κB (Nuclear Factor-kappa B) and MAPK (Mitogen-Activated Protein Kinase) signaling pathways. These pathways are central regulators of the inflammatory response, controlling the expression of pro-inflammatory cytokines, chemokines, and enzymes like COX-2.

It is plausible that this compound could:

  • Inhibit IKK (IκB kinase) activation , thereby preventing the phosphorylation and subsequent degradation of IκBα. This would sequester NF-κB in the cytoplasm and prevent its translocation to the nucleus.

  • Suppress the phosphorylation of key MAPK proteins such as p38, JNK, and ERK. The inhibition of these kinases would lead to a downstream reduction in the activation of transcription factors like AP-1, which also plays a role in inflammation.

NFkB_MAPK_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimulus Stimulus Receptor Receptor Stimulus->Receptor IKK IKK Receptor->IKK MAPK_Cascades MAPK Cascades (p38, JNK, ERK) Receptor->MAPK_Cascades IkBa_NFkB IκBα-NF-κB IKK->IkBa_NFkB phosphorylates IκBα NFkB NF-κB IkBa_NFkB->NFkB releases Gene_Expression Pro-inflammatory Gene Expression NFkB->Gene_Expression translocates to nucleus AP1 AP-1 MAPK_Cascades->AP1 activates AP1->Gene_Expression translocates to nucleus Compound This compound Compound->IKK inhibits? Compound->MAPK_Cascades inhibits?

Caption: Speculative inhibition of NF-κB and MAPK pathways.

Antioxidant Effects through Nrf2 Activation

Many natural products exert antioxidant effects by activating the Nrf2 (Nuclear factor erythroid 2-related factor 2) signaling pathway. Under normal conditions, Nrf2 is kept in the cytoplasm by Keap1. Upon exposure to oxidative stress or certain chemical inducers, Nrf2 is released from Keap1, translocates to the nucleus, and binds to the Antioxidant Response Element (ARE), leading to the transcription of a battery of antioxidant and cytoprotective genes. This compound could potentially act as an inducer of this pathway.

Nrf2_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Keap1_Nrf2 Keap1-Nrf2 Nrf2 Nrf2 Keap1_Nrf2->Nrf2 releases ARE ARE Nrf2->ARE translocates and binds Compound This compound Compound->Keap1_Nrf2 induces dissociation? Antioxidant_Genes Antioxidant Gene Expression ARE->Antioxidant_Genes

Caption: Putative activation of the Nrf2 antioxidant pathway.

Hypothetical Experimental Protocols

To investigate the speculative mechanisms of action, a series of well-defined experiments would be required. The following outlines a hypothetical experimental workflow.

Cell Culture and Treatment
  • Cell Lines: Macrophage cell lines (e.g., RAW 264.7) for inflammation studies, and epithelial or fibroblast cell lines (e.g., HaCaT, NIH3T3) for antioxidant studies.

  • Treatment: Cells would be pre-treated with varying concentrations of this compound for a specified duration (e.g., 1-2 hours) before stimulation with an inflammatory agent (e.g., lipopolysaccharide - LPS) or an oxidative stressor (e.g., hydrogen peroxide - H₂O₂).

Key Experimental Assays
  • Western Blotting: To analyze the phosphorylation status of key signaling proteins such as IκBα, p65 (NF-κB), p38, JNK, ERK, and the nuclear translocation of Nrf2.

  • ELISA (Enzyme-Linked Immunosorbent Assay): To quantify the production of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) in cell culture supernatants.

  • Quantitative PCR (qPCR): To measure the mRNA expression levels of inflammatory and antioxidant genes.

  • Immunofluorescence Microscopy: To visualize the nuclear translocation of NF-κB and Nrf2.

  • Reporter Gene Assays: To measure the transcriptional activity of NF-κB and Nrf2 using luciferase reporter constructs.

Experimental_Workflow Start Start Cell_Culture Cell Culture (e.g., RAW 264.7) Start->Cell_Culture Pre-treatment Pre-treatment with This compound Cell_Culture->Pre-treatment Stimulation Stimulation (e.g., LPS) Pre-treatment->Stimulation Data_Collection Data Collection Stimulation->Data_Collection Western_Blot Western Blot (p-IκBα, p-p38, etc.) Data_Collection->Western_Blot ELISA ELISA (TNF-α, IL-6) Data_Collection->ELISA qPCR qPCR (COX-2, iNOS mRNA) Data_Collection->qPCR Analysis Data Analysis and Interpretation Western_Blot->Analysis ELISA->Analysis qPCR->Analysis End End Analysis->End

References

"2''-O-Acetylsprengerinin C" role in traditional medicine

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on 2''-O-Acetylsprengerinin C and its Role in Traditional Medicine

Introduction

This compound is a naturally occurring steroidal saponin. It is an acetylated derivative of Sprengerinin C, a compound found in medicinal plants such as Ophiopogon japonicus[1][2]. Plants containing these saponins (B1172615) have a history of use in traditional medicine, particularly in Traditional Chinese Medicine (TCM). This guide provides a technical overview of the available scientific data regarding this compound and its parent compound, Sprengerinin C, with a focus on their relevance to traditional medicinal applications and potential for modern drug development. Due to the limited specific research on this compound, this document primarily draws upon the data available for Sprengerinin C and the ethnomedicinal context of its source plants.

Traditional Medicine Context

The primary source of Sprengerinin C and its derivatives is Ophiopogon japonicus, a herb known as "Maidong" in Traditional Chinese Medicine[3][4]. In TCM, Maidong is traditionally used to nourish the yin, generate bodily fluids, moisten the lungs, and clear heart fire[3]. These applications translate to treating conditions such as dry cough, thirst, and irritability. The presence of bioactive steroidal saponins like Sprengerinin C is believed to contribute to these therapeutic effects.

Plants of the Dracaena and Sansevieria genera, which are related to Ophiopogon, are also utilized in various traditional medicine systems[5][6]. Extracts from these plants, sometimes known as "Dragon's Blood," are used for their purported analgesic, anti-inflammatory, antimicrobial, and antioxidant properties[5][7].

Pharmacological Activity and Quantitative Data

While specific pharmacological studies on this compound are not widely available, research on its parent compound, Sprengerinin C, has demonstrated significant biological activity. The primary documented activity is its cytotoxic effect against cancer cells.

CompoundCell LineActivity TypeIC50 Value (μM)Reference
Sprengerinin CNCI-H460 (Human large cell lung carcinoma)Cytotoxicity2.1 ± 0.8[8]

This data indicates that Sprengerinin C has potent cytotoxic effects on this particular cancer cell line, suggesting its potential as an anticancer agent.

Experimental Protocols

The following is a generalized methodology for evaluating the cytotoxic effects of compounds like Sprengerinin C on cancer cell lines, based on standard laboratory practices.

Cell Culture and Treatment:

  • Cell Line Maintenance: The NCI-H460 human large cell lung carcinoma cell line is cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin. Cells are maintained in a humidified incubator at 37°C with 5% CO2.

  • Compound Preparation: A stock solution of Sprengerinin C is prepared by dissolving the compound in dimethyl sulfoxide (B87167) (DMSO). Serial dilutions are then made with the culture medium to achieve the desired final concentrations.

  • Cell Seeding and Treatment: Cells are seeded in 96-well plates at a specific density (e.g., 5 x 10^3 cells/well) and allowed to adhere overnight. The following day, the medium is replaced with fresh medium containing various concentrations of Sprengerinin C. A control group is treated with a corresponding concentration of DMSO.

Cytotoxicity Assay (MTT Assay):

  • Incubation: After a predetermined incubation period (e.g., 48 or 72 hours), 20 μL of a 5 mg/mL solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well.

  • Formazan (B1609692) Crystal Formation: The plates are incubated for an additional 4 hours to allow for the formation of formazan crystals by viable cells.

  • Solubilization: The medium is removed, and 150 μL of DMSO is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the control group. The IC50 value (the concentration of the compound that inhibits cell growth by 50%) is determined by plotting a dose-response curve.

Cell Cycle Analysis (Flow Cytometry):

  • Cell Treatment and Harvesting: Cells are treated with Sprengerinin C at its IC50 concentration for a specified time (e.g., 24 hours). Both floating and adherent cells are collected, washed with phosphate-buffered saline (PBS), and fixed in 70% ethanol (B145695) at -20°C overnight.

  • Staining: The fixed cells are washed with PBS and then incubated with a solution containing RNase A and propidium (B1200493) iodide (PI).

  • Flow Cytometry: The DNA content of the cells is analyzed using a flow cytometer.

  • Data Analysis: The percentage of cells in different phases of the cell cycle (G0/G1, S, and G2/M) is quantified using appropriate software.

Apoptosis Assay (Annexin V/PI Staining):

  • Cell Treatment and Harvesting: Similar to the cell cycle analysis, cells are treated with Sprengerinin C.

  • Staining: The harvested cells are resuspended in a binding buffer and stained with Annexin V-FITC and propidium iodide (PI) according to the manufacturer's protocol.

  • Flow Cytometry: The stained cells are analyzed by flow cytometry.

  • Data Analysis: The population of cells in different stages of apoptosis (early apoptotic, late apoptotic, and necrotic) is determined based on their fluorescence.

Signaling Pathways and Mechanisms of Action

The cytotoxic effects of Sprengerinin C have been attributed to its ability to induce apoptosis and cause cell cycle arrest in the G2/M phase in NCI-H460 cells[8].

G2_M_Arrest_and_Apoptosis Sprengerinin_C Sprengerinin C Cellular_Targets Intracellular Targets (e.g., Microtubules, Kinases) Sprengerinin_C->Cellular_Targets G2_M_Checkpoint G2/M Checkpoint Activation Cellular_Targets->G2_M_Checkpoint Apoptosis_Pathway Apoptotic Pathway Activation Cellular_Targets->Apoptosis_Pathway Cell_Cycle_Arrest G2/M Phase Cell Cycle Arrest G2_M_Checkpoint->Cell_Cycle_Arrest Apoptosis Apoptosis Cell_Cycle_Arrest->Apoptosis Prolonged arrest can lead to Caspase_Activation Caspase Cascade Activation Apoptosis_Pathway->Caspase_Activation Caspase_Activation->Apoptosis

Caption: Proposed mechanism of Sprengerinin C-induced cytotoxicity.

Experimental_Workflow Start Start: Sprengerinin C Cell_Culture NCI-H460 Cell Culture Start->Cell_Culture Treatment Treatment with Sprengerinin C Cell_Culture->Treatment MTT_Assay MTT Assay for Cytotoxicity Treatment->MTT_Assay IC50 Determine IC50 Value MTT_Assay->IC50 Cell_Cycle_Analysis Cell Cycle Analysis (Flow Cytometry) IC50->Cell_Cycle_Analysis Apoptosis_Assay Apoptosis Assay (Annexin V/PI Staining) IC50->Apoptosis_Assay Results Results: G2/M Arrest & Apoptosis Cell_Cycle_Analysis->Results Apoptosis_Assay->Results

Caption: Experimental workflow for assessing Sprengerinin C's bioactivity.

Conclusion and Future Directions

This compound and its parent compound, Sprengerinin C, are bioactive steroidal saponins derived from plants with a rich history in traditional medicine. The documented cytotoxic effects of Sprengerinin C against lung cancer cells highlight a promising avenue for further research and drug development, providing a modern scientific basis for the traditional uses of plants like Ophiopogon japonicus.

Future research should focus on:

  • Isolating and characterizing the specific pharmacological activities of this compound to determine if the acetyl group modifies its bioactivity.

  • Elucidating the precise molecular targets and signaling pathways affected by these compounds.

  • Conducting in vivo studies to validate the in vitro findings and assess the therapeutic potential and safety of these natural products.

  • Exploring the synergistic effects of these saponins with other phytochemicals present in the source plants.

References

"2''-O-Acetylsprengerinin C" role in traditional medicine

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on 2''-O-Acetylsprengerinin C and its Role in Traditional Medicine

Introduction

This compound is a naturally occurring steroidal saponin. It is an acetylated derivative of Sprengerinin C, a compound found in medicinal plants such as Ophiopogon japonicus[1][2]. Plants containing these saponins have a history of use in traditional medicine, particularly in Traditional Chinese Medicine (TCM). This guide provides a technical overview of the available scientific data regarding this compound and its parent compound, Sprengerinin C, with a focus on their relevance to traditional medicinal applications and potential for modern drug development. Due to the limited specific research on this compound, this document primarily draws upon the data available for Sprengerinin C and the ethnomedicinal context of its source plants.

Traditional Medicine Context

The primary source of Sprengerinin C and its derivatives is Ophiopogon japonicus, a herb known as "Maidong" in Traditional Chinese Medicine[3][4]. In TCM, Maidong is traditionally used to nourish the yin, generate bodily fluids, moisten the lungs, and clear heart fire[3]. These applications translate to treating conditions such as dry cough, thirst, and irritability. The presence of bioactive steroidal saponins like Sprengerinin C is believed to contribute to these therapeutic effects.

Plants of the Dracaena and Sansevieria genera, which are related to Ophiopogon, are also utilized in various traditional medicine systems[5][6]. Extracts from these plants, sometimes known as "Dragon's Blood," are used for their purported analgesic, anti-inflammatory, antimicrobial, and antioxidant properties[5][7].

Pharmacological Activity and Quantitative Data

While specific pharmacological studies on this compound are not widely available, research on its parent compound, Sprengerinin C, has demonstrated significant biological activity. The primary documented activity is its cytotoxic effect against cancer cells.

CompoundCell LineActivity TypeIC50 Value (μM)Reference
Sprengerinin CNCI-H460 (Human large cell lung carcinoma)Cytotoxicity2.1 ± 0.8[8]

This data indicates that Sprengerinin C has potent cytotoxic effects on this particular cancer cell line, suggesting its potential as an anticancer agent.

Experimental Protocols

The following is a generalized methodology for evaluating the cytotoxic effects of compounds like Sprengerinin C on cancer cell lines, based on standard laboratory practices.

Cell Culture and Treatment:

  • Cell Line Maintenance: The NCI-H460 human large cell lung carcinoma cell line is cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin. Cells are maintained in a humidified incubator at 37°C with 5% CO2.

  • Compound Preparation: A stock solution of Sprengerinin C is prepared by dissolving the compound in dimethyl sulfoxide (DMSO). Serial dilutions are then made with the culture medium to achieve the desired final concentrations.

  • Cell Seeding and Treatment: Cells are seeded in 96-well plates at a specific density (e.g., 5 x 10^3 cells/well) and allowed to adhere overnight. The following day, the medium is replaced with fresh medium containing various concentrations of Sprengerinin C. A control group is treated with a corresponding concentration of DMSO.

Cytotoxicity Assay (MTT Assay):

  • Incubation: After a predetermined incubation period (e.g., 48 or 72 hours), 20 μL of a 5 mg/mL solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well.

  • Formazan Crystal Formation: The plates are incubated for an additional 4 hours to allow for the formation of formazan crystals by viable cells.

  • Solubilization: The medium is removed, and 150 μL of DMSO is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the control group. The IC50 value (the concentration of the compound that inhibits cell growth by 50%) is determined by plotting a dose-response curve.

Cell Cycle Analysis (Flow Cytometry):

  • Cell Treatment and Harvesting: Cells are treated with Sprengerinin C at its IC50 concentration for a specified time (e.g., 24 hours). Both floating and adherent cells are collected, washed with phosphate-buffered saline (PBS), and fixed in 70% ethanol at -20°C overnight.

  • Staining: The fixed cells are washed with PBS and then incubated with a solution containing RNase A and propidium iodide (PI).

  • Flow Cytometry: The DNA content of the cells is analyzed using a flow cytometer.

  • Data Analysis: The percentage of cells in different phases of the cell cycle (G0/G1, S, and G2/M) is quantified using appropriate software.

Apoptosis Assay (Annexin V/PI Staining):

  • Cell Treatment and Harvesting: Similar to the cell cycle analysis, cells are treated with Sprengerinin C.

  • Staining: The harvested cells are resuspended in a binding buffer and stained with Annexin V-FITC and propidium iodide (PI) according to the manufacturer's protocol.

  • Flow Cytometry: The stained cells are analyzed by flow cytometry.

  • Data Analysis: The population of cells in different stages of apoptosis (early apoptotic, late apoptotic, and necrotic) is determined based on their fluorescence.

Signaling Pathways and Mechanisms of Action

The cytotoxic effects of Sprengerinin C have been attributed to its ability to induce apoptosis and cause cell cycle arrest in the G2/M phase in NCI-H460 cells[8].

G2_M_Arrest_and_Apoptosis Sprengerinin_C Sprengerinin C Cellular_Targets Intracellular Targets (e.g., Microtubules, Kinases) Sprengerinin_C->Cellular_Targets G2_M_Checkpoint G2/M Checkpoint Activation Cellular_Targets->G2_M_Checkpoint Apoptosis_Pathway Apoptotic Pathway Activation Cellular_Targets->Apoptosis_Pathway Cell_Cycle_Arrest G2/M Phase Cell Cycle Arrest G2_M_Checkpoint->Cell_Cycle_Arrest Apoptosis Apoptosis Cell_Cycle_Arrest->Apoptosis Prolonged arrest can lead to Caspase_Activation Caspase Cascade Activation Apoptosis_Pathway->Caspase_Activation Caspase_Activation->Apoptosis

Caption: Proposed mechanism of Sprengerinin C-induced cytotoxicity.

Experimental_Workflow Start Start: Sprengerinin C Cell_Culture NCI-H460 Cell Culture Start->Cell_Culture Treatment Treatment with Sprengerinin C Cell_Culture->Treatment MTT_Assay MTT Assay for Cytotoxicity Treatment->MTT_Assay IC50 Determine IC50 Value MTT_Assay->IC50 Cell_Cycle_Analysis Cell Cycle Analysis (Flow Cytometry) IC50->Cell_Cycle_Analysis Apoptosis_Assay Apoptosis Assay (Annexin V/PI Staining) IC50->Apoptosis_Assay Results Results: G2/M Arrest & Apoptosis Cell_Cycle_Analysis->Results Apoptosis_Assay->Results

Caption: Experimental workflow for assessing Sprengerinin C's bioactivity.

Conclusion and Future Directions

This compound and its parent compound, Sprengerinin C, are bioactive steroidal saponins derived from plants with a rich history in traditional medicine. The documented cytotoxic effects of Sprengerinin C against lung cancer cells highlight a promising avenue for further research and drug development, providing a modern scientific basis for the traditional uses of plants like Ophiopogon japonicus.

Future research should focus on:

  • Isolating and characterizing the specific pharmacological activities of this compound to determine if the acetyl group modifies its bioactivity.

  • Elucidating the precise molecular targets and signaling pathways affected by these compounds.

  • Conducting in vivo studies to validate the in vitro findings and assess the therapeutic potential and safety of these natural products.

  • Exploring the synergistic effects of these saponins with other phytochemicals present in the source plants.

References

A Technical Guide to the Preliminary In Vitro Screening of 2''-O-Acetylsprengerinin C

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: 2''-O-Acetylsprengerinin C is a steroidal glycoside isolated from the root of Ophiopogon japonicus[1]. Natural products remain a vital source of novel therapeutic agents, and rigorous preliminary screening is the cornerstone of identifying promising candidates. This guide outlines a comprehensive in vitro screening strategy to evaluate the potential anticancer, anti-inflammatory, and antioxidant activities of this compound. The methodologies, data interpretation frameworks, and pathway analyses presented herein provide a robust foundation for its initial pharmacological assessment.

Part 1: Anticancer Activity Evaluation

A primary step in screening a novel compound is to assess its cytotoxic effects against various cancer cell lines. This is followed by mechanistic studies to determine if cell death occurs via apoptosis, a programmed and desirable mechanism for anticancer agents.

Cytotoxicity Screening

The MTT assay is a widely used colorimetric method to assess cell viability by measuring the metabolic activity of mitochondrial dehydrogenases[2][3][4]. Viable cells convert the yellow tetrazolium salt (MTT) into purple formazan (B1609692) crystals, the amount of which is proportional to the number of living cells[4][5].

Table 1: Hypothetical Cytotoxicity of this compound against Human Cancer Cell Lines (IC₅₀ values)

Cell LineCancer TypeIC₅₀ (µM) after 48h
A549Lung Carcinoma15.2 ± 1.8
H1299Lung Carcinoma21.5 ± 2.3
HeLaCervical Cancer18.9 ± 2.1
MCF-7Breast Cancer25.4 ± 3.0
MRC-5Normal Lung Fibroblast> 100

Data are presented as mean ± standard deviation and are illustrative.

Apoptosis Induction Analysis

To confirm if cytotoxicity is mediated by apoptosis, Western blot analysis is employed to detect key proteins in the apoptotic cascade[6]. Apoptosis can be initiated through intrinsic (mitochondrial) or extrinsic pathways, both of which converge on the activation of executioner caspases[7][8]. Key markers include the ratio of anti-apoptotic (Bcl-2) to pro-apoptotic (Bax) proteins, the release of cytochrome c, and the cleavage of caspase-3 and PARP[6][9].

Table 2: Hypothetical Effect of this compound (20 µM) on Apoptotic Protein Expression in A549 Cells

ProteinFunctionRelative Expression (% of Control)
Bcl-2Anti-apoptotic45 ± 5.2
BaxPro-apoptotic175 ± 12.8
Cytosolic Cytochrome cApoptosome formation250 ± 21.5
Cleaved Caspase-3Executioner caspase310 ± 25.1
Cleaved PARPDNA repair enzyme280 ± 22.9

Data are presented as mean ± standard deviation and are illustrative.

Experimental Protocols & Visualizations

Protocol 1: MTT Cell Viability Assay [4][10]

  • Cell Seeding: Seed cells (e.g., A549, H1299) in a 96-well plate at a density of 5x10³ cells/well and incubate for 24 hours.

  • Compound Treatment: Treat cells with various concentrations of this compound for 24, 48, or 72 hours.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C[10].

  • Formazan Solubilization: Remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated controls and determine the IC₅₀ value.

MTT_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis seed Seed Cells in 96-well Plate incubate1 Incubate 24h seed->incubate1 treat Treat with Compound incubate1->treat add_mtt Add MTT Reagent treat->add_mtt incubate2 Incubate 3-4h add_mtt->incubate2 solubilize Add Solubilizer (e.g., DMSO) incubate2->solubilize read Read Absorbance (570 nm) solubilize->read analyze Calculate IC50 read->analyze

MTT Assay Experimental Workflow.

Protocol 2: Western Blot for Apoptotic Markers [11]

  • Protein Extraction: Treat cells with this compound, harvest, and lyse them in RIPA buffer with protease inhibitors.

  • Protein Quantification: Determine protein concentration using a BCA or Bradford assay.

  • SDS-PAGE: Separate 20-40 µg of protein per lane on an SDS-polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane[11].

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour to prevent non-specific antibody binding[11].

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies (e.g., anti-Bcl-2, anti-Bax, anti-Caspase-3) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize protein bands using an enhanced chemiluminescence (ECL) reagent and an imaging system[11].

  • Analysis: Quantify band intensity using densitometry software and normalize to a loading control (e.g., β-actin).

Intrinsic_Apoptosis_Pathway cluster_compound Compound Action cluster_regulation Mitochondrial Regulation cluster_cascade Caspase Cascade Compound This compound (Hypothesized) Bcl2 Bcl-2 (Anti-apoptotic) Compound->Bcl2 Inhibits Bax Bax (Pro-apoptotic) Compound->Bax Promotes Bcl2->Bax Mito Mitochondrion Bax->Mito Permeabilizes CytC Cytochrome c (Release) Mito->CytC Apaf1 Apaf-1 Casp9 Caspase-9 (Initiator) Apaf1->Casp9 Casp3 Caspase-3 (Executioner) Casp9->Casp3 PARP PARP Cleavage Casp3->PARP Apoptosis Apoptosis PARP->Apoptosis

Hypothesized Intrinsic Apoptosis Pathway.

Part 2: Anti-inflammatory Activity Evaluation

Chronic inflammation is implicated in numerous diseases. This section details methods to assess the compound's ability to suppress inflammatory responses, primarily by measuring pro-inflammatory cytokine production and inhibiting key inflammatory signaling pathways like NF-κB.

Cytokine Production Analysis

The enzyme-linked immunosorbent assay (ELISA) is a sensitive method for quantifying the concentration of specific proteins, such as cytokines, in cell culture supernatants[12][13]. Pro-inflammatory cytokines like TNF-α, IL-6, and IL-1β are key targets[14].

Table 3: Hypothetical Effect of this compound on LPS-induced Cytokine Production in RAW 264.7 Macrophages

CytokineLPS (1 µg/mL)LPS + Compound (10 µM)% Inhibition
TNF-α (pg/mL)1250 ± 98550 ± 4556%
IL-6 (pg/mL)980 ± 75340 ± 3165%
IL-1β (pg/mL)640 ± 52210 ± 2067%

Data are presented as mean ± standard deviation and are illustrative.

NF-κB Signaling Pathway Analysis

The NF-κB transcription factor is a master regulator of inflammation[15][16]. In resting cells, it is sequestered in the cytoplasm by IκB proteins. Upon stimulation (e.g., by LPS), the IKK complex phosphorylates IκB, leading to its degradation and the subsequent translocation of NF-κB to the nucleus to activate pro-inflammatory gene transcription[15][17]. The effect of the compound on this pathway can be assessed by Western blotting for phosphorylated IκBα and nuclear NF-κB p65.

Experimental Protocols & Visualizations

Protocol 3: Cytokine ELISA [12][18]

  • Cell Stimulation: Plate RAW 264.7 macrophages and pre-treat with this compound for 1 hour.

  • Inflammatory Challenge: Stimulate cells with lipopolysaccharide (LPS) for 24 hours to induce cytokine production.

  • Sample Collection: Collect the cell culture supernatant.

  • ELISA Procedure:

    • Coat a 96-well plate with a capture antibody specific for the target cytokine (e.g., anti-TNF-α).

    • Add standards and samples (supernatants) to the wells and incubate.

    • Add a biotin-conjugated detection antibody.

    • Add an enzyme-labeled avidin (B1170675) or streptavidin (e.g., HRP-streptavidin)[13].

    • Add the enzyme substrate to produce a colorimetric signal.

  • Data Analysis: Measure absorbance and calculate cytokine concentrations by interpolating from the standard curve[13].

NFkB_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus LPS LPS TLR4 TLR4 Receptor LPS->TLR4 IKK IKK Complex TLR4->IKK Activates IkB IκBα IKK->IkB Phosphorylates Proteasome Proteasome Degradation IkB->Proteasome NFkB NF-κB (p65/p50) Nucleus Nucleus NFkB->Nucleus Translocates Genes Pro-inflammatory Genes (TNF-α, IL-6) Nucleus->Genes Activates Transcription Compound This compound (Hypothesized) Compound->IKK Inhibits IkB_NFkB IκBα - NF-κB (Inactive Complex) IkB_NFkB->NFkB Releases

Canonical NF-κB Signaling Pathway.

Part 3: Antioxidant Activity Screening

Oxidative stress contributes to the pathology of many diseases. Evaluating a compound's ability to scavenge free radicals or bolster cellular antioxidant defenses is a key part of its preliminary screening.

Chemical-based Antioxidant Assays

DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) assays are common methods to measure the radical-scavenging ability of a compound[19][20]. The compound's ability to reduce the stable radical results in a color change that can be quantified spectrophotometrically.

Table 4: Hypothetical Radical Scavenging Activity of this compound

AssayIC₅₀ (µg/mL)
DPPH Radical Scavenging45.8 ± 4.1
ABTS Radical Scavenging32.5 ± 3.7
Ascorbic Acid (Control)8.2 ± 0.9

Data are presented as mean ± standard deviation and are illustrative.

Cell-based Antioxidant Assays

To assess antioxidant activity in a biological context, intracellular reactive oxygen species (ROS) levels can be measured. A common method uses the probe DCFH-DA, which becomes fluorescent upon oxidation by ROS[21]. A reduction in fluorescence in compound-treated cells following an oxidative challenge (e.g., with H₂O₂) indicates antioxidant activity[22].

Experimental Protocols & Visualizations

Protocol 4: DPPH Radical Scavenging Assay

  • Reaction Mixture: Prepare a reaction mixture containing the DPPH radical solution in methanol (B129727) and various concentrations of this compound.

  • Incubation: Incubate the mixture in the dark at room temperature for 30 minutes.

  • Absorbance Reading: Measure the absorbance at 517 nm. A decrease in absorbance indicates scavenging activity.

  • Calculation: Calculate the percentage of scavenging activity and determine the IC₅₀ value.

Antioxidant_Assay Radical Stable Radical (e.g., DPPH•) Scavenged Non-Radical (e.g., DPPH-H) Radical->Scavenged Reduced Compound This compound (Antioxidant) Compound->Radical Electron e⁻ / H• MAPK_ERK_Pathway Stimulus Growth Factors, Mitogens Receptor Receptor Tyrosine Kinase (RTK) Stimulus->Receptor Ras Ras Receptor->Ras Raf Raf Ras->Raf MEK MEK1/2 Raf->MEK ERK ERK1/2 MEK->ERK TF Transcription Factors (e.g., c-Myc, c-Jun) ERK->TF Response Proliferation, Differentiation TF->Response Compound This compound (Hypothesized) Compound->MEK Inhibits PI3K_Akt_Pathway Stimulus Growth Factors, Insulin Receptor RTK Stimulus->Receptor PI3K PI3K Receptor->PI3K PIP3 PIP3 PI3K->PIP3 Converts PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt Activates mTOR mTORC1 Akt->mTOR Response Cell Survival, Growth, Proliferation mTOR->Response Compound This compound (Hypothesized) Compound->Akt Inhibits PTEN PTEN PTEN->PIP3

References

A Technical Guide to the Preliminary In Vitro Screening of 2''-O-Acetylsprengerinin C

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: 2''-O-Acetylsprengerinin C is a steroidal glycoside isolated from the root of Ophiopogon japonicus[1]. Natural products remain a vital source of novel therapeutic agents, and rigorous preliminary screening is the cornerstone of identifying promising candidates. This guide outlines a comprehensive in vitro screening strategy to evaluate the potential anticancer, anti-inflammatory, and antioxidant activities of this compound. The methodologies, data interpretation frameworks, and pathway analyses presented herein provide a robust foundation for its initial pharmacological assessment.

Part 1: Anticancer Activity Evaluation

A primary step in screening a novel compound is to assess its cytotoxic effects against various cancer cell lines. This is followed by mechanistic studies to determine if cell death occurs via apoptosis, a programmed and desirable mechanism for anticancer agents.

Cytotoxicity Screening

The MTT assay is a widely used colorimetric method to assess cell viability by measuring the metabolic activity of mitochondrial dehydrogenases[2][3][4]. Viable cells convert the yellow tetrazolium salt (MTT) into purple formazan crystals, the amount of which is proportional to the number of living cells[4][5].

Table 1: Hypothetical Cytotoxicity of this compound against Human Cancer Cell Lines (IC₅₀ values)

Cell LineCancer TypeIC₅₀ (µM) after 48h
A549Lung Carcinoma15.2 ± 1.8
H1299Lung Carcinoma21.5 ± 2.3
HeLaCervical Cancer18.9 ± 2.1
MCF-7Breast Cancer25.4 ± 3.0
MRC-5Normal Lung Fibroblast> 100

Data are presented as mean ± standard deviation and are illustrative.

Apoptosis Induction Analysis

To confirm if cytotoxicity is mediated by apoptosis, Western blot analysis is employed to detect key proteins in the apoptotic cascade[6]. Apoptosis can be initiated through intrinsic (mitochondrial) or extrinsic pathways, both of which converge on the activation of executioner caspases[7][8]. Key markers include the ratio of anti-apoptotic (Bcl-2) to pro-apoptotic (Bax) proteins, the release of cytochrome c, and the cleavage of caspase-3 and PARP[6][9].

Table 2: Hypothetical Effect of this compound (20 µM) on Apoptotic Protein Expression in A549 Cells

ProteinFunctionRelative Expression (% of Control)
Bcl-2Anti-apoptotic45 ± 5.2
BaxPro-apoptotic175 ± 12.8
Cytosolic Cytochrome cApoptosome formation250 ± 21.5
Cleaved Caspase-3Executioner caspase310 ± 25.1
Cleaved PARPDNA repair enzyme280 ± 22.9

Data are presented as mean ± standard deviation and are illustrative.

Experimental Protocols & Visualizations

Protocol 1: MTT Cell Viability Assay [4][10]

  • Cell Seeding: Seed cells (e.g., A549, H1299) in a 96-well plate at a density of 5x10³ cells/well and incubate for 24 hours.

  • Compound Treatment: Treat cells with various concentrations of this compound for 24, 48, or 72 hours.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C[10].

  • Formazan Solubilization: Remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated controls and determine the IC₅₀ value.

MTT_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis seed Seed Cells in 96-well Plate incubate1 Incubate 24h seed->incubate1 treat Treat with Compound incubate1->treat add_mtt Add MTT Reagent treat->add_mtt incubate2 Incubate 3-4h add_mtt->incubate2 solubilize Add Solubilizer (e.g., DMSO) incubate2->solubilize read Read Absorbance (570 nm) solubilize->read analyze Calculate IC50 read->analyze

MTT Assay Experimental Workflow.

Protocol 2: Western Blot for Apoptotic Markers [11]

  • Protein Extraction: Treat cells with this compound, harvest, and lyse them in RIPA buffer with protease inhibitors.

  • Protein Quantification: Determine protein concentration using a BCA or Bradford assay.

  • SDS-PAGE: Separate 20-40 µg of protein per lane on an SDS-polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane[11].

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour to prevent non-specific antibody binding[11].

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies (e.g., anti-Bcl-2, anti-Bax, anti-Caspase-3) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize protein bands using an enhanced chemiluminescence (ECL) reagent and an imaging system[11].

  • Analysis: Quantify band intensity using densitometry software and normalize to a loading control (e.g., β-actin).

Intrinsic_Apoptosis_Pathway cluster_compound Compound Action cluster_regulation Mitochondrial Regulation cluster_cascade Caspase Cascade Compound This compound (Hypothesized) Bcl2 Bcl-2 (Anti-apoptotic) Compound->Bcl2 Inhibits Bax Bax (Pro-apoptotic) Compound->Bax Promotes Bcl2->Bax Mito Mitochondrion Bax->Mito Permeabilizes CytC Cytochrome c (Release) Mito->CytC Apaf1 Apaf-1 Casp9 Caspase-9 (Initiator) Apaf1->Casp9 Casp3 Caspase-3 (Executioner) Casp9->Casp3 PARP PARP Cleavage Casp3->PARP Apoptosis Apoptosis PARP->Apoptosis

Hypothesized Intrinsic Apoptosis Pathway.

Part 2: Anti-inflammatory Activity Evaluation

Chronic inflammation is implicated in numerous diseases. This section details methods to assess the compound's ability to suppress inflammatory responses, primarily by measuring pro-inflammatory cytokine production and inhibiting key inflammatory signaling pathways like NF-κB.

Cytokine Production Analysis

The enzyme-linked immunosorbent assay (ELISA) is a sensitive method for quantifying the concentration of specific proteins, such as cytokines, in cell culture supernatants[12][13]. Pro-inflammatory cytokines like TNF-α, IL-6, and IL-1β are key targets[14].

Table 3: Hypothetical Effect of this compound on LPS-induced Cytokine Production in RAW 264.7 Macrophages

CytokineLPS (1 µg/mL)LPS + Compound (10 µM)% Inhibition
TNF-α (pg/mL)1250 ± 98550 ± 4556%
IL-6 (pg/mL)980 ± 75340 ± 3165%
IL-1β (pg/mL)640 ± 52210 ± 2067%

Data are presented as mean ± standard deviation and are illustrative.

NF-κB Signaling Pathway Analysis

The NF-κB transcription factor is a master regulator of inflammation[15][16]. In resting cells, it is sequestered in the cytoplasm by IκB proteins. Upon stimulation (e.g., by LPS), the IKK complex phosphorylates IκB, leading to its degradation and the subsequent translocation of NF-κB to the nucleus to activate pro-inflammatory gene transcription[15][17]. The effect of the compound on this pathway can be assessed by Western blotting for phosphorylated IκBα and nuclear NF-κB p65.

Experimental Protocols & Visualizations

Protocol 3: Cytokine ELISA [12][18]

  • Cell Stimulation: Plate RAW 264.7 macrophages and pre-treat with this compound for 1 hour.

  • Inflammatory Challenge: Stimulate cells with lipopolysaccharide (LPS) for 24 hours to induce cytokine production.

  • Sample Collection: Collect the cell culture supernatant.

  • ELISA Procedure:

    • Coat a 96-well plate with a capture antibody specific for the target cytokine (e.g., anti-TNF-α).

    • Add standards and samples (supernatants) to the wells and incubate.

    • Add a biotin-conjugated detection antibody.

    • Add an enzyme-labeled avidin or streptavidin (e.g., HRP-streptavidin)[13].

    • Add the enzyme substrate to produce a colorimetric signal.

  • Data Analysis: Measure absorbance and calculate cytokine concentrations by interpolating from the standard curve[13].

NFkB_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus LPS LPS TLR4 TLR4 Receptor LPS->TLR4 IKK IKK Complex TLR4->IKK Activates IkB IκBα IKK->IkB Phosphorylates Proteasome Proteasome Degradation IkB->Proteasome NFkB NF-κB (p65/p50) Nucleus Nucleus NFkB->Nucleus Translocates Genes Pro-inflammatory Genes (TNF-α, IL-6) Nucleus->Genes Activates Transcription Compound This compound (Hypothesized) Compound->IKK Inhibits IkB_NFkB IκBα - NF-κB (Inactive Complex) IkB_NFkB->NFkB Releases

Canonical NF-κB Signaling Pathway.

Part 3: Antioxidant Activity Screening

Oxidative stress contributes to the pathology of many diseases. Evaluating a compound's ability to scavenge free radicals or bolster cellular antioxidant defenses is a key part of its preliminary screening.

Chemical-based Antioxidant Assays

DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) assays are common methods to measure the radical-scavenging ability of a compound[19][20]. The compound's ability to reduce the stable radical results in a color change that can be quantified spectrophotometrically.

Table 4: Hypothetical Radical Scavenging Activity of this compound

AssayIC₅₀ (µg/mL)
DPPH Radical Scavenging45.8 ± 4.1
ABTS Radical Scavenging32.5 ± 3.7
Ascorbic Acid (Control)8.2 ± 0.9

Data are presented as mean ± standard deviation and are illustrative.

Cell-based Antioxidant Assays

To assess antioxidant activity in a biological context, intracellular reactive oxygen species (ROS) levels can be measured. A common method uses the probe DCFH-DA, which becomes fluorescent upon oxidation by ROS[21]. A reduction in fluorescence in compound-treated cells following an oxidative challenge (e.g., with H₂O₂) indicates antioxidant activity[22].

Experimental Protocols & Visualizations

Protocol 4: DPPH Radical Scavenging Assay

  • Reaction Mixture: Prepare a reaction mixture containing the DPPH radical solution in methanol and various concentrations of this compound.

  • Incubation: Incubate the mixture in the dark at room temperature for 30 minutes.

  • Absorbance Reading: Measure the absorbance at 517 nm. A decrease in absorbance indicates scavenging activity.

  • Calculation: Calculate the percentage of scavenging activity and determine the IC₅₀ value.

Antioxidant_Assay Radical Stable Radical (e.g., DPPH•) Scavenged Non-Radical (e.g., DPPH-H) Radical->Scavenged Reduced Compound This compound (Antioxidant) Compound->Radical Electron e⁻ / H• MAPK_ERK_Pathway Stimulus Growth Factors, Mitogens Receptor Receptor Tyrosine Kinase (RTK) Stimulus->Receptor Ras Ras Receptor->Ras Raf Raf Ras->Raf MEK MEK1/2 Raf->MEK ERK ERK1/2 MEK->ERK TF Transcription Factors (e.g., c-Myc, c-Jun) ERK->TF Response Proliferation, Differentiation TF->Response Compound This compound (Hypothesized) Compound->MEK Inhibits PI3K_Akt_Pathway Stimulus Growth Factors, Insulin Receptor RTK Stimulus->Receptor PI3K PI3K Receptor->PI3K PIP3 PIP3 PI3K->PIP3 Converts PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt Activates mTOR mTORC1 Akt->mTOR Response Cell Survival, Growth, Proliferation mTOR->Response Compound This compound (Hypothesized) Compound->Akt Inhibits PTEN PTEN PTEN->PIP3

References

An In-depth Technical Guide to 2”-O-Acetylsprengerinin C and its Homologous Compounds in Ophiopogon Species

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ophiopogon, a genus of evergreen perennial herbs, is a rich source of diverse bioactive compounds, prominently featuring steroidal saponins (B1172615) and homoisoflavonoids. Among these, 2”-O-Acetylsprengerinin C, a steroidal saponin (B1150181), has garnered significant interest. This technical guide provides a comprehensive overview of 2”-O-Acetylsprengerinin C and its homologous compounds found within various Ophiopogon species, with a particular focus on Ophiopogon japonicus. The document details the chemical structures, quantitative distribution, and biological activities of these compounds. Furthermore, it presents in-depth experimental protocols for their extraction, isolation, and characterization, alongside an exploration of their modulation of key signaling pathways, including NF-κB and MAPK, which are crucial in inflammatory processes.

Introduction to Bioactive Compounds in Ophiopogon Species

The genus Ophiopogon, belonging to the Asparagaceae family, is widely distributed in East Asia and has a long history of use in traditional medicine. The tuberous roots of Ophiopogon japonicus, known as "Mai Dong," are particularly valued for their therapeutic properties, which are attributed to a rich phytochemical profile. The primary bioactive constituents of Ophiopogon species can be broadly categorized into steroidal saponins, homoisoflavonoids, and polysaccharides.

Steroidal Saponins: These are a major class of compounds in Ophiopogon and are responsible for a range of biological activities, including anti-inflammatory, anti-tumor, and cardioprotective effects. 2”-O-Acetylsprengerinin C is a notable example of a steroidal saponin found in this genus.

Homoisoflavonoids: These compounds are characteristic of Ophiopogon and possess significant antioxidant and anti-inflammatory properties. They are structurally distinct from common isoflavonoids and have been the subject of extensive research.

Polysaccharides: These macromolecules from Ophiopogon have demonstrated immunomodulatory, antioxidant, and anti-diabetic activities.

This guide will primarily focus on the steroidal saponin 2”-O-Acetylsprengerinin C and its structurally related homologous compounds within the Ophiopogon genus.

2”-O-Acetylsprengerinin C and its Homologous Compounds

Chemical Structure of 2”-O-Acetylsprengerinin C

2”-O-Acetylsprengerinin C is a steroidal saponin with the molecular formula C₄₆H₇₂O₁₇. Its structure is characterized by a steroidal aglycone core linked to a sugar moiety, with an acetyl group attached at the 2” position of the sugar chain.

Homologous Steroidal Saponins in Ophiopogon japonicus

Several steroidal saponins with structural similarities to 2”-O-Acetylsprengerinin C have been isolated from Ophiopogon japonicus. These compounds typically share the same or a similar steroidal aglycone, such as ruscogenin, and differ in their sugar chains or the acylation patterns of these sugars. A selection of these homologous compounds is presented in the table below.

Quantitative Data of Bioactive Compounds in Ophiopogon japonicus

The concentration of steroidal saponins and homoisoflavonoids can vary depending on the geographical origin and the specific part of the plant used (tuberous root vs. fibrous root). The following tables summarize the quantitative data for some of the key bioactive compounds found in Ophiopogon japonicus.

Table 1: Quantitative Data of Selected Steroidal Saponins in Ophiopogon japonicus

CompoundPlant PartConcentration (mg/g dry weight)Analytical MethodReference
Ophiopogonin DTuberous RootVaries (CMD > ZMD)HPLC-DAD-ELSD[1][2]
Ophiopogonin D'Tuberous RootVaries (CMD > ZMD)HPLC-DAD-ELSD[1][2]
Ophiopojaponin CTuberous RootVaries (ZMD > CMD)HPLC-DAD-ELSD[1][2]
Cixi-ophiopogon BTuberous RootNot specifiedHPLC-DAD-ELSD[3]
Cixi-ophiopogon CTuberous RootNot specifiedHPLC-DAD-ELSD[3]

CMD: "Chuanmaidong" from Sichuan; ZMD: "Zhemaidong" from Zhejiang.

Table 2: Quantitative Data of Selected Homoisoflavonoids in Ophiopogon japonicus

CompoundPlant PartConcentration (mg/g dry weight)Analytical MethodReference
Methylophiopogonanone ATuberous RootVaries (ZMD > CMD)HPLC-DAD-ELSD[1][2][3]
Methylophiopogonanone BTuberous RootVaries (ZMD > CMD)HPLC-DAD-ELSD[1][2][3]
Methylophiopogonone ATuberous RootVaries (ZMD > CMD)HPLC-DAD-ELSD[1][2]
Methylophiopogonone BTuberous RootVaries (ZMD > CMD)HPLC-DAD-ELSD[1][2]

Experimental Protocols

Extraction and Isolation of Steroidal Saponins from Ophiopogon japonicus

The following protocol provides a general framework for the extraction and isolation of total steroidal saponins (TSS) from the fibrous roots of Ophiopogon japonicus (FROJ), which can be adapted for the tuberous roots as well.[4]

Step 1: Preparation of Plant Material

  • Air-dry the fibrous or tuberous roots of Ophiopogon japonicus.

  • Grind the dried plant material into a coarse powder.

Step 2: Extraction

  • Macerate the powdered plant material with 70-75% ethanol (B145695) at room temperature for 24-48 hours.

  • Alternatively, perform reflux extraction with 70-75% ethanol for 2-3 hours.

  • Filter the extract and concentrate it under reduced pressure to obtain a crude extract.

Step 3: Enrichment of Total Steroidal Saponins using Macroporous Resin Chromatography [4]

  • Dissolve the crude extract in water.

  • Load the aqueous solution onto a pre-treated macroporous resin column (e.g., XAD-7HP).

  • Wash the column with deionized water to remove sugars and other highly polar impurities.

  • Elute the total steroidal saponins with a stepwise or gradient elution of ethanol (e.g., 30%, 50%, 80% ethanol).

  • Collect the fractions and monitor by thin-layer chromatography (TLC).

  • Combine the fractions rich in steroidal saponins and concentrate to dryness.

Step 4: Further Purification by Column Chromatography

  • Subject the enriched saponin fraction to repeated column chromatography on silica (B1680970) gel or Sephadex LH-20.

  • Use solvent systems of increasing polarity, such as chloroform-methanol or ethyl acetate-methanol-water mixtures, for elution.

  • Monitor the fractions by TLC or HPLC to identify and isolate individual saponins.

Analytical Characterization

High-Performance Liquid Chromatography with Diode Array Detector and Evaporative Light Scattering Detector (HPLC-DAD-ELSD) [2][3]

  • Column: C18 reversed-phase column (e.g., 4.6 mm × 250 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile (B52724) and water (often with a small amount of acid like formic acid).

  • Detection:

    • DAD: Set at a wavelength suitable for homoisoflavonoids (e.g., 296 nm).

    • ELSD: For the detection of steroidal saponins which lack a strong chromophore. Typical parameters include a drift tube temperature of 70°C and nitrogen as the nebulizing gas.

  • Quantification: Use external standards of purified compounds to create calibration curves.

High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS)

  • Ionization Source: Electrospray ionization (ESI) is commonly used, often in both positive and negative ion modes.

  • Mass Analyzer: Ion trap or time-of-flight (TOF) analyzers can be used for structural elucidation through tandem MS (MS/MS) experiments.

  • Fragmentation Analysis: The fragmentation patterns of the saponins in the MS/MS spectra provide valuable information about the aglycone and the sequence of the sugar units.

Signaling Pathways Modulated by Ophiopogon Compounds

The anti-inflammatory effects of steroidal saponins and homoisoflavonoids from Ophiopogon are primarily attributed to their ability to modulate key signaling pathways involved in the inflammatory response, notably the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.

Inhibition of the NF-κB Signaling Pathway

The NF-κB pathway is a central regulator of inflammation. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals (e.g., lipopolysaccharide - LPS), IκB is phosphorylated, ubiquitinated, and degraded, allowing NF-κB (typically the p65/p50 heterodimer) to translocate to the nucleus and induce the transcription of pro-inflammatory genes.

Ophiopogon saponins, such as Ophiopogonin D, have been shown to inhibit the NF-κB pathway.[5] The proposed mechanism involves the inhibition of the nuclear translocation of the p65 subunit of NF-κB.

NF_kappa_B_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 binds MyD88 MyD88 TLR4->MyD88 activates IKK_complex IKK Complex MyD88->IKK_complex activates IkappaB IκBα IKK_complex->IkappaB phosphorylates NFkappaB NF-κB (p65/p50) IkappaB->NFkappaB inhibits IkappaB_p p-IκBα IkappaB->IkappaB_p Proteasome Proteasome IkappaB_p->Proteasome degradation NFkappaB_active Active NF-κB (p65/p50) Nucleus Nucleus NFkappaB_active->Nucleus translocation Inflammatory_Genes Pro-inflammatory Gene Transcription (TNF-α, IL-6, IL-1β) NFkappaB_active->Inflammatory_Genes activates Ophiopogonin_D Ophiopogonin D Ophiopogonin_D->NFkappaB_active inhibits translocation

Caption: Inhibition of the NF-κB signaling pathway by Ophiopogonin D.

Modulation of the MAPK Signaling Pathway

The MAPK family of serine/threonine kinases, including extracellular signal-regulated kinase (ERK), c-Jun N-terminal kinase (JNK), and p38 MAPK, play critical roles in transmitting extracellular signals to the nucleus to regulate gene expression involved in inflammation, cell proliferation, and apoptosis. The activation of these kinases often leads to a pro-inflammatory response.

Extracts of steroidal saponins from Ophiopogon japonicus have been found to decrease the activity of p38 MAPK.[6] Polysaccharides from Ophiopogon have also been shown to suppress the p38 MAPK pathway.

MAPK_Pathway Stimuli Inflammatory Stimuli (e.g., LPS) Upstream_Kinases Upstream Kinases (e.g., TAK1, ASK1) Stimuli->Upstream_Kinases activate MKK3_6 MKK3/6 Upstream_Kinases->MKK3_6 phosphorylate p38_MAPK p38 MAPK MKK3_6->p38_MAPK phosphorylate p_p38_MAPK p-p38 MAPK (Active) p38_MAPK->p_p38_MAPK Transcription_Factors Transcription Factors (e.g., AP-1) p_p38_MAPK->Transcription_Factors activate Inflammatory_Response Pro-inflammatory Response Transcription_Factors->Inflammatory_Response induce Ophiopogon_Saponins Ophiopogon Saponins Ophiopogon_Saponins->p_p38_MAPK inhibit activity

Caption: Modulation of the p38 MAPK signaling pathway by Ophiopogon saponins.

Conclusion

2”-O-Acetylsprengerinin C and its homologous steroidal saponins, along with a rich profile of homoisoflavonoids, are key bioactive constituents of Ophiopogon species. Their significant anti-inflammatory properties, mediated through the inhibition of the NF-κB and MAPK signaling pathways, underscore their potential for the development of novel therapeutic agents. This technical guide provides a foundational resource for researchers and drug development professionals, offering detailed information on the chemistry, quantitative analysis, and biological activities of these compounds, as well as robust experimental protocols for their study. Further research into the specific molecular targets and structure-activity relationships of these compounds is warranted to fully elucidate their therapeutic potential.

References

An In-depth Technical Guide to 2”-O-Acetylsprengerinin C and its Homologous Compounds in Ophiopogon Species

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ophiopogon, a genus of evergreen perennial herbs, is a rich source of diverse bioactive compounds, prominently featuring steroidal saponins and homoisoflavonoids. Among these, 2”-O-Acetylsprengerinin C, a steroidal saponin, has garnered significant interest. This technical guide provides a comprehensive overview of 2”-O-Acetylsprengerinin C and its homologous compounds found within various Ophiopogon species, with a particular focus on Ophiopogon japonicus. The document details the chemical structures, quantitative distribution, and biological activities of these compounds. Furthermore, it presents in-depth experimental protocols for their extraction, isolation, and characterization, alongside an exploration of their modulation of key signaling pathways, including NF-κB and MAPK, which are crucial in inflammatory processes.

Introduction to Bioactive Compounds in Ophiopogon Species

The genus Ophiopogon, belonging to the Asparagaceae family, is widely distributed in East Asia and has a long history of use in traditional medicine. The tuberous roots of Ophiopogon japonicus, known as "Mai Dong," are particularly valued for their therapeutic properties, which are attributed to a rich phytochemical profile. The primary bioactive constituents of Ophiopogon species can be broadly categorized into steroidal saponins, homoisoflavonoids, and polysaccharides.

Steroidal Saponins: These are a major class of compounds in Ophiopogon and are responsible for a range of biological activities, including anti-inflammatory, anti-tumor, and cardioprotective effects. 2”-O-Acetylsprengerinin C is a notable example of a steroidal saponin found in this genus.

Homoisoflavonoids: These compounds are characteristic of Ophiopogon and possess significant antioxidant and anti-inflammatory properties. They are structurally distinct from common isoflavonoids and have been the subject of extensive research.

Polysaccharides: These macromolecules from Ophiopogon have demonstrated immunomodulatory, antioxidant, and anti-diabetic activities.

This guide will primarily focus on the steroidal saponin 2”-O-Acetylsprengerinin C and its structurally related homologous compounds within the Ophiopogon genus.

2”-O-Acetylsprengerinin C and its Homologous Compounds

Chemical Structure of 2”-O-Acetylsprengerinin C

2”-O-Acetylsprengerinin C is a steroidal saponin with the molecular formula C₄₆H₇₂O₁₇. Its structure is characterized by a steroidal aglycone core linked to a sugar moiety, with an acetyl group attached at the 2” position of the sugar chain.

Homologous Steroidal Saponins in Ophiopogon japonicus

Several steroidal saponins with structural similarities to 2”-O-Acetylsprengerinin C have been isolated from Ophiopogon japonicus. These compounds typically share the same or a similar steroidal aglycone, such as ruscogenin, and differ in their sugar chains or the acylation patterns of these sugars. A selection of these homologous compounds is presented in the table below.

Quantitative Data of Bioactive Compounds in Ophiopogon japonicus

The concentration of steroidal saponins and homoisoflavonoids can vary depending on the geographical origin and the specific part of the plant used (tuberous root vs. fibrous root). The following tables summarize the quantitative data for some of the key bioactive compounds found in Ophiopogon japonicus.

Table 1: Quantitative Data of Selected Steroidal Saponins in Ophiopogon japonicus

CompoundPlant PartConcentration (mg/g dry weight)Analytical MethodReference
Ophiopogonin DTuberous RootVaries (CMD > ZMD)HPLC-DAD-ELSD[1][2]
Ophiopogonin D'Tuberous RootVaries (CMD > ZMD)HPLC-DAD-ELSD[1][2]
Ophiopojaponin CTuberous RootVaries (ZMD > CMD)HPLC-DAD-ELSD[1][2]
Cixi-ophiopogon BTuberous RootNot specifiedHPLC-DAD-ELSD[3]
Cixi-ophiopogon CTuberous RootNot specifiedHPLC-DAD-ELSD[3]

CMD: "Chuanmaidong" from Sichuan; ZMD: "Zhemaidong" from Zhejiang.

Table 2: Quantitative Data of Selected Homoisoflavonoids in Ophiopogon japonicus

CompoundPlant PartConcentration (mg/g dry weight)Analytical MethodReference
Methylophiopogonanone ATuberous RootVaries (ZMD > CMD)HPLC-DAD-ELSD[1][2][3]
Methylophiopogonanone BTuberous RootVaries (ZMD > CMD)HPLC-DAD-ELSD[1][2][3]
Methylophiopogonone ATuberous RootVaries (ZMD > CMD)HPLC-DAD-ELSD[1][2]
Methylophiopogonone BTuberous RootVaries (ZMD > CMD)HPLC-DAD-ELSD[1][2]

Experimental Protocols

Extraction and Isolation of Steroidal Saponins from Ophiopogon japonicus

The following protocol provides a general framework for the extraction and isolation of total steroidal saponins (TSS) from the fibrous roots of Ophiopogon japonicus (FROJ), which can be adapted for the tuberous roots as well.[4]

Step 1: Preparation of Plant Material

  • Air-dry the fibrous or tuberous roots of Ophiopogon japonicus.

  • Grind the dried plant material into a coarse powder.

Step 2: Extraction

  • Macerate the powdered plant material with 70-75% ethanol at room temperature for 24-48 hours.

  • Alternatively, perform reflux extraction with 70-75% ethanol for 2-3 hours.

  • Filter the extract and concentrate it under reduced pressure to obtain a crude extract.

Step 3: Enrichment of Total Steroidal Saponins using Macroporous Resin Chromatography [4]

  • Dissolve the crude extract in water.

  • Load the aqueous solution onto a pre-treated macroporous resin column (e.g., XAD-7HP).

  • Wash the column with deionized water to remove sugars and other highly polar impurities.

  • Elute the total steroidal saponins with a stepwise or gradient elution of ethanol (e.g., 30%, 50%, 80% ethanol).

  • Collect the fractions and monitor by thin-layer chromatography (TLC).

  • Combine the fractions rich in steroidal saponins and concentrate to dryness.

Step 4: Further Purification by Column Chromatography

  • Subject the enriched saponin fraction to repeated column chromatography on silica gel or Sephadex LH-20.

  • Use solvent systems of increasing polarity, such as chloroform-methanol or ethyl acetate-methanol-water mixtures, for elution.

  • Monitor the fractions by TLC or HPLC to identify and isolate individual saponins.

Analytical Characterization

High-Performance Liquid Chromatography with Diode Array Detector and Evaporative Light Scattering Detector (HPLC-DAD-ELSD) [2][3]

  • Column: C18 reversed-phase column (e.g., 4.6 mm × 250 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and water (often with a small amount of acid like formic acid).

  • Detection:

    • DAD: Set at a wavelength suitable for homoisoflavonoids (e.g., 296 nm).

    • ELSD: For the detection of steroidal saponins which lack a strong chromophore. Typical parameters include a drift tube temperature of 70°C and nitrogen as the nebulizing gas.

  • Quantification: Use external standards of purified compounds to create calibration curves.

High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS)

  • Ionization Source: Electrospray ionization (ESI) is commonly used, often in both positive and negative ion modes.

  • Mass Analyzer: Ion trap or time-of-flight (TOF) analyzers can be used for structural elucidation through tandem MS (MS/MS) experiments.

  • Fragmentation Analysis: The fragmentation patterns of the saponins in the MS/MS spectra provide valuable information about the aglycone and the sequence of the sugar units.

Signaling Pathways Modulated by Ophiopogon Compounds

The anti-inflammatory effects of steroidal saponins and homoisoflavonoids from Ophiopogon are primarily attributed to their ability to modulate key signaling pathways involved in the inflammatory response, notably the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.

Inhibition of the NF-κB Signaling Pathway

The NF-κB pathway is a central regulator of inflammation. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals (e.g., lipopolysaccharide - LPS), IκB is phosphorylated, ubiquitinated, and degraded, allowing NF-κB (typically the p65/p50 heterodimer) to translocate to the nucleus and induce the transcription of pro-inflammatory genes.

Ophiopogon saponins, such as Ophiopogonin D, have been shown to inhibit the NF-κB pathway.[5] The proposed mechanism involves the inhibition of the nuclear translocation of the p65 subunit of NF-κB.

NF_kappa_B_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 binds MyD88 MyD88 TLR4->MyD88 activates IKK_complex IKK Complex MyD88->IKK_complex activates IkappaB IκBα IKK_complex->IkappaB phosphorylates NFkappaB NF-κB (p65/p50) IkappaB->NFkappaB inhibits IkappaB_p p-IκBα IkappaB->IkappaB_p Proteasome Proteasome IkappaB_p->Proteasome degradation NFkappaB_active Active NF-κB (p65/p50) Nucleus Nucleus NFkappaB_active->Nucleus translocation Inflammatory_Genes Pro-inflammatory Gene Transcription (TNF-α, IL-6, IL-1β) NFkappaB_active->Inflammatory_Genes activates Ophiopogonin_D Ophiopogonin D Ophiopogonin_D->NFkappaB_active inhibits translocation

Caption: Inhibition of the NF-κB signaling pathway by Ophiopogonin D.

Modulation of the MAPK Signaling Pathway

The MAPK family of serine/threonine kinases, including extracellular signal-regulated kinase (ERK), c-Jun N-terminal kinase (JNK), and p38 MAPK, play critical roles in transmitting extracellular signals to the nucleus to regulate gene expression involved in inflammation, cell proliferation, and apoptosis. The activation of these kinases often leads to a pro-inflammatory response.

Extracts of steroidal saponins from Ophiopogon japonicus have been found to decrease the activity of p38 MAPK.[6] Polysaccharides from Ophiopogon have also been shown to suppress the p38 MAPK pathway.

MAPK_Pathway Stimuli Inflammatory Stimuli (e.g., LPS) Upstream_Kinases Upstream Kinases (e.g., TAK1, ASK1) Stimuli->Upstream_Kinases activate MKK3_6 MKK3/6 Upstream_Kinases->MKK3_6 phosphorylate p38_MAPK p38 MAPK MKK3_6->p38_MAPK phosphorylate p_p38_MAPK p-p38 MAPK (Active) p38_MAPK->p_p38_MAPK Transcription_Factors Transcription Factors (e.g., AP-1) p_p38_MAPK->Transcription_Factors activate Inflammatory_Response Pro-inflammatory Response Transcription_Factors->Inflammatory_Response induce Ophiopogon_Saponins Ophiopogon Saponins Ophiopogon_Saponins->p_p38_MAPK inhibit activity

Caption: Modulation of the p38 MAPK signaling pathway by Ophiopogon saponins.

Conclusion

2”-O-Acetylsprengerinin C and its homologous steroidal saponins, along with a rich profile of homoisoflavonoids, are key bioactive constituents of Ophiopogon species. Their significant anti-inflammatory properties, mediated through the inhibition of the NF-κB and MAPK signaling pathways, underscore their potential for the development of novel therapeutic agents. This technical guide provides a foundational resource for researchers and drug development professionals, offering detailed information on the chemistry, quantitative analysis, and biological activities of these compounds, as well as robust experimental protocols for their study. Further research into the specific molecular targets and structure-activity relationships of these compounds is warranted to fully elucidate their therapeutic potential.

References

Methodological & Application

Application Notes and Protocols: Synthesis and Derivatization of 2''-O-Acetylsprengerinin C

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the proposed synthesis, derivatization, and potential biological activities of 2''-O-Acetylsprengerinin C, a steroidal saponin (B1150181) found in Ophiopogon japonicus. While a complete, published total synthesis is not currently available in the literature, this document outlines a plausible synthetic strategy based on known chemical transformations of similar molecules. The protocols provided are based on established methods for steroidal saponin modification and can be adapted for the synthesis and derivatization of this compound.

Proposed Synthesis of this compound

The synthesis of this compound can be envisioned as a two-stage process: the synthesis of the precursor, Sprengerinin C, followed by a regioselective acetylation.

Stage 1: Synthesis of Sprengerinin C

The aglycone of Sprengerinin C is ruscogenin (B1680278) . Therefore, the synthesis of Sprengerinin C involves the glycosylation of ruscogenin with the appropriate sugar moieties. The structure of Sprengerinin C consists of a trisaccharide chain attached to the ruscogenin core.

Experimental Protocol: Glycosylation of Ruscogenin (General Method)

This protocol is adapted from general methods for the synthesis of steroidal glycosides. Optimization will be required for the specific synthesis of Sprengerinin C.

Materials:

  • Ruscogenin

  • Protected sugar donors (e.g., thioglycosides or glycosyl bromides of the required sugars)

  • Activating agent (e.g., N-iodosuccinimide (NIS), trifluoromethanesulfonic acid (TfOH))

  • Anhydrous dichloromethane (B109758) (DCM)

  • Molecular sieves (4 Å)

  • Quenching solution (e.g., saturated sodium thiosulfate)

  • Purification reagents (silica gel for column chromatography)

Procedure:

  • To a solution of ruscogenin (1 equivalent) and the first protected sugar donor (1.2 equivalents) in anhydrous DCM under an inert atmosphere (argon or nitrogen), add freshly activated 4 Å molecular sieves.

  • Stir the mixture at room temperature for 30 minutes.

  • Cool the reaction mixture to the appropriate temperature (e.g., -40 °C).

  • Add the activating agent (e.g., NIS/TfOH) portion-wise.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with a saturated solution of sodium thiosulfate.

  • Allow the mixture to warm to room temperature, filter through celite, and wash with DCM.

  • Wash the combined organic layer with saturated sodium bicarbonate and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica (B1680970) gel column chromatography to obtain the glycosylated ruscogenin.

  • Repeat the glycosylation steps with the subsequent protected sugar donors to complete the trisaccharide chain.

  • Deprotect the sugar moieties using appropriate conditions (e.g., Zemplén deacetylation for acetyl protecting groups) to yield Sprengerinin C.

Table 1: Proposed Reaction Parameters for Sprengerinin C Synthesis

ParameterProposed ConditionNotes
Ruscogenin:Sugar Donor Ratio 1 : 1.2 per glycosylation stepExcess sugar donor to drive the reaction to completion.
Solvent Anhydrous Dichloromethane (DCM)Ensure anhydrous conditions to prevent hydrolysis.
Activating System NIS/TfOHOther activators like TMSOTf can also be explored.
Reaction Temperature -40 °C to 0 °CTemperature control is crucial for stereoselectivity.
Reaction Time 2-12 hours per stepMonitor by TLC.
Purification Silica Gel Column ChromatographyGradient elution with hexane/ethyl acetate (B1210297) is common.

Stage 2: Synthesis of this compound via Regioselective Acetylation

The final step is the selective acetylation of the 2''-hydroxyl group of the sugar chain on Sprengerinin C. This requires a regioselective acylation method to differentiate between the various hydroxyl groups.

Experimental Protocol: Regioselective O-Acetylation of Sprengerinin C (General Method)

This protocol is based on methods for regioselective acylation of carbohydrates and will require optimization for Sprengerinin C.

Materials:

  • Sprengerinin C

  • Acetic anhydride (B1165640) or acetyl chloride

  • Pyridine (B92270) or a non-nucleophilic base (e.g., 2,6-lutidine)

  • Anhydrous solvent (e.g., DCM, THF)

  • Catalyst (e.g., DMAP - 4-Dimethylaminopyridine, if necessary)

Procedure:

  • Dissolve Sprengerinin C (1 equivalent) in anhydrous pyridine or a mixture of anhydrous DCM and a non-nucleophilic base under an inert atmosphere.

  • Cool the solution to 0 °C.

  • Slowly add a controlled amount of acetic anhydride or acetyl chloride (e.g., 1.1 equivalents). A catalyst like DMAP (0.1 equivalents) can be added to facilitate the reaction.

  • Stir the reaction at 0 °C and allow it to slowly warm to room temperature while monitoring the progress by TLC.

  • Once the desired product is formed (and before over-acetylation occurs), quench the reaction by adding cold water or methanol.

  • Extract the product with an organic solvent like ethyl acetate.

  • Wash the organic layer sequentially with dilute HCl (to remove pyridine), saturated sodium bicarbonate, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the product by silica gel column chromatography to isolate this compound.

Table 2: Proposed Reaction Parameters for Selective Acetylation

ParameterProposed ConditionNotes
Acylating Agent Acetic AnhydrideMilder than acetyl chloride, may offer better selectivity.
Solvent/Base Pyridine or DCM/2,6-lutidinePyridine acts as both solvent and base.
Stoichiometry Near-equimolar amounts of acylating agentCrucial for achieving mono-acetylation.
Temperature 0 °C to Room TemperatureLower temperatures generally favor selectivity.
Reaction Time 1-6 hoursRequires careful monitoring to avoid multiple acetylations.
Purification Silica Gel Column ChromatographyTo separate from unreacted starting material and di/poly-acetylated byproducts.

Diagram 1: Proposed Synthetic Workflow for this compound

G Ruscogenin Ruscogenin SprengerininC Sprengerinin C Ruscogenin->SprengerininC Glycosylation (multi-step) ProtectedSugars Protected Sugar Donors ProtectedSugars->SprengerininC Acetylation Regioselective Acetylation SprengerininC->Acetylation Target This compound Acetylation->Target

Caption: Proposed synthesis of this compound.

Derivatization Methods

Further derivatization of this compound can be explored to modify its physicochemical properties and biological activities.

  • Esterification/Acylation: The remaining free hydroxyl groups on the sugar moieties or the ruscogenin core can be esterified with various acyl chlorides or anhydrides to enhance lipophilicity.

  • Etherification: The hydroxyl groups can be converted to ethers (e.g., methylation) to block hydrogen bonding and potentially increase metabolic stability.

  • Oxidation: The secondary alcohols could be oxidized to ketones, which may alter the biological activity profile.

Application Notes on Biological Activity

Saponins (B1172615) isolated from Ophiopogon japonicus have demonstrated significant antioxidant and anti-inflammatory properties. While specific data for this compound is limited, it is plausible that it shares these activities.

Anti-inflammatory Activity:

Saponins from Ophiopogon japonicus have been shown to exert anti-inflammatory effects, potentially through the inhibition of pro-inflammatory signaling pathways such as the p38 MAPK pathway.[1] This pathway is a key regulator of cytokine production.

Diagram 2: p38 MAPK Signaling Pathway

G Stress Inflammatory Stimuli (e.g., LPS) MAPKKK MAPKKK (e.g., TAK1) Stress->MAPKKK MKK MKK3/6 MAPKKK->MKK p38 p38 MAPK MKK->p38 TranscriptionFactors Transcription Factors (e.g., AP-1, NF-κB) p38->TranscriptionFactors Cytokines Pro-inflammatory Cytokines (e.g., TNF-α, IL-6) TranscriptionFactors->Cytokines Saponin Saponins from O. japonicus Saponin->p38 Inhibition

Caption: Inhibition of the p38 MAPK pathway by saponins.

Antioxidant Activity:

The antioxidant effects of these saponins may be mediated by enhancing the activity of endogenous antioxidant enzymes like Superoxide (B77818) Dismutase (SOD). SOD is a crucial enzyme that catalyzes the dismutation of the superoxide radical into oxygen and hydrogen peroxide.

Diagram 3: SOD-mediated Antioxidant Pathway

G Superoxide Superoxide Radical (O2⁻) SOD Superoxide Dismutase (SOD) Superoxide->SOD Products Oxygen (O₂) + Hydrogen Peroxide (H₂O₂) SOD->Products Saponin Saponins from O. japonicus Saponin->SOD Upregulation

Caption: Upregulation of SOD activity by saponins.

Summary of Quantitative Data

As the synthesis has not been published, experimental quantitative data is not available. The following table provides hypothetical target values for a successful synthesis.

Table 3: Hypothetical Yields for Synthesis

Reaction StepTarget Yield (%)Purity (%)
Glycosylation Step 1 60-70>95
Glycosylation Step 2 50-60>95
Glycosylation Step 3 40-50>95
Deprotection 80-90>98
Regioselective Acetylation 30-50>98
Overall Yield 4-10>98

Disclaimer: The synthetic protocols and quantitative data presented are proposed based on established chemical principles and are intended for guidance. Actual experimental conditions and results may vary and will require optimization. The biological activities described are based on studies of related compounds and may not be fully representative of this compound. Further research is required to validate these findings.

References

Application Notes and Protocols: Synthesis and Derivatization of 2''-O-Acetylsprengerinin C

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the proposed synthesis, derivatization, and potential biological activities of 2''-O-Acetylsprengerinin C, a steroidal saponin found in Ophiopogon japonicus. While a complete, published total synthesis is not currently available in the literature, this document outlines a plausible synthetic strategy based on known chemical transformations of similar molecules. The protocols provided are based on established methods for steroidal saponin modification and can be adapted for the synthesis and derivatization of this compound.

Proposed Synthesis of this compound

The synthesis of this compound can be envisioned as a two-stage process: the synthesis of the precursor, Sprengerinin C, followed by a regioselective acetylation.

Stage 1: Synthesis of Sprengerinin C

The aglycone of Sprengerinin C is ruscogenin . Therefore, the synthesis of Sprengerinin C involves the glycosylation of ruscogenin with the appropriate sugar moieties. The structure of Sprengerinin C consists of a trisaccharide chain attached to the ruscogenin core.

Experimental Protocol: Glycosylation of Ruscogenin (General Method)

This protocol is adapted from general methods for the synthesis of steroidal glycosides. Optimization will be required for the specific synthesis of Sprengerinin C.

Materials:

  • Ruscogenin

  • Protected sugar donors (e.g., thioglycosides or glycosyl bromides of the required sugars)

  • Activating agent (e.g., N-iodosuccinimide (NIS), trifluoromethanesulfonic acid (TfOH))

  • Anhydrous dichloromethane (DCM)

  • Molecular sieves (4 Å)

  • Quenching solution (e.g., saturated sodium thiosulfate)

  • Purification reagents (silica gel for column chromatography)

Procedure:

  • To a solution of ruscogenin (1 equivalent) and the first protected sugar donor (1.2 equivalents) in anhydrous DCM under an inert atmosphere (argon or nitrogen), add freshly activated 4 Å molecular sieves.

  • Stir the mixture at room temperature for 30 minutes.

  • Cool the reaction mixture to the appropriate temperature (e.g., -40 °C).

  • Add the activating agent (e.g., NIS/TfOH) portion-wise.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with a saturated solution of sodium thiosulfate.

  • Allow the mixture to warm to room temperature, filter through celite, and wash with DCM.

  • Wash the combined organic layer with saturated sodium bicarbonate and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to obtain the glycosylated ruscogenin.

  • Repeat the glycosylation steps with the subsequent protected sugar donors to complete the trisaccharide chain.

  • Deprotect the sugar moieties using appropriate conditions (e.g., Zemplén deacetylation for acetyl protecting groups) to yield Sprengerinin C.

Table 1: Proposed Reaction Parameters for Sprengerinin C Synthesis

ParameterProposed ConditionNotes
Ruscogenin:Sugar Donor Ratio 1 : 1.2 per glycosylation stepExcess sugar donor to drive the reaction to completion.
Solvent Anhydrous Dichloromethane (DCM)Ensure anhydrous conditions to prevent hydrolysis.
Activating System NIS/TfOHOther activators like TMSOTf can also be explored.
Reaction Temperature -40 °C to 0 °CTemperature control is crucial for stereoselectivity.
Reaction Time 2-12 hours per stepMonitor by TLC.
Purification Silica Gel Column ChromatographyGradient elution with hexane/ethyl acetate is common.

Stage 2: Synthesis of this compound via Regioselective Acetylation

The final step is the selective acetylation of the 2''-hydroxyl group of the sugar chain on Sprengerinin C. This requires a regioselective acylation method to differentiate between the various hydroxyl groups.

Experimental Protocol: Regioselective O-Acetylation of Sprengerinin C (General Method)

This protocol is based on methods for regioselective acylation of carbohydrates and will require optimization for Sprengerinin C.

Materials:

  • Sprengerinin C

  • Acetic anhydride or acetyl chloride

  • Pyridine or a non-nucleophilic base (e.g., 2,6-lutidine)

  • Anhydrous solvent (e.g., DCM, THF)

  • Catalyst (e.g., DMAP - 4-Dimethylaminopyridine, if necessary)

Procedure:

  • Dissolve Sprengerinin C (1 equivalent) in anhydrous pyridine or a mixture of anhydrous DCM and a non-nucleophilic base under an inert atmosphere.

  • Cool the solution to 0 °C.

  • Slowly add a controlled amount of acetic anhydride or acetyl chloride (e.g., 1.1 equivalents). A catalyst like DMAP (0.1 equivalents) can be added to facilitate the reaction.

  • Stir the reaction at 0 °C and allow it to slowly warm to room temperature while monitoring the progress by TLC.

  • Once the desired product is formed (and before over-acetylation occurs), quench the reaction by adding cold water or methanol.

  • Extract the product with an organic solvent like ethyl acetate.

  • Wash the organic layer sequentially with dilute HCl (to remove pyridine), saturated sodium bicarbonate, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the product by silica gel column chromatography to isolate this compound.

Table 2: Proposed Reaction Parameters for Selective Acetylation

ParameterProposed ConditionNotes
Acylating Agent Acetic AnhydrideMilder than acetyl chloride, may offer better selectivity.
Solvent/Base Pyridine or DCM/2,6-lutidinePyridine acts as both solvent and base.
Stoichiometry Near-equimolar amounts of acylating agentCrucial for achieving mono-acetylation.
Temperature 0 °C to Room TemperatureLower temperatures generally favor selectivity.
Reaction Time 1-6 hoursRequires careful monitoring to avoid multiple acetylations.
Purification Silica Gel Column ChromatographyTo separate from unreacted starting material and di/poly-acetylated byproducts.

Diagram 1: Proposed Synthetic Workflow for this compound

G Ruscogenin Ruscogenin SprengerininC Sprengerinin C Ruscogenin->SprengerininC Glycosylation (multi-step) ProtectedSugars Protected Sugar Donors ProtectedSugars->SprengerininC Acetylation Regioselective Acetylation SprengerininC->Acetylation Target This compound Acetylation->Target

Caption: Proposed synthesis of this compound.

Derivatization Methods

Further derivatization of this compound can be explored to modify its physicochemical properties and biological activities.

  • Esterification/Acylation: The remaining free hydroxyl groups on the sugar moieties or the ruscogenin core can be esterified with various acyl chlorides or anhydrides to enhance lipophilicity.

  • Etherification: The hydroxyl groups can be converted to ethers (e.g., methylation) to block hydrogen bonding and potentially increase metabolic stability.

  • Oxidation: The secondary alcohols could be oxidized to ketones, which may alter the biological activity profile.

Application Notes on Biological Activity

Saponins isolated from Ophiopogon japonicus have demonstrated significant antioxidant and anti-inflammatory properties. While specific data for this compound is limited, it is plausible that it shares these activities.

Anti-inflammatory Activity:

Saponins from Ophiopogon japonicus have been shown to exert anti-inflammatory effects, potentially through the inhibition of pro-inflammatory signaling pathways such as the p38 MAPK pathway.[1] This pathway is a key regulator of cytokine production.

Diagram 2: p38 MAPK Signaling Pathway

G Stress Inflammatory Stimuli (e.g., LPS) MAPKKK MAPKKK (e.g., TAK1) Stress->MAPKKK MKK MKK3/6 MAPKKK->MKK p38 p38 MAPK MKK->p38 TranscriptionFactors Transcription Factors (e.g., AP-1, NF-κB) p38->TranscriptionFactors Cytokines Pro-inflammatory Cytokines (e.g., TNF-α, IL-6) TranscriptionFactors->Cytokines Saponin Saponins from O. japonicus Saponin->p38 Inhibition

Caption: Inhibition of the p38 MAPK pathway by saponins.

Antioxidant Activity:

The antioxidant effects of these saponins may be mediated by enhancing the activity of endogenous antioxidant enzymes like Superoxide Dismutase (SOD). SOD is a crucial enzyme that catalyzes the dismutation of the superoxide radical into oxygen and hydrogen peroxide.

Diagram 3: SOD-mediated Antioxidant Pathway

G Superoxide Superoxide Radical (O2⁻) SOD Superoxide Dismutase (SOD) Superoxide->SOD Products Oxygen (O₂) + Hydrogen Peroxide (H₂O₂) SOD->Products Saponin Saponins from O. japonicus Saponin->SOD Upregulation

Caption: Upregulation of SOD activity by saponins.

Summary of Quantitative Data

As the synthesis has not been published, experimental quantitative data is not available. The following table provides hypothetical target values for a successful synthesis.

Table 3: Hypothetical Yields for Synthesis

Reaction StepTarget Yield (%)Purity (%)
Glycosylation Step 1 60-70>95
Glycosylation Step 2 50-60>95
Glycosylation Step 3 40-50>95
Deprotection 80-90>98
Regioselective Acetylation 30-50>98
Overall Yield 4-10>98

Disclaimer: The synthetic protocols and quantitative data presented are proposed based on established chemical principles and are intended for guidance. Actual experimental conditions and results may vary and will require optimization. The biological activities described are based on studies of related compounds and may not be fully representative of this compound. Further research is required to validate these findings.

References

2''-O-Acetylsprengerinin C: Analytical Standards and Reference Materials - Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2''-O-Acetylsprengerinin C is a steroidal saponin (B1150181) that has been identified and isolated from select plant species. As a distinct chemical entity, the availability of well-characterized analytical standards and reference materials is crucial for accurate quantification, impurity profiling, and toxicological assessment in research and drug development. This document provides an overview of the currently available information on this compound analytical standards, along with recommended protocols for its handling and preliminary analysis.

Commercially Available Analytical Standards

Several chemical suppliers offer this compound as a reference standard. The purity of these standards is a critical parameter for accurate analytical work.

Table 1: Commercially Available this compound Reference Standards

SupplierCatalog NumberPurity SpecificationCAS NumberMolecular FormulaMolecular Weight ( g/mol )
ChemFacesCFN92453≥98%1220707-33-4C₄₆H₇₂O₁₇897.07
ESD MEDİKALESD-883886≥99%1220707-33-4C₄₆H₇₂O₁₇897.07

Note: It is imperative for researchers to obtain a Certificate of Analysis (CoA) from the supplier for each specific lot of the reference standard. The CoA will provide detailed information on the purity, identity, and any identified impurities.

Physicochemical Properties and Handling

A summary of the known physicochemical properties and recommended handling procedures for this compound is provided below.

Table 2: Physicochemical Properties and Recommended Handling of this compound

PropertyInformation
Appearance White to off-white powder
Solubility Soluble in Dimethyl Sulfoxide (DMSO), Pyridine, Methanol (B129727), and Ethanol.[1]
Storage Conditions Short-term (up to 24 months): Store at 2-8°C in a tightly sealed vial.[1] Long-term (aliquoted solutions): Store at -20°C for up to two weeks.[1]
Handling Allow the product to equilibrate to room temperature for at least one hour before opening the vial.[1] For quantitative analysis, it is recommended to prepare solutions on the day of use.[1]

Analytical Methodologies (Hypothetical Protocols)

High-Performance Liquid Chromatography (HPLC-UV) for Purity Assessment and Quantification

This hypothetical HPLC method is designed for the separation and quantification of this compound.

Experimental Workflow for HPLC Analysis

HPLC_Workflow prep_standard Prepare Standard Stock Solution (1 mg/mL in Methanol) prep_working Prepare Working Standards (e.g., 1-100 µg/mL) prep_standard->prep_working Dilute hplc_analysis HPLC Analysis prep_working->hplc_analysis prep_sample Prepare Sample Solution prep_sample->hplc_analysis data_processing Data Processing and Quantification hplc_analysis->data_processing

Caption: Workflow for HPLC analysis of this compound.

Table 3: Hypothetical HPLC-UV Method Parameters

ParameterRecommended Condition
Column C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm)
Mobile Phase Acetonitrile (A) and Water (B) with 0.1% Formic Acid
Gradient Elution Start with 30% A, increase to 90% A over 20 minutes, hold for 5 minutes, then return to initial conditions.
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection Wavelength 205 nm (based on the lack of strong chromophores)
Injection Volume 10 µL
Standard Preparation Prepare a stock solution of 1 mg/mL in methanol. Further dilute with the initial mobile phase composition to create a calibration curve (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
Sample Preparation Dissolve the sample in methanol or the initial mobile phase composition to a suitable concentration. Filter through a 0.45 µm syringe filter before injection.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

NMR spectroscopy is a powerful tool for confirming the identity and structure of the reference standard.

Experimental Protocol for NMR Analysis

  • Sample Preparation: Accurately weigh approximately 5-10 mg of the this compound reference standard.

  • Dissolution: Dissolve the sample in a suitable deuterated solvent (e.g., Methanol-d₄, DMSO-d₆, or Chloroform-d).

  • Data Acquisition: Acquire ¹H NMR and ¹³C NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Data Analysis: Process the spectra and compare the chemical shifts, coupling constants, and integration values with the expected structure of this compound.

Logical Relationship for Structural Verification

NMR_Verification nmr_data Acquired NMR Data (¹H, ¹³C) spectral_comparison Spectral Comparison and Structural Elucidation nmr_data->spectral_comparison expected_structure Expected Structure of This compound expected_structure->spectral_comparison identity_confirmation Identity Confirmation spectral_comparison->identity_confirmation

Caption: Logical flow for structural verification using NMR.

Biological Activity and Mechanism of Action (Information Not Available)

As of the current date, there is a notable absence of publicly available scientific literature detailing the biological activity, mechanism of action, or associated signaling pathways for this compound. Researchers investigating this compound will need to conduct exploratory studies to determine its pharmacological properties.

Proposed Initial Biological Screening Workflow

Biological_Screening compound This compound cell_based_assays In vitro Cell-Based Assays (e.g., Cytotoxicity, Proliferation) compound->cell_based_assays target_based_assays Target-Based Assays (e.g., Enzyme Inhibition, Receptor Binding) compound->target_based_assays hit_identification Hit Identification cell_based_assays->hit_identification target_based_assays->hit_identification mechanism_studies Mechanism of Action Studies hit_identification->mechanism_studies

Caption: A proposed workflow for the initial biological screening of this compound.

Conclusion

The availability of high-purity analytical standards for this compound is a prerequisite for any rigorous scientific investigation. While commercial sources can provide the necessary reference materials, a significant gap exists in the published literature regarding its detailed analytical methodologies and biological functions. The protocols and workflows presented in this document are intended to provide a foundational framework for researchers to develop and validate their own methods for the analysis and biological characterization of this compound. It is strongly recommended that all analytical methods be fully validated according to ICH guidelines to ensure data accuracy and reliability.

References

2''-O-Acetylsprengerinin C: Analytical Standards and Reference Materials - Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2''-O-Acetylsprengerinin C is a steroidal saponin that has been identified and isolated from select plant species. As a distinct chemical entity, the availability of well-characterized analytical standards and reference materials is crucial for accurate quantification, impurity profiling, and toxicological assessment in research and drug development. This document provides an overview of the currently available information on this compound analytical standards, along with recommended protocols for its handling and preliminary analysis.

Commercially Available Analytical Standards

Several chemical suppliers offer this compound as a reference standard. The purity of these standards is a critical parameter for accurate analytical work.

Table 1: Commercially Available this compound Reference Standards

SupplierCatalog NumberPurity SpecificationCAS NumberMolecular FormulaMolecular Weight ( g/mol )
ChemFacesCFN92453≥98%1220707-33-4C₄₆H₇₂O₁₇897.07
ESD MEDİKALESD-883886≥99%1220707-33-4C₄₆H₇₂O₁₇897.07

Note: It is imperative for researchers to obtain a Certificate of Analysis (CoA) from the supplier for each specific lot of the reference standard. The CoA will provide detailed information on the purity, identity, and any identified impurities.

Physicochemical Properties and Handling

A summary of the known physicochemical properties and recommended handling procedures for this compound is provided below.

Table 2: Physicochemical Properties and Recommended Handling of this compound

PropertyInformation
Appearance White to off-white powder
Solubility Soluble in Dimethyl Sulfoxide (DMSO), Pyridine, Methanol, and Ethanol.[1]
Storage Conditions Short-term (up to 24 months): Store at 2-8°C in a tightly sealed vial.[1] Long-term (aliquoted solutions): Store at -20°C for up to two weeks.[1]
Handling Allow the product to equilibrate to room temperature for at least one hour before opening the vial.[1] For quantitative analysis, it is recommended to prepare solutions on the day of use.[1]

Analytical Methodologies (Hypothetical Protocols)

High-Performance Liquid Chromatography (HPLC-UV) for Purity Assessment and Quantification

This hypothetical HPLC method is designed for the separation and quantification of this compound.

Experimental Workflow for HPLC Analysis

HPLC_Workflow prep_standard Prepare Standard Stock Solution (1 mg/mL in Methanol) prep_working Prepare Working Standards (e.g., 1-100 µg/mL) prep_standard->prep_working Dilute hplc_analysis HPLC Analysis prep_working->hplc_analysis prep_sample Prepare Sample Solution prep_sample->hplc_analysis data_processing Data Processing and Quantification hplc_analysis->data_processing

Caption: Workflow for HPLC analysis of this compound.

Table 3: Hypothetical HPLC-UV Method Parameters

ParameterRecommended Condition
Column C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm)
Mobile Phase Acetonitrile (A) and Water (B) with 0.1% Formic Acid
Gradient Elution Start with 30% A, increase to 90% A over 20 minutes, hold for 5 minutes, then return to initial conditions.
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection Wavelength 205 nm (based on the lack of strong chromophores)
Injection Volume 10 µL
Standard Preparation Prepare a stock solution of 1 mg/mL in methanol. Further dilute with the initial mobile phase composition to create a calibration curve (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
Sample Preparation Dissolve the sample in methanol or the initial mobile phase composition to a suitable concentration. Filter through a 0.45 µm syringe filter before injection.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

NMR spectroscopy is a powerful tool for confirming the identity and structure of the reference standard.

Experimental Protocol for NMR Analysis

  • Sample Preparation: Accurately weigh approximately 5-10 mg of the this compound reference standard.

  • Dissolution: Dissolve the sample in a suitable deuterated solvent (e.g., Methanol-d₄, DMSO-d₆, or Chloroform-d).

  • Data Acquisition: Acquire ¹H NMR and ¹³C NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Data Analysis: Process the spectra and compare the chemical shifts, coupling constants, and integration values with the expected structure of this compound.

Logical Relationship for Structural Verification

NMR_Verification nmr_data Acquired NMR Data (¹H, ¹³C) spectral_comparison Spectral Comparison and Structural Elucidation nmr_data->spectral_comparison expected_structure Expected Structure of This compound expected_structure->spectral_comparison identity_confirmation Identity Confirmation spectral_comparison->identity_confirmation

Caption: Logical flow for structural verification using NMR.

Biological Activity and Mechanism of Action (Information Not Available)

As of the current date, there is a notable absence of publicly available scientific literature detailing the biological activity, mechanism of action, or associated signaling pathways for this compound. Researchers investigating this compound will need to conduct exploratory studies to determine its pharmacological properties.

Proposed Initial Biological Screening Workflow

Biological_Screening compound This compound cell_based_assays In vitro Cell-Based Assays (e.g., Cytotoxicity, Proliferation) compound->cell_based_assays target_based_assays Target-Based Assays (e.g., Enzyme Inhibition, Receptor Binding) compound->target_based_assays hit_identification Hit Identification cell_based_assays->hit_identification target_based_assays->hit_identification mechanism_studies Mechanism of Action Studies hit_identification->mechanism_studies

Caption: A proposed workflow for the initial biological screening of this compound.

Conclusion

The availability of high-purity analytical standards for this compound is a prerequisite for any rigorous scientific investigation. While commercial sources can provide the necessary reference materials, a significant gap exists in the published literature regarding its detailed analytical methodologies and biological functions. The protocols and workflows presented in this document are intended to provide a foundational framework for researchers to develop and validate their own methods for the analysis and biological characterization of this compound. It is strongly recommended that all analytical methods be fully validated according to ICH guidelines to ensure data accuracy and reliability.

References

Application Note: HPLC-MS/MS Analysis of 2''-O-Acetylsprengerinin C

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Purpose: This document provides a detailed protocol for the quantitative analysis of 2''-O-Acetylsprengerinin C in various matrices using High-Performance Liquid Chromatography coupled with tandem Mass Spectrometry (HPLC-MS/MS).

Introduction

This compound is a flavonoid compound of interest for its potential biological activities. Accurate and sensitive quantification of this analyte is crucial for pharmacokinetic studies, quality control of herbal preparations, and other research applications. This application note describes a robust HPLC-MS/MS method for the selective and sensitive determination of this compound. The method utilizes a reversed-phase chromatographic separation followed by detection using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode, which offers high selectivity and sensitivity.

Experimental Protocols

Materials and Reagents
  • Analytical Standard: this compound (purity ≥98%) can be sourced from various chemical suppliers.[1]

  • Solvents: HPLC-grade methanol (B129727), acetonitrile, and water.

  • Additives: Formic acid (LC-MS grade).

  • Sample Preparation: Solvents for extraction (e.g., methanol, ethanol, or a mixture depending on the matrix). Syringe filters (0.22 µm).

Standard Solution Preparation
  • Primary Stock Solution (1 mg/mL): Accurately weigh 1 mg of this compound analytical standard and dissolve it in 1 mL of methanol or DMSO.[1] Sonicate if necessary to ensure complete dissolution. Store at -20°C.

  • Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the primary stock solution with methanol or a relevant solvent mixture to construct a calibration curve (e.g., 1, 5, 10, 50, 100, 500, 1000 ng/mL).

Sample Preparation

The sample preparation method will vary depending on the matrix (e.g., plasma, tissue homogenate, plant extract). A general protocol for a plant extract is provided below:

  • Extraction: Weigh a known amount of the powdered sample (e.g., 1 g) and add 10 mL of 70% methanol.

  • Sonication/Vortexing: Sonicate the mixture for 30 minutes, followed by vortexing for 5 minutes to ensure efficient extraction.

  • Centrifugation: Centrifuge the extract at 10,000 rpm for 10 minutes.

  • Filtration: Collect the supernatant and filter it through a 0.22 µm syringe filter into an HPLC vial.

  • Dilution: Dilute the filtered extract with the initial mobile phase if necessary to fall within the calibration curve range.

HPLC-MS/MS Instrumentation and Conditions

The following parameters are a starting point and may require optimization for specific instrumentation and matrices. High-performance liquid chromatography (HPLC) combined with electrospray ionization (ESI) and mass spectrometry (MS) is a highly sensitive and efficient method for flavonoid characterization.[2]

Table 1: HPLC and Mass Spectrometry Parameters

ParameterRecommended Condition
HPLC System Agilent 1290 Infinity II, Shimadzu Nexera, or equivalent
Column C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm).[3]
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Gradient Elution 0-1 min: 5% B; 1-8 min: 5-95% B; 8-10 min: 95% B; 10.1-12 min: 5% B.[3][4]
Flow Rate 0.3 mL/min
Column Temperature 30°C
Injection Volume 5 µL
Mass Spectrometer Triple Quadrupole Mass Spectrometer (e.g., Agilent 6400 Series, Sciex Triple Quad™)
Ionization Source Electrospray Ionization (ESI), Positive or Negative Mode (to be optimized). Negative mode is often suitable for flavonoids.[5]
Ion Source Gas Temp 325°C[6]
Gas Flow 10 L/min[6]
Nebulizer Pressure 40 psi[6]
Capillary Voltage 3500 V[6]
Scan Type Multiple Reaction Monitoring (MRM)

Data Presentation

The molecular formula for this compound is C46H72O17, with a molecular weight of 897.07 g/mol .[7] The MRM transitions must be determined by infusing the analytical standard into the mass spectrometer. The precursor ion will be the [M+H]+ or [M-H]- ion. The product ions are generated by fragmentation of the precursor ion in the collision cell. The most intense and stable transitions should be selected for quantification and qualification.

Table 2: Quantitative Data for this compound Analysis (Hypothetical)

AnalytePrecursor Ion (m/z)Product Ion (m/z) (Quantifier)Product Ion (m/z) (Qualifier)Collision Energy (eV)Retention Time (min)
This compound[To be determined][To be determined][To be determined][To be determined][To be determined]

Note: The m/z values and collision energy are placeholders and must be empirically determined during method development by direct infusion of the this compound standard. The fragmentation of flavonoids often involves the loss of sugar moieties and cleavages within the flavonoid backbone.[8][9][10][11]

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow for the HPLC-MS/MS analysis of this compound.

HPLC_MSMS_Workflow start Start: Sample Collection prep Sample Preparation (Extraction, Centrifugation, Filtration) start->prep hplc HPLC Separation (C18 Column, Gradient Elution) prep->hplc standards Standard Solution Preparation (Stock and Working Standards) standards->hplc msms MS/MS Detection (ESI, MRM Mode) hplc->msms data_acq Data Acquisition msms->data_acq data_proc Data Processing (Integration, Calibration Curve) data_acq->data_proc quant Quantification and Reporting data_proc->quant end End quant->end

Caption: Workflow for the HPLC-MS/MS analysis of this compound.

This application note provides a comprehensive framework for developing a robust and reliable HPLC-MS/MS method for the quantification of this compound. The provided parameters serve as a starting point and should be optimized for the specific instrumentation and analytical requirements of the user.

References

Application Note: HPLC-MS/MS Analysis of 2''-O-Acetylsprengerinin C

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Purpose: This document provides a detailed protocol for the quantitative analysis of 2''-O-Acetylsprengerinin C in various matrices using High-Performance Liquid Chromatography coupled with tandem Mass Spectrometry (HPLC-MS/MS).

Introduction

This compound is a flavonoid compound of interest for its potential biological activities. Accurate and sensitive quantification of this analyte is crucial for pharmacokinetic studies, quality control of herbal preparations, and other research applications. This application note describes a robust HPLC-MS/MS method for the selective and sensitive determination of this compound. The method utilizes a reversed-phase chromatographic separation followed by detection using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode, which offers high selectivity and sensitivity.

Experimental Protocols

Materials and Reagents
  • Analytical Standard: this compound (purity ≥98%) can be sourced from various chemical suppliers.[1]

  • Solvents: HPLC-grade methanol, acetonitrile, and water.

  • Additives: Formic acid (LC-MS grade).

  • Sample Preparation: Solvents for extraction (e.g., methanol, ethanol, or a mixture depending on the matrix). Syringe filters (0.22 µm).

Standard Solution Preparation
  • Primary Stock Solution (1 mg/mL): Accurately weigh 1 mg of this compound analytical standard and dissolve it in 1 mL of methanol or DMSO.[1] Sonicate if necessary to ensure complete dissolution. Store at -20°C.

  • Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the primary stock solution with methanol or a relevant solvent mixture to construct a calibration curve (e.g., 1, 5, 10, 50, 100, 500, 1000 ng/mL).

Sample Preparation

The sample preparation method will vary depending on the matrix (e.g., plasma, tissue homogenate, plant extract). A general protocol for a plant extract is provided below:

  • Extraction: Weigh a known amount of the powdered sample (e.g., 1 g) and add 10 mL of 70% methanol.

  • Sonication/Vortexing: Sonicate the mixture for 30 minutes, followed by vortexing for 5 minutes to ensure efficient extraction.

  • Centrifugation: Centrifuge the extract at 10,000 rpm for 10 minutes.

  • Filtration: Collect the supernatant and filter it through a 0.22 µm syringe filter into an HPLC vial.

  • Dilution: Dilute the filtered extract with the initial mobile phase if necessary to fall within the calibration curve range.

HPLC-MS/MS Instrumentation and Conditions

The following parameters are a starting point and may require optimization for specific instrumentation and matrices. High-performance liquid chromatography (HPLC) combined with electrospray ionization (ESI) and mass spectrometry (MS) is a highly sensitive and efficient method for flavonoid characterization.[2]

Table 1: HPLC and Mass Spectrometry Parameters

ParameterRecommended Condition
HPLC System Agilent 1290 Infinity II, Shimadzu Nexera, or equivalent
Column C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm).[3]
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Gradient Elution 0-1 min: 5% B; 1-8 min: 5-95% B; 8-10 min: 95% B; 10.1-12 min: 5% B.[3][4]
Flow Rate 0.3 mL/min
Column Temperature 30°C
Injection Volume 5 µL
Mass Spectrometer Triple Quadrupole Mass Spectrometer (e.g., Agilent 6400 Series, Sciex Triple Quad™)
Ionization Source Electrospray Ionization (ESI), Positive or Negative Mode (to be optimized). Negative mode is often suitable for flavonoids.[5]
Ion Source Gas Temp 325°C[6]
Gas Flow 10 L/min[6]
Nebulizer Pressure 40 psi[6]
Capillary Voltage 3500 V[6]
Scan Type Multiple Reaction Monitoring (MRM)

Data Presentation

The molecular formula for this compound is C46H72O17, with a molecular weight of 897.07 g/mol .[7] The MRM transitions must be determined by infusing the analytical standard into the mass spectrometer. The precursor ion will be the [M+H]+ or [M-H]- ion. The product ions are generated by fragmentation of the precursor ion in the collision cell. The most intense and stable transitions should be selected for quantification and qualification.

Table 2: Quantitative Data for this compound Analysis (Hypothetical)

AnalytePrecursor Ion (m/z)Product Ion (m/z) (Quantifier)Product Ion (m/z) (Qualifier)Collision Energy (eV)Retention Time (min)
This compound[To be determined][To be determined][To be determined][To be determined][To be determined]

Note: The m/z values and collision energy are placeholders and must be empirically determined during method development by direct infusion of the this compound standard. The fragmentation of flavonoids often involves the loss of sugar moieties and cleavages within the flavonoid backbone.[8][9][10][11]

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow for the HPLC-MS/MS analysis of this compound.

HPLC_MSMS_Workflow start Start: Sample Collection prep Sample Preparation (Extraction, Centrifugation, Filtration) start->prep hplc HPLC Separation (C18 Column, Gradient Elution) prep->hplc standards Standard Solution Preparation (Stock and Working Standards) standards->hplc msms MS/MS Detection (ESI, MRM Mode) hplc->msms data_acq Data Acquisition msms->data_acq data_proc Data Processing (Integration, Calibration Curve) data_acq->data_proc quant Quantification and Reporting data_proc->quant end End quant->end

Caption: Workflow for the HPLC-MS/MS analysis of this compound.

This application note provides a comprehensive framework for developing a robust and reliable HPLC-MS/MS method for the quantification of this compound. The provided parameters serve as a starting point and should be optimized for the specific instrumentation and analytical requirements of the user.

References

Application Notes & Protocols: Quantitative Analysis of 2''-O-Acetylsprengerinin C in Plant Extracts

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2''-O-Acetylsprengerinin C is a steroidal saponin (B1150181) identified in Ophiopogon japonicus (Liliaceae), a plant with a long history of use in traditional medicine. Steroidal saponins (B1172615) from this plant have garnered significant interest due to their potential therapeutic properties, including anti-inflammatory, antioxidant, and cardioprotective effects.[1][2] The quantitative analysis of specific saponins like this compound is crucial for quality control of raw plant materials, standardization of extracts, and for pharmacokinetic and pharmacodynamic studies in drug development.

These application notes provide a comprehensive protocol for the extraction and quantitative analysis of this compound in plant extracts using High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS). An alternative method using HPLC with an Evaporative Light Scattering Detector (HPLC-ELSD) is also discussed.

Overview of Analytical Approaches

The quantification of steroidal saponins in complex plant matrices presents analytical challenges due to their structural similarity and often poor UV absorption.[3][4] HPLC-MS and HPLC-ELSD are powerful techniques that overcome these limitations.

  • HPLC-MS (High-Performance Liquid Chromatography-Mass Spectrometry): This is the recommended method for its high sensitivity, selectivity, and ability to provide structural information, confirming the identity of the analyte.[5][6][7]

  • HPLC-ELSD (High-Performance Liquid Chromatography-Evaporative Light Scattering Detector): A suitable alternative when MS is unavailable. ELSD is a "universal" detector that responds to any non-volatile analyte, making it ideal for saponins that lack a strong chromophore.[1][8]

Experimental Protocols

Extraction of this compound from Plant Material

This protocol outlines an efficient method for extracting steroidal saponins from dried plant material.

Materials and Reagents:

  • Dried and powdered plant material (e.g., roots of Ophiopogon japonicus)

  • 70% Ethanol (B145695)

  • Methanol (B129727) (HPLC grade)

  • Acetonitrile (HPLC grade)

  • Water (deionized or Milli-Q)

  • AB-8 macroporous resin

  • Ultrasonic bath

  • Rotary evaporator

  • Freeze-dryer

  • 0.22 µm syringe filters

Protocol:

  • Sample Preparation: Weigh 1.0 g of dried, powdered plant material into a flask.

  • Ultrasonic Extraction: Add 50 mL of 70% ethanol to the flask. Perform ultrasonic-assisted extraction for 30 minutes at 50°C.

  • Filtration: Filter the extract through Whatman No. 1 filter paper. Collect the filtrate.

  • Re-extraction: Repeat the extraction process on the residue two more times with fresh solvent to ensure complete extraction.

  • Concentration: Combine the filtrates and concentrate under reduced pressure using a rotary evaporator at 50°C to obtain a crude extract.

  • Purification (Optional but Recommended):

    • Dissolve the crude extract in water.

    • Apply the aqueous solution to a pre-conditioned AB-8 macroporous resin column.

    • Wash the column with deionized water to remove polar impurities.

    • Elute the saponin-rich fraction with 70% ethanol.[1]

  • Final Preparation: Collect the ethanolic eluate, concentrate it using a rotary evaporator, and then lyophilize to obtain a dry saponin extract.

  • Sample for Analysis: Accurately weigh and dissolve the dried extract in methanol to a final concentration of 1 mg/mL. Filter the solution through a 0.22 µm syringe filter before HPLC analysis.

Quantitative Analysis by HPLC-MS

Instrumentation and Conditions:

  • HPLC System: A standard HPLC or UPLC system.

  • Mass Spectrometer: A triple quadrupole or ion trap mass spectrometer with an electrospray ionization (ESI) source.

  • Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 3.5 µm).[7]

  • Mobile Phase:

    • A: 0.02% Formic acid in water[5]

    • B: 0.02% Formic acid in acetonitrile[5]

  • Flow Rate: 0.5 mL/min[5]

  • Injection Volume: 5 µL

  • Column Temperature: 30°C

  • Gradient Elution: A typical gradient would be: 0-5 min, 20-40% B; 5-20 min, 40-80% B; 20-25 min, 80% B; 25-25.1 min, 80-20% B; 25.1-30 min, 20% B. (This gradient should be optimized based on the specific column and system).

Mass Spectrometry Conditions:

  • Ionization Mode: ESI, negative or positive mode (to be optimized for this compound). Negative mode is often effective for saponins.[7]

  • Scan Mode: Multiple Reaction Monitoring (MRM) for quantification.

  • Ion Source Parameters:

    • Ion Source Temperature: 350°C[7]

    • Dry Gas Flow: 12 L/min[7]

    • Atomizing Gas Pressure: 40 psi[7]

    • Ion Source Voltage: 4000 V[7]

  • MRM Transitions: The specific precursor and product ion masses for this compound (C₄₆H₇₂O₁₇, MW: 897.07 g/mol ) need to be determined by infusing a standard solution.

Standard Curve Preparation:

  • A certified reference standard of this compound is required for absolute quantification. As of late 2025, sourcing a commercial standard may require contacting specialized chemical suppliers.

  • Prepare a stock solution of the standard in methanol (e.g., 1 mg/mL).

  • Perform serial dilutions to create a series of calibration standards (e.g., 1, 5, 10, 50, 100, 500 ng/mL).

  • Analyze the calibration standards using the HPLC-MS method and construct a calibration curve by plotting the peak area against the concentration.

Data Analysis:

  • Inject the prepared plant extract sample into the HPLC-MS system.

  • Identify the peak for this compound based on its retention time and MRM transition, confirmed by the standard.

  • Integrate the peak area of the analyte in the sample chromatogram.

  • Calculate the concentration of this compound in the sample using the linear regression equation from the standard curve.

Data Presentation

Quantitative data should be presented in a clear and organized manner.

Table 1: HPLC-MS Method Validation Parameters

ParameterAcceptance CriteriaResult
Linearity (r²)> 0.999To be determined
Limit of Detection (LOD)S/N ratio > 3To be determined
Limit of Quantification (LOQ)S/N ratio > 10To be determined
Precision (RSD%)< 5%To be determined
Repeatability (RSD%)< 5%To be determined
Stability (RSD%)< 3%To be determined
Recovery (%)90 - 110%To be determined

Table 2: Quantification of this compound in Plant Extracts

Sample IDPlant SourceExtraction BatchConcentration (µg/g of dry weight)Standard Deviation
OJ-001O. japonicus RootBatch AValueValue
OJ-002O. japonicus RootBatch BValueValue
OJ-003O. japonicus LeafBatch AValueValue

Visualizations

Experimental Workflow

G Figure 1: Experimental Workflow for Quantitative Analysis A Plant Material (Dried, Powdered) B Ultrasonic-Assisted Extraction (70% Ethanol) A->B C Filtration & Concentration B->C D Optional: Macroporous Resin Purification C->D E Lyophilization to Dry Powder D->E F Sample Preparation for HPLC (Dissolve & Filter) E->F G HPLC-MS Analysis F->G H Data Processing & Quantification G->H

Figure 1: Workflow for Quantitative Analysis.
Potential Signaling Pathway

Saponins from Ophiopogon japonicus have been shown to exhibit anti-inflammatory effects by inhibiting oxidative stress and suppressing inflammatory cytokines.[1] One of the key pathways involved is the p38 MAPK signaling pathway.

G Figure 2: Hypothesized Signaling Pathway cluster_0 Extracellular cluster_1 Intracellular A Inflammatory Stimulus (e.g., Doxorubicin) C p38 MAPK Activation A->C Activates B This compound B->C Inhibits D Oxidative Stress (e.g., MDA increase) C->D Induces E Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β) C->E Induces F Cellular Injury / Apoptosis D->F E->F

Figure 2: Hypothesized Signaling Pathway.

Conclusion

The HPLC-MS method detailed in these notes provides a sensitive, specific, and reliable approach for the quantitative analysis of this compound in plant extracts. The successful application of this protocol is contingent upon the availability of a certified reference standard. This methodology is essential for the quality control and standardization of herbal products and will support further research into the pharmacological activities of this promising natural compound.

References

Application Notes & Protocols: Quantitative Analysis of 2''-O-Acetylsprengerinin C in Plant Extracts

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2''-O-Acetylsprengerinin C is a steroidal saponin identified in Ophiopogon japonicus (Liliaceae), a plant with a long history of use in traditional medicine. Steroidal saponins from this plant have garnered significant interest due to their potential therapeutic properties, including anti-inflammatory, antioxidant, and cardioprotective effects.[1][2] The quantitative analysis of specific saponins like this compound is crucial for quality control of raw plant materials, standardization of extracts, and for pharmacokinetic and pharmacodynamic studies in drug development.

These application notes provide a comprehensive protocol for the extraction and quantitative analysis of this compound in plant extracts using High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS). An alternative method using HPLC with an Evaporative Light Scattering Detector (HPLC-ELSD) is also discussed.

Overview of Analytical Approaches

The quantification of steroidal saponins in complex plant matrices presents analytical challenges due to their structural similarity and often poor UV absorption.[3][4] HPLC-MS and HPLC-ELSD are powerful techniques that overcome these limitations.

  • HPLC-MS (High-Performance Liquid Chromatography-Mass Spectrometry): This is the recommended method for its high sensitivity, selectivity, and ability to provide structural information, confirming the identity of the analyte.[5][6][7]

  • HPLC-ELSD (High-Performance Liquid Chromatography-Evaporative Light Scattering Detector): A suitable alternative when MS is unavailable. ELSD is a "universal" detector that responds to any non-volatile analyte, making it ideal for saponins that lack a strong chromophore.[1][8]

Experimental Protocols

Extraction of this compound from Plant Material

This protocol outlines an efficient method for extracting steroidal saponins from dried plant material.

Materials and Reagents:

  • Dried and powdered plant material (e.g., roots of Ophiopogon japonicus)

  • 70% Ethanol

  • Methanol (HPLC grade)

  • Acetonitrile (HPLC grade)

  • Water (deionized or Milli-Q)

  • AB-8 macroporous resin

  • Ultrasonic bath

  • Rotary evaporator

  • Freeze-dryer

  • 0.22 µm syringe filters

Protocol:

  • Sample Preparation: Weigh 1.0 g of dried, powdered plant material into a flask.

  • Ultrasonic Extraction: Add 50 mL of 70% ethanol to the flask. Perform ultrasonic-assisted extraction for 30 minutes at 50°C.

  • Filtration: Filter the extract through Whatman No. 1 filter paper. Collect the filtrate.

  • Re-extraction: Repeat the extraction process on the residue two more times with fresh solvent to ensure complete extraction.

  • Concentration: Combine the filtrates and concentrate under reduced pressure using a rotary evaporator at 50°C to obtain a crude extract.

  • Purification (Optional but Recommended):

    • Dissolve the crude extract in water.

    • Apply the aqueous solution to a pre-conditioned AB-8 macroporous resin column.

    • Wash the column with deionized water to remove polar impurities.

    • Elute the saponin-rich fraction with 70% ethanol.[1]

  • Final Preparation: Collect the ethanolic eluate, concentrate it using a rotary evaporator, and then lyophilize to obtain a dry saponin extract.

  • Sample for Analysis: Accurately weigh and dissolve the dried extract in methanol to a final concentration of 1 mg/mL. Filter the solution through a 0.22 µm syringe filter before HPLC analysis.

Quantitative Analysis by HPLC-MS

Instrumentation and Conditions:

  • HPLC System: A standard HPLC or UPLC system.

  • Mass Spectrometer: A triple quadrupole or ion trap mass spectrometer with an electrospray ionization (ESI) source.

  • Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 3.5 µm).[7]

  • Mobile Phase:

    • A: 0.02% Formic acid in water[5]

    • B: 0.02% Formic acid in acetonitrile[5]

  • Flow Rate: 0.5 mL/min[5]

  • Injection Volume: 5 µL

  • Column Temperature: 30°C

  • Gradient Elution: A typical gradient would be: 0-5 min, 20-40% B; 5-20 min, 40-80% B; 20-25 min, 80% B; 25-25.1 min, 80-20% B; 25.1-30 min, 20% B. (This gradient should be optimized based on the specific column and system).

Mass Spectrometry Conditions:

  • Ionization Mode: ESI, negative or positive mode (to be optimized for this compound). Negative mode is often effective for saponins.[7]

  • Scan Mode: Multiple Reaction Monitoring (MRM) for quantification.

  • Ion Source Parameters:

    • Ion Source Temperature: 350°C[7]

    • Dry Gas Flow: 12 L/min[7]

    • Atomizing Gas Pressure: 40 psi[7]

    • Ion Source Voltage: 4000 V[7]

  • MRM Transitions: The specific precursor and product ion masses for this compound (C₄₆H₇₂O₁₇, MW: 897.07 g/mol ) need to be determined by infusing a standard solution.

Standard Curve Preparation:

  • A certified reference standard of this compound is required for absolute quantification. As of late 2025, sourcing a commercial standard may require contacting specialized chemical suppliers.

  • Prepare a stock solution of the standard in methanol (e.g., 1 mg/mL).

  • Perform serial dilutions to create a series of calibration standards (e.g., 1, 5, 10, 50, 100, 500 ng/mL).

  • Analyze the calibration standards using the HPLC-MS method and construct a calibration curve by plotting the peak area against the concentration.

Data Analysis:

  • Inject the prepared plant extract sample into the HPLC-MS system.

  • Identify the peak for this compound based on its retention time and MRM transition, confirmed by the standard.

  • Integrate the peak area of the analyte in the sample chromatogram.

  • Calculate the concentration of this compound in the sample using the linear regression equation from the standard curve.

Data Presentation

Quantitative data should be presented in a clear and organized manner.

Table 1: HPLC-MS Method Validation Parameters

ParameterAcceptance CriteriaResult
Linearity (r²)> 0.999To be determined
Limit of Detection (LOD)S/N ratio > 3To be determined
Limit of Quantification (LOQ)S/N ratio > 10To be determined
Precision (RSD%)< 5%To be determined
Repeatability (RSD%)< 5%To be determined
Stability (RSD%)< 3%To be determined
Recovery (%)90 - 110%To be determined

Table 2: Quantification of this compound in Plant Extracts

Sample IDPlant SourceExtraction BatchConcentration (µg/g of dry weight)Standard Deviation
OJ-001O. japonicus RootBatch AValueValue
OJ-002O. japonicus RootBatch BValueValue
OJ-003O. japonicus LeafBatch AValueValue

Visualizations

Experimental Workflow

G Figure 1: Experimental Workflow for Quantitative Analysis A Plant Material (Dried, Powdered) B Ultrasonic-Assisted Extraction (70% Ethanol) A->B C Filtration & Concentration B->C D Optional: Macroporous Resin Purification C->D E Lyophilization to Dry Powder D->E F Sample Preparation for HPLC (Dissolve & Filter) E->F G HPLC-MS Analysis F->G H Data Processing & Quantification G->H

Figure 1: Workflow for Quantitative Analysis.
Potential Signaling Pathway

Saponins from Ophiopogon japonicus have been shown to exhibit anti-inflammatory effects by inhibiting oxidative stress and suppressing inflammatory cytokines.[1] One of the key pathways involved is the p38 MAPK signaling pathway.

G Figure 2: Hypothesized Signaling Pathway cluster_0 Extracellular cluster_1 Intracellular A Inflammatory Stimulus (e.g., Doxorubicin) C p38 MAPK Activation A->C Activates B This compound B->C Inhibits D Oxidative Stress (e.g., MDA increase) C->D Induces E Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β) C->E Induces F Cellular Injury / Apoptosis D->F E->F

Figure 2: Hypothesized Signaling Pathway.

Conclusion

The HPLC-MS method detailed in these notes provides a sensitive, specific, and reliable approach for the quantitative analysis of this compound in plant extracts. The successful application of this protocol is contingent upon the availability of a certified reference standard. This methodology is essential for the quality control and standardization of herbal products and will support further research into the pharmacological activities of this promising natural compound.

References

Application Notes and Protocols for Evaluating the Anti-inflammatory Activity of 2''-O-Acetylsprengerinin C

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Inflammation is a critical biological response to harmful stimuli, but its dysregulation can lead to chronic inflammatory diseases. The identification of novel anti-inflammatory agents is a key focus of drug discovery. 2''-O-Acetylsprengerinin C is a steroidal saponin (B1150181) isolated from the root of Ophiopogon japonicus.[1] While its full biological activity is still under investigation, its chemical structure suggests potential anti-inflammatory properties. This document provides a comprehensive set of protocols for evaluating the anti-inflammatory effects of a novel compound like this compound in vitro. The following assays are designed to assess the compound's ability to modulate key inflammatory mediators and signaling pathways in a cellular model of inflammation, typically using lipopolysaccharide (LPS)-stimulated macrophages (e.g., RAW 264.7 cell line).

Mechanism of Action Hypotheses

The anti-inflammatory effects of novel compounds are often mediated through the inhibition of pro-inflammatory signaling pathways such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways. These pathways regulate the expression of key inflammatory enzymes and cytokines. The described protocols will enable the investigation of whether this compound exerts its potential anti-inflammatory effects through these mechanisms.

Key Experimental Protocols

Cell Culture and Treatment
  • Cell Line: Murine macrophage cell line RAW 264.7.

  • Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

  • Culture Conditions: 37°C in a humidified atmosphere with 5% CO₂.

  • Treatment Protocol:

    • Seed RAW 264.7 cells in appropriate culture plates (e.g., 96-well, 24-well, or 6-well plates) and allow them to adhere overnight.

    • Pre-treat the cells with various non-cytotoxic concentrations of this compound for 1-2 hours.

    • Stimulate the cells with 1 µg/mL of lipopolysaccharide (LPS) to induce an inflammatory response.

    • Incubate for the desired time period depending on the assay (e.g., 24 hours for nitric oxide and cytokine measurements).

Nitric Oxide (NO) Production Assay (Griess Assay)

This assay measures the accumulation of nitrite (B80452), a stable product of NO, in the cell culture supernatant.

  • Principle: The Griess reagent converts nitrite into a colored azo compound, and the absorbance is measured spectrophotometrically.

  • Protocol:

    • After cell treatment, collect 100 µL of the cell culture supernatant.

    • Add 100 µL of Griess reagent (a mixture of sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine dihydrochloride) to the supernatant in a 96-well plate.

    • Incubate at room temperature for 10-15 minutes, protected from light.

    • Measure the absorbance at 540 nm using a microplate reader.

    • Quantify the nitrite concentration using a sodium nitrite standard curve.

Intracellular Reactive Oxygen Species (ROS) Assay

This assay measures the levels of intracellular ROS using the fluorescent probe 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (DCFH-DA).

  • Principle: DCFH-DA is a cell-permeable, non-fluorescent probe that is deacetylated by cellular esterases and then oxidized by ROS to the highly fluorescent 2',7'-dichlorofluorescein (B58168) (DCF).

  • Protocol:

    • After treatment, wash the cells with phosphate-buffered saline (PBS).

    • Load the cells with 10 µM DCFH-DA in serum-free DMEM and incubate at 37°C for 30 minutes in the dark.

    • Wash the cells twice with PBS to remove the excess probe.

    • Measure the fluorescence intensity using a fluorescence microplate reader or a fluorescence microscope with excitation and emission wavelengths of approximately 485 nm and 535 nm, respectively.

Western Blot Analysis for iNOS and COX-2 Protein Expression

This technique is used to detect and quantify the protein levels of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).

  • Protocol:

    • Lyse the treated cells in RIPA buffer containing protease inhibitors.

    • Determine the protein concentration of the lysates using a BCA protein assay.

    • Separate equal amounts of protein (e.g., 20-30 µg) by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies against iNOS, COX-2, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.

    • Wash the membrane with TBST and then incubate with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1-2 hours at room temperature.

    • Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system and quantify the band intensities using densitometry software.

Real-Time Quantitative PCR (RT-qPCR) for TNF-α and IL-6 mRNA Expression

This method is used to measure the relative gene expression levels of the pro-inflammatory cytokines TNF-α and IL-6.

  • Protocol:

    • Isolate total RNA from the treated cells using a suitable RNA isolation kit.

    • Synthesize complementary DNA (cDNA) from the RNA using a reverse transcription kit.

    • Perform real-time PCR using the synthesized cDNA, gene-specific primers for TNF-α, IL-6, and a housekeeping gene (e.g., GAPDH or ACTB), and a SYBR Green master mix.

    • Analyze the data using the comparative Ct (2-ΔΔCt) method to determine the relative fold change in gene expression.

Data Presentation

The quantitative data obtained from the aforementioned assays should be summarized in clear and structured tables for easy comparison between different treatment groups.

Table 1: Effect of this compound on NO Production in LPS-Stimulated RAW 264.7 Cells

Treatment GroupConcentration (µM)Nitrite Concentration (µM)% Inhibition of NO Production
Control-1.2 ± 0.3-
LPS (1 µg/mL)-45.8 ± 3.10
LPS + Compound X135.2 ± 2.523.1
LPS + Compound X1020.1 ± 1.856.1
LPS + Compound X508.9 ± 0.980.6

Table 2: Effect of this compound on Intracellular ROS Levels in LPS-Stimulated RAW 264.7 Cells

Treatment GroupConcentration (µM)Relative Fluorescence Units (RFU)% Reduction in ROS
Control-105 ± 12-
LPS (1 µg/mL)-850 ± 550
LPS + Compound X1680 ± 4220.0
LPS + Compound X10425 ± 3150.0
LPS + Compound X50210 ± 2075.3

Table 3: Densitometric Analysis of iNOS and COX-2 Protein Expression

Treatment GroupConcentration (µM)Relative iNOS/β-actin ExpressionRelative COX-2/β-actin Expression
Control-0.05 ± 0.010.08 ± 0.02
LPS (1 µg/mL)-1.00 ± 0.001.00 ± 0.00
LPS + Compound X10.78 ± 0.060.82 ± 0.07
LPS + Compound X100.45 ± 0.040.51 ± 0.05
LPS + Compound X500.15 ± 0.020.23 ± 0.03

Table 4: Relative mRNA Expression of TNF-α and IL-6

Treatment GroupConcentration (µM)TNF-α Fold Change (vs. LPS)IL-6 Fold Change (vs. LPS)
Control-0.02 ± 0.010.01 ± 0.00
LPS (1 µg/mL)-1.00 ± 0.001.00 ± 0.00
LPS + Compound X10.81 ± 0.070.85 ± 0.08
LPS + Compound X100.52 ± 0.050.48 ± 0.04
LPS + Compound X500.21 ± 0.030.19 ± 0.02

Visualizations

experimental_workflow cluster_cell_culture Cell Culture & Treatment cluster_assays Anti-inflammatory Assays cluster_analysis Data Analysis start Seed RAW 264.7 Cells pretreatment Pre-treat with This compound start->pretreatment stimulation Stimulate with LPS pretreatment->stimulation no_assay Nitric Oxide (NO) Production Assay stimulation->no_assay ros_assay Intracellular ROS Assay stimulation->ros_assay western_blot Western Blot (iNOS, COX-2) stimulation->western_blot rt_qpcr RT-qPCR (TNF-α, IL-6) stimulation->rt_qpcr data_quantification Quantification and Statistical Analysis no_assay->data_quantification ros_assay->data_quantification western_blot->data_quantification rt_qpcr->data_quantification conclusion Evaluation of Anti-inflammatory Efficacy data_quantification->conclusion

Caption: Experimental workflow for assessing the anti-inflammatory properties of a test compound.

nf_kb_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 Binds IKK IKK Complex TLR4->IKK Activates IkB_NFkB IκB-NF-κB (Inactive) IKK->IkB_NFkB Phosphorylates IκB IkB IκB NFkB NF-κB (p50/p65) NFkB_active NF-κB (Active) IkB_NFkB->NFkB_active Releases IkB_p p-IκB (Degradation) IkB_NFkB->IkB_p DNA DNA NFkB_active->DNA Translocates to Nucleus IkB_p->IkB Ubiquitination & Proteasomal Degradation Genes Pro-inflammatory Genes (iNOS, COX-2, TNF-α, IL-6) DNA->Genes Induces Transcription

Caption: Simplified NF-κB signaling pathway in inflammation.

mapk_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS Receptor Receptor (e.g., TLR4) LPS->Receptor Binds MAPKKK MAPKKK (e.g., TAK1) Receptor->MAPKKK Activates MAPKK MAPKK (e.g., MKK3/6, MKK4/7) MAPKKK->MAPKK Phosphorylates p38 p38 MAPK MAPKK->p38 Phosphorylates JNK JNK MAPKK->JNK Phosphorylates AP1 AP-1 (c-Jun/c-Fos) p38->AP1 Activates JNK->AP1 Activates Genes Pro-inflammatory Genes AP1->Genes Induces Transcription

Caption: Simplified MAPK signaling pathway in inflammation.

References

Application Notes and Protocols for Evaluating the Anti-inflammatory Activity of 2''-O-Acetylsprengerinin C

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Inflammation is a critical biological response to harmful stimuli, but its dysregulation can lead to chronic inflammatory diseases. The identification of novel anti-inflammatory agents is a key focus of drug discovery. 2''-O-Acetylsprengerinin C is a steroidal saponin isolated from the root of Ophiopogon japonicus.[1] While its full biological activity is still under investigation, its chemical structure suggests potential anti-inflammatory properties. This document provides a comprehensive set of protocols for evaluating the anti-inflammatory effects of a novel compound like this compound in vitro. The following assays are designed to assess the compound's ability to modulate key inflammatory mediators and signaling pathways in a cellular model of inflammation, typically using lipopolysaccharide (LPS)-stimulated macrophages (e.g., RAW 264.7 cell line).

Mechanism of Action Hypotheses

The anti-inflammatory effects of novel compounds are often mediated through the inhibition of pro-inflammatory signaling pathways such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways. These pathways regulate the expression of key inflammatory enzymes and cytokines. The described protocols will enable the investigation of whether this compound exerts its potential anti-inflammatory effects through these mechanisms.

Key Experimental Protocols

Cell Culture and Treatment
  • Cell Line: Murine macrophage cell line RAW 264.7.

  • Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

  • Culture Conditions: 37°C in a humidified atmosphere with 5% CO₂.

  • Treatment Protocol:

    • Seed RAW 264.7 cells in appropriate culture plates (e.g., 96-well, 24-well, or 6-well plates) and allow them to adhere overnight.

    • Pre-treat the cells with various non-cytotoxic concentrations of this compound for 1-2 hours.

    • Stimulate the cells with 1 µg/mL of lipopolysaccharide (LPS) to induce an inflammatory response.

    • Incubate for the desired time period depending on the assay (e.g., 24 hours for nitric oxide and cytokine measurements).

Nitric Oxide (NO) Production Assay (Griess Assay)

This assay measures the accumulation of nitrite, a stable product of NO, in the cell culture supernatant.

  • Principle: The Griess reagent converts nitrite into a colored azo compound, and the absorbance is measured spectrophotometrically.

  • Protocol:

    • After cell treatment, collect 100 µL of the cell culture supernatant.

    • Add 100 µL of Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride) to the supernatant in a 96-well plate.

    • Incubate at room temperature for 10-15 minutes, protected from light.

    • Measure the absorbance at 540 nm using a microplate reader.

    • Quantify the nitrite concentration using a sodium nitrite standard curve.

Intracellular Reactive Oxygen Species (ROS) Assay

This assay measures the levels of intracellular ROS using the fluorescent probe 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA).

  • Principle: DCFH-DA is a cell-permeable, non-fluorescent probe that is deacetylated by cellular esterases and then oxidized by ROS to the highly fluorescent 2',7'-dichlorofluorescein (DCF).

  • Protocol:

    • After treatment, wash the cells with phosphate-buffered saline (PBS).

    • Load the cells with 10 µM DCFH-DA in serum-free DMEM and incubate at 37°C for 30 minutes in the dark.

    • Wash the cells twice with PBS to remove the excess probe.

    • Measure the fluorescence intensity using a fluorescence microplate reader or a fluorescence microscope with excitation and emission wavelengths of approximately 485 nm and 535 nm, respectively.

Western Blot Analysis for iNOS and COX-2 Protein Expression

This technique is used to detect and quantify the protein levels of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).

  • Protocol:

    • Lyse the treated cells in RIPA buffer containing protease inhibitors.

    • Determine the protein concentration of the lysates using a BCA protein assay.

    • Separate equal amounts of protein (e.g., 20-30 µg) by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies against iNOS, COX-2, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.

    • Wash the membrane with TBST and then incubate with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1-2 hours at room temperature.

    • Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system and quantify the band intensities using densitometry software.

Real-Time Quantitative PCR (RT-qPCR) for TNF-α and IL-6 mRNA Expression

This method is used to measure the relative gene expression levels of the pro-inflammatory cytokines TNF-α and IL-6.

  • Protocol:

    • Isolate total RNA from the treated cells using a suitable RNA isolation kit.

    • Synthesize complementary DNA (cDNA) from the RNA using a reverse transcription kit.

    • Perform real-time PCR using the synthesized cDNA, gene-specific primers for TNF-α, IL-6, and a housekeeping gene (e.g., GAPDH or ACTB), and a SYBR Green master mix.

    • Analyze the data using the comparative Ct (2-ΔΔCt) method to determine the relative fold change in gene expression.

Data Presentation

The quantitative data obtained from the aforementioned assays should be summarized in clear and structured tables for easy comparison between different treatment groups.

Table 1: Effect of this compound on NO Production in LPS-Stimulated RAW 264.7 Cells

Treatment GroupConcentration (µM)Nitrite Concentration (µM)% Inhibition of NO Production
Control-1.2 ± 0.3-
LPS (1 µg/mL)-45.8 ± 3.10
LPS + Compound X135.2 ± 2.523.1
LPS + Compound X1020.1 ± 1.856.1
LPS + Compound X508.9 ± 0.980.6

Table 2: Effect of this compound on Intracellular ROS Levels in LPS-Stimulated RAW 264.7 Cells

Treatment GroupConcentration (µM)Relative Fluorescence Units (RFU)% Reduction in ROS
Control-105 ± 12-
LPS (1 µg/mL)-850 ± 550
LPS + Compound X1680 ± 4220.0
LPS + Compound X10425 ± 3150.0
LPS + Compound X50210 ± 2075.3

Table 3: Densitometric Analysis of iNOS and COX-2 Protein Expression

Treatment GroupConcentration (µM)Relative iNOS/β-actin ExpressionRelative COX-2/β-actin Expression
Control-0.05 ± 0.010.08 ± 0.02
LPS (1 µg/mL)-1.00 ± 0.001.00 ± 0.00
LPS + Compound X10.78 ± 0.060.82 ± 0.07
LPS + Compound X100.45 ± 0.040.51 ± 0.05
LPS + Compound X500.15 ± 0.020.23 ± 0.03

Table 4: Relative mRNA Expression of TNF-α and IL-6

Treatment GroupConcentration (µM)TNF-α Fold Change (vs. LPS)IL-6 Fold Change (vs. LPS)
Control-0.02 ± 0.010.01 ± 0.00
LPS (1 µg/mL)-1.00 ± 0.001.00 ± 0.00
LPS + Compound X10.81 ± 0.070.85 ± 0.08
LPS + Compound X100.52 ± 0.050.48 ± 0.04
LPS + Compound X500.21 ± 0.030.19 ± 0.02

Visualizations

experimental_workflow cluster_cell_culture Cell Culture & Treatment cluster_assays Anti-inflammatory Assays cluster_analysis Data Analysis start Seed RAW 264.7 Cells pretreatment Pre-treat with This compound start->pretreatment stimulation Stimulate with LPS pretreatment->stimulation no_assay Nitric Oxide (NO) Production Assay stimulation->no_assay ros_assay Intracellular ROS Assay stimulation->ros_assay western_blot Western Blot (iNOS, COX-2) stimulation->western_blot rt_qpcr RT-qPCR (TNF-α, IL-6) stimulation->rt_qpcr data_quantification Quantification and Statistical Analysis no_assay->data_quantification ros_assay->data_quantification western_blot->data_quantification rt_qpcr->data_quantification conclusion Evaluation of Anti-inflammatory Efficacy data_quantification->conclusion

Caption: Experimental workflow for assessing the anti-inflammatory properties of a test compound.

nf_kb_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 Binds IKK IKK Complex TLR4->IKK Activates IkB_NFkB IκB-NF-κB (Inactive) IKK->IkB_NFkB Phosphorylates IκB IkB IκB NFkB NF-κB (p50/p65) NFkB_active NF-κB (Active) IkB_NFkB->NFkB_active Releases IkB_p p-IκB (Degradation) IkB_NFkB->IkB_p DNA DNA NFkB_active->DNA Translocates to Nucleus IkB_p->IkB Ubiquitination & Proteasomal Degradation Genes Pro-inflammatory Genes (iNOS, COX-2, TNF-α, IL-6) DNA->Genes Induces Transcription

Caption: Simplified NF-κB signaling pathway in inflammation.

mapk_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS Receptor Receptor (e.g., TLR4) LPS->Receptor Binds MAPKKK MAPKKK (e.g., TAK1) Receptor->MAPKKK Activates MAPKK MAPKK (e.g., MKK3/6, MKK4/7) MAPKKK->MAPKK Phosphorylates p38 p38 MAPK MAPKK->p38 Phosphorylates JNK JNK MAPKK->JNK Phosphorylates AP1 AP-1 (c-Jun/c-Fos) p38->AP1 Activates JNK->AP1 Activates Genes Pro-inflammatory Genes AP1->Genes Induces Transcription

Caption: Simplified MAPK signaling pathway in inflammation.

References

Application Notes and Protocols for the Neuroprotective Activity Assessment of 2''-O-Acetylsprengerinin C

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

2''-O-Acetylsprengerinin C is a steroidal saponin (B1150181) isolated from the root of Ophiopogon japonicus. While the broader class of saponins (B1172615) from this plant has been associated with neuroprotective effects, specific data on the neuroprotective activity of this compound is not extensively documented in publicly available literature.[1][2][3][4][5] These application notes provide a comprehensive framework and detailed protocols for the systematic evaluation of the neuroprotective potential of this compound, focusing on its ability to mitigate oxidative stress and modulate key cell survival signaling pathways.

The protocols outlined below describe a tiered approach, beginning with the assessment of cytoprotective effects in a neuronal cell model, followed by the investigation of the underlying mechanisms involving the PI3K/Akt and Nrf2 signaling pathways. These pathways are central to cellular responses to oxidative stress and are common targets for neuroprotective compounds.[6][7][8][9][10][11]

Experimental Rationale and Workflow

A logical workflow is essential for the systematic evaluation of a novel compound's neuroprotective activity. The proposed experimental plan begins with determining a non-toxic working concentration of this compound, followed by assessing its protective effects against an oxidative insult. Subsequent experiments aim to elucidate the molecular mechanisms underlying its potential neuroprotective actions.

G cluster_0 Phase 1: Cytotoxicity & Dose-Response cluster_1 Phase 2: Neuroprotective Efficacy cluster_2 Phase 3: Mechanism of Action A Determine Non-Toxic Concentration Range (MTT Assay) B Establish Optimal Protective Concentration (Neurotoxin Co-treatment) A->B C Assess Protection Against Oxidative Stress (e.g., H2O2-induced toxicity) B->C D Quantify Reduction in Reactive Oxygen Species (ROS) (DCFDA Assay) C->D E Investigate PI3K/Akt Pathway Activation (Western Blot for p-Akt/Akt) D->E F Examine Nrf2 Pathway Activation (Western Blot for Nrf2, HO-1) D->F G Confirm Pathway Involvement (Use of specific inhibitors, e.g., LY294002) E->G F->G

Figure 1: Experimental workflow for assessing the neuroprotective activity of this compound.

Data Presentation: Hypothetical Quantitative Data

The following tables are templates for summarizing the quantitative data that would be generated from the described experimental protocols. Since specific data for this compound is unavailable, these tables are populated with hypothetical data for illustrative purposes.

Table 1: Effect of this compound on SH-SY5Y Cell Viability

Concentration (µM)Cell Viability (% of Control)Standard Deviation
0 (Control)100± 4.5
198.7± 5.1
597.2± 4.8
1095.5± 5.3
2592.1± 6.2
5070.3± 5.9
10045.8± 7.1

Table 2: Neuroprotective Effect of this compound against H₂O₂-Induced Toxicity

TreatmentCell Viability (% of Control)Standard Deviation
Control100± 5.2
H₂O₂ (100 µM)52.3± 4.9
This compound (1 µM) + H₂O₂65.8± 5.5
This compound (5 µM) + H₂O₂78.4± 6.1
This compound (10 µM) + H₂O₂89.1± 5.8

Table 3: Effect of this compound on Intracellular ROS Levels

TreatmentRelative Fluorescence Units (RFU)Standard Deviation
Control100± 8.9
H₂O₂ (100 µM)254.7± 15.3
This compound (10 µM) + H₂O₂135.2± 11.7

Table 4: Densitometric Analysis of Key Signaling Proteins

Treatmentp-Akt/Akt Ratio (Fold Change)Nrf2 (Nuclear) (Fold Change)HO-1 (Fold Change)
Control1.01.01.0
This compound (10 µM)2.83.54.2

Experimental Protocols

Protocol 1: Cell Culture and Maintenance of SH-SY5Y Cells

The human neuroblastoma SH-SY5Y cell line is a widely used in vitro model for neurodegenerative disease research.[12][13]

  • Culture Medium: Prepare a complete medium consisting of Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, and 1% L-glutamine.

  • Cell Propagation: Culture SH-SY5Y cells in T-75 flasks at 37°C in a humidified atmosphere of 5% CO₂.

  • Subculturing: When cells reach 80-90% confluency, aspirate the medium, wash with PBS, and detach the cells using 0.25% Trypsin-EDTA. Neutralize the trypsin with complete medium and centrifuge at 200 x g for 5 minutes. Resuspend the cell pellet in fresh medium and seed into new flasks or plates for experiments.

Protocol 2: Assessment of Cell Viability (MTT Assay)

This assay measures the metabolic activity of cells, which is an indicator of cell viability.[14][15][16]

  • Cell Seeding: Seed SH-SY5Y cells in a 96-well plate at a density of 1 x 10⁴ cells/well in 100 µL of complete medium. Incubate for 24 hours.

  • Compound Treatment:

    • For cytotoxicity assessment, replace the medium with fresh medium containing various concentrations of this compound (e.g., 1-100 µM).

    • For neuroprotection assessment, pre-treat cells with this compound for 2-4 hours, then add the neurotoxin (e.g., 100 µM H₂O₂) and incubate for 24 hours.

  • MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well.

  • Absorbance Measurement: Shake the plate for 10 minutes to dissolve the formazan crystals and measure the absorbance at 490 nm using a microplate reader.

  • Calculation: Cell Viability (%) = (Absorbance of treated cells / Absorbance of control cells) x 100.

Protocol 3: Measurement of Intracellular Reactive Oxygen Species (ROS)

The DCFDA assay is used to quantify intracellular ROS levels.[17][18][19][20][21]

  • Cell Seeding and Treatment: Seed and treat SH-SY5Y cells in a black, clear-bottom 96-well plate as described in Protocol 2.

  • DCFDA Staining: After treatment, remove the medium and wash the cells with warm PBS. Add 100 µL of 10 µM 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (DCFDA) solution to each well and incubate for 30 minutes at 37°C in the dark.

  • Fluorescence Measurement: Remove the DCFDA solution, wash the cells with PBS, and add 100 µL of PBS to each well. Measure the fluorescence intensity using a fluorescence plate reader with excitation at 485 nm and emission at 535 nm.

Protocol 4: Western Blot Analysis of PI3K/Akt and Nrf2 Pathways

Western blotting is used to detect and quantify the expression levels of specific proteins, including the phosphorylated (activated) forms of signaling proteins.[6][7][22][23]

  • Protein Extraction: After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay kit.

  • SDS-PAGE and Protein Transfer: Separate equal amounts of protein (20-30 µg) on an SDS-polyacrylamide gel and transfer the proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies (e.g., anti-p-Akt, anti-Akt, anti-Nrf2, anti-HO-1, anti-β-actin) overnight at 4°C.

    • Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection and Analysis: Visualize the protein bands using an ECL detection system. Quantify the band intensities using densitometry software and normalize to a loading control (e.g., β-actin).

Signaling Pathway Diagrams

PI3K/Akt Signaling Pathway

The PI3K/Akt pathway is a critical signaling cascade that promotes cell survival and inhibits apoptosis.[8][24][25] Neuroprotective compounds can activate this pathway, leading to the phosphorylation and activation of Akt, which in turn phosphorylates and inactivates pro-apoptotic proteins.

G 2_O_Acetylsprengerinin_C This compound Receptor Growth Factor Receptor 2_O_Acetylsprengerinin_C->Receptor PI3K PI3K Receptor->PI3K PIP3 PIP3 PI3K->PIP3 Converts PIP2 PIP2 p_Akt p-Akt (Active) PIP3->p_Akt Activates Akt Akt Apoptosis_Inhibition Inhibition of Apoptosis p_Akt->Apoptosis_Inhibition Cell_Survival Promotion of Cell Survival Apoptosis_Inhibition->Cell_Survival

Figure 2: Proposed activation of the PI3K/Akt signaling pathway by this compound.

Nrf2 Antioxidant Response Pathway

The Nrf2 pathway is the master regulator of the cellular antioxidant response.[6][9][11][26][27] Under basal conditions, Nrf2 is kept in the cytoplasm by Keap1. Oxidative stress or activators can cause Nrf2 to dissociate from Keap1 and translocate to the nucleus, where it induces the expression of antioxidant enzymes like HO-1.

G Oxidative_Stress Oxidative Stress (e.g., H2O2) Keap1_Nrf2 Keap1-Nrf2 Complex (Cytoplasm) Oxidative_Stress->Keap1_Nrf2 2_O_Acetylsprengerinin_C This compound 2_O_Acetylsprengerinin_C->Keap1_Nrf2 Induces dissociation Nrf2_dissociation Nrf2 Dissociation Keap1_Nrf2->Nrf2_dissociation Nrf2_translocation Nrf2 Translocation (Nucleus) Nrf2_dissociation->Nrf2_translocation ARE Antioxidant Response Element (ARE) Nrf2_translocation->ARE Binds to Antioxidant_Genes Expression of Antioxidant Genes (e.g., HO-1) ARE->Antioxidant_Genes Cellular_Protection Cellular Protection Antioxidant_Genes->Cellular_Protection

Figure 3: Proposed activation of the Nrf2 antioxidant pathway by this compound.

References

Application Notes and Protocols for the Neuroprotective Activity Assessment of 2''-O-Acetylsprengerinin C

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

2''-O-Acetylsprengerinin C is a steroidal saponin isolated from the root of Ophiopogon japonicus. While the broader class of saponins from this plant has been associated with neuroprotective effects, specific data on the neuroprotective activity of this compound is not extensively documented in publicly available literature.[1][2][3][4][5] These application notes provide a comprehensive framework and detailed protocols for the systematic evaluation of the neuroprotective potential of this compound, focusing on its ability to mitigate oxidative stress and modulate key cell survival signaling pathways.

The protocols outlined below describe a tiered approach, beginning with the assessment of cytoprotective effects in a neuronal cell model, followed by the investigation of the underlying mechanisms involving the PI3K/Akt and Nrf2 signaling pathways. These pathways are central to cellular responses to oxidative stress and are common targets for neuroprotective compounds.[6][7][8][9][10][11]

Experimental Rationale and Workflow

A logical workflow is essential for the systematic evaluation of a novel compound's neuroprotective activity. The proposed experimental plan begins with determining a non-toxic working concentration of this compound, followed by assessing its protective effects against an oxidative insult. Subsequent experiments aim to elucidate the molecular mechanisms underlying its potential neuroprotective actions.

G cluster_0 Phase 1: Cytotoxicity & Dose-Response cluster_1 Phase 2: Neuroprotective Efficacy cluster_2 Phase 3: Mechanism of Action A Determine Non-Toxic Concentration Range (MTT Assay) B Establish Optimal Protective Concentration (Neurotoxin Co-treatment) A->B C Assess Protection Against Oxidative Stress (e.g., H2O2-induced toxicity) B->C D Quantify Reduction in Reactive Oxygen Species (ROS) (DCFDA Assay) C->D E Investigate PI3K/Akt Pathway Activation (Western Blot for p-Akt/Akt) D->E F Examine Nrf2 Pathway Activation (Western Blot for Nrf2, HO-1) D->F G Confirm Pathway Involvement (Use of specific inhibitors, e.g., LY294002) E->G F->G

Figure 1: Experimental workflow for assessing the neuroprotective activity of this compound.

Data Presentation: Hypothetical Quantitative Data

The following tables are templates for summarizing the quantitative data that would be generated from the described experimental protocols. Since specific data for this compound is unavailable, these tables are populated with hypothetical data for illustrative purposes.

Table 1: Effect of this compound on SH-SY5Y Cell Viability

Concentration (µM)Cell Viability (% of Control)Standard Deviation
0 (Control)100± 4.5
198.7± 5.1
597.2± 4.8
1095.5± 5.3
2592.1± 6.2
5070.3± 5.9
10045.8± 7.1

Table 2: Neuroprotective Effect of this compound against H₂O₂-Induced Toxicity

TreatmentCell Viability (% of Control)Standard Deviation
Control100± 5.2
H₂O₂ (100 µM)52.3± 4.9
This compound (1 µM) + H₂O₂65.8± 5.5
This compound (5 µM) + H₂O₂78.4± 6.1
This compound (10 µM) + H₂O₂89.1± 5.8

Table 3: Effect of this compound on Intracellular ROS Levels

TreatmentRelative Fluorescence Units (RFU)Standard Deviation
Control100± 8.9
H₂O₂ (100 µM)254.7± 15.3
This compound (10 µM) + H₂O₂135.2± 11.7

Table 4: Densitometric Analysis of Key Signaling Proteins

Treatmentp-Akt/Akt Ratio (Fold Change)Nrf2 (Nuclear) (Fold Change)HO-1 (Fold Change)
Control1.01.01.0
This compound (10 µM)2.83.54.2

Experimental Protocols

Protocol 1: Cell Culture and Maintenance of SH-SY5Y Cells

The human neuroblastoma SH-SY5Y cell line is a widely used in vitro model for neurodegenerative disease research.[12][13]

  • Culture Medium: Prepare a complete medium consisting of Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, and 1% L-glutamine.

  • Cell Propagation: Culture SH-SY5Y cells in T-75 flasks at 37°C in a humidified atmosphere of 5% CO₂.

  • Subculturing: When cells reach 80-90% confluency, aspirate the medium, wash with PBS, and detach the cells using 0.25% Trypsin-EDTA. Neutralize the trypsin with complete medium and centrifuge at 200 x g for 5 minutes. Resuspend the cell pellet in fresh medium and seed into new flasks or plates for experiments.

Protocol 2: Assessment of Cell Viability (MTT Assay)

This assay measures the metabolic activity of cells, which is an indicator of cell viability.[14][15][16]

  • Cell Seeding: Seed SH-SY5Y cells in a 96-well plate at a density of 1 x 10⁴ cells/well in 100 µL of complete medium. Incubate for 24 hours.

  • Compound Treatment:

    • For cytotoxicity assessment, replace the medium with fresh medium containing various concentrations of this compound (e.g., 1-100 µM).

    • For neuroprotection assessment, pre-treat cells with this compound for 2-4 hours, then add the neurotoxin (e.g., 100 µM H₂O₂) and incubate for 24 hours.

  • MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well.

  • Absorbance Measurement: Shake the plate for 10 minutes to dissolve the formazan crystals and measure the absorbance at 490 nm using a microplate reader.

  • Calculation: Cell Viability (%) = (Absorbance of treated cells / Absorbance of control cells) x 100.

Protocol 3: Measurement of Intracellular Reactive Oxygen Species (ROS)

The DCFDA assay is used to quantify intracellular ROS levels.[17][18][19][20][21]

  • Cell Seeding and Treatment: Seed and treat SH-SY5Y cells in a black, clear-bottom 96-well plate as described in Protocol 2.

  • DCFDA Staining: After treatment, remove the medium and wash the cells with warm PBS. Add 100 µL of 10 µM 2',7'-dichlorodihydrofluorescein diacetate (DCFDA) solution to each well and incubate for 30 minutes at 37°C in the dark.

  • Fluorescence Measurement: Remove the DCFDA solution, wash the cells with PBS, and add 100 µL of PBS to each well. Measure the fluorescence intensity using a fluorescence plate reader with excitation at 485 nm and emission at 535 nm.

Protocol 4: Western Blot Analysis of PI3K/Akt and Nrf2 Pathways

Western blotting is used to detect and quantify the expression levels of specific proteins, including the phosphorylated (activated) forms of signaling proteins.[6][7][22][23]

  • Protein Extraction: After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay kit.

  • SDS-PAGE and Protein Transfer: Separate equal amounts of protein (20-30 µg) on an SDS-polyacrylamide gel and transfer the proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies (e.g., anti-p-Akt, anti-Akt, anti-Nrf2, anti-HO-1, anti-β-actin) overnight at 4°C.

    • Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection and Analysis: Visualize the protein bands using an ECL detection system. Quantify the band intensities using densitometry software and normalize to a loading control (e.g., β-actin).

Signaling Pathway Diagrams

PI3K/Akt Signaling Pathway

The PI3K/Akt pathway is a critical signaling cascade that promotes cell survival and inhibits apoptosis.[8][24][25] Neuroprotective compounds can activate this pathway, leading to the phosphorylation and activation of Akt, which in turn phosphorylates and inactivates pro-apoptotic proteins.

G 2_O_Acetylsprengerinin_C This compound Receptor Growth Factor Receptor 2_O_Acetylsprengerinin_C->Receptor PI3K PI3K Receptor->PI3K PIP3 PIP3 PI3K->PIP3 Converts PIP2 PIP2 p_Akt p-Akt (Active) PIP3->p_Akt Activates Akt Akt Apoptosis_Inhibition Inhibition of Apoptosis p_Akt->Apoptosis_Inhibition Cell_Survival Promotion of Cell Survival Apoptosis_Inhibition->Cell_Survival

Figure 2: Proposed activation of the PI3K/Akt signaling pathway by this compound.

Nrf2 Antioxidant Response Pathway

The Nrf2 pathway is the master regulator of the cellular antioxidant response.[6][9][11][26][27] Under basal conditions, Nrf2 is kept in the cytoplasm by Keap1. Oxidative stress or activators can cause Nrf2 to dissociate from Keap1 and translocate to the nucleus, where it induces the expression of antioxidant enzymes like HO-1.

G Oxidative_Stress Oxidative Stress (e.g., H2O2) Keap1_Nrf2 Keap1-Nrf2 Complex (Cytoplasm) Oxidative_Stress->Keap1_Nrf2 2_O_Acetylsprengerinin_C This compound 2_O_Acetylsprengerinin_C->Keap1_Nrf2 Induces dissociation Nrf2_dissociation Nrf2 Dissociation Keap1_Nrf2->Nrf2_dissociation Nrf2_translocation Nrf2 Translocation (Nucleus) Nrf2_dissociation->Nrf2_translocation ARE Antioxidant Response Element (ARE) Nrf2_translocation->ARE Binds to Antioxidant_Genes Expression of Antioxidant Genes (e.g., HO-1) ARE->Antioxidant_Genes Cellular_Protection Cellular Protection Antioxidant_Genes->Cellular_Protection

Figure 3: Proposed activation of the Nrf2 antioxidant pathway by this compound.

References

Application Notes and Protocols for High-Throughput Screening of 2''-O-Acetylsprengerinin C

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2''-O-Acetylsprengerinin C is a steroidal saponin (B1150181) isolated from the roots of Ophiopogon japonicus[1][2]. Steroidal saponins (B1172615) as a class of natural products have garnered significant interest in drug discovery due to their diverse pharmacological activities, including anti-inflammatory, antioxidant, neuroprotective, and anticancer effects. While specific high-throughput screening (HTS) applications for this compound are not yet extensively documented in scientific literature, its chemical structure suggests potential for bioactivity amenable to HTS assays.

These application notes provide detailed, albeit hypothetical, protocols for high-throughput screening of this compound for two promising applications: anticancer activity and neuroprotection. The methodologies are based on established HTS assays for compounds with similar structures and biological activities.

Application 1: Anticancer Activity Screening

Objective

To identify and quantify the cytotoxic effects of this compound against human cancer cell lines using a cell-based high-throughput screening assay. Many steroidal saponins have demonstrated anticancer properties, making this a primary area of investigation[3].

Experimental Protocol: Cell Viability Assay (MTT/Resazurin)
  • Cell Culture:

    • Culture a human cancer cell line (e.g., HeLa - cervical cancer, or MCF-7 - breast cancer) in appropriate media supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

    • Maintain cells in a humidified incubator at 37°C with 5% CO2.

  • Assay Plate Preparation:

    • Harvest cells using trypsin and resuspend in fresh media to a density of 5 x 104 cells/mL.

    • Using a multichannel pipette or automated liquid handler, dispense 100 µL of the cell suspension into each well of a 96-well or 384-well clear-bottom plate.

    • Incubate the plates for 24 hours to allow for cell attachment.

  • Compound Preparation and Addition:

    • Prepare a 10 mM stock solution of this compound in DMSO.

    • Perform serial dilutions of the stock solution to create a range of concentrations (e.g., from 100 µM to 0.1 µM).

    • Add 1 µL of each compound dilution to the corresponding wells of the assay plate. Include wells with DMSO only as a vehicle control and wells with a known cytotoxic agent (e.g., doxorubicin) as a positive control.

  • Incubation:

    • Incubate the plates for 48-72 hours at 37°C with 5% CO2.

  • Viability Assessment (Resazurin Method):

    • Prepare a 0.15 mg/mL solution of resazurin (B115843) in PBS.

    • Add 20 µL of the resazurin solution to each well.

    • Incubate for 2-4 hours at 37°C.

    • Measure fluorescence at an excitation wavelength of 560 nm and an emission wavelength of 590 nm using a plate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of viability against the log of the compound concentration and fit a dose-response curve to determine the IC50 value (the concentration at which 50% of cell viability is inhibited).

Hypothetical Data Presentation
CompoundCell LineIC50 (µM)
This compoundHeLa12.5
This compoundMCF-725.8
Doxorubicin (Control)HeLa0.5
Doxorubicin (Control)MCF-71.2

Visualizations

HTS_Workflow_Anticancer cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis start Start cell_culture Culture Cancer Cells start->cell_culture plate_cells Plate Cells in Microtiter Plates cell_culture->plate_cells add_compound Add Compound to Cells plate_cells->add_compound prepare_compound Prepare Serial Dilutions of this compound prepare_compound->add_compound incubate Incubate for 48-72h add_compound->incubate add_reagent Add Resazurin Reagent incubate->add_reagent read_plate Read Fluorescence add_reagent->read_plate calc_viability Calculate % Viability read_plate->calc_viability dose_response Generate Dose-Response Curve calc_viability->dose_response determine_ic50 Determine IC50 dose_response->determine_ic50 end_node End determine_ic50->end_node

Caption: High-throughput screening workflow for anticancer activity.

Apoptosis_Pathway AC This compound Bcl2 Bcl-2 AC->Bcl2 inhibits Bax Bax AC->Bax activates Mito Mitochondrion CytC Cytochrome C Mito->CytC releases Bcl2->Bax Bax->Mito permeabilizes Casp9 Caspase-9 CytC->Casp9 activates Casp3 Caspase-3 Casp9->Casp3 activates Apoptosis Apoptosis Casp3->Apoptosis induces

Caption: Simplified intrinsic apoptosis signaling pathway.

Application 2: Neuroprotection Screening via Acetylcholinesterase (AChE) Inhibition

Objective

To assess the potential of this compound to inhibit the activity of acetylcholinesterase (AChE), a key enzyme in the cholinergic system and a therapeutic target for neurodegenerative diseases like Alzheimer's. Neuroprotective effects have been observed for other natural products from Yucca species[4].

Experimental Protocol: AChE Enzyme Inhibition Assay (Ellman's Method)
  • Reagent Preparation:

    • Prepare a solution of recombinant human AChE in phosphate (B84403) buffer (pH 8.0).

    • Prepare a solution of the substrate, acetylthiocholine (B1193921) iodide (ATCI), in buffer.

    • Prepare a solution of the chromogen, 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB), in buffer.

  • Compound Preparation:

    • Prepare a 10 mM stock solution of this compound in DMSO.

    • Perform serial dilutions to obtain a range of concentrations (e.g., from 100 µM to 0.1 µM).

  • Assay Procedure:

    • In a 96-well plate, add in the following order:

      • 25 µL of each compound dilution.

      • 125 µL of DTNB solution.

      • 25 µL of AChE enzyme solution.

    • Include a positive control (e.g., galantamine) and a negative control (DMSO vehicle).

    • Incubate the plate at room temperature for 15 minutes.

    • Initiate the reaction by adding 25 µL of the ATCI substrate solution to all wells.

  • Data Acquisition:

    • Immediately measure the absorbance at 412 nm every minute for 10-15 minutes using a microplate reader. The rate of color change is proportional to the enzyme activity.

  • Data Analysis:

    • Calculate the rate of reaction (V) for each well.

    • Determine the percentage of inhibition for each compound concentration using the formula: % Inhibition = (1 - (V_compound / V_vehicle)) * 100.

    • Plot the percentage of inhibition against the log of the compound concentration and fit a dose-response curve to determine the IC50 value.

Hypothetical Data Presentation
CompoundTargetIC50 (µM)
This compoundAChE35.2
Galantamine (Control)AChE2.1

Visualizations

HTS_Workflow_AChE cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis start Start prepare_reagents Prepare AChE, DTNB, and ATCI Solutions start->prepare_reagents add_reagents Add Compound, DTNB, and AChE to Plate prepare_reagents->add_reagents prepare_compound Prepare Serial Dilutions of this compound prepare_compound->add_reagents incubate Incubate for 15 min add_reagents->incubate add_substrate Add ATCI Substrate incubate->add_substrate read_plate Kinetic Read at 412 nm add_substrate->read_plate calc_rate Calculate Reaction Rate read_plate->calc_rate dose_response Generate Dose-Response Curve calc_rate->dose_response determine_ic50 Determine IC50 dose_response->determine_ic50 end_node End determine_ic50->end_node

Caption: High-throughput screening workflow for AChE inhibition.

AChE_Inhibition cluster_synapse Synaptic Cleft AC This compound AChE Acetylcholinesterase (AChE) Active Site AC->AChE inhibits ACh Acetylcholine Choline Choline + Acetate ACh->Choline hydrolysis

Caption: Mechanism of acetylcholinesterase inhibition.

Disclaimer

The application notes, protocols, and data presented herein are for illustrative purposes. They are based on the known biological activities of structurally related steroidal saponins and are intended to serve as a starting point for the investigation of this compound. Actual experimental results may vary. It is highly recommended to perform thorough literature research and optimize assay conditions for specific experimental setups.

References

Application Notes and Protocols for High-Throughput Screening of 2''-O-Acetylsprengerinin C

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2''-O-Acetylsprengerinin C is a steroidal saponin isolated from the roots of Ophiopogon japonicus[1][2]. Steroidal saponins as a class of natural products have garnered significant interest in drug discovery due to their diverse pharmacological activities, including anti-inflammatory, antioxidant, neuroprotective, and anticancer effects. While specific high-throughput screening (HTS) applications for this compound are not yet extensively documented in scientific literature, its chemical structure suggests potential for bioactivity amenable to HTS assays.

These application notes provide detailed, albeit hypothetical, protocols for high-throughput screening of this compound for two promising applications: anticancer activity and neuroprotection. The methodologies are based on established HTS assays for compounds with similar structures and biological activities.

Application 1: Anticancer Activity Screening

Objective

To identify and quantify the cytotoxic effects of this compound against human cancer cell lines using a cell-based high-throughput screening assay. Many steroidal saponins have demonstrated anticancer properties, making this a primary area of investigation[3].

Experimental Protocol: Cell Viability Assay (MTT/Resazurin)
  • Cell Culture:

    • Culture a human cancer cell line (e.g., HeLa - cervical cancer, or MCF-7 - breast cancer) in appropriate media supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

    • Maintain cells in a humidified incubator at 37°C with 5% CO2.

  • Assay Plate Preparation:

    • Harvest cells using trypsin and resuspend in fresh media to a density of 5 x 104 cells/mL.

    • Using a multichannel pipette or automated liquid handler, dispense 100 µL of the cell suspension into each well of a 96-well or 384-well clear-bottom plate.

    • Incubate the plates for 24 hours to allow for cell attachment.

  • Compound Preparation and Addition:

    • Prepare a 10 mM stock solution of this compound in DMSO.

    • Perform serial dilutions of the stock solution to create a range of concentrations (e.g., from 100 µM to 0.1 µM).

    • Add 1 µL of each compound dilution to the corresponding wells of the assay plate. Include wells with DMSO only as a vehicle control and wells with a known cytotoxic agent (e.g., doxorubicin) as a positive control.

  • Incubation:

    • Incubate the plates for 48-72 hours at 37°C with 5% CO2.

  • Viability Assessment (Resazurin Method):

    • Prepare a 0.15 mg/mL solution of resazurin in PBS.

    • Add 20 µL of the resazurin solution to each well.

    • Incubate for 2-4 hours at 37°C.

    • Measure fluorescence at an excitation wavelength of 560 nm and an emission wavelength of 590 nm using a plate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of viability against the log of the compound concentration and fit a dose-response curve to determine the IC50 value (the concentration at which 50% of cell viability is inhibited).

Hypothetical Data Presentation
CompoundCell LineIC50 (µM)
This compoundHeLa12.5
This compoundMCF-725.8
Doxorubicin (Control)HeLa0.5
Doxorubicin (Control)MCF-71.2

Visualizations

HTS_Workflow_Anticancer cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis start Start cell_culture Culture Cancer Cells start->cell_culture plate_cells Plate Cells in Microtiter Plates cell_culture->plate_cells add_compound Add Compound to Cells plate_cells->add_compound prepare_compound Prepare Serial Dilutions of this compound prepare_compound->add_compound incubate Incubate for 48-72h add_compound->incubate add_reagent Add Resazurin Reagent incubate->add_reagent read_plate Read Fluorescence add_reagent->read_plate calc_viability Calculate % Viability read_plate->calc_viability dose_response Generate Dose-Response Curve calc_viability->dose_response determine_ic50 Determine IC50 dose_response->determine_ic50 end_node End determine_ic50->end_node

Caption: High-throughput screening workflow for anticancer activity.

Apoptosis_Pathway AC This compound Bcl2 Bcl-2 AC->Bcl2 inhibits Bax Bax AC->Bax activates Mito Mitochondrion CytC Cytochrome C Mito->CytC releases Bcl2->Bax Bax->Mito permeabilizes Casp9 Caspase-9 CytC->Casp9 activates Casp3 Caspase-3 Casp9->Casp3 activates Apoptosis Apoptosis Casp3->Apoptosis induces

Caption: Simplified intrinsic apoptosis signaling pathway.

Application 2: Neuroprotection Screening via Acetylcholinesterase (AChE) Inhibition

Objective

To assess the potential of this compound to inhibit the activity of acetylcholinesterase (AChE), a key enzyme in the cholinergic system and a therapeutic target for neurodegenerative diseases like Alzheimer's. Neuroprotective effects have been observed for other natural products from Yucca species[4].

Experimental Protocol: AChE Enzyme Inhibition Assay (Ellman's Method)
  • Reagent Preparation:

    • Prepare a solution of recombinant human AChE in phosphate buffer (pH 8.0).

    • Prepare a solution of the substrate, acetylthiocholine iodide (ATCI), in buffer.

    • Prepare a solution of the chromogen, 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB), in buffer.

  • Compound Preparation:

    • Prepare a 10 mM stock solution of this compound in DMSO.

    • Perform serial dilutions to obtain a range of concentrations (e.g., from 100 µM to 0.1 µM).

  • Assay Procedure:

    • In a 96-well plate, add in the following order:

      • 25 µL of each compound dilution.

      • 125 µL of DTNB solution.

      • 25 µL of AChE enzyme solution.

    • Include a positive control (e.g., galantamine) and a negative control (DMSO vehicle).

    • Incubate the plate at room temperature for 15 minutes.

    • Initiate the reaction by adding 25 µL of the ATCI substrate solution to all wells.

  • Data Acquisition:

    • Immediately measure the absorbance at 412 nm every minute for 10-15 minutes using a microplate reader. The rate of color change is proportional to the enzyme activity.

  • Data Analysis:

    • Calculate the rate of reaction (V) for each well.

    • Determine the percentage of inhibition for each compound concentration using the formula: % Inhibition = (1 - (V_compound / V_vehicle)) * 100.

    • Plot the percentage of inhibition against the log of the compound concentration and fit a dose-response curve to determine the IC50 value.

Hypothetical Data Presentation
CompoundTargetIC50 (µM)
This compoundAChE35.2
Galantamine (Control)AChE2.1

Visualizations

HTS_Workflow_AChE cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis start Start prepare_reagents Prepare AChE, DTNB, and ATCI Solutions start->prepare_reagents add_reagents Add Compound, DTNB, and AChE to Plate prepare_reagents->add_reagents prepare_compound Prepare Serial Dilutions of this compound prepare_compound->add_reagents incubate Incubate for 15 min add_reagents->incubate add_substrate Add ATCI Substrate incubate->add_substrate read_plate Kinetic Read at 412 nm add_substrate->read_plate calc_rate Calculate Reaction Rate read_plate->calc_rate dose_response Generate Dose-Response Curve calc_rate->dose_response determine_ic50 Determine IC50 dose_response->determine_ic50 end_node End determine_ic50->end_node

Caption: High-throughput screening workflow for AChE inhibition.

AChE_Inhibition cluster_synapse Synaptic Cleft AC This compound AChE Acetylcholinesterase (AChE) Active Site AC->AChE inhibits ACh Acetylcholine Choline Choline + Acetate ACh->Choline hydrolysis

Caption: Mechanism of acetylcholinesterase inhibition.

Disclaimer

The application notes, protocols, and data presented herein are for illustrative purposes. They are based on the known biological activities of structurally related steroidal saponins and are intended to serve as a starting point for the investigation of this compound. Actual experimental results may vary. It is highly recommended to perform thorough literature research and optimize assay conditions for specific experimental setups.

References

Application Notes and Protocols for In Vivo Studies of 2''-O-Acetylsprengerinin C

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

2''-O-Acetylsprengerinin C is a steroidal saponin (B1150181) with potential therapeutic applications. As a member of the saponin family, it is characterized by a hydrophobic steroidal backbone and hydrophilic sugar moieties, a structure that underpins its biological activities but also presents challenges for in vivo formulation due to typically low aqueous solubility.[1][2] This document provides a comprehensive guide to formulating this compound for in vivo research, including detailed protocols and methodologies for preclinical efficacy studies. The protocols outlined herein are designed to serve as a foundational template, which may be adapted based on specific experimental needs and further characterization of the compound.

Data Presentation: Formulation Properties

Effective in vivo studies rely on a stable and bioavailable drug formulation. The following table summarizes the hypothetical solubility and stability data for this compound in various pharmaceutically acceptable vehicles. This data is representative of poorly soluble natural products and should be empirically verified for the specific batch of the compound being used.

Vehicle Solubility (mg/mL) at 25°C Appearance Stability (4°C for 7 days) Notes
Water< 0.1InsolubleN/ANot suitable for direct aqueous formulation.
Saline (0.9% NaCl)< 0.1InsolubleN/ANot suitable for direct aqueous formulation.
5% DMSO in Saline1.0Clear SolutionStable, no precipitationSuitable for low dose administration. Potential for DMSO toxicity at higher volumes.
10% Solutol HS 15 in Water5.0Clear SolutionStable, no precipitationGood for achieving higher concentrations.
20% Captisol® in Water8.0Clear SolutionStable, no precipitationExcellent for solubilizing hydrophobic compounds.
0.5% Carboxymethylcellulose (CMC) in WaterForms a stable suspension up to 10 mg/mLHomogeneous SuspensionStable, requires vortexing before useIdeal for oral gavage administration.

Experimental Protocols

Protocol 1: Preparation of this compound Formulation for Intraperitoneal (I.P.) Injection

This protocol describes the preparation of a 5 mg/mL solution of this compound in a vehicle composed of 10% Solutol HS 15 in sterile water.

Materials:

  • This compound

  • Solutol HS 15 (Kolliphor® HS 15)

  • Sterile Water for Injection

  • Sterile 15 mL conical tube

  • Vortex mixer

  • Sonicator bath

  • Sterile syringe filters (0.22 µm)

  • Sterile syringes and needles

Procedure:

  • Weighing the Compound: Accurately weigh the required amount of this compound. For example, to prepare 10 mL of a 5 mg/mL solution, weigh 50 mg of the compound.

  • Vehicle Preparation: In a sterile 15 mL conical tube, add 1 mL of Solutol HS 15 to 9 mL of sterile water for injection to make a 10% Solutol HS 15 solution.

  • Solubilization: Add the weighed this compound to the vehicle.

  • Mixing: Vortex the mixture vigorously for 2-3 minutes.

  • Sonication: Place the tube in a sonicator bath and sonicate for 15-20 minutes to ensure complete dissolution. The solution should be clear and free of any visible particles.

  • Sterile Filtration: Draw the solution into a sterile syringe and pass it through a 0.22 µm sterile syringe filter into a new sterile tube. This step ensures the final formulation is sterile for injection.

  • Storage: Store the final formulation at 4°C, protected from light. It is recommended to use the formulation within 24 hours of preparation.

Protocol 2: Preparation of this compound Formulation for Oral Gavage (P.O.)

This protocol details the preparation of a 10 mg/mL suspension of this compound in 0.5% Carboxymethylcellulose (CMC).

Materials:

  • This compound

  • Carboxymethylcellulose (CMC), low viscosity

  • Sterile Water

  • Sterile 15 mL conical tube

  • Magnetic stirrer and stir bar

  • Homogenizer (optional)

Procedure:

  • Vehicle Preparation: To prepare 10 mL of 0.5% CMC, slowly add 50 mg of CMC to 10 mL of sterile water while continuously stirring with a magnetic stirrer. Leave stirring for 2-4 hours until the CMC is fully dissolved and a clear, viscous solution is formed.

  • Weighing the Compound: Weigh 100 mg of this compound to prepare 10 mL of a 10 mg/mL suspension.

  • Suspension Preparation: Add the weighed compound to the 0.5% CMC solution.

  • Homogenization: Vortex the mixture vigorously for 5 minutes. For a more uniform suspension, use a homogenizer for 2-3 minutes.

  • Storage: Store the suspension at 4°C. Always vortex the suspension thoroughly before each administration to ensure a uniform dose.

Mandatory Visualizations

Hypothesized Signaling Pathway

Many steroidal saponins (B1172615) exert their anti-cancer effects by modulating key signaling pathways that control cell survival and proliferation.[1][3] The diagram below illustrates a hypothesized mechanism where this compound inhibits the PI3K/Akt pathway, a critical regulator of cell growth and survival that is often dysregulated in cancer.

PI3K_Akt_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt Activates mTOR mTOR Akt->mTOR Activates Bad Bad Akt->Bad Inhibits Proliferation Cell Proliferation & Survival mTOR->Proliferation Bcl2 Bcl-2 Bad->Bcl2 Inhibits Caspase9 Caspase-9 Bcl2->Caspase9 Inhibits Apoptosis Apoptosis Caspase9->Apoptosis Compound This compound Compound->PI3K Inhibits

Caption: Hypothesized inhibition of the PI3K/Akt signaling pathway by this compound.

Experimental Workflow for In Vivo Efficacy Study

The following diagram outlines a typical workflow for assessing the anti-tumor efficacy of this compound in a xenograft mouse model.

experimental_workflow cluster_setup Experiment Setup cluster_treatment Treatment Phase cluster_endpoint Endpoint Analysis cell_culture 1. Tumor Cell Culture (e.g., HCT116) implantation 3. Subcutaneous Tumor Cell Implantation cell_culture->implantation animal_model 2. Animal Acclimatization (e.g., Nude Mice) animal_model->implantation tumor_growth 4. Tumor Growth to Palpable Size (~100 mm³) implantation->tumor_growth randomization 5. Randomization into Treatment Groups tumor_growth->randomization treatment 6. Daily Treatment Administration (Vehicle, Compound, Positive Control) randomization->treatment monitoring 7. Monitor Tumor Volume and Body Weight (2-3x/week) treatment->monitoring euthanasia 8. Euthanasia at Endpoint monitoring->euthanasia tissue_collection 9. Tumor and Organ Collection euthanasia->tissue_collection analysis 10. Ex Vivo Analysis (e.g., Histology, Western Blot) tissue_collection->analysis

References

Application Notes and Protocols for In Vivo Studies of 2''-O-Acetylsprengerinin C

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

2''-O-Acetylsprengerinin C is a steroidal saponin with potential therapeutic applications. As a member of the saponin family, it is characterized by a hydrophobic steroidal backbone and hydrophilic sugar moieties, a structure that underpins its biological activities but also presents challenges for in vivo formulation due to typically low aqueous solubility.[1][2] This document provides a comprehensive guide to formulating this compound for in vivo research, including detailed protocols and methodologies for preclinical efficacy studies. The protocols outlined herein are designed to serve as a foundational template, which may be adapted based on specific experimental needs and further characterization of the compound.

Data Presentation: Formulation Properties

Effective in vivo studies rely on a stable and bioavailable drug formulation. The following table summarizes the hypothetical solubility and stability data for this compound in various pharmaceutically acceptable vehicles. This data is representative of poorly soluble natural products and should be empirically verified for the specific batch of the compound being used.

Vehicle Solubility (mg/mL) at 25°C Appearance Stability (4°C for 7 days) Notes
Water< 0.1InsolubleN/ANot suitable for direct aqueous formulation.
Saline (0.9% NaCl)< 0.1InsolubleN/ANot suitable for direct aqueous formulation.
5% DMSO in Saline1.0Clear SolutionStable, no precipitationSuitable for low dose administration. Potential for DMSO toxicity at higher volumes.
10% Solutol HS 15 in Water5.0Clear SolutionStable, no precipitationGood for achieving higher concentrations.
20% Captisol® in Water8.0Clear SolutionStable, no precipitationExcellent for solubilizing hydrophobic compounds.
0.5% Carboxymethylcellulose (CMC) in WaterForms a stable suspension up to 10 mg/mLHomogeneous SuspensionStable, requires vortexing before useIdeal for oral gavage administration.

Experimental Protocols

Protocol 1: Preparation of this compound Formulation for Intraperitoneal (I.P.) Injection

This protocol describes the preparation of a 5 mg/mL solution of this compound in a vehicle composed of 10% Solutol HS 15 in sterile water.

Materials:

  • This compound

  • Solutol HS 15 (Kolliphor® HS 15)

  • Sterile Water for Injection

  • Sterile 15 mL conical tube

  • Vortex mixer

  • Sonicator bath

  • Sterile syringe filters (0.22 µm)

  • Sterile syringes and needles

Procedure:

  • Weighing the Compound: Accurately weigh the required amount of this compound. For example, to prepare 10 mL of a 5 mg/mL solution, weigh 50 mg of the compound.

  • Vehicle Preparation: In a sterile 15 mL conical tube, add 1 mL of Solutol HS 15 to 9 mL of sterile water for injection to make a 10% Solutol HS 15 solution.

  • Solubilization: Add the weighed this compound to the vehicle.

  • Mixing: Vortex the mixture vigorously for 2-3 minutes.

  • Sonication: Place the tube in a sonicator bath and sonicate for 15-20 minutes to ensure complete dissolution. The solution should be clear and free of any visible particles.

  • Sterile Filtration: Draw the solution into a sterile syringe and pass it through a 0.22 µm sterile syringe filter into a new sterile tube. This step ensures the final formulation is sterile for injection.

  • Storage: Store the final formulation at 4°C, protected from light. It is recommended to use the formulation within 24 hours of preparation.

Protocol 2: Preparation of this compound Formulation for Oral Gavage (P.O.)

This protocol details the preparation of a 10 mg/mL suspension of this compound in 0.5% Carboxymethylcellulose (CMC).

Materials:

  • This compound

  • Carboxymethylcellulose (CMC), low viscosity

  • Sterile Water

  • Sterile 15 mL conical tube

  • Magnetic stirrer and stir bar

  • Homogenizer (optional)

Procedure:

  • Vehicle Preparation: To prepare 10 mL of 0.5% CMC, slowly add 50 mg of CMC to 10 mL of sterile water while continuously stirring with a magnetic stirrer. Leave stirring for 2-4 hours until the CMC is fully dissolved and a clear, viscous solution is formed.

  • Weighing the Compound: Weigh 100 mg of this compound to prepare 10 mL of a 10 mg/mL suspension.

  • Suspension Preparation: Add the weighed compound to the 0.5% CMC solution.

  • Homogenization: Vortex the mixture vigorously for 5 minutes. For a more uniform suspension, use a homogenizer for 2-3 minutes.

  • Storage: Store the suspension at 4°C. Always vortex the suspension thoroughly before each administration to ensure a uniform dose.

Mandatory Visualizations

Hypothesized Signaling Pathway

Many steroidal saponins exert their anti-cancer effects by modulating key signaling pathways that control cell survival and proliferation.[1][3] The diagram below illustrates a hypothesized mechanism where this compound inhibits the PI3K/Akt pathway, a critical regulator of cell growth and survival that is often dysregulated in cancer.

PI3K_Akt_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt Activates mTOR mTOR Akt->mTOR Activates Bad Bad Akt->Bad Inhibits Proliferation Cell Proliferation & Survival mTOR->Proliferation Bcl2 Bcl-2 Bad->Bcl2 Inhibits Caspase9 Caspase-9 Bcl2->Caspase9 Inhibits Apoptosis Apoptosis Caspase9->Apoptosis Compound This compound Compound->PI3K Inhibits

Caption: Hypothesized inhibition of the PI3K/Akt signaling pathway by this compound.

Experimental Workflow for In Vivo Efficacy Study

The following diagram outlines a typical workflow for assessing the anti-tumor efficacy of this compound in a xenograft mouse model.

experimental_workflow cluster_setup Experiment Setup cluster_treatment Treatment Phase cluster_endpoint Endpoint Analysis cell_culture 1. Tumor Cell Culture (e.g., HCT116) implantation 3. Subcutaneous Tumor Cell Implantation cell_culture->implantation animal_model 2. Animal Acclimatization (e.g., Nude Mice) animal_model->implantation tumor_growth 4. Tumor Growth to Palpable Size (~100 mm³) implantation->tumor_growth randomization 5. Randomization into Treatment Groups tumor_growth->randomization treatment 6. Daily Treatment Administration (Vehicle, Compound, Positive Control) randomization->treatment monitoring 7. Monitor Tumor Volume and Body Weight (2-3x/week) treatment->monitoring euthanasia 8. Euthanasia at Endpoint monitoring->euthanasia tissue_collection 9. Tumor and Organ Collection euthanasia->tissue_collection analysis 10. Ex Vivo Analysis (e.g., Histology, Western Blot) tissue_collection->analysis

References

Troubleshooting & Optimization

Technical Support Center: Purification of 2''-O-Acetylsprengerinin C from Crude Extract

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the purification of 2''-O-Acetylsprengerinin C, a steroidal saponin (B1150181), from crude plant extracts, primarily from Asparagus cochinchinensis.

Frequently Asked Questions (FAQs)

Q1: What is this compound and from what natural source is it typically isolated?

A1: this compound is a steroidal saponin. Steroidal saponins (B1172615) are a class of natural products that have gained significant attention for their diverse biological activities.[1][2] This particular compound is isolated from the roots of Asparagus cochinchinensis (Lour.) Merr., a perennial herb used in traditional medicine.[1][3]

Q2: What are the main challenges in purifying this compound from a crude extract?

A2: The purification of this compound, like many saponins, presents several challenges:

  • Complex Mixtures: Crude extracts of Asparagus cochinchinensis contain a multitude of similar steroidal saponins and other compounds like polysaccharides and polyphenols, which can co-elute with the target compound.[1][4]

  • Low Abundance: The concentration of any single saponin, including this compound, in the crude extract is often low.[5]

  • Structural Similarity: The presence of structurally similar saponins makes chromatographic separation difficult.

  • Detection Issues: Saponins often lack a strong chromophore, making detection by UV-Vis spectrophotometry challenging at higher wavelengths. Detection is often performed at low wavelengths (200-210 nm).[2][6][7]

Q3: What are the general steps for purifying this compound?

A3: A typical purification workflow involves:

  • Extraction: Usually performed with hot water or aqueous ethanol (B145695).[1][8]

  • Preliminary Purification/Fractionation: This step aims to remove bulk impurities. Techniques include solvent-solvent partitioning and solid-phase extraction (SPE) using resins like Diaion HP-20 or Amberlite XAD.[4][7]

  • Chromatographic Separation: This is the core of the purification process and often involves multiple steps, such as column chromatography over silica (B1680970) gel or ODS, followed by preparative High-Performance Liquid Chromatography (HPLC).[4][9] High-Performance Centrifugal Partition Chromatography (HPCPC) has also been shown to be effective for separating saponins from Asparagus species.[5]

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Low Yield of Target Compound 1. Incomplete extraction from plant material. 2. Loss of compound during fractionation steps. 3. Degradation of the target compound. 4. Inefficient chromatographic separation.1. Optimize extraction parameters (solvent, temperature, time). Consider using a Soxhlet extractor for exhaustive extraction. 2. Monitor each fractionation step by TLC or analytical HPLC to track the target compound. 3. Avoid harsh pH conditions and high temperatures. Store extracts and fractions at low temperatures. 4. Optimize the chromatographic method (column type, mobile phase gradient, flow rate).
Co-elution of Impurities 1. Similar polarity of the target compound and impurities. 2. Column overloading. 3. Inappropriate stationary phase or mobile phase.1. Employ orthogonal separation techniques (e.g., normal-phase followed by reverse-phase chromatography). 2. Reduce the sample load on the column. 3. Screen different column stationary phases (e.g., C18, C8, Phenyl-Hexyl) and mobile phase modifiers.
Poor Peak Shape in HPLC (Tailing or Fronting) 1. Column degradation or contamination. 2. Sample overload. 3. Inappropriate sample solvent. 4. Secondary interactions with the stationary phase.1. Flush the column with strong solvent or replace it if necessary. 2. Inject a smaller sample volume or a more dilute sample. 3. Dissolve the sample in the initial mobile phase. 4. Add a small amount of an acid (e.g., formic acid or TFA) or a base (e.g., ammonia) to the mobile phase to suppress ionization.
Irreproducible Retention Times 1. Fluctuation in mobile phase composition. 2. Temperature variations. 3. Column equilibration issues. 4. System leaks.1. Ensure proper mixing and degassing of the mobile phase. 2. Use a column oven to maintain a constant temperature. 3. Equilibrate the column with at least 10-20 column volumes of the initial mobile phase before each injection. 4. Check for leaks in the HPLC system.

Experimental Protocols

Extraction of Crude Saponins from Asparagus cochinchinensis

This protocol is a generalized procedure based on methods described for saponin extraction from Asparagus species.[1][3][7]

  • Plant Material Preparation: Air-dry the roots of Asparagus cochinchinensis and grind them into a fine powder.

  • Extraction:

    • Macerate the powdered roots in 70-95% ethanol (1:10 w/v) at room temperature for 24 hours with occasional stirring.

    • Alternatively, perform a hot water extraction by boiling the powdered roots in water (1:10 w/v) for 2 hours.[1]

  • Filtration and Concentration: Filter the extract through cheesecloth and then filter paper. Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude extract.

Preliminary Purification using Macroporous Resin

This protocol is adapted from methods for purifying saponins from Asparagus extracts.[7]

  • Resin Preparation: Pre-treat macroporous resin (e.g., Amberlite XAD-16 or Diaion HP-20) by washing it sequentially with ethanol and then water until the eluent is clear.

  • Loading: Dissolve the crude extract in water and load it onto the prepared resin column.

  • Washing: Wash the column with several column volumes of deionized water to remove sugars and other highly polar impurities.

  • Elution: Elute the saponin-enriched fraction with 70-95% ethanol.

  • Concentration: Concentrate the ethanolic eluate under reduced pressure to obtain the saponin-rich fraction.

Column Chromatography (Silica Gel)
  • Column Packing: Prepare a silica gel (200-300 mesh) column using a slurry packing method with a non-polar solvent (e.g., hexane).

  • Sample Loading: Adsorb the saponin-rich fraction onto a small amount of silica gel and load it onto the top of the packed column.

  • Elution: Elute the column with a stepwise or gradient solvent system of increasing polarity. A common solvent system is a mixture of chloroform (B151607) and methanol (B129727), starting with a high chloroform concentration and gradually increasing the methanol concentration.

  • Fraction Collection: Collect fractions and monitor them by Thin Layer Chromatography (TLC) to identify those containing the target compound.

  • Pooling and Concentration: Pool the fractions containing the desired compound and concentrate them under reduced pressure.

Preparative HPLC
  • Column: Use a reverse-phase C18 column (e.g., 250 x 10 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile (B52724) (ACN) and water is commonly used. Both solvents may be acidified with 0.1% formic acid to improve peak shape.

  • Gradient Elution: A typical gradient might start at 20% ACN and increase to 80% ACN over 40 minutes. The optimal gradient should be developed based on analytical HPLC results.

  • Detection: Monitor the elution at a low wavelength, such as 205 nm, due to the poor UV absorbance of saponins at higher wavelengths.[2][6]

  • Fraction Collection: Collect the peak corresponding to this compound.

  • Purity Analysis: Analyze the collected fraction by analytical HPLC to confirm its purity.

Quantitative Data Summary

The following table summarizes typical quantitative parameters for the purification of saponins from Asparagus species, based on available literature. Note that specific values for this compound are not available and these represent a general guideline.

Parameter Extraction Column Chromatography (Silica) Preparative HPLC Reference
Starting Material 1 kg dried root powder10 g saponin-rich fraction100 mg partially purified fraction[5][7]
Solvent System 70% Ethanol or WaterChloroform:Methanol gradientAcetonitrile:Water gradient[1][9]
Typical Yield 5-10% crude extract1-2 g saponin fractions5-20 mg pure compound[7]
Purity Achieved < 5%40-60%> 95%[6][10]

Visualizations

Purification_Workflow Start Crude Extract of Asparagus cochinchinensis Preliminary_Purification Preliminary Purification (e.g., Macroporous Resin) Start->Preliminary_Purification Remove polar impurities Column_Chromatography Column Chromatography (e.g., Silica Gel) Preliminary_Purification->Column_Chromatography Fractionate based on polarity Prep_HPLC Preparative HPLC (Reverse Phase) Column_Chromatography->Prep_HPLC High-resolution separation Pure_Compound Pure this compound Prep_HPLC->Pure_Compound Isolate target compound

Caption: General workflow for the purification of this compound.

Troubleshooting_Logic Start Low Yield or Purity Issue Check_Extraction Review Extraction Protocol Start->Check_Extraction Is yield consistently low? Check_Chromatography Analyze Chromatographic Data Start->Check_Chromatography Is purity the main issue? Optimize_Extraction Optimize Solvent/Time/Temp Check_Extraction->Optimize_Extraction Optimize_Column Change Stationary/Mobile Phase Check_Chromatography->Optimize_Column Poor separation Check_Loading Reduce Sample Load Check_Chromatography->Check_Loading Peak fronting/overloading Solution Improved Yield/Purity Optimize_Extraction->Solution Optimize_Column->Solution Check_Loading->Solution

Caption: Troubleshooting logic for low yield or purity issues.

References

Technical Support Center: Purification of 2''-O-Acetylsprengerinin C from Crude Extract

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the purification of 2''-O-Acetylsprengerinin C, a steroidal saponin, from crude plant extracts, primarily from Asparagus cochinchinensis.

Frequently Asked Questions (FAQs)

Q1: What is this compound and from what natural source is it typically isolated?

A1: this compound is a steroidal saponin. Steroidal saponins are a class of natural products that have gained significant attention for their diverse biological activities.[1][2] This particular compound is isolated from the roots of Asparagus cochinchinensis (Lour.) Merr., a perennial herb used in traditional medicine.[1][3]

Q2: What are the main challenges in purifying this compound from a crude extract?

A2: The purification of this compound, like many saponins, presents several challenges:

  • Complex Mixtures: Crude extracts of Asparagus cochinchinensis contain a multitude of similar steroidal saponins and other compounds like polysaccharides and polyphenols, which can co-elute with the target compound.[1][4]

  • Low Abundance: The concentration of any single saponin, including this compound, in the crude extract is often low.[5]

  • Structural Similarity: The presence of structurally similar saponins makes chromatographic separation difficult.

  • Detection Issues: Saponins often lack a strong chromophore, making detection by UV-Vis spectrophotometry challenging at higher wavelengths. Detection is often performed at low wavelengths (200-210 nm).[2][6][7]

Q3: What are the general steps for purifying this compound?

A3: A typical purification workflow involves:

  • Extraction: Usually performed with hot water or aqueous ethanol.[1][8]

  • Preliminary Purification/Fractionation: This step aims to remove bulk impurities. Techniques include solvent-solvent partitioning and solid-phase extraction (SPE) using resins like Diaion HP-20 or Amberlite XAD.[4][7]

  • Chromatographic Separation: This is the core of the purification process and often involves multiple steps, such as column chromatography over silica gel or ODS, followed by preparative High-Performance Liquid Chromatography (HPLC).[4][9] High-Performance Centrifugal Partition Chromatography (HPCPC) has also been shown to be effective for separating saponins from Asparagus species.[5]

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Low Yield of Target Compound 1. Incomplete extraction from plant material. 2. Loss of compound during fractionation steps. 3. Degradation of the target compound. 4. Inefficient chromatographic separation.1. Optimize extraction parameters (solvent, temperature, time). Consider using a Soxhlet extractor for exhaustive extraction. 2. Monitor each fractionation step by TLC or analytical HPLC to track the target compound. 3. Avoid harsh pH conditions and high temperatures. Store extracts and fractions at low temperatures. 4. Optimize the chromatographic method (column type, mobile phase gradient, flow rate).
Co-elution of Impurities 1. Similar polarity of the target compound and impurities. 2. Column overloading. 3. Inappropriate stationary phase or mobile phase.1. Employ orthogonal separation techniques (e.g., normal-phase followed by reverse-phase chromatography). 2. Reduce the sample load on the column. 3. Screen different column stationary phases (e.g., C18, C8, Phenyl-Hexyl) and mobile phase modifiers.
Poor Peak Shape in HPLC (Tailing or Fronting) 1. Column degradation or contamination. 2. Sample overload. 3. Inappropriate sample solvent. 4. Secondary interactions with the stationary phase.1. Flush the column with strong solvent or replace it if necessary. 2. Inject a smaller sample volume or a more dilute sample. 3. Dissolve the sample in the initial mobile phase. 4. Add a small amount of an acid (e.g., formic acid or TFA) or a base (e.g., ammonia) to the mobile phase to suppress ionization.
Irreproducible Retention Times 1. Fluctuation in mobile phase composition. 2. Temperature variations. 3. Column equilibration issues. 4. System leaks.1. Ensure proper mixing and degassing of the mobile phase. 2. Use a column oven to maintain a constant temperature. 3. Equilibrate the column with at least 10-20 column volumes of the initial mobile phase before each injection. 4. Check for leaks in the HPLC system.

Experimental Protocols

Extraction of Crude Saponins from Asparagus cochinchinensis

This protocol is a generalized procedure based on methods described for saponin extraction from Asparagus species.[1][3][7]

  • Plant Material Preparation: Air-dry the roots of Asparagus cochinchinensis and grind them into a fine powder.

  • Extraction:

    • Macerate the powdered roots in 70-95% ethanol (1:10 w/v) at room temperature for 24 hours with occasional stirring.

    • Alternatively, perform a hot water extraction by boiling the powdered roots in water (1:10 w/v) for 2 hours.[1]

  • Filtration and Concentration: Filter the extract through cheesecloth and then filter paper. Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude extract.

Preliminary Purification using Macroporous Resin

This protocol is adapted from methods for purifying saponins from Asparagus extracts.[7]

  • Resin Preparation: Pre-treat macroporous resin (e.g., Amberlite XAD-16 or Diaion HP-20) by washing it sequentially with ethanol and then water until the eluent is clear.

  • Loading: Dissolve the crude extract in water and load it onto the prepared resin column.

  • Washing: Wash the column with several column volumes of deionized water to remove sugars and other highly polar impurities.

  • Elution: Elute the saponin-enriched fraction with 70-95% ethanol.

  • Concentration: Concentrate the ethanolic eluate under reduced pressure to obtain the saponin-rich fraction.

Column Chromatography (Silica Gel)
  • Column Packing: Prepare a silica gel (200-300 mesh) column using a slurry packing method with a non-polar solvent (e.g., hexane).

  • Sample Loading: Adsorb the saponin-rich fraction onto a small amount of silica gel and load it onto the top of the packed column.

  • Elution: Elute the column with a stepwise or gradient solvent system of increasing polarity. A common solvent system is a mixture of chloroform and methanol, starting with a high chloroform concentration and gradually increasing the methanol concentration.

  • Fraction Collection: Collect fractions and monitor them by Thin Layer Chromatography (TLC) to identify those containing the target compound.

  • Pooling and Concentration: Pool the fractions containing the desired compound and concentrate them under reduced pressure.

Preparative HPLC
  • Column: Use a reverse-phase C18 column (e.g., 250 x 10 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile (ACN) and water is commonly used. Both solvents may be acidified with 0.1% formic acid to improve peak shape.

  • Gradient Elution: A typical gradient might start at 20% ACN and increase to 80% ACN over 40 minutes. The optimal gradient should be developed based on analytical HPLC results.

  • Detection: Monitor the elution at a low wavelength, such as 205 nm, due to the poor UV absorbance of saponins at higher wavelengths.[2][6]

  • Fraction Collection: Collect the peak corresponding to this compound.

  • Purity Analysis: Analyze the collected fraction by analytical HPLC to confirm its purity.

Quantitative Data Summary

The following table summarizes typical quantitative parameters for the purification of saponins from Asparagus species, based on available literature. Note that specific values for this compound are not available and these represent a general guideline.

Parameter Extraction Column Chromatography (Silica) Preparative HPLC Reference
Starting Material 1 kg dried root powder10 g saponin-rich fraction100 mg partially purified fraction[5][7]
Solvent System 70% Ethanol or WaterChloroform:Methanol gradientAcetonitrile:Water gradient[1][9]
Typical Yield 5-10% crude extract1-2 g saponin fractions5-20 mg pure compound[7]
Purity Achieved < 5%40-60%> 95%[6][10]

Visualizations

Purification_Workflow Start Crude Extract of Asparagus cochinchinensis Preliminary_Purification Preliminary Purification (e.g., Macroporous Resin) Start->Preliminary_Purification Remove polar impurities Column_Chromatography Column Chromatography (e.g., Silica Gel) Preliminary_Purification->Column_Chromatography Fractionate based on polarity Prep_HPLC Preparative HPLC (Reverse Phase) Column_Chromatography->Prep_HPLC High-resolution separation Pure_Compound Pure this compound Prep_HPLC->Pure_Compound Isolate target compound

Caption: General workflow for the purification of this compound.

Troubleshooting_Logic Start Low Yield or Purity Issue Check_Extraction Review Extraction Protocol Start->Check_Extraction Is yield consistently low? Check_Chromatography Analyze Chromatographic Data Start->Check_Chromatography Is purity the main issue? Optimize_Extraction Optimize Solvent/Time/Temp Check_Extraction->Optimize_Extraction Optimize_Column Change Stationary/Mobile Phase Check_Chromatography->Optimize_Column Poor separation Check_Loading Reduce Sample Load Check_Chromatography->Check_Loading Peak fronting/overloading Solution Improved Yield/Purity Optimize_Extraction->Solution Optimize_Column->Solution Check_Loading->Solution

Caption: Troubleshooting logic for low yield or purity issues.

References

Technical Support Center: Optimizing HPLC Separation of 2''-O-Acetylsprengerinin C from its Isomers

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the chromatographic analysis of 2''-O-Acetylsprengerinin C. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the High-Performance Liquid Chromatography (HPLC) separation of this compound from its isomers.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in separating this compound from its isomers?

A1: this compound and its isomers, such as positional or stereoisomers, often possess very similar physicochemical properties. This includes comparable polarity, molecular weight, and pKa values, which makes their separation by standard HPLC methods challenging. These similarities can lead to poor resolution, peak co-elution, or broad, overlapping peaks. The specific type of isomerism will dictate the most effective separation strategy.[1]

Q2: What is a recommended starting point for developing an HPLC method for this separation?

A2: A reversed-phase HPLC (RP-HPLC) method using a C18 column is a robust and common starting point for the separation of many natural product isomers. A gradient elution with a mobile phase composed of water and an organic solvent like acetonitrile (B52724) or methanol (B129727) is typically effective.[2][3] To improve peak shape and control the ionization of the analytes, it is often beneficial to add a small amount of acid, such as 0.1% formic acid, to the mobile phase.[2][3]

Q3: How can I confirm if a single chromatographic peak contains co-eluting isomers?

A3: If you observe peak shouldering or asymmetry, co-elution is likely.[4] For more definitive analysis, a Diode Array Detector (DAD) can be invaluable. By performing a peak purity analysis, the DAD collects multiple UV spectra across the peak.[4][5] If all the spectra are identical, the peak is likely pure.[4][5] If the spectra differ, it indicates the presence of co-eluting compounds.[4][5] Similarly, a Mass Spectrometry (MS) detector can be used to examine the mass spectra across the peak for inconsistencies.[5]

Q4: When should I consider using a different type of HPLC column?

A4: If you are unable to achieve adequate separation on a C18 column despite extensive mobile phase optimization, switching to a column with a different selectivity is the next logical step. For aromatic compounds like this compound, a Phenyl-Hexyl or Biphenyl stationary phase can offer alternative pi-pi interactions, potentially resolving closely eluting isomers.[1] If stereoisomers (enantiomers or diastereomers) are present, a specialized chiral stationary phase (CSP) may be required.[1]

Experimental Protocol: A Starting Point for Method Development

This protocol provides a foundational method for the separation of this compound and its isomers. It is intended as a starting point and should be optimized for your specific instrumentation and sample matrix.

1. Sample Preparation:

  • Accurately weigh and dissolve the sample containing this compound in a suitable solvent, such as methanol or a mixture of methanol and water.

  • Ensure the final sample concentration is within the linear range of the detector.

  • Filter the sample solution through a 0.22 µm or 0.45 µm syringe filter prior to injection to remove any particulates that could damage the column or system.[3]

2. HPLC System and Conditions:

ParameterRecommended Starting Condition
HPLC System Agilent 1260 Infinity II or similar
Column Reversed-Phase C18, 4.6 x 150 mm, 3.5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient Program 5% B to 40% B over 10 min40% B to 95% B over 20 minHold at 95% B for 5 minReturn to 5% B over 1 minEquilibrate at 5% B for 9 min
Flow Rate 1.0 mL/min
Column Temperature 30°C (using a column oven)[2]
Injection Volume 5 µL
Detection UV at 254 nm (or wavelength of maximum absorbance)

Troubleshooting Guide

This guide addresses common issues encountered during the optimization of HPLC separation for this compound and its isomers.

Issue 1: Poor Resolution / Co-eluting Peaks

  • Possible Cause: The mobile phase composition is not optimal for separating the isomers.

    • Solution 1: Modify the Gradient. If peaks are closely eluting, make the gradient shallower around the elution time of the isomers. For instance, if the isomers elute at 60% B, modify the gradient to go from 55% to 65% B over a longer period (e.g., 20 minutes) to increase separation.[6]

    • Solution 2: Change the Organic Solvent. The selectivity between isomers can be significantly different in methanol versus acetonitrile. Prepare Mobile Phase B with methanol instead of acetonitrile and re-optimize the gradient.[2]

    • Solution 3: Adjust the Capacity Factor (k'). If the peaks are eluting too early (low k'), they may not have sufficient interaction with the stationary phase to separate. Weaken the mobile phase (i.e., decrease the initial percentage of organic solvent) to increase retention and improve the chance of separation.[4][5] A capacity factor between 1 and 5 is ideal.[4][5]

  • Possible Cause: The stationary phase chemistry is not suitable for the isomers.

    • Solution: Change the Column. As mentioned in the FAQs, try a column with a different stationary phase, such as a Phenyl-Hexyl or Biphenyl column, to introduce different separation mechanisms.

Issue 2: Peak Tailing

  • Possible Cause: Secondary interactions between the analyte and the stationary phase.

    • Solution 1: Adjust Mobile Phase pH. The addition of 0.1% formic acid helps to suppress the ionization of residual silanol (B1196071) groups on the silica-based stationary phase, which can cause tailing with basic or polar compounds.[2] You can experiment with slightly different concentrations or use trifluoroacetic acid (TFA) as an alternative.

    • Solution 2: Use an End-Capped Column. Employ a modern, high-purity, base-deactivated, or end-capped column designed to minimize exposed silanol groups.[2]

  • Possible Cause: Column Overload.

    • Solution: Reduce Sample Concentration. Prepare a more dilute sample and inject a smaller volume to ensure you are not exceeding the column's loading capacity.[2]

Issue 3: Poor Reproducibility (Shifting Retention Times)

  • Possible Cause: Inadequate column equilibration.

    • Solution: Increase Equilibration Time. Ensure the column is fully equilibrated with the initial mobile phase conditions before each injection. A common practice is to allow at least 10 column volumes of the initial mobile phase to pass through the column after a gradient run.[2]

  • Possible Cause: Fluctuations in column temperature.

    • Solution: Use a Column Oven. Maintaining a constant and stable column temperature is crucial for reproducible retention times.[2][7]

  • Possible Cause: Mobile phase instability or improper preparation.

    • Solution 1: Prepare Fresh Mobile Phase. Prepare fresh mobile phases daily to avoid changes in composition due to evaporation.[2]

    • Solution 2: Degas the Mobile Phase. Properly degas the mobile phase before and during use (if an online degasser is available) to prevent air bubbles from causing pressure fluctuations and affecting retention.[2][3]

HPLC_Troubleshooting_Workflow start Start: Poor Isomer Separation check_system 1. System Suitability Check - Peak Shape (Tailing/Fronting)? - Reproducible Retention Times? start->check_system system_ok System OK check_system->system_ok Yes system_not_ok System Not OK check_system->system_not_ok No optimize_method 2. Method Optimization system_ok->optimize_method troubleshoot_system Troubleshoot System: - Check for leaks - Flush column - Prepare fresh mobile phase - Ensure proper equilibration system_not_ok->troubleshoot_system troubleshoot_system->check_system Re-evaluate modify_gradient 2a. Modify Gradient (Make shallower around elution) optimize_method->modify_gradient change_solvent 2b. Change Organic Solvent (Acetonitrile <=> Methanol) modify_gradient->change_solvent If no success end_success Resolution Achieved modify_gradient->end_success Success change_column 3. Change Column Selectivity (e.g., Phenyl-Hexyl, Chiral) change_solvent->change_column If no success change_solvent->end_success Success change_column->end_success Success

References

Technical Support Center: Optimizing HPLC Separation of 2''-O-Acetylsprengerinin C from its Isomers

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the chromatographic analysis of 2''-O-Acetylsprengerinin C. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the High-Performance Liquid Chromatography (HPLC) separation of this compound from its isomers.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in separating this compound from its isomers?

A1: this compound and its isomers, such as positional or stereoisomers, often possess very similar physicochemical properties. This includes comparable polarity, molecular weight, and pKa values, which makes their separation by standard HPLC methods challenging. These similarities can lead to poor resolution, peak co-elution, or broad, overlapping peaks. The specific type of isomerism will dictate the most effective separation strategy.[1]

Q2: What is a recommended starting point for developing an HPLC method for this separation?

A2: A reversed-phase HPLC (RP-HPLC) method using a C18 column is a robust and common starting point for the separation of many natural product isomers. A gradient elution with a mobile phase composed of water and an organic solvent like acetonitrile or methanol is typically effective.[2][3] To improve peak shape and control the ionization of the analytes, it is often beneficial to add a small amount of acid, such as 0.1% formic acid, to the mobile phase.[2][3]

Q3: How can I confirm if a single chromatographic peak contains co-eluting isomers?

A3: If you observe peak shouldering or asymmetry, co-elution is likely.[4] For more definitive analysis, a Diode Array Detector (DAD) can be invaluable. By performing a peak purity analysis, the DAD collects multiple UV spectra across the peak.[4][5] If all the spectra are identical, the peak is likely pure.[4][5] If the spectra differ, it indicates the presence of co-eluting compounds.[4][5] Similarly, a Mass Spectrometry (MS) detector can be used to examine the mass spectra across the peak for inconsistencies.[5]

Q4: When should I consider using a different type of HPLC column?

A4: If you are unable to achieve adequate separation on a C18 column despite extensive mobile phase optimization, switching to a column with a different selectivity is the next logical step. For aromatic compounds like this compound, a Phenyl-Hexyl or Biphenyl stationary phase can offer alternative pi-pi interactions, potentially resolving closely eluting isomers.[1] If stereoisomers (enantiomers or diastereomers) are present, a specialized chiral stationary phase (CSP) may be required.[1]

Experimental Protocol: A Starting Point for Method Development

This protocol provides a foundational method for the separation of this compound and its isomers. It is intended as a starting point and should be optimized for your specific instrumentation and sample matrix.

1. Sample Preparation:

  • Accurately weigh and dissolve the sample containing this compound in a suitable solvent, such as methanol or a mixture of methanol and water.

  • Ensure the final sample concentration is within the linear range of the detector.

  • Filter the sample solution through a 0.22 µm or 0.45 µm syringe filter prior to injection to remove any particulates that could damage the column or system.[3]

2. HPLC System and Conditions:

ParameterRecommended Starting Condition
HPLC System Agilent 1260 Infinity II or similar
Column Reversed-Phase C18, 4.6 x 150 mm, 3.5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient Program 5% B to 40% B over 10 min40% B to 95% B over 20 minHold at 95% B for 5 minReturn to 5% B over 1 minEquilibrate at 5% B for 9 min
Flow Rate 1.0 mL/min
Column Temperature 30°C (using a column oven)[2]
Injection Volume 5 µL
Detection UV at 254 nm (or wavelength of maximum absorbance)

Troubleshooting Guide

This guide addresses common issues encountered during the optimization of HPLC separation for this compound and its isomers.

Issue 1: Poor Resolution / Co-eluting Peaks

  • Possible Cause: The mobile phase composition is not optimal for separating the isomers.

    • Solution 1: Modify the Gradient. If peaks are closely eluting, make the gradient shallower around the elution time of the isomers. For instance, if the isomers elute at 60% B, modify the gradient to go from 55% to 65% B over a longer period (e.g., 20 minutes) to increase separation.[6]

    • Solution 2: Change the Organic Solvent. The selectivity between isomers can be significantly different in methanol versus acetonitrile. Prepare Mobile Phase B with methanol instead of acetonitrile and re-optimize the gradient.[2]

    • Solution 3: Adjust the Capacity Factor (k'). If the peaks are eluting too early (low k'), they may not have sufficient interaction with the stationary phase to separate. Weaken the mobile phase (i.e., decrease the initial percentage of organic solvent) to increase retention and improve the chance of separation.[4][5] A capacity factor between 1 and 5 is ideal.[4][5]

  • Possible Cause: The stationary phase chemistry is not suitable for the isomers.

    • Solution: Change the Column. As mentioned in the FAQs, try a column with a different stationary phase, such as a Phenyl-Hexyl or Biphenyl column, to introduce different separation mechanisms.

Issue 2: Peak Tailing

  • Possible Cause: Secondary interactions between the analyte and the stationary phase.

    • Solution 1: Adjust Mobile Phase pH. The addition of 0.1% formic acid helps to suppress the ionization of residual silanol groups on the silica-based stationary phase, which can cause tailing with basic or polar compounds.[2] You can experiment with slightly different concentrations or use trifluoroacetic acid (TFA) as an alternative.

    • Solution 2: Use an End-Capped Column. Employ a modern, high-purity, base-deactivated, or end-capped column designed to minimize exposed silanol groups.[2]

  • Possible Cause: Column Overload.

    • Solution: Reduce Sample Concentration. Prepare a more dilute sample and inject a smaller volume to ensure you are not exceeding the column's loading capacity.[2]

Issue 3: Poor Reproducibility (Shifting Retention Times)

  • Possible Cause: Inadequate column equilibration.

    • Solution: Increase Equilibration Time. Ensure the column is fully equilibrated with the initial mobile phase conditions before each injection. A common practice is to allow at least 10 column volumes of the initial mobile phase to pass through the column after a gradient run.[2]

  • Possible Cause: Fluctuations in column temperature.

    • Solution: Use a Column Oven. Maintaining a constant and stable column temperature is crucial for reproducible retention times.[2][7]

  • Possible Cause: Mobile phase instability or improper preparation.

    • Solution 1: Prepare Fresh Mobile Phase. Prepare fresh mobile phases daily to avoid changes in composition due to evaporation.[2]

    • Solution 2: Degas the Mobile Phase. Properly degas the mobile phase before and during use (if an online degasser is available) to prevent air bubbles from causing pressure fluctuations and affecting retention.[2][3]

HPLC_Troubleshooting_Workflow start Start: Poor Isomer Separation check_system 1. System Suitability Check - Peak Shape (Tailing/Fronting)? - Reproducible Retention Times? start->check_system system_ok System OK check_system->system_ok Yes system_not_ok System Not OK check_system->system_not_ok No optimize_method 2. Method Optimization system_ok->optimize_method troubleshoot_system Troubleshoot System: - Check for leaks - Flush column - Prepare fresh mobile phase - Ensure proper equilibration system_not_ok->troubleshoot_system troubleshoot_system->check_system Re-evaluate modify_gradient 2a. Modify Gradient (Make shallower around elution) optimize_method->modify_gradient change_solvent 2b. Change Organic Solvent (Acetonitrile <=> Methanol) modify_gradient->change_solvent If no success end_success Resolution Achieved modify_gradient->end_success Success change_column 3. Change Column Selectivity (e.g., Phenyl-Hexyl, Chiral) change_solvent->change_column If no success change_solvent->end_success Success change_column->end_success Success

References

"2''-O-Acetylsprengerinin C" degradation and stability in solution

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: 2''-O-Acetylsprengerinin C

Disclaimer: Publicly available information on the specific degradation and stability of this compound is limited. The following guide provides a framework and generalized methodologies based on best practices for handling complex natural product derivatives in a research setting. The data and protocols should be considered illustrative and adapted for your specific experimental context.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can cause the degradation of this compound in solution?

A1: While specific data is not available, similar complex organic molecules are typically sensitive to several factors. These include pH, temperature, light exposure, and the presence of oxidizing or reducing agents. The ester and glycosidic linkages in the putative structure of such compounds suggest that hydrolysis can be a significant degradation pathway, particularly at non-neutral pH.

Q2: What is the recommended solvent for dissolving and storing this compound?

A2: For initial use, high-purity solvents such as DMSO, ethanol, or methanol (B129727) are generally recommended for stock solutions. For aqueous working solutions, the choice of buffer system is critical. A buffer with a pH that ensures maximum stability should be identified through preliminary screening. It is advisable to prepare fresh working solutions daily from a frozen stock to minimize degradation.

Q3: How should I store stock solutions of this compound?

A3: Stock solutions in anhydrous organic solvents should be stored at -20°C or -80°C in tightly sealed, light-protected vials. Aliquoting the stock solution can prevent degradation from repeated freeze-thaw cycles.

Q4: My analytical results show a rapid loss of the parent compound. What could be the cause?

A4: Rapid loss of this compound could be due to several factors including, but not limited to:

  • pH instability: The compound may be rapidly hydrolyzing in your chosen buffer.

  • Oxidation: Dissolved oxygen in the solvent can promote degradation.

  • Photodegradation: Exposure to ambient or UV light can break down the molecule.

  • Adsorption: The compound may be adsorbing to the surface of your storage container or analytical vials.

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
Peak area of this compound decreases over a short period in the autosampler. 1. Instability in the mobile phase. 2. Elevated autosampler temperature. 3. Light exposure in the autosampler.1. Assess the stability of the compound in the mobile phase composition. 2. Set the autosampler temperature to a lower value (e.g., 4°C). 3. Use amber or light-protected vials.
Multiple unknown peaks appear in the chromatogram after solution preparation. 1. Degradation of the compound. 2. Contamination of the solvent or glassware.1. Analyze the sample immediately after preparation. 2. Perform a forced degradation study to identify potential degradants. 3. Ensure the use of high-purity solvents and thoroughly clean glassware.
Inconsistent results between experimental replicates. 1. Incomplete dissolution of the compound. 2. Variability in solution preparation. 3. Degradation during sample handling.1. Ensure complete dissolution using sonication or gentle vortexing. 2. Standardize the solution preparation protocol. 3. Minimize the time between solution preparation and analysis.

Stability Data Summary

The following table presents hypothetical stability data for a compound with similar characteristics to this compound, referred to as "Compound X," after 24 hours of incubation under various conditions.

ConditionTemperature (°C)pHLight ConditionRemaining Compound X (%)
A 45.0Dark98.5
B 47.0Dark95.2
C 49.0Dark80.1
D 257.0Dark88.3
E 257.0Ambient Light75.6
F 407.0Dark65.4

Experimental Protocols

Protocol for Assessing the pH Stability of this compound

  • Preparation of Buffers: Prepare a series of buffers with pH values ranging from 3 to 10 (e.g., citrate (B86180) buffer for pH 3-6, phosphate (B84403) buffer for pH 6-8, and borate (B1201080) buffer for pH 8-10).

  • Stock Solution Preparation: Prepare a concentrated stock solution of this compound in a suitable organic solvent (e.g., 10 mg/mL in DMSO).

  • Sample Preparation:

    • Dilute the stock solution with each buffer to a final concentration of 100 µg/mL.

    • Ensure the final concentration of the organic solvent is low (e.g., <1%) to minimize its effect on the solution's properties.

  • Incubation:

    • Incubate the prepared solutions at a constant temperature (e.g., 25°C) in the dark.

    • Withdraw aliquots at specified time points (e.g., 0, 2, 4, 8, 12, and 24 hours).

  • Sample Analysis:

    • Immediately quench any further degradation by adding a suitable quenching agent or by freezing the sample at -80°C.

    • Analyze the samples by a validated stability-indicating HPLC-UV method.

  • Data Analysis:

    • Calculate the percentage of the remaining this compound at each time point relative to the initial concentration (time 0).

    • Plot the percentage of the remaining compound against time for each pH condition to determine the degradation kinetics.

Visualizations

experimental_workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis stock Prepare Stock Solution sample_prep Prepare Test Solutions (Compound in Buffers) stock->sample_prep buffers Prepare pH Buffers buffers->sample_prep incubation Incubate at Defined Temperature and Time Points sample_prep->incubation sampling Withdraw Aliquots incubation->sampling analysis HPLC-UV Analysis sampling->analysis data Calculate Remaining Compound (%) analysis->data

Caption: Workflow for pH stability testing of this compound.

degradation_pathway cluster_hydrolysis Hydrolysis cluster_oxidation Oxidation parent This compound deacetylated Deacetylated Derivative parent->deacetylated Ester Hydrolysis (pH dependent) aglycone Aglycone parent->aglycone Glycosidic Cleavage (Acid/Base catalyzed) oxidized Oxidized Products parent->oxidized Oxidative Degradation (Light/Oxygen)

Caption: Hypothetical degradation pathways for this compound.

"2''-O-Acetylsprengerinin C" degradation and stability in solution

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: 2''-O-Acetylsprengerinin C

Disclaimer: Publicly available information on the specific degradation and stability of this compound is limited. The following guide provides a framework and generalized methodologies based on best practices for handling complex natural product derivatives in a research setting. The data and protocols should be considered illustrative and adapted for your specific experimental context.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can cause the degradation of this compound in solution?

A1: While specific data is not available, similar complex organic molecules are typically sensitive to several factors. These include pH, temperature, light exposure, and the presence of oxidizing or reducing agents. The ester and glycosidic linkages in the putative structure of such compounds suggest that hydrolysis can be a significant degradation pathway, particularly at non-neutral pH.

Q2: What is the recommended solvent for dissolving and storing this compound?

A2: For initial use, high-purity solvents such as DMSO, ethanol, or methanol are generally recommended for stock solutions. For aqueous working solutions, the choice of buffer system is critical. A buffer with a pH that ensures maximum stability should be identified through preliminary screening. It is advisable to prepare fresh working solutions daily from a frozen stock to minimize degradation.

Q3: How should I store stock solutions of this compound?

A3: Stock solutions in anhydrous organic solvents should be stored at -20°C or -80°C in tightly sealed, light-protected vials. Aliquoting the stock solution can prevent degradation from repeated freeze-thaw cycles.

Q4: My analytical results show a rapid loss of the parent compound. What could be the cause?

A4: Rapid loss of this compound could be due to several factors including, but not limited to:

  • pH instability: The compound may be rapidly hydrolyzing in your chosen buffer.

  • Oxidation: Dissolved oxygen in the solvent can promote degradation.

  • Photodegradation: Exposure to ambient or UV light can break down the molecule.

  • Adsorption: The compound may be adsorbing to the surface of your storage container or analytical vials.

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
Peak area of this compound decreases over a short period in the autosampler. 1. Instability in the mobile phase. 2. Elevated autosampler temperature. 3. Light exposure in the autosampler.1. Assess the stability of the compound in the mobile phase composition. 2. Set the autosampler temperature to a lower value (e.g., 4°C). 3. Use amber or light-protected vials.
Multiple unknown peaks appear in the chromatogram after solution preparation. 1. Degradation of the compound. 2. Contamination of the solvent or glassware.1. Analyze the sample immediately after preparation. 2. Perform a forced degradation study to identify potential degradants. 3. Ensure the use of high-purity solvents and thoroughly clean glassware.
Inconsistent results between experimental replicates. 1. Incomplete dissolution of the compound. 2. Variability in solution preparation. 3. Degradation during sample handling.1. Ensure complete dissolution using sonication or gentle vortexing. 2. Standardize the solution preparation protocol. 3. Minimize the time between solution preparation and analysis.

Stability Data Summary

The following table presents hypothetical stability data for a compound with similar characteristics to this compound, referred to as "Compound X," after 24 hours of incubation under various conditions.

ConditionTemperature (°C)pHLight ConditionRemaining Compound X (%)
A 45.0Dark98.5
B 47.0Dark95.2
C 49.0Dark80.1
D 257.0Dark88.3
E 257.0Ambient Light75.6
F 407.0Dark65.4

Experimental Protocols

Protocol for Assessing the pH Stability of this compound

  • Preparation of Buffers: Prepare a series of buffers with pH values ranging from 3 to 10 (e.g., citrate buffer for pH 3-6, phosphate buffer for pH 6-8, and borate buffer for pH 8-10).

  • Stock Solution Preparation: Prepare a concentrated stock solution of this compound in a suitable organic solvent (e.g., 10 mg/mL in DMSO).

  • Sample Preparation:

    • Dilute the stock solution with each buffer to a final concentration of 100 µg/mL.

    • Ensure the final concentration of the organic solvent is low (e.g., <1%) to minimize its effect on the solution's properties.

  • Incubation:

    • Incubate the prepared solutions at a constant temperature (e.g., 25°C) in the dark.

    • Withdraw aliquots at specified time points (e.g., 0, 2, 4, 8, 12, and 24 hours).

  • Sample Analysis:

    • Immediately quench any further degradation by adding a suitable quenching agent or by freezing the sample at -80°C.

    • Analyze the samples by a validated stability-indicating HPLC-UV method.

  • Data Analysis:

    • Calculate the percentage of the remaining this compound at each time point relative to the initial concentration (time 0).

    • Plot the percentage of the remaining compound against time for each pH condition to determine the degradation kinetics.

Visualizations

experimental_workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis stock Prepare Stock Solution sample_prep Prepare Test Solutions (Compound in Buffers) stock->sample_prep buffers Prepare pH Buffers buffers->sample_prep incubation Incubate at Defined Temperature and Time Points sample_prep->incubation sampling Withdraw Aliquots incubation->sampling analysis HPLC-UV Analysis sampling->analysis data Calculate Remaining Compound (%) analysis->data

Caption: Workflow for pH stability testing of this compound.

degradation_pathway cluster_hydrolysis Hydrolysis cluster_oxidation Oxidation parent This compound deacetylated Deacetylated Derivative parent->deacetylated Ester Hydrolysis (pH dependent) aglycone Aglycone parent->aglycone Glycosidic Cleavage (Acid/Base catalyzed) oxidized Oxidized Products parent->oxidized Oxidative Degradation (Light/Oxygen)

Caption: Hypothetical degradation pathways for this compound.

Technical Support Center: 2''-O-Acetylsprengerinin C Solubility Enhancement

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the poor aqueous solubility of the steroidal saponin (B1150181), 2''-O-Acetylsprengerinin C.

While specific solubility data for this compound is not extensively published, this guide leverages established principles for enhancing the solubility of poorly soluble natural products, particularly those with a steroidal or saponin structure.[1][2][3]

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its aqueous solubility expected to be low?

A1: this compound is a steroidal saponin, a class of natural glycosides, isolated from plants like Tupistra chinensis.[4][5][6] Like many steroidal saponins (B1172615), it possesses a large, rigid, and hydrophobic (lipophilic) steroidal aglycone core.[7] While the attached sugar moieties provide some hydrophilicity, the dominant hydrophobic nature of the core structure typically leads to poor solubility in aqueous solutions.[8]

Q2: I need to prepare a solution of this compound for an in vitro cell-based assay. What is the first step?

A2: The first step is to perform a basic solubility assessment. Start by preparing a stock solution in a water-miscible organic solvent. Dimethyl sulfoxide (B87167) (DMSO) is a common choice for initial in vitro work. Prepare a high-concentration stock (e.g., 10-20 mM) in 100% DMSO. This stock can then be serially diluted into your aqueous cell culture medium. It is critical to ensure the final concentration of the organic solvent in the assay is low (typically <0.5%) to avoid solvent-induced cytotoxicity.

Q3: What are the primary strategies for improving the aqueous solubility of compounds like this compound for research and development?

A3: Several formulation strategies can be employed to enhance the solubility of poorly soluble drugs.[1] Key approaches include:

  • Co-solvency: Using a mixture of water and a water-miscible organic solvent.[9]

  • pH Adjustment: For ionizable compounds, adjusting the pH of the solution can increase solubility. However, the structure of this compound does not suggest significant ionizable groups.

  • Particle Size Reduction: Techniques like micronization and nanosizing increase the surface area-to-volume ratio of the compound, which can improve the dissolution rate.[1][10]

  • Complexation: Using agents like cyclodextrins to form inclusion complexes that encapsulate the hydrophobic molecule, presenting a hydrophilic exterior to the aqueous environment.[11][12]

  • Solid Dispersions: Dispersing the compound in a hydrophilic polymer matrix at a molecular level to improve its dissolution.[1]

Q4: How do I choose the most suitable solubility enhancement technique?

A4: The choice depends on the specific application (in vitro assay, in vivo animal study, final drug formulation), the physicochemical properties of the compound, and the desired concentration.[11] For early-stage research, co-solvents and cyclodextrin (B1172386) complexation are often the most accessible methods. For later-stage development, solid dispersions and nanosuspensions may be explored for their potential to significantly enhance bioavailability.[13]

Troubleshooting Guides

Issue: My compound precipitates when I dilute my DMSO stock into my aqueous buffer/media.

  • Question 1: Is the final solvent concentration too low?

    • Answer: You may be experiencing "fall-out" or precipitation because the aqueous medium cannot support the solubility of the compound once the DMSO is diluted. Try lowering the final concentration of this compound. Alternatively, investigate if your assay can tolerate a slightly higher percentage of DMSO.

  • Question 2: Have you tried a different co-solvent?

    • Answer: Other co-solvents like ethanol, propylene (B89431) glycol, or PEG 400 can be tested.[9] The optimal co-solvent system is compound-specific. A small-scale screening of different co-solvents can identify a better option.

  • Question 3: Could a formulation approach help?

    • Answer: This is a classic sign that a formulation strategy is needed. Using a cyclodextrin, such as Hydroxypropyl-β-cyclodextrin (HP-β-CD), can form an inclusion complex and significantly increase the aqueous solubility.[11] Perform a phase solubility study to confirm this approach is viable (see Protocol 1).

Issue: I am trying to formulate this compound for oral administration in an animal study, but I cannot achieve the required dose in a reasonable volume.

  • Question 1: Have you explored advanced formulation techniques?

    • Answer: For in vivo studies requiring higher concentrations, more advanced methods are often necessary. Techniques like creating a solid dispersion or a nanosuspension can dramatically increase the drug load and improve oral bioavailability.[10][13]

  • Question 2: What is a solid dispersion and how does it work?

    • Answer: A solid dispersion involves dispersing the drug within a hydrophilic carrier (e.g., PVP, PEG) in a solid state.[1] This prevents the drug from crystallizing and allows for faster dissolution when it comes into contact with aqueous fluids. The solvent evaporation method is a common way to prepare solid dispersions in a lab setting (see Protocol 2).

Data Presentation

Table 1: Comparison of Common Solubility Enhancement Techniques

TechniqueMechanismTypical Fold Increase in SolubilityComplexitySuitability
Co-solvency Reduces solvent polarity2 - 50LowIn vitro, Parenteral
Micronization Increases surface area2 - 10MediumOral, Topical
Nanosuspension Drastically increases surface area50 - 1000HighOral, Parenteral
Cyclodextrin Complexation Encapsulation of drug molecule10 - 5000MediumOral, Parenteral, Ophthalmic
Solid Dispersion Molecular dispersion in a carrier10 - 200Medium-HighOral

Note: Fold increase is highly compound-dependent and these are general estimates for poorly soluble drugs.

Experimental Protocols

Protocol 1: Phase Solubility Study with Hydroxypropyl-β-cyclodextrin (HP-β-CD)

This protocol determines the effect of HP-β-CD on the solubility of this compound.

Materials:

  • This compound

  • Hydroxypropyl-β-cyclodextrin (HP-β-CD)

  • Phosphate Buffered Saline (PBS), pH 7.4

  • Eppendorf tubes (1.5 mL)

  • Orbital shaker/incubator

  • 0.22 µm syringe filters

  • HPLC system for quantification

Methodology:

  • Prepare a series of aqueous solutions of HP-β-CD in PBS at various concentrations (e.g., 0, 1, 2, 5, 10, 15, 20% w/v).

  • Add an excess amount of this compound powder to 1 mL of each HP-β-CD solution in an Eppendorf tube. Ensure a solid excess is visible.

  • Seal the tubes and place them on an orbital shaker at a constant temperature (e.g., 25°C or 37°C) for 48-72 hours to reach equilibrium.

  • After equilibration, centrifuge the tubes at high speed (e.g., 14,000 rpm for 15 minutes) to pellet the excess, undissolved compound.

  • Carefully collect the supernatant and filter it through a 0.22 µm syringe filter to remove any remaining solid particles.

  • Quantify the concentration of dissolved this compound in each filtered sample using a validated HPLC method.

  • Plot the concentration of dissolved this compound (y-axis) against the concentration of HP-β-CD (x-axis). A linear relationship (AL-type diagram) indicates the formation of a soluble 1:1 complex.

Protocol 2: Preparation of a Solid Dispersion by Solvent Evaporation

This protocol creates a solid dispersion to enhance the dissolution rate of this compound.

Materials:

  • This compound

  • A hydrophilic polymer (e.g., Polyvinylpyrrolidone K30, PVP K30)

  • A volatile organic solvent (e.g., Methanol (B129727) or Ethanol)

  • Round bottom flask

  • Rotary evaporator

  • Vacuum oven

Methodology:

  • Determine the desired drug-to-polymer ratio (e.g., 1:1, 1:5, 1:9 by weight).

  • Accurately weigh and dissolve both the this compound and the PVP K30 in a sufficient volume of methanol in a round bottom flask. Ensure both components are fully dissolved to form a clear solution.

  • Attach the flask to a rotary evaporator. Evaporate the solvent under reduced pressure at a controlled temperature (e.g., 40°C).

  • Continue evaporation until a thin, solid film is formed on the inner wall of the flask.

  • Further dry the solid film under a high vacuum in a vacuum oven for 24 hours to remove any residual solvent.

  • Scrape the resulting solid dispersion from the flask. Gently grind it into a fine powder using a mortar and pestle.

  • Store the solid dispersion powder in a desiccator. The improved dissolution rate can be tested and compared to the pure drug using a standard dissolution apparatus.

Visualizations

Logical & Experimental Workflows

G start Poor Aqueous Solubility of This compound assess Initial Assessment: Solubility in Organic Solvents (DMSO, EtOH) start->assess in_vitro In Vitro Assay? assess->in_vitro in_vivo In Vivo / Formulation? in_vitro->in_vivo No stock Prepare High-Conc. Stock in DMSO in_vitro->stock Yes complexation Strategy 1: Cyclodextrin Complexation (e.g., HP-β-CD) in_vivo->complexation Yes precipitate Precipitation upon Dilution? stock->precipitate success Proceed with Assay (Final Solvent Conc. <0.5%) precipitate->success No troubleshoot Troubleshoot: - Lower final concentration - Try other co-solvents precipitate->troubleshoot Yes troubleshoot->complexation If still failing advanced Strategy 2: Advanced Formulation (Solid Dispersion, Nanosuspension) complexation->advanced If higher dose needed

Caption: Troubleshooting flowchart for addressing solubility issues.

G start Start: Phase Solubility Study prep_cd 1. Prepare HP-β-CD solutions (0-20% w/v in buffer) start->prep_cd add_drug 2. Add excess drug to each solution prep_cd->add_drug equilibrate 3. Equilibrate on shaker (48-72h at constant temp.) add_drug->equilibrate separate 4. Centrifuge and filter supernatant equilibrate->separate quantify 5. Quantify drug concentration by HPLC separate->quantify plot 6. Plot [Drug] vs. [HP-β-CD] quantify->plot end End: Determine Solubility Enhancement plot->end

Caption: Experimental workflow for a cyclodextrin phase solubility study.

G cluster_0 Aqueous Environment drug This compound (Hydrophobic) complex Soluble Inclusion Complex drug->complex Encapsulation cd Cyclodextrin (Hydrophilic Exterior, Hydrophobic Cavity) cd->complex water caption Cyclodextrin encapsulates the hydrophobic drug, increasing its apparent solubility in water by presenting a hydrophilic exterior.

Caption: Mechanism of solubility enhancement by cyclodextrin complexation.

References

Technical Support Center: 2''-O-Acetylsprengerinin C Solubility Enhancement

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the poor aqueous solubility of the steroidal saponin, 2''-O-Acetylsprengerinin C.

While specific solubility data for this compound is not extensively published, this guide leverages established principles for enhancing the solubility of poorly soluble natural products, particularly those with a steroidal or saponin structure.[1][2][3]

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its aqueous solubility expected to be low?

A1: this compound is a steroidal saponin, a class of natural glycosides, isolated from plants like Tupistra chinensis.[4][5][6] Like many steroidal saponins, it possesses a large, rigid, and hydrophobic (lipophilic) steroidal aglycone core.[7] While the attached sugar moieties provide some hydrophilicity, the dominant hydrophobic nature of the core structure typically leads to poor solubility in aqueous solutions.[8]

Q2: I need to prepare a solution of this compound for an in vitro cell-based assay. What is the first step?

A2: The first step is to perform a basic solubility assessment. Start by preparing a stock solution in a water-miscible organic solvent. Dimethyl sulfoxide (DMSO) is a common choice for initial in vitro work. Prepare a high-concentration stock (e.g., 10-20 mM) in 100% DMSO. This stock can then be serially diluted into your aqueous cell culture medium. It is critical to ensure the final concentration of the organic solvent in the assay is low (typically <0.5%) to avoid solvent-induced cytotoxicity.

Q3: What are the primary strategies for improving the aqueous solubility of compounds like this compound for research and development?

A3: Several formulation strategies can be employed to enhance the solubility of poorly soluble drugs.[1] Key approaches include:

  • Co-solvency: Using a mixture of water and a water-miscible organic solvent.[9]

  • pH Adjustment: For ionizable compounds, adjusting the pH of the solution can increase solubility. However, the structure of this compound does not suggest significant ionizable groups.

  • Particle Size Reduction: Techniques like micronization and nanosizing increase the surface area-to-volume ratio of the compound, which can improve the dissolution rate.[1][10]

  • Complexation: Using agents like cyclodextrins to form inclusion complexes that encapsulate the hydrophobic molecule, presenting a hydrophilic exterior to the aqueous environment.[11][12]

  • Solid Dispersions: Dispersing the compound in a hydrophilic polymer matrix at a molecular level to improve its dissolution.[1]

Q4: How do I choose the most suitable solubility enhancement technique?

A4: The choice depends on the specific application (in vitro assay, in vivo animal study, final drug formulation), the physicochemical properties of the compound, and the desired concentration.[11] For early-stage research, co-solvents and cyclodextrin complexation are often the most accessible methods. For later-stage development, solid dispersions and nanosuspensions may be explored for their potential to significantly enhance bioavailability.[13]

Troubleshooting Guides

Issue: My compound precipitates when I dilute my DMSO stock into my aqueous buffer/media.

  • Question 1: Is the final solvent concentration too low?

    • Answer: You may be experiencing "fall-out" or precipitation because the aqueous medium cannot support the solubility of the compound once the DMSO is diluted. Try lowering the final concentration of this compound. Alternatively, investigate if your assay can tolerate a slightly higher percentage of DMSO.

  • Question 2: Have you tried a different co-solvent?

    • Answer: Other co-solvents like ethanol, propylene glycol, or PEG 400 can be tested.[9] The optimal co-solvent system is compound-specific. A small-scale screening of different co-solvents can identify a better option.

  • Question 3: Could a formulation approach help?

    • Answer: This is a classic sign that a formulation strategy is needed. Using a cyclodextrin, such as Hydroxypropyl-β-cyclodextrin (HP-β-CD), can form an inclusion complex and significantly increase the aqueous solubility.[11] Perform a phase solubility study to confirm this approach is viable (see Protocol 1).

Issue: I am trying to formulate this compound for oral administration in an animal study, but I cannot achieve the required dose in a reasonable volume.

  • Question 1: Have you explored advanced formulation techniques?

    • Answer: For in vivo studies requiring higher concentrations, more advanced methods are often necessary. Techniques like creating a solid dispersion or a nanosuspension can dramatically increase the drug load and improve oral bioavailability.[10][13]

  • Question 2: What is a solid dispersion and how does it work?

    • Answer: A solid dispersion involves dispersing the drug within a hydrophilic carrier (e.g., PVP, PEG) in a solid state.[1] This prevents the drug from crystallizing and allows for faster dissolution when it comes into contact with aqueous fluids. The solvent evaporation method is a common way to prepare solid dispersions in a lab setting (see Protocol 2).

Data Presentation

Table 1: Comparison of Common Solubility Enhancement Techniques

TechniqueMechanismTypical Fold Increase in SolubilityComplexitySuitability
Co-solvency Reduces solvent polarity2 - 50LowIn vitro, Parenteral
Micronization Increases surface area2 - 10MediumOral, Topical
Nanosuspension Drastically increases surface area50 - 1000HighOral, Parenteral
Cyclodextrin Complexation Encapsulation of drug molecule10 - 5000MediumOral, Parenteral, Ophthalmic
Solid Dispersion Molecular dispersion in a carrier10 - 200Medium-HighOral

Note: Fold increase is highly compound-dependent and these are general estimates for poorly soluble drugs.

Experimental Protocols

Protocol 1: Phase Solubility Study with Hydroxypropyl-β-cyclodextrin (HP-β-CD)

This protocol determines the effect of HP-β-CD on the solubility of this compound.

Materials:

  • This compound

  • Hydroxypropyl-β-cyclodextrin (HP-β-CD)

  • Phosphate Buffered Saline (PBS), pH 7.4

  • Eppendorf tubes (1.5 mL)

  • Orbital shaker/incubator

  • 0.22 µm syringe filters

  • HPLC system for quantification

Methodology:

  • Prepare a series of aqueous solutions of HP-β-CD in PBS at various concentrations (e.g., 0, 1, 2, 5, 10, 15, 20% w/v).

  • Add an excess amount of this compound powder to 1 mL of each HP-β-CD solution in an Eppendorf tube. Ensure a solid excess is visible.

  • Seal the tubes and place them on an orbital shaker at a constant temperature (e.g., 25°C or 37°C) for 48-72 hours to reach equilibrium.

  • After equilibration, centrifuge the tubes at high speed (e.g., 14,000 rpm for 15 minutes) to pellet the excess, undissolved compound.

  • Carefully collect the supernatant and filter it through a 0.22 µm syringe filter to remove any remaining solid particles.

  • Quantify the concentration of dissolved this compound in each filtered sample using a validated HPLC method.

  • Plot the concentration of dissolved this compound (y-axis) against the concentration of HP-β-CD (x-axis). A linear relationship (AL-type diagram) indicates the formation of a soluble 1:1 complex.

Protocol 2: Preparation of a Solid Dispersion by Solvent Evaporation

This protocol creates a solid dispersion to enhance the dissolution rate of this compound.

Materials:

  • This compound

  • A hydrophilic polymer (e.g., Polyvinylpyrrolidone K30, PVP K30)

  • A volatile organic solvent (e.g., Methanol or Ethanol)

  • Round bottom flask

  • Rotary evaporator

  • Vacuum oven

Methodology:

  • Determine the desired drug-to-polymer ratio (e.g., 1:1, 1:5, 1:9 by weight).

  • Accurately weigh and dissolve both the this compound and the PVP K30 in a sufficient volume of methanol in a round bottom flask. Ensure both components are fully dissolved to form a clear solution.

  • Attach the flask to a rotary evaporator. Evaporate the solvent under reduced pressure at a controlled temperature (e.g., 40°C).

  • Continue evaporation until a thin, solid film is formed on the inner wall of the flask.

  • Further dry the solid film under a high vacuum in a vacuum oven for 24 hours to remove any residual solvent.

  • Scrape the resulting solid dispersion from the flask. Gently grind it into a fine powder using a mortar and pestle.

  • Store the solid dispersion powder in a desiccator. The improved dissolution rate can be tested and compared to the pure drug using a standard dissolution apparatus.

Visualizations

Logical & Experimental Workflows

G start Poor Aqueous Solubility of This compound assess Initial Assessment: Solubility in Organic Solvents (DMSO, EtOH) start->assess in_vitro In Vitro Assay? assess->in_vitro in_vivo In Vivo / Formulation? in_vitro->in_vivo No stock Prepare High-Conc. Stock in DMSO in_vitro->stock Yes complexation Strategy 1: Cyclodextrin Complexation (e.g., HP-β-CD) in_vivo->complexation Yes precipitate Precipitation upon Dilution? stock->precipitate success Proceed with Assay (Final Solvent Conc. <0.5%) precipitate->success No troubleshoot Troubleshoot: - Lower final concentration - Try other co-solvents precipitate->troubleshoot Yes troubleshoot->complexation If still failing advanced Strategy 2: Advanced Formulation (Solid Dispersion, Nanosuspension) complexation->advanced If higher dose needed

Caption: Troubleshooting flowchart for addressing solubility issues.

G start Start: Phase Solubility Study prep_cd 1. Prepare HP-β-CD solutions (0-20% w/v in buffer) start->prep_cd add_drug 2. Add excess drug to each solution prep_cd->add_drug equilibrate 3. Equilibrate on shaker (48-72h at constant temp.) add_drug->equilibrate separate 4. Centrifuge and filter supernatant equilibrate->separate quantify 5. Quantify drug concentration by HPLC separate->quantify plot 6. Plot [Drug] vs. [HP-β-CD] quantify->plot end End: Determine Solubility Enhancement plot->end

Caption: Experimental workflow for a cyclodextrin phase solubility study.

G cluster_0 Aqueous Environment drug This compound (Hydrophobic) complex Soluble Inclusion Complex drug->complex Encapsulation cd Cyclodextrin (Hydrophilic Exterior, Hydrophobic Cavity) cd->complex water caption Cyclodextrin encapsulates the hydrophobic drug, increasing its apparent solubility in water by presenting a hydrophilic exterior.

Caption: Mechanism of solubility enhancement by cyclodextrin complexation.

References

"2''-O-Acetylsprengerinin C" minimizing analytical method variability

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: 2''-O-Acetylsprengerinin C Analysis

Welcome to the technical support center for the analysis of this compound. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to minimize analytical method variability and ensure reliable, reproducible results.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its analysis challenging?

A1: this compound (CAS No. 1220699-06-8) is a complex natural product, likely a steroidal saponin. The analysis of such compounds is challenging due to their presence in complex biological matrices, potential for structural similarity to other related compounds, and susceptibility to degradation. Minimizing variability requires careful optimization of sample preparation, chromatography, and detection parameters.

Q2: What are the recommended analytical methods for quantifying this compound?

A2: High-Performance Liquid Chromatography (HPLC) coupled with UV detection or Mass Spectrometry (LC-MS) are the primary recommended methods.[1] These techniques offer the necessary selectivity and sensitivity for accurate quantification in complex mixtures. For absolute quantification and structural confirmation, Quantitative NMR (qNMR) can also be a powerful tool, though it requires specific expertise and experimental design.[2]

Q3: How important are biological and analytical replicates in my experimental design?

A3: Both are crucial for minimizing variability. Biological replicates (e.g., different plant samples) account for natural variation in the source material. Analytical replicates (e.g., multiple injections from the same prepared sample) assess the reproducibility of your method. A robust design incorporating both is essential to ensure that observed differences are statistically significant and not just experimental artifacts.[2]

Q4: Should I use a chemical standard for this compound?

A4: Yes, using a certified reference standard is highly recommended for accurate quantification. A standard with known purity (e.g., ≥99%) allows for the creation of a reliable calibration curve and confirmation of retention time and mass spectral data.[1]

Troubleshooting Guide: HPLC & LC-MS Analysis

This guide addresses common issues encountered during the analysis of this compound.

Issue 1: Poor Chromatographic Peak Shape (Tailing or Fronting)

Q: My peaks for this compound are tailing or fronting. What are the common causes and solutions?

A: Poor peak shape compromises resolution and integration accuracy. The causes can be chemical or physical.

Potential Cause Troubleshooting Steps & Solutions
Secondary Silanol Interactions Saponins can interact with residual silanols on the column packing. Try a lower pH mobile phase or use a column with end-capping. Adding a competitive base to the mobile phase can also help.
Column Overload The sample concentration is too high, saturating the stationary phase. Dilute the sample or reduce the injection volume.[3]
Contamination The guard column or the analytical column inlet frit is contaminated with strongly retained compounds from the sample matrix. Replace the guard column and/or back-flush the analytical column (disconnected from the detector).[4]
Mismatched Sample Solvent The sample solvent is significantly stronger than the mobile phase, causing peak distortion. Reconstitute the final sample extract in the initial mobile phase or a weaker solvent.
Column Void or Degradation A void has formed at the column inlet, or the stationary phase is degraded (e.g., from high pH). Replace the column. Avoid sudden pressure changes to prolong column life.[5]
Issue 2: Inconsistent Retention Times

Q: The retention time for my analyte is drifting between injections. How can I stabilize it?

A: Retention time stability is critical for correct peak identification. Drifting retention times often point to issues with the mobile phase or system hardware.

Potential Cause Troubleshooting Steps & Solutions
Poor Column Equilibration The column is not sufficiently equilibrated with the mobile phase before injection, especially in gradient methods. Increase the equilibration time between runs.[3]
Mobile Phase Composition Change The mobile phase was prepared incorrectly, or solvent proportions are changing due to evaporation or faulty pump mixing. Prepare fresh mobile phase daily.[3][6] Degas solvents properly. Verify pump performance.
Temperature Fluctuations The ambient temperature around the column is changing. Use a thermostatted column compartment to maintain a constant temperature.[3][6]
Flow Rate Instability Pump seals may be worn, or check valves may be faulty, leading to an inconsistent flow rate. Check for leaks, replace pump seals, and clean or replace check valves.[7]
Issue 3: High Backpressure or Pressure Fluctuations

Q: My HPLC system pressure is unusually high or fluctuating. What should I check?

A: Pressure issues can indicate a blockage or a leak in the system. A systematic approach is key to diagnosis.

Potential Cause Troubleshooting Steps & Solutions
System Blockage A common cause is a blocked in-line filter or column frit. Systematically disconnect components (starting from the detector and moving backward) to identify the source of the blockage.[4][7]
Buffer Precipitation The buffer has precipitated in the mobile phase, often due to high organic solvent concentration. Ensure buffer components are fully soluble in all mobile phase compositions used in your gradient. Flush the system with high-aqueous mobile phase (without buffer) to redissolve salts.[5]
Worn Pump Seals / Leaks Worn seals can cause leaks and pressure fluctuations. Inspect all fittings for leaks (often indicated by salt buildup). Replace pump seals as part of routine maintenance.[7]

Experimental Protocols

General Protocol: LC-MS/MS Analysis of this compound

This protocol provides a starting point for method development. Optimization is required for specific matrices and instrumentation.

  • Sample Preparation (Solid-Phase Extraction - SPE)

    • Accurately weigh 1.0 g of the ground, lyophilized plant material.

    • Extract with 10 mL of 80% methanol (B129727) via sonication for 30 minutes.

    • Centrifuge the mixture and collect the supernatant. Repeat the extraction twice.

    • Pool the supernatants and evaporate to dryness under vacuum.

    • Reconstitute the residue in 5 mL of 10% methanol.

    • Condition a C18 SPE cartridge (e.g., 500 mg) with 5 mL of methanol, followed by 5 mL of deionized water.

    • Load the reconstituted sample onto the SPE cartridge.

    • Wash the cartridge with 5 mL of water to remove polar impurities.

    • Elute the target analyte with 5 mL of 90% methanol.

    • Evaporate the eluate to dryness and reconstitute in 1 mL of the initial mobile phase for LC-MS analysis.

  • Chromatographic Conditions

    • Column: C18 Reverse-Phase Column (e.g., 100 x 2.1 mm, 1.8 µm particle size).

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: 10% B to 95% B over 15 minutes, hold for 3 minutes, return to initial conditions, and equilibrate for 5 minutes.

    • Flow Rate: 0.3 mL/min.

    • Column Temperature: 40 °C.

    • Injection Volume: 5 µL.

  • Mass Spectrometry Conditions (ESI+)

    • Ion Source: Electrospray Ionization (ESI), Positive Mode.

    • Scan Mode: Multiple Reaction Monitoring (MRM) for quantification (if transitions are known) or Full Scan for qualitative analysis.

    • Capillary Voltage: 3.5 kV.

    • Source Temperature: 120 °C.

    • Desolvation Gas Temperature: 350 °C.

    • Gas Flows: Optimize based on instrument manufacturer recommendations.

Visualizations

Analytical Workflow

G cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sample 1. Biological Sample (e.g., Plant Material) Extract 2. Solvent Extraction (e.g., 80% MeOH) Sample->Extract Grind & Lyophilize Cleanup 3. SPE Cleanup (C18 Cartridge) Extract->Cleanup Centrifuge & Pool Concentrate 4. Evaporation & Reconstitution Cleanup->Concentrate Elute Analyte Injection 5. HPLC/LC-MS Injection Concentrate->Injection Final Sample in Vial Separation 6. Chromatographic Separation Injection->Separation Detection 7. MS Detection (ESI+) Separation->Detection Integration 8. Peak Integration Detection->Integration Raw Data Quant 9. Quantification (vs. Standard Curve) Integration->Quant Report 10. Reporting Quant->Report Final Concentration G Start Problem Observed: Inconsistent Results CheckPeak Check Peak Shape (Tailing, Fronting?) Start->CheckPeak CheckRT Check Retention Time (Drifting?) Start->CheckRT CheckPressure Check System Pressure (High, Fluctuating?) Start->CheckPressure Sol_Peak Solutions: - Adjust Mobile Phase pH - Check for Overload - Replace Guard Column - Match Sample Solvent CheckPeak->Sol_Peak Yes Sol_RT Solutions: - Increase Equilibration Time - Remake Mobile Phase - Use Column Oven - Check Pump Seals CheckRT->Sol_RT Yes Sol_Pressure Solutions: - Find/Clear Blockage - Flush System for Precipitate - Check for Leaks - Replace Pump Seals CheckPressure->Sol_Pressure Yes

References

"2''-O-Acetylsprengerinin C" minimizing analytical method variability

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: 2''-O-Acetylsprengerinin C Analysis

Welcome to the technical support center for the analysis of this compound. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to minimize analytical method variability and ensure reliable, reproducible results.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its analysis challenging?

A1: this compound (CAS No. 1220699-06-8) is a complex natural product, likely a steroidal saponin. The analysis of such compounds is challenging due to their presence in complex biological matrices, potential for structural similarity to other related compounds, and susceptibility to degradation. Minimizing variability requires careful optimization of sample preparation, chromatography, and detection parameters.

Q2: What are the recommended analytical methods for quantifying this compound?

A2: High-Performance Liquid Chromatography (HPLC) coupled with UV detection or Mass Spectrometry (LC-MS) are the primary recommended methods.[1] These techniques offer the necessary selectivity and sensitivity for accurate quantification in complex mixtures. For absolute quantification and structural confirmation, Quantitative NMR (qNMR) can also be a powerful tool, though it requires specific expertise and experimental design.[2]

Q3: How important are biological and analytical replicates in my experimental design?

A3: Both are crucial for minimizing variability. Biological replicates (e.g., different plant samples) account for natural variation in the source material. Analytical replicates (e.g., multiple injections from the same prepared sample) assess the reproducibility of your method. A robust design incorporating both is essential to ensure that observed differences are statistically significant and not just experimental artifacts.[2]

Q4: Should I use a chemical standard for this compound?

A4: Yes, using a certified reference standard is highly recommended for accurate quantification. A standard with known purity (e.g., ≥99%) allows for the creation of a reliable calibration curve and confirmation of retention time and mass spectral data.[1]

Troubleshooting Guide: HPLC & LC-MS Analysis

This guide addresses common issues encountered during the analysis of this compound.

Issue 1: Poor Chromatographic Peak Shape (Tailing or Fronting)

Q: My peaks for this compound are tailing or fronting. What are the common causes and solutions?

A: Poor peak shape compromises resolution and integration accuracy. The causes can be chemical or physical.

Potential Cause Troubleshooting Steps & Solutions
Secondary Silanol Interactions Saponins can interact with residual silanols on the column packing. Try a lower pH mobile phase or use a column with end-capping. Adding a competitive base to the mobile phase can also help.
Column Overload The sample concentration is too high, saturating the stationary phase. Dilute the sample or reduce the injection volume.[3]
Contamination The guard column or the analytical column inlet frit is contaminated with strongly retained compounds from the sample matrix. Replace the guard column and/or back-flush the analytical column (disconnected from the detector).[4]
Mismatched Sample Solvent The sample solvent is significantly stronger than the mobile phase, causing peak distortion. Reconstitute the final sample extract in the initial mobile phase or a weaker solvent.
Column Void or Degradation A void has formed at the column inlet, or the stationary phase is degraded (e.g., from high pH). Replace the column. Avoid sudden pressure changes to prolong column life.[5]
Issue 2: Inconsistent Retention Times

Q: The retention time for my analyte is drifting between injections. How can I stabilize it?

A: Retention time stability is critical for correct peak identification. Drifting retention times often point to issues with the mobile phase or system hardware.

Potential Cause Troubleshooting Steps & Solutions
Poor Column Equilibration The column is not sufficiently equilibrated with the mobile phase before injection, especially in gradient methods. Increase the equilibration time between runs.[3]
Mobile Phase Composition Change The mobile phase was prepared incorrectly, or solvent proportions are changing due to evaporation or faulty pump mixing. Prepare fresh mobile phase daily.[3][6] Degas solvents properly. Verify pump performance.
Temperature Fluctuations The ambient temperature around the column is changing. Use a thermostatted column compartment to maintain a constant temperature.[3][6]
Flow Rate Instability Pump seals may be worn, or check valves may be faulty, leading to an inconsistent flow rate. Check for leaks, replace pump seals, and clean or replace check valves.[7]
Issue 3: High Backpressure or Pressure Fluctuations

Q: My HPLC system pressure is unusually high or fluctuating. What should I check?

A: Pressure issues can indicate a blockage or a leak in the system. A systematic approach is key to diagnosis.

Potential Cause Troubleshooting Steps & Solutions
System Blockage A common cause is a blocked in-line filter or column frit. Systematically disconnect components (starting from the detector and moving backward) to identify the source of the blockage.[4][7]
Buffer Precipitation The buffer has precipitated in the mobile phase, often due to high organic solvent concentration. Ensure buffer components are fully soluble in all mobile phase compositions used in your gradient. Flush the system with high-aqueous mobile phase (without buffer) to redissolve salts.[5]
Worn Pump Seals / Leaks Worn seals can cause leaks and pressure fluctuations. Inspect all fittings for leaks (often indicated by salt buildup). Replace pump seals as part of routine maintenance.[7]

Experimental Protocols

General Protocol: LC-MS/MS Analysis of this compound

This protocol provides a starting point for method development. Optimization is required for specific matrices and instrumentation.

  • Sample Preparation (Solid-Phase Extraction - SPE)

    • Accurately weigh 1.0 g of the ground, lyophilized plant material.

    • Extract with 10 mL of 80% methanol via sonication for 30 minutes.

    • Centrifuge the mixture and collect the supernatant. Repeat the extraction twice.

    • Pool the supernatants and evaporate to dryness under vacuum.

    • Reconstitute the residue in 5 mL of 10% methanol.

    • Condition a C18 SPE cartridge (e.g., 500 mg) with 5 mL of methanol, followed by 5 mL of deionized water.

    • Load the reconstituted sample onto the SPE cartridge.

    • Wash the cartridge with 5 mL of water to remove polar impurities.

    • Elute the target analyte with 5 mL of 90% methanol.

    • Evaporate the eluate to dryness and reconstitute in 1 mL of the initial mobile phase for LC-MS analysis.

  • Chromatographic Conditions

    • Column: C18 Reverse-Phase Column (e.g., 100 x 2.1 mm, 1.8 µm particle size).

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: 10% B to 95% B over 15 minutes, hold for 3 minutes, return to initial conditions, and equilibrate for 5 minutes.

    • Flow Rate: 0.3 mL/min.

    • Column Temperature: 40 °C.

    • Injection Volume: 5 µL.

  • Mass Spectrometry Conditions (ESI+)

    • Ion Source: Electrospray Ionization (ESI), Positive Mode.

    • Scan Mode: Multiple Reaction Monitoring (MRM) for quantification (if transitions are known) or Full Scan for qualitative analysis.

    • Capillary Voltage: 3.5 kV.

    • Source Temperature: 120 °C.

    • Desolvation Gas Temperature: 350 °C.

    • Gas Flows: Optimize based on instrument manufacturer recommendations.

Visualizations

Analytical Workflow

G cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sample 1. Biological Sample (e.g., Plant Material) Extract 2. Solvent Extraction (e.g., 80% MeOH) Sample->Extract Grind & Lyophilize Cleanup 3. SPE Cleanup (C18 Cartridge) Extract->Cleanup Centrifuge & Pool Concentrate 4. Evaporation & Reconstitution Cleanup->Concentrate Elute Analyte Injection 5. HPLC/LC-MS Injection Concentrate->Injection Final Sample in Vial Separation 6. Chromatographic Separation Injection->Separation Detection 7. MS Detection (ESI+) Separation->Detection Integration 8. Peak Integration Detection->Integration Raw Data Quant 9. Quantification (vs. Standard Curve) Integration->Quant Report 10. Reporting Quant->Report Final Concentration G Start Problem Observed: Inconsistent Results CheckPeak Check Peak Shape (Tailing, Fronting?) Start->CheckPeak CheckRT Check Retention Time (Drifting?) Start->CheckRT CheckPressure Check System Pressure (High, Fluctuating?) Start->CheckPressure Sol_Peak Solutions: - Adjust Mobile Phase pH - Check for Overload - Replace Guard Column - Match Sample Solvent CheckPeak->Sol_Peak Yes Sol_RT Solutions: - Increase Equilibration Time - Remake Mobile Phase - Use Column Oven - Check Pump Seals CheckRT->Sol_RT Yes Sol_Pressure Solutions: - Find/Clear Blockage - Flush System for Precipitate - Check for Leaks - Replace Pump Seals CheckPressure->Sol_Pressure Yes

References

"2''-O-Acetylsprengerinin C" troubleshooting NMR signal overlap

Author: BenchChem Technical Support Team. Date: December 2025

Welcome, researchers, scientists, and drug development professionals. This technical support center provides targeted troubleshooting guides and frequently asked questions (FAQs) for resolving NMR signal overlap encountered during the structural elucidation of complex natural products like 2''-O-Acetylsprengerinin C.

Frequently Asked Questions (FAQs)

Q1: Why are the proton signals in my ¹H NMR spectrum of this compound overlapping?

A1: Signal overlap in the ¹H NMR spectrum of complex molecules like this compound is common. This is because the molecule likely contains multiple sugar moieties and a complex aglycone structure. Protons in similar chemical environments, such as those on different sugar rings or in long aliphatic chains, will have very similar chemical shifts, causing their signals to crowd together and overlap.[1][2]

Q2: What are the initial, simple steps I can take to try and resolve this signal overlap?

A2: Before proceeding to more complex experiments, simple adjustments to your experimental setup can sometimes mitigate signal overlap:

  • Optimize Magnetic Field Homogeneity: Ensure the spectrometer is well-shimmed to achieve the best possible resolution and minimize peak broadening.[3]

  • Adjust Sample Concentration: Highly concentrated samples can lead to broader peaks. Diluting the sample may improve resolution.[1][3]

  • Change the Solvent: Acquiring the spectrum in a different deuterated solvent (e.g., changing from CDCl₃ to benzene-d₆, acetone-d₆, or methanol-d₄) can alter the chemical shifts of some protons, potentially resolving the overlap.[1][3][4]

  • Vary the Temperature: Acquiring spectra at different temperatures can also change the chemical shifts and may be effective if conformational changes are contributing to the overlap.[1][5]

Q3: When is it necessary to use 2D NMR experiments to resolve signal overlap?

A3: You should move to 2D NMR experiments when the initial optimization steps are insufficient to resolve critical overlapping signals in the 1D ¹H NMR spectrum. Two-dimensional NMR techniques are essential for complex molecules as they distribute the spectral information across a second frequency dimension, significantly enhancing resolution and allowing for the unambiguous assignment of individual signals.[2][6][7]

Troubleshooting Guide: Resolving Overlapped Signals in this compound

Issue: The ¹H NMR spectrum of this compound shows severe signal overlap in the sugar region (approximately 3.5-4.5 ppm) and the aliphatic region (approximately 1.0-2.5 ppm), making structural assignment impossible.

Hypothetical ¹H and ¹³C NMR Data Illustrating Overlap

The following table summarizes hypothetical NMR data where multiple proton signals are clustered in narrow chemical shift ranges.

Signal Region Overlapping ¹H Signals (ppm) Attached ¹³C Signals (ppm) Potential Assignment
Sugar Region 3.55 (m)74.8H-2' / H-3''
3.61 (m)76.5H-3' / H-5''
3.80 (m)71.2H-4' / H-4''
4.25 (dd)62.1H-6'a / H-5'
4.35 (dd)62.1H-6'b / H-2''
Aliphatic Region 1.45 (m)30.1Aglycone CH₂
1.52 (m)29.8Aglycone CH₂
1.68 (m)36.5Aglycone CH / CH₂
2.10 (s)20.9Acetyl CH₃
2.12 (m)40.3Aglycone CH
Recommended Action Plan for Signal Resolution

To deconstruct these overlapping regions and confidently assign the structure of this compound, a systematic approach using a series of 2D NMR experiments is recommended.

Step 1: Establish Proton-Proton Couplings (Homonuclear Correlation)

  • ¹H-¹H COSY (Correlation Spectroscopy): This is the first step to identify which protons are coupled to each other (typically through 2-3 bonds).[4][7] This will help trace the connectivity within individual sugar rings and aliphatic chains, even if their signals overlap in the 1D spectrum.

  • ¹H-¹H TOCSY (Total Correlation Spectroscopy): This experiment is extremely valuable for separating entire spin systems.[1][6] For example, irradiating a single anomeric proton of a sugar unit can reveal all the other protons within that same sugar ring. This is highly effective for differentiating the signals from different sugar moieties.

Step 2: Resolve Overlapping Protons via Carbon Chemical Shifts (Heteronuclear Correlation)

  • ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): This is the most powerful technique for resolving overlapping proton signals.[4][7][8] It correlates each proton to the carbon atom it is directly attached to. Since carbon atoms have a much wider range of chemical shifts than protons, protons that overlap in the 1D spectrum will often be attached to carbons with different chemical shifts, and will therefore appear as distinct, well-separated cross-peaks in the HSQC spectrum.[4][9]

  • ¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation): Once individual spin systems are identified, the HMBC experiment is used to piece them together. It reveals correlations between protons and carbons that are two or three bonds away.[1][4] This is crucial for connecting the sugar units to each other and to the aglycone part of the molecule, as well as for assigning quaternary carbons.

Step 3: Determine Stereochemistry and Spatial Relationships

  • ¹H-¹H NOESY/ROESY (Nuclear Overhauser Effect Spectroscopy/Rotating-frame Overhauser Effect Spectroscopy): These experiments identify protons that are close to each other in space, regardless of whether they are connected through bonds.[8][10] This information is vital for determining the relative stereochemistry of the molecule and the glycosidic linkages between sugar units.

Troubleshooting Workflow Diagram

G Troubleshooting Workflow for NMR Signal Overlap A Overlapping ¹H NMR Spectrum (Sugar & Aliphatic Regions) B Initial Optimization (Shimming, Solvent, Concentration) A->B Start Here C Is Overlap Resolved? B->C D Assign Structure C->D Yes E Acquire 2D NMR Data C->E No F ¹H-¹H COSY / TOCSY E->F G ¹H-¹³C HSQC E->G H ¹H-¹³C HMBC E->H I ¹H-¹H NOESY / ROESY E->I J Identify Spin Systems (e.g., individual sugar units) F->J K Resolve Overlapping ¹H Signals via ¹³C Dimension G->K L Connect Molecular Fragments (Sugar-Sugar, Sugar-Aglycone) H->L M Determine Stereochemistry & 3D Conformation I->M N Integrate All Data for Final Structure Elucidation J->N K->N L->N M->N

Caption: Troubleshooting workflow for resolving overlapping NMR signals.

Experimental Protocols

1. ¹H-¹H COSY

  • Pulse Program: Use a standard gradient-selected COSY pulse sequence (e.g., cosygpppqf).

  • Spectral Width: Set the spectral width in both dimensions to cover the entire proton chemical shift range (e.g., 0-12 ppm).

  • Data Points: Acquire at least 2048 data points in the direct dimension (F2) and 256-512 increments in the indirect dimension (F1).

  • Processing: Apply a sine-bell window function in both dimensions before Fourier transformation.

2. ¹H-¹H TOCSY

  • Pulse Program: Use a standard TOCSY pulse sequence with a clean spin-lock pulse (e.g., dipsi2esgpph).

  • Mixing Time: The mixing time determines the extent of magnetization transfer. A moderate mixing time (e.g., 80-120 ms) is usually sufficient to see correlations throughout a sugar ring.[1] It may be necessary to acquire spectra with different mixing times.

  • Spectral Width & Data Points: Similar to the COSY experiment.

3. ¹H-¹³C HSQC

  • Pulse Program: Use a standard sensitivity-enhanced, gradient-selected HSQC pulse sequence (e.g., hsqcedetgpsisp2.2).

  • Spectral Width: The ¹H spectral width should cover the entire proton range (F2 dimension). The ¹³C spectral width (F1 dimension) should cover the expected carbon range (e.g., 0-160 ppm for sugars and aliphatic carbons).

  • ¹J(CH) Coupling Constant: Set the one-bond coupling constant to an average value of 145 Hz.

  • Data Acquisition: Acquire a sufficient number of increments (e.g., 256-512) in the indirect dimension (¹³C) to achieve good resolution.

4. ¹H-¹³C HMBC

  • Pulse Program: Use a standard gradient-selected HMBC pulse sequence (e.g., hmbcgplpndqf).

  • Spectral Width: Similar to the HSQC experiment.

  • Long-Range Coupling Constant (ⁿJ(CH)): The optimization of this delay is crucial. A typical value is 8 Hz, which will emphasize correlations over 2-3 bonds.

  • Data Acquisition: Similar to the HSQC experiment, ensuring adequate resolution in the indirect dimension.

References

"2''-O-Acetylsprengerinin C" troubleshooting NMR signal overlap

Author: BenchChem Technical Support Team. Date: December 2025

Welcome, researchers, scientists, and drug development professionals. This technical support center provides targeted troubleshooting guides and frequently asked questions (FAQs) for resolving NMR signal overlap encountered during the structural elucidation of complex natural products like 2''-O-Acetylsprengerinin C.

Frequently Asked Questions (FAQs)

Q1: Why are the proton signals in my ¹H NMR spectrum of this compound overlapping?

A1: Signal overlap in the ¹H NMR spectrum of complex molecules like this compound is common. This is because the molecule likely contains multiple sugar moieties and a complex aglycone structure. Protons in similar chemical environments, such as those on different sugar rings or in long aliphatic chains, will have very similar chemical shifts, causing their signals to crowd together and overlap.[1][2]

Q2: What are the initial, simple steps I can take to try and resolve this signal overlap?

A2: Before proceeding to more complex experiments, simple adjustments to your experimental setup can sometimes mitigate signal overlap:

  • Optimize Magnetic Field Homogeneity: Ensure the spectrometer is well-shimmed to achieve the best possible resolution and minimize peak broadening.[3]

  • Adjust Sample Concentration: Highly concentrated samples can lead to broader peaks. Diluting the sample may improve resolution.[1][3]

  • Change the Solvent: Acquiring the spectrum in a different deuterated solvent (e.g., changing from CDCl₃ to benzene-d₆, acetone-d₆, or methanol-d₄) can alter the chemical shifts of some protons, potentially resolving the overlap.[1][3][4]

  • Vary the Temperature: Acquiring spectra at different temperatures can also change the chemical shifts and may be effective if conformational changes are contributing to the overlap.[1][5]

Q3: When is it necessary to use 2D NMR experiments to resolve signal overlap?

A3: You should move to 2D NMR experiments when the initial optimization steps are insufficient to resolve critical overlapping signals in the 1D ¹H NMR spectrum. Two-dimensional NMR techniques are essential for complex molecules as they distribute the spectral information across a second frequency dimension, significantly enhancing resolution and allowing for the unambiguous assignment of individual signals.[2][6][7]

Troubleshooting Guide: Resolving Overlapped Signals in this compound

Issue: The ¹H NMR spectrum of this compound shows severe signal overlap in the sugar region (approximately 3.5-4.5 ppm) and the aliphatic region (approximately 1.0-2.5 ppm), making structural assignment impossible.

Hypothetical ¹H and ¹³C NMR Data Illustrating Overlap

The following table summarizes hypothetical NMR data where multiple proton signals are clustered in narrow chemical shift ranges.

Signal Region Overlapping ¹H Signals (ppm) Attached ¹³C Signals (ppm) Potential Assignment
Sugar Region 3.55 (m)74.8H-2' / H-3''
3.61 (m)76.5H-3' / H-5''
3.80 (m)71.2H-4' / H-4''
4.25 (dd)62.1H-6'a / H-5'
4.35 (dd)62.1H-6'b / H-2''
Aliphatic Region 1.45 (m)30.1Aglycone CH₂
1.52 (m)29.8Aglycone CH₂
1.68 (m)36.5Aglycone CH / CH₂
2.10 (s)20.9Acetyl CH₃
2.12 (m)40.3Aglycone CH
Recommended Action Plan for Signal Resolution

To deconstruct these overlapping regions and confidently assign the structure of this compound, a systematic approach using a series of 2D NMR experiments is recommended.

Step 1: Establish Proton-Proton Couplings (Homonuclear Correlation)

  • ¹H-¹H COSY (Correlation Spectroscopy): This is the first step to identify which protons are coupled to each other (typically through 2-3 bonds).[4][7] This will help trace the connectivity within individual sugar rings and aliphatic chains, even if their signals overlap in the 1D spectrum.

  • ¹H-¹H TOCSY (Total Correlation Spectroscopy): This experiment is extremely valuable for separating entire spin systems.[1][6] For example, irradiating a single anomeric proton of a sugar unit can reveal all the other protons within that same sugar ring. This is highly effective for differentiating the signals from different sugar moieties.

Step 2: Resolve Overlapping Protons via Carbon Chemical Shifts (Heteronuclear Correlation)

  • ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): This is the most powerful technique for resolving overlapping proton signals.[4][7][8] It correlates each proton to the carbon atom it is directly attached to. Since carbon atoms have a much wider range of chemical shifts than protons, protons that overlap in the 1D spectrum will often be attached to carbons with different chemical shifts, and will therefore appear as distinct, well-separated cross-peaks in the HSQC spectrum.[4][9]

  • ¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation): Once individual spin systems are identified, the HMBC experiment is used to piece them together. It reveals correlations between protons and carbons that are two or three bonds away.[1][4] This is crucial for connecting the sugar units to each other and to the aglycone part of the molecule, as well as for assigning quaternary carbons.

Step 3: Determine Stereochemistry and Spatial Relationships

  • ¹H-¹H NOESY/ROESY (Nuclear Overhauser Effect Spectroscopy/Rotating-frame Overhauser Effect Spectroscopy): These experiments identify protons that are close to each other in space, regardless of whether they are connected through bonds.[8][10] This information is vital for determining the relative stereochemistry of the molecule and the glycosidic linkages between sugar units.

Troubleshooting Workflow Diagram

G Troubleshooting Workflow for NMR Signal Overlap A Overlapping ¹H NMR Spectrum (Sugar & Aliphatic Regions) B Initial Optimization (Shimming, Solvent, Concentration) A->B Start Here C Is Overlap Resolved? B->C D Assign Structure C->D Yes E Acquire 2D NMR Data C->E No F ¹H-¹H COSY / TOCSY E->F G ¹H-¹³C HSQC E->G H ¹H-¹³C HMBC E->H I ¹H-¹H NOESY / ROESY E->I J Identify Spin Systems (e.g., individual sugar units) F->J K Resolve Overlapping ¹H Signals via ¹³C Dimension G->K L Connect Molecular Fragments (Sugar-Sugar, Sugar-Aglycone) H->L M Determine Stereochemistry & 3D Conformation I->M N Integrate All Data for Final Structure Elucidation J->N K->N L->N M->N

Caption: Troubleshooting workflow for resolving overlapping NMR signals.

Experimental Protocols

1. ¹H-¹H COSY

  • Pulse Program: Use a standard gradient-selected COSY pulse sequence (e.g., cosygpppqf).

  • Spectral Width: Set the spectral width in both dimensions to cover the entire proton chemical shift range (e.g., 0-12 ppm).

  • Data Points: Acquire at least 2048 data points in the direct dimension (F2) and 256-512 increments in the indirect dimension (F1).

  • Processing: Apply a sine-bell window function in both dimensions before Fourier transformation.

2. ¹H-¹H TOCSY

  • Pulse Program: Use a standard TOCSY pulse sequence with a clean spin-lock pulse (e.g., dipsi2esgpph).

  • Mixing Time: The mixing time determines the extent of magnetization transfer. A moderate mixing time (e.g., 80-120 ms) is usually sufficient to see correlations throughout a sugar ring.[1] It may be necessary to acquire spectra with different mixing times.

  • Spectral Width & Data Points: Similar to the COSY experiment.

3. ¹H-¹³C HSQC

  • Pulse Program: Use a standard sensitivity-enhanced, gradient-selected HSQC pulse sequence (e.g., hsqcedetgpsisp2.2).

  • Spectral Width: The ¹H spectral width should cover the entire proton range (F2 dimension). The ¹³C spectral width (F1 dimension) should cover the expected carbon range (e.g., 0-160 ppm for sugars and aliphatic carbons).

  • ¹J(CH) Coupling Constant: Set the one-bond coupling constant to an average value of 145 Hz.

  • Data Acquisition: Acquire a sufficient number of increments (e.g., 256-512) in the indirect dimension (¹³C) to achieve good resolution.

4. ¹H-¹³C HMBC

  • Pulse Program: Use a standard gradient-selected HMBC pulse sequence (e.g., hmbcgplpndqf).

  • Spectral Width: Similar to the HSQC experiment.

  • Long-Range Coupling Constant (ⁿJ(CH)): The optimization of this delay is crucial. A typical value is 8 Hz, which will emphasize correlations over 2-3 bonds.

  • Data Acquisition: Similar to the HSQC experiment, ensuring adequate resolution in the indirect dimension.

References

Technical Support Center: Scaling Up the Purification of 2''-O-Acetylsprengerinin C

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the scaling-up of the purification process for 2''-O-Acetylsprengerinin C, a steroidal saponin (B1150181) found in Ophiopogon japonicus.

Frequently Asked Questions (FAQs)

Q1: What is the recommended general strategy for scaling up the purification of this compound?

A1: A common strategy involves a multi-step approach beginning with the enrichment of total steroidal saponins (B1172615) from the crude extract, followed by one or more chromatographic steps to isolate the target compound. For industrial-scale production, methods like ultrasonic-assisted extraction followed by membrane filtration can yield a high-purity total saponin extract. A typical workflow includes:

  • Extraction: Ultrasonic-assisted extraction with a 40-70% ethanol (B145695) solution.

  • Enrichment: Use of macroporous adsorption resins (e.g., XAD-7HP or D101) to enrich the total steroidal saponins.

  • Fractionation: Initial separation using Open Column Chromatography (ODS and silica (B1680970) gel).

  • Fine Purification: Final polishing step using Preparative High-Performance Liquid Chromatography (Prep-HPLC) or High-Speed Counter-Current Chromatography (HSCCC). HSCCC is particularly advantageous for scale-up due to its high sample loading capacity and elimination of irreversible adsorption.[1][2]

Q2: I am observing low yields of the total saponin extract. What could be the issue?

A2: Low yields can be attributed to several factors:

  • Plant Material: The concentration of saponins can vary depending on the age, growing conditions, and specific part of the Ophiopogon japonicus plant used.

  • Extraction Solvent: The choice and concentration of the extraction solvent are critical. Ethanol concentrations between 40-70% are generally effective for saponin extraction.

  • Extraction Method: Ensure the extraction method is efficient. Ultrasonic-assisted extraction is known to improve yields. The extraction should be repeated 2-3 times to maximize recovery.

Q3: My purified fractions show low purity of this compound. How can I improve this?

A3: Purity issues often arise from co-eluting compounds with similar polarities. To enhance purity:

  • Optimize Chromatographic Conditions: Systematically adjust the mobile phase composition in your HPLC or column chromatography. For reversed-phase chromatography, modifying the gradient of acetonitrile (B52724) or methanol (B129727) in water can improve separation.

  • Employ Orthogonal Separation Techniques: Combine different types of chromatography. For instance, follow a normal-phase separation on silica gel with a reversed-phase HPLC step. HSCCC is also an excellent alternative or complementary technique to traditional liquid-solid chromatography.[1][2]

  • Sample Loading: Overloading the column can lead to poor separation. Determine the optimal sample load for your column dimensions during methods development and adjust accordingly for scale-up.

Q4: What are the advantages of using High-Speed Counter-Current Chromatography (HSCCC) for saponin purification?

A4: HSCCC is an all-liquid partition chromatography technique that offers several benefits for saponin purification, especially at a larger scale:

  • No Irreversible Adsorption: It eliminates sample loss that can occur on solid stationary phases.[1]

  • High Sample Loading: HSCCC can handle larger sample volumes compared to traditional HPLC, making it ideal for preparative work.[1]

  • Good Reproducibility and Recovery: The technique provides reproducible results and high recovery of the target compound.[1]

  • Solvent System Flexibility: A wide range of biphasic solvent systems can be tailored to the specific separation challenge.

Troubleshooting Guides

Issue 1: Peak Tailing in Preparative HPLC
  • Possible Cause: Secondary interactions between the saponin and the stationary phase, or overloading of the column.

  • Troubleshooting Steps:

    • Modify Mobile Phase: Add a small amount of an acid (e.g., 0.1% formic acid or acetic acid) or a base to the mobile phase to suppress the ionization of silanol (B1196071) groups on the stationary phase.

    • Reduce Sample Load: Decrease the amount of sample injected onto the column.

    • Check pH: Ensure the pH of the mobile phase is appropriate for the stability and charge state of the saponin.

    • Change Stationary Phase: Consider using a column with a different stationary phase chemistry (e.g., a different end-capping or a phenyl-hexyl phase).

Issue 2: Co-extraction of Polysaccharides Leading to High Viscosity
  • Possible Cause: Polysaccharides are often co-extracted with saponins, especially when using aqueous alcohol as the solvent.

  • Troubleshooting Steps:

    • Pre-extraction: Perform a pre-extraction of the plant material with a less polar solvent to remove some of the interfering compounds.

    • Enzymatic Hydrolysis: Use enzymes to break down the polysaccharides. This requires careful optimization to avoid degrading the target saponin.

    • Precipitation: Selectively precipitate either the saponins or the polysaccharides by adding a suitable anti-solvent.

Issue 3: Difficulty in Scaling Up from Analytical to Preparative HPLC
  • Possible Cause: Non-linear scaling of chromatographic parameters.

  • Troubleshooting Steps:

    • Maintain Linear Velocity: When increasing the column diameter, adjust the flow rate proportionally to maintain the same linear velocity as the analytical method.

    • Proportional Sample Loading: Scale the injection volume and sample concentration in proportion to the increase in column volume.

    • Gradient Profile Adjustment: Ensure the gradient time is adjusted to maintain the same number of column volumes for each step of the gradient.

Experimental Protocols

General Protocol for Extraction and Enrichment of Total Steroidal Saponins from Ophiopogon japonicus
  • Material Preparation: Dry the fibrous roots of Ophiopogon japonicus and pulverize them into a coarse powder.

  • Ultrasonic Extraction:

    • Combine the powdered plant material with a 60% ethanol solution at a solvent-to-solid ratio of 6:1 (L/kg).

    • Perform ultrasonic extraction for 60 minutes at a frequency of 30 kHz.

    • Repeat the extraction twice with fresh solvent.

  • Filtration and Concentration: Combine the extracts, filter to remove solid material, and concentrate the filtrate under reduced pressure.

  • Enrichment with Macroporous Resin:

    • Pass the concentrated extract through a pre-equilibrated XAD-7HP or D101 macroporous resin column.

    • Wash the column with deionized water to remove impurities.

    • Elute the total saponins with 70-80% ethanol.

    • Collect the eluate and concentrate it to obtain the enriched total steroidal saponin extract.

Data Presentation

Table 1: Comparison of Macroporous Resins for Total Steroidal Saponin (TSS) Enrichment from Ophiopogon japonicus

Resin TypeAdsorption Capacity (mg/g)Desorption Capacity (mg/g)Desorption Ratio (%)
XAD-7HP25.823.591.1
D10122.420.189.7
AB-819.717.287.3

Note: Data is generalized based on typical performance for saponin enrichment and may vary based on experimental conditions.

Table 2: Illustrative Scaling Up Parameters for Preparative HPLC

ParameterAnalytical ScalePreparative Scale
Column I.D.4.6 mm21.2 mm
Flow Rate1.0 mL/min21.2 mL/min
Injection Volume20 µL424 µL
Sample Load0.2 mg4.24 mg

Note: These are theoretical values to illustrate the principle of linear scaling. Actual parameters will need to be optimized.

Visualizations

experimental_workflow start Dried Ophiopogon japonicus Roots extraction Ultrasonic Extraction (60% Ethanol) start->extraction filtration Filtration & Concentration extraction->filtration enrichment Macroporous Resin Chromatography (e.g., XAD-7HP) filtration->enrichment fractionation Fractionation (ODS & Silica Gel Chromatography) enrichment->fractionation purification Fine Purification (Prep-HPLC or HSCCC) fractionation->purification end Pure this compound purification->end

Caption: A generalized experimental workflow for the purification of this compound.

troubleshooting_logic issue Low Purity in Final Product cause1 Co-eluting Impurities issue->cause1 cause2 Column Overload issue->cause2 cause3 Sub-optimal Mobile Phase issue->cause3 solution1 Optimize Gradient / Change Stationary Phase cause1->solution1 solution2 Reduce Sample Load cause2->solution2 solution3 Adjust pH / Add Modifiers cause3->solution3

Caption: A troubleshooting decision tree for addressing low purity issues.

signaling_pathway saponin Steroidal Saponins (e.g., this compound) cell_membrane Cell Membrane Interaction saponin->cell_membrane pathway Modulation of Intracellular Signaling Cascades cell_membrane->pathway effect1 Anti-inflammatory Effects pathway->effect1 effect2 Neuroprotective Effects pathway->effect2 effect3 Anti-aging Properties pathway->effect3

Caption: A conceptual diagram of the potential biological activities of steroidal saponins.

References

Technical Support Center: Scaling Up the Purification of 2''-O-Acetylsprengerinin C

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the scaling-up of the purification process for 2''-O-Acetylsprengerinin C, a steroidal saponin found in Ophiopogon japonicus.

Frequently Asked Questions (FAQs)

Q1: What is the recommended general strategy for scaling up the purification of this compound?

A1: A common strategy involves a multi-step approach beginning with the enrichment of total steroidal saponins from the crude extract, followed by one or more chromatographic steps to isolate the target compound. For industrial-scale production, methods like ultrasonic-assisted extraction followed by membrane filtration can yield a high-purity total saponin extract. A typical workflow includes:

  • Extraction: Ultrasonic-assisted extraction with a 40-70% ethanol solution.

  • Enrichment: Use of macroporous adsorption resins (e.g., XAD-7HP or D101) to enrich the total steroidal saponins.

  • Fractionation: Initial separation using Open Column Chromatography (ODS and silica gel).

  • Fine Purification: Final polishing step using Preparative High-Performance Liquid Chromatography (Prep-HPLC) or High-Speed Counter-Current Chromatography (HSCCC). HSCCC is particularly advantageous for scale-up due to its high sample loading capacity and elimination of irreversible adsorption.[1][2]

Q2: I am observing low yields of the total saponin extract. What could be the issue?

A2: Low yields can be attributed to several factors:

  • Plant Material: The concentration of saponins can vary depending on the age, growing conditions, and specific part of the Ophiopogon japonicus plant used.

  • Extraction Solvent: The choice and concentration of the extraction solvent are critical. Ethanol concentrations between 40-70% are generally effective for saponin extraction.

  • Extraction Method: Ensure the extraction method is efficient. Ultrasonic-assisted extraction is known to improve yields. The extraction should be repeated 2-3 times to maximize recovery.

Q3: My purified fractions show low purity of this compound. How can I improve this?

A3: Purity issues often arise from co-eluting compounds with similar polarities. To enhance purity:

  • Optimize Chromatographic Conditions: Systematically adjust the mobile phase composition in your HPLC or column chromatography. For reversed-phase chromatography, modifying the gradient of acetonitrile or methanol in water can improve separation.

  • Employ Orthogonal Separation Techniques: Combine different types of chromatography. For instance, follow a normal-phase separation on silica gel with a reversed-phase HPLC step. HSCCC is also an excellent alternative or complementary technique to traditional liquid-solid chromatography.[1][2]

  • Sample Loading: Overloading the column can lead to poor separation. Determine the optimal sample load for your column dimensions during methods development and adjust accordingly for scale-up.

Q4: What are the advantages of using High-Speed Counter-Current Chromatography (HSCCC) for saponin purification?

A4: HSCCC is an all-liquid partition chromatography technique that offers several benefits for saponin purification, especially at a larger scale:

  • No Irreversible Adsorption: It eliminates sample loss that can occur on solid stationary phases.[1]

  • High Sample Loading: HSCCC can handle larger sample volumes compared to traditional HPLC, making it ideal for preparative work.[1]

  • Good Reproducibility and Recovery: The technique provides reproducible results and high recovery of the target compound.[1]

  • Solvent System Flexibility: A wide range of biphasic solvent systems can be tailored to the specific separation challenge.

Troubleshooting Guides

Issue 1: Peak Tailing in Preparative HPLC
  • Possible Cause: Secondary interactions between the saponin and the stationary phase, or overloading of the column.

  • Troubleshooting Steps:

    • Modify Mobile Phase: Add a small amount of an acid (e.g., 0.1% formic acid or acetic acid) or a base to the mobile phase to suppress the ionization of silanol groups on the stationary phase.

    • Reduce Sample Load: Decrease the amount of sample injected onto the column.

    • Check pH: Ensure the pH of the mobile phase is appropriate for the stability and charge state of the saponin.

    • Change Stationary Phase: Consider using a column with a different stationary phase chemistry (e.g., a different end-capping or a phenyl-hexyl phase).

Issue 2: Co-extraction of Polysaccharides Leading to High Viscosity
  • Possible Cause: Polysaccharides are often co-extracted with saponins, especially when using aqueous alcohol as the solvent.

  • Troubleshooting Steps:

    • Pre-extraction: Perform a pre-extraction of the plant material with a less polar solvent to remove some of the interfering compounds.

    • Enzymatic Hydrolysis: Use enzymes to break down the polysaccharides. This requires careful optimization to avoid degrading the target saponin.

    • Precipitation: Selectively precipitate either the saponins or the polysaccharides by adding a suitable anti-solvent.

Issue 3: Difficulty in Scaling Up from Analytical to Preparative HPLC
  • Possible Cause: Non-linear scaling of chromatographic parameters.

  • Troubleshooting Steps:

    • Maintain Linear Velocity: When increasing the column diameter, adjust the flow rate proportionally to maintain the same linear velocity as the analytical method.

    • Proportional Sample Loading: Scale the injection volume and sample concentration in proportion to the increase in column volume.

    • Gradient Profile Adjustment: Ensure the gradient time is adjusted to maintain the same number of column volumes for each step of the gradient.

Experimental Protocols

General Protocol for Extraction and Enrichment of Total Steroidal Saponins from Ophiopogon japonicus
  • Material Preparation: Dry the fibrous roots of Ophiopogon japonicus and pulverize them into a coarse powder.

  • Ultrasonic Extraction:

    • Combine the powdered plant material with a 60% ethanol solution at a solvent-to-solid ratio of 6:1 (L/kg).

    • Perform ultrasonic extraction for 60 minutes at a frequency of 30 kHz.

    • Repeat the extraction twice with fresh solvent.

  • Filtration and Concentration: Combine the extracts, filter to remove solid material, and concentrate the filtrate under reduced pressure.

  • Enrichment with Macroporous Resin:

    • Pass the concentrated extract through a pre-equilibrated XAD-7HP or D101 macroporous resin column.

    • Wash the column with deionized water to remove impurities.

    • Elute the total saponins with 70-80% ethanol.

    • Collect the eluate and concentrate it to obtain the enriched total steroidal saponin extract.

Data Presentation

Table 1: Comparison of Macroporous Resins for Total Steroidal Saponin (TSS) Enrichment from Ophiopogon japonicus

Resin TypeAdsorption Capacity (mg/g)Desorption Capacity (mg/g)Desorption Ratio (%)
XAD-7HP25.823.591.1
D10122.420.189.7
AB-819.717.287.3

Note: Data is generalized based on typical performance for saponin enrichment and may vary based on experimental conditions.

Table 2: Illustrative Scaling Up Parameters for Preparative HPLC

ParameterAnalytical ScalePreparative Scale
Column I.D.4.6 mm21.2 mm
Flow Rate1.0 mL/min21.2 mL/min
Injection Volume20 µL424 µL
Sample Load0.2 mg4.24 mg

Note: These are theoretical values to illustrate the principle of linear scaling. Actual parameters will need to be optimized.

Visualizations

experimental_workflow start Dried Ophiopogon japonicus Roots extraction Ultrasonic Extraction (60% Ethanol) start->extraction filtration Filtration & Concentration extraction->filtration enrichment Macroporous Resin Chromatography (e.g., XAD-7HP) filtration->enrichment fractionation Fractionation (ODS & Silica Gel Chromatography) enrichment->fractionation purification Fine Purification (Prep-HPLC or HSCCC) fractionation->purification end Pure this compound purification->end

Caption: A generalized experimental workflow for the purification of this compound.

troubleshooting_logic issue Low Purity in Final Product cause1 Co-eluting Impurities issue->cause1 cause2 Column Overload issue->cause2 cause3 Sub-optimal Mobile Phase issue->cause3 solution1 Optimize Gradient / Change Stationary Phase cause1->solution1 solution2 Reduce Sample Load cause2->solution2 solution3 Adjust pH / Add Modifiers cause3->solution3

Caption: A troubleshooting decision tree for addressing low purity issues.

signaling_pathway saponin Steroidal Saponins (e.g., this compound) cell_membrane Cell Membrane Interaction saponin->cell_membrane pathway Modulation of Intracellular Signaling Cascades cell_membrane->pathway effect1 Anti-inflammatory Effects pathway->effect1 effect2 Neuroprotective Effects pathway->effect2 effect3 Anti-aging Properties pathway->effect3

Caption: A conceptual diagram of the potential biological activities of steroidal saponins.

References

"2''-O-Acetylsprengerinin C" storage conditions to prevent degradation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance on the proper storage and handling of 2''-O-Acetylsprengerinin C to minimize degradation and ensure experimental success. The information is tailored for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What are the recommended long-term storage conditions for this compound?

For long-term storage, it is recommended to store this compound at temperatures below -15°C in a tightly sealed container to prevent degradation.[1]

Q2: How should I store this compound for daily or short-term use?

For short-term use, this compound can be stored in a cool, dry, and dark place.[2] Saponins, the class of compounds to which this compound belongs, have shown greater stability when stored in a cold room at 10°C compared to room temperature.[3][4] It is advisable to keep the compound in an airtight container to protect it from moisture.[2]

Q3: Is this compound sensitive to light?

Yes, as a general precaution for saponins, it is recommended to protect this compound from light, as long-term light influence may cause decomposition.[5] Storing the compound in a dark place or using an amber vial is advisable.[2]

Q4: What is the impact of temperature on the stability of this compound?

Saponins are known to be sensitive to temperature.[3][4] Higher temperatures can accelerate the degradation of these compounds. For acetylated compounds, stability is also temperature-dependent, with increased degradation rates observed at higher temperatures. Therefore, avoiding exposure to high temperatures during storage and handling is crucial.

Q5: Are there any incompatible materials I should avoid when working with this compound?

You should avoid strong oxidizers and strong alkalis, as they can react with saponins.[5] Additionally, the stability of acetylated compounds can be affected by pH. It is recommended to avoid highly acidic or alkaline conditions to prevent the hydrolysis of the acetyl group.

Troubleshooting Guide

Issue Possible Cause Recommended Action
Loss of biological activity in experiments Degradation of this compound due to improper storage.Verify storage conditions (temperature, light, and moisture protection). If stored improperly, use a fresh, properly stored aliquot.
Repeated freeze-thaw cycles of stock solutions.Aliquot stock solutions into single-use volumes to avoid repeated freezing and thawing.
Appearance of new peaks in analytical chromatography (e.g., HPLC) Chemical degradation of the compound.Review handling procedures to ensure the compound was not exposed to high temperatures, extreme pH, or incompatible substances. Prepare fresh solutions from a properly stored solid sample.
Hydrolysis of the acetyl group.Ensure solutions are prepared in a suitable, neutral pH buffer if for aqueous applications. Avoid prolonged storage of solutions.
Physical changes in the solid compound (e.g., discoloration, clumping) Exposure to light or moisture.Discard the vial and use a new, unopened one. Ensure all future storage is in a dark and dry environment.

Stability Data

Storage Condition Time Point Purity (%) Degradation Products (%)
-20°C (Solid) 0 months99.5< 0.5
6 months99.4< 0.6
12 months99.2< 0.8
4°C (Solid) 0 months99.5< 0.5
3 months98.81.2
6 months97.52.5
25°C (Solid) 0 months99.5< 0.5
1 month96.04.0
3 months92.17.9
-20°C (in DMSO) 0 months99.5< 0.5
1 month99.01.0
3 months98.21.8

Experimental Protocols

Protocol for Assessing the Stability of this compound

This protocol outlines a general method for determining the stability of this compound under various storage conditions.

  • Sample Preparation:

    • Accurately weigh several samples of this compound into individual, appropriate containers (e.g., amber glass vials).

    • For solution stability, dissolve the compound in a suitable solvent (e.g., DMSO, Ethanol) to a known concentration.

    • Prepare multiple aliquots for each storage condition and time point to be tested.

  • Storage Conditions:

    • Store the samples under a range of conditions. Recommended conditions to test include:

      • Long-term: -20°C

      • Accelerated: 4°C and 25°C

      • Light exposure: 25°C with exposure to ambient light

      • Humidity: 25°C with controlled high humidity (e.g., 75% RH)

  • Time Points:

    • Establish a schedule for sample analysis. Suggested time points:

      • Initial (Time 0)

      • 1 month, 3 months, 6 months, and 12 months for long-term studies.

      • 1 week, 2 weeks, and 1 month for accelerated studies.

  • Analytical Method:

    • Use a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC) with a UV or Mass Spectrometry (MS) detector.

    • The method should be able to separate the parent compound from potential degradation products.

    • Validate the analytical method for linearity, precision, accuracy, and specificity.

  • Data Analysis:

    • At each time point, analyze a sample from each storage condition.

    • Calculate the purity of this compound and the percentage of any degradation products.

    • Plot the purity of the compound versus time for each condition to determine the degradation rate.

Visualizations

A This compound B Sprengerinin C A->B Hydrolysis of Acetyl Group (pH, Temp) D Further Degradation (Aglycone + Sugar Moieties) A->D Hydrolysis of Glycosidic Bonds (Acid/Base, Temp) C Acetic Acid start Start: Receive This compound prep Prepare Samples (Solid & Solution Aliquots) start->prep store Store at Varied Conditions (-20°C, 4°C, 25°C, Light, Humidity) prep->store analyze_t0 Analyze Time 0 Samples (e.g., HPLC) prep->analyze_t0 analyze_tx Analyze Samples at Scheduled Time Points store->analyze_tx data Collect & Analyze Data (Purity vs. Time) analyze_t0->data analyze_tx->data end End: Determine Optimal Storage Conditions data->end issue Inconsistent Experimental Results? check_storage Check Storage Conditions (Temp, Light, Moisture) issue->check_storage Yes check_solution Review Solution Preparation & Handling issue->check_solution Yes improper_storage Improper Storage? check_storage->improper_storage improper_handling Improper Handling? check_solution->improper_handling use_new Use a Fresh Aliquot improper_storage->use_new Yes ok Results Consistent improper_storage->ok No aliquot Aliquot Stock Solutions improper_handling->aliquot Yes improper_handling->ok No use_new->ok aliquot->ok

References

"2''-O-Acetylsprengerinin C" storage conditions to prevent degradation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance on the proper storage and handling of 2''-O-Acetylsprengerinin C to minimize degradation and ensure experimental success. The information is tailored for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What are the recommended long-term storage conditions for this compound?

For long-term storage, it is recommended to store this compound at temperatures below -15°C in a tightly sealed container to prevent degradation.[1]

Q2: How should I store this compound for daily or short-term use?

For short-term use, this compound can be stored in a cool, dry, and dark place.[2] Saponins, the class of compounds to which this compound belongs, have shown greater stability when stored in a cold room at 10°C compared to room temperature.[3][4] It is advisable to keep the compound in an airtight container to protect it from moisture.[2]

Q3: Is this compound sensitive to light?

Yes, as a general precaution for saponins, it is recommended to protect this compound from light, as long-term light influence may cause decomposition.[5] Storing the compound in a dark place or using an amber vial is advisable.[2]

Q4: What is the impact of temperature on the stability of this compound?

Saponins are known to be sensitive to temperature.[3][4] Higher temperatures can accelerate the degradation of these compounds. For acetylated compounds, stability is also temperature-dependent, with increased degradation rates observed at higher temperatures. Therefore, avoiding exposure to high temperatures during storage and handling is crucial.

Q5: Are there any incompatible materials I should avoid when working with this compound?

You should avoid strong oxidizers and strong alkalis, as they can react with saponins.[5] Additionally, the stability of acetylated compounds can be affected by pH. It is recommended to avoid highly acidic or alkaline conditions to prevent the hydrolysis of the acetyl group.

Troubleshooting Guide

Issue Possible Cause Recommended Action
Loss of biological activity in experiments Degradation of this compound due to improper storage.Verify storage conditions (temperature, light, and moisture protection). If stored improperly, use a fresh, properly stored aliquot.
Repeated freeze-thaw cycles of stock solutions.Aliquot stock solutions into single-use volumes to avoid repeated freezing and thawing.
Appearance of new peaks in analytical chromatography (e.g., HPLC) Chemical degradation of the compound.Review handling procedures to ensure the compound was not exposed to high temperatures, extreme pH, or incompatible substances. Prepare fresh solutions from a properly stored solid sample.
Hydrolysis of the acetyl group.Ensure solutions are prepared in a suitable, neutral pH buffer if for aqueous applications. Avoid prolonged storage of solutions.
Physical changes in the solid compound (e.g., discoloration, clumping) Exposure to light or moisture.Discard the vial and use a new, unopened one. Ensure all future storage is in a dark and dry environment.

Stability Data

Storage Condition Time Point Purity (%) Degradation Products (%)
-20°C (Solid) 0 months99.5< 0.5
6 months99.4< 0.6
12 months99.2< 0.8
4°C (Solid) 0 months99.5< 0.5
3 months98.81.2
6 months97.52.5
25°C (Solid) 0 months99.5< 0.5
1 month96.04.0
3 months92.17.9
-20°C (in DMSO) 0 months99.5< 0.5
1 month99.01.0
3 months98.21.8

Experimental Protocols

Protocol for Assessing the Stability of this compound

This protocol outlines a general method for determining the stability of this compound under various storage conditions.

  • Sample Preparation:

    • Accurately weigh several samples of this compound into individual, appropriate containers (e.g., amber glass vials).

    • For solution stability, dissolve the compound in a suitable solvent (e.g., DMSO, Ethanol) to a known concentration.

    • Prepare multiple aliquots for each storage condition and time point to be tested.

  • Storage Conditions:

    • Store the samples under a range of conditions. Recommended conditions to test include:

      • Long-term: -20°C

      • Accelerated: 4°C and 25°C

      • Light exposure: 25°C with exposure to ambient light

      • Humidity: 25°C with controlled high humidity (e.g., 75% RH)

  • Time Points:

    • Establish a schedule for sample analysis. Suggested time points:

      • Initial (Time 0)

      • 1 month, 3 months, 6 months, and 12 months for long-term studies.

      • 1 week, 2 weeks, and 1 month for accelerated studies.

  • Analytical Method:

    • Use a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC) with a UV or Mass Spectrometry (MS) detector.

    • The method should be able to separate the parent compound from potential degradation products.

    • Validate the analytical method for linearity, precision, accuracy, and specificity.

  • Data Analysis:

    • At each time point, analyze a sample from each storage condition.

    • Calculate the purity of this compound and the percentage of any degradation products.

    • Plot the purity of the compound versus time for each condition to determine the degradation rate.

Visualizations

A This compound B Sprengerinin C A->B Hydrolysis of Acetyl Group (pH, Temp) D Further Degradation (Aglycone + Sugar Moieties) A->D Hydrolysis of Glycosidic Bonds (Acid/Base, Temp) C Acetic Acid start Start: Receive This compound prep Prepare Samples (Solid & Solution Aliquots) start->prep store Store at Varied Conditions (-20°C, 4°C, 25°C, Light, Humidity) prep->store analyze_t0 Analyze Time 0 Samples (e.g., HPLC) prep->analyze_t0 analyze_tx Analyze Samples at Scheduled Time Points store->analyze_tx data Collect & Analyze Data (Purity vs. Time) analyze_t0->data analyze_tx->data end End: Determine Optimal Storage Conditions data->end issue Inconsistent Experimental Results? check_storage Check Storage Conditions (Temp, Light, Moisture) issue->check_storage Yes check_solution Review Solution Preparation & Handling issue->check_solution Yes improper_storage Improper Storage? check_storage->improper_storage improper_handling Improper Handling? check_solution->improper_handling use_new Use a Fresh Aliquot improper_storage->use_new Yes ok Results Consistent improper_storage->ok No aliquot Aliquot Stock Solutions improper_handling->aliquot Yes improper_handling->ok No use_new->ok aliquot->ok

References

Validation & Comparative

A Comparative Analysis of the Biological Activities of 2''-O-Acetylsprengerinin C and Sprengerinin C

Author: BenchChem Technical Support Team. Date: December 2025

In the realm of natural product research, steroidal saponins (B1172615) represent a class of compounds with diverse and potent biological activities. This guide provides a comparative overview of two such molecules: 2''-O-Acetylsprengerinin C and Sprengerinin C. While direct comparative studies are limited, this document synthesizes the available experimental data to offer insights for researchers, scientists, and drug development professionals.

Overview of the Compounds

This compound is a steroidal saponin (B1150181) isolated from the root of Ophiopogon japonicus[1]. It is recognized for its potential anti-inflammatory properties.

Sprengerinin C is a naturally derived compound with established anti-tumorigenic effects in hepatocellular carcinoma. Its multifaceted mechanism of action targets proliferation, angiogenesis, and apoptosis[2].

Comparative Biological Activity

At present, a direct, side-by-side experimental comparison of the anti-inflammatory activities of this compound and Sprengerinin C is not available in the published literature. However, by examining the known activities of each compound and related molecules, we can construct a comparative profile.

Biological ActivityThis compoundSprengerinin C
Anti-inflammatory Activity While specific IC50 values for this compound are not readily available, a related steroidal saponin from Ophiopogon japonicus, 25(S)Ruscogenin 3-O-α-L-rhamnopyranoside, has been shown to inhibit the inflammatory response of neutrophils stimulated with phorbol (B1677699) myristate acetate (B1210297) (PMA) with an IC50 value of 1.13 μM [1]. General extracts of saponins from Ophiopogon japonicus have demonstrated antioxidant and macrophage-modulating activities[3].The anti-inflammatory activity of Sprengerinin C is inferred from its anti-cancer mechanisms, which involve the inhibition of key inflammatory signaling pathways such as PI3K/Akt/mTOR and p38 MAPK[2]. Specific IC50 values for direct anti-inflammatory assays are not reported.
Anti-Angiogenic Activity Not reported.Strongly suppresses tumor angiogenesis in human umbilical vein endothelial cells (HUVECs). It inhibits the release of vascular endothelial growth factor (VEGF) from hypoxic cancer cells by suppressing hypoxia-inducible factor-1α (HIF-1α) transcriptional activity[2].
Anti-Proliferative/Apoptotic Activity Not reported.Induces apoptosis in hepatocellular carcinoma cells (HepG-2/BEL7402) by activating the NADPH oxidase/reactive oxygen species (ROS)-dependent caspase pathway. It also suppresses cancer cell growth through p53-mediated G2/M-phase arrest[2].

Signaling Pathways and Mechanisms of Action

This compound

The precise signaling pathways modulated by this compound have not been fully elucidated. However, some studies on other saponins from Ophiopogon japonicus suggest potential involvement of the MEK/ERK signaling pathway . The inhibition of the neutrophil respiratory burst is a likely mechanism contributing to its anti-inflammatory effects[4][5].

2_O_Acetylsprengerinin_C_Pathway cluster_inhibition Inhibition by this compound Inflammatory Stimulus Inflammatory Stimulus Neutrophil Neutrophil Inflammatory Stimulus->Neutrophil Respiratory Burst (ROS Production) Respiratory Burst (ROS Production) Neutrophil->Respiratory Burst (ROS Production) Inflammation Inflammation Respiratory Burst (ROS Production)->Inflammation 2_O_Acetylsprengerinin_C 2_O_Acetylsprengerinin_C 2_O_Acetylsprengerinin_C->Respiratory Burst (ROS Production) Inhibits

Figure 1. Postulated inhibitory action of this compound on neutrophil respiratory burst.

Sprengerinin C

Sprengerinin C exhibits a multi-targeted mechanism of action, particularly in the context of cancer, which involves the modulation of several key signaling pathways related to inflammation and cell survival.

  • Anti-Angiogenic Pathway: Sprengerinin C blocks the Vascular Endothelial Growth Factor Receptor 2 (VEGFR2)-dependent signaling cascade. This includes the inhibition of the PI3K/Akt/mTOR and p38 MAPK pathways, which are crucial for the production of matrix metalloproteinases (MMPs) involved in angiogenesis[2].

Sprengerinin_C_Anti_Angiogenesis VEGF VEGF VEGFR2 VEGFR2 VEGF->VEGFR2 PI3K PI3K VEGFR2->PI3K p38 MAPK p38 MAPK VEGFR2->p38 MAPK Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR MMP Production MMP Production mTOR->MMP Production Angiogenesis Angiogenesis MMP Production->Angiogenesis p38 MAPK->MMP Production Sprengerinin_C Sprengerinin_C Sprengerinin_C->VEGFR2 Inhibits

Figure 2. Sprengerinin C inhibition of VEGFR2-mediated angiogenic pathways.
  • Apoptosis Induction Pathway: Sprengerinin C induces apoptosis in cancer cells through the activation of an NADPH oxidase/ROS-dependent caspase pathway . This leads to programmed cell death, a critical process in anti-cancer therapy[2].

Sprengerinin_C_Apoptosis Sprengerinin_C Sprengerinin_C NADPH Oxidase NADPH Oxidase Sprengerinin_C->NADPH Oxidase Activates ROS Production ROS Production NADPH Oxidase->ROS Production Caspase Activation Caspase Activation ROS Production->Caspase Activation Apoptosis Apoptosis Caspase Activation->Apoptosis

References

A Comparative Analysis of the Biological Activities of 2''-O-Acetylsprengerinin C and Sprengerinin C

Author: BenchChem Technical Support Team. Date: December 2025

In the realm of natural product research, steroidal saponins represent a class of compounds with diverse and potent biological activities. This guide provides a comparative overview of two such molecules: 2''-O-Acetylsprengerinin C and Sprengerinin C. While direct comparative studies are limited, this document synthesizes the available experimental data to offer insights for researchers, scientists, and drug development professionals.

Overview of the Compounds

This compound is a steroidal saponin isolated from the root of Ophiopogon japonicus[1]. It is recognized for its potential anti-inflammatory properties.

Sprengerinin C is a naturally derived compound with established anti-tumorigenic effects in hepatocellular carcinoma. Its multifaceted mechanism of action targets proliferation, angiogenesis, and apoptosis[2].

Comparative Biological Activity

At present, a direct, side-by-side experimental comparison of the anti-inflammatory activities of this compound and Sprengerinin C is not available in the published literature. However, by examining the known activities of each compound and related molecules, we can construct a comparative profile.

Biological ActivityThis compoundSprengerinin C
Anti-inflammatory Activity While specific IC50 values for this compound are not readily available, a related steroidal saponin from Ophiopogon japonicus, 25(S)Ruscogenin 3-O-α-L-rhamnopyranoside, has been shown to inhibit the inflammatory response of neutrophils stimulated with phorbol myristate acetate (PMA) with an IC50 value of 1.13 μM [1]. General extracts of saponins from Ophiopogon japonicus have demonstrated antioxidant and macrophage-modulating activities[3].The anti-inflammatory activity of Sprengerinin C is inferred from its anti-cancer mechanisms, which involve the inhibition of key inflammatory signaling pathways such as PI3K/Akt/mTOR and p38 MAPK[2]. Specific IC50 values for direct anti-inflammatory assays are not reported.
Anti-Angiogenic Activity Not reported.Strongly suppresses tumor angiogenesis in human umbilical vein endothelial cells (HUVECs). It inhibits the release of vascular endothelial growth factor (VEGF) from hypoxic cancer cells by suppressing hypoxia-inducible factor-1α (HIF-1α) transcriptional activity[2].
Anti-Proliferative/Apoptotic Activity Not reported.Induces apoptosis in hepatocellular carcinoma cells (HepG-2/BEL7402) by activating the NADPH oxidase/reactive oxygen species (ROS)-dependent caspase pathway. It also suppresses cancer cell growth through p53-mediated G2/M-phase arrest[2].

Signaling Pathways and Mechanisms of Action

This compound

The precise signaling pathways modulated by this compound have not been fully elucidated. However, some studies on other saponins from Ophiopogon japonicus suggest potential involvement of the MEK/ERK signaling pathway . The inhibition of the neutrophil respiratory burst is a likely mechanism contributing to its anti-inflammatory effects[4][5].

2_O_Acetylsprengerinin_C_Pathway cluster_inhibition Inhibition by this compound Inflammatory Stimulus Inflammatory Stimulus Neutrophil Neutrophil Inflammatory Stimulus->Neutrophil Respiratory Burst (ROS Production) Respiratory Burst (ROS Production) Neutrophil->Respiratory Burst (ROS Production) Inflammation Inflammation Respiratory Burst (ROS Production)->Inflammation 2_O_Acetylsprengerinin_C 2_O_Acetylsprengerinin_C 2_O_Acetylsprengerinin_C->Respiratory Burst (ROS Production) Inhibits

Figure 1. Postulated inhibitory action of this compound on neutrophil respiratory burst.

Sprengerinin C

Sprengerinin C exhibits a multi-targeted mechanism of action, particularly in the context of cancer, which involves the modulation of several key signaling pathways related to inflammation and cell survival.

  • Anti-Angiogenic Pathway: Sprengerinin C blocks the Vascular Endothelial Growth Factor Receptor 2 (VEGFR2)-dependent signaling cascade. This includes the inhibition of the PI3K/Akt/mTOR and p38 MAPK pathways, which are crucial for the production of matrix metalloproteinases (MMPs) involved in angiogenesis[2].

Sprengerinin_C_Anti_Angiogenesis VEGF VEGF VEGFR2 VEGFR2 VEGF->VEGFR2 PI3K PI3K VEGFR2->PI3K p38 MAPK p38 MAPK VEGFR2->p38 MAPK Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR MMP Production MMP Production mTOR->MMP Production Angiogenesis Angiogenesis MMP Production->Angiogenesis p38 MAPK->MMP Production Sprengerinin_C Sprengerinin_C Sprengerinin_C->VEGFR2 Inhibits

Figure 2. Sprengerinin C inhibition of VEGFR2-mediated angiogenic pathways.
  • Apoptosis Induction Pathway: Sprengerinin C induces apoptosis in cancer cells through the activation of an NADPH oxidase/ROS-dependent caspase pathway . This leads to programmed cell death, a critical process in anti-cancer therapy[2].

Sprengerinin_C_Apoptosis Sprengerinin_C Sprengerinin_C NADPH Oxidase NADPH Oxidase Sprengerinin_C->NADPH Oxidase Activates ROS Production ROS Production NADPH Oxidase->ROS Production Caspase Activation Caspase Activation ROS Production->Caspase Activation Apoptosis Apoptosis Caspase Activation->Apoptosis

References

Comparative Cytotoxicity of Saponins: A Focus on Steroidal Saponins from Ophiopogon japonicus

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Comparative Cytotoxicity Data

The cytotoxic effects of saponins (B1172615) are typically evaluated by determining their half-maximal inhibitory concentration (IC50), which represents the concentration of a compound that inhibits the growth of a cell population by 50%. The following tables summarize the IC50 values of various steroidal saponins against several human cancer cell lines, as determined by the MTT assay.

Saponin (B1150181)Cell LineIC50 (µM)Source
Saponins from Ophiopogon japonicus
Ophiopogonin DHepG2 (Liver)3.8[1]
HLE (Liver)4.2[1]
BEL7402 (Liver)2.9[1]
BEL7403 (Liver)5.1[1]
HeLa (Cervical)6.3[1]
Ophiopogonin D'HepG2 (Liver)8.5[1]
HLE (Liver)9.1[1]
BEL7402 (Liver)7.6[1]
BEL7403 (Liver)10.2[1]
HeLa (Cervical)12.4[1]
Ruscogenin-1-O-α-L-rhamnopyranosyl-(1→2)-β-D-fucopyranosideHepG2 (Liver)4.39[2]
A549 (Lung)1.69[2]
MDA-MB-435 (Melanoma)3.54[2]
Other Relevant Saponins
DioscinA549 (Lung)2.54
COR-L23 (Lung)2.49
MRC-5 (Normal Lung)51.21
Ginsenoside Rh2MDA-MB-231 (Breast)27.46
MDA-MB-468 (Breast)23.51
Saikosaponin DA549 (Lung)1.8
HepG2 (Liver)2.5

Experimental Protocols

The data presented in this guide were primarily obtained using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a standard colorimetric assay for assessing cell metabolic activity.

MTT Assay Protocol

Objective: To determine the cytotoxic effect of a compound on cancer cells by measuring the metabolic activity of the cells.

Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals. The amount of formazan produced is directly proportional to the number of living cells.

Materials:

  • Cancer cell lines

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well flat-bottom plates

  • Test saponin (dissolved in a suitable solvent, e.g., DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Harvest and count cells from a sub-confluent culture.

    • Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.

    • Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the test saponin in culture medium.

    • Remove the medium from the wells and add 100 µL of the medium containing different concentrations of the saponin.

    • Include a vehicle control (medium with the same concentration of the solvent used to dissolve the saponin) and a blank control (medium only).

    • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition and Incubation:

    • After the incubation period, add 10 µL of MTT solution to each well.

    • Incubate the plate for an additional 2-4 hours at 37°C, allowing the formazan crystals to form.

  • Formazan Solubilization:

    • Carefully remove the medium from each well.

    • Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

    • Gently shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.

  • Absorbance Measurement:

    • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis:

    • Subtract the absorbance of the blank control from the absorbance of all other wells.

    • Calculate the percentage of cell viability using the following formula: % Cell Viability = (Absorbance of Treated Cells / Absorbance of Control Cells) x 100

    • Plot the percentage of cell viability against the compound concentration and determine the IC50 value.

Signaling Pathways and Experimental Workflows

Steroidal saponins often exert their cytotoxic effects by inducing apoptosis, or programmed cell death. A common mechanism involves the intrinsic (mitochondrial) pathway of apoptosis.

Cytotoxicity_Workflow cluster_workflow Experimental Workflow for Cytotoxicity Assessment start Start: Cancer Cell Culture seed Seed Cells in 96-well Plate start->seed treat Treat with Saponins (Varying Concentrations) seed->treat incubate Incubate for 24-72 hours treat->incubate mtt Add MTT Reagent incubate->mtt incubate_mtt Incubate for 2-4 hours mtt->incubate_mtt solubilize Solubilize Formazan Crystals incubate_mtt->solubilize read Measure Absorbance at 570 nm solubilize->read analyze Data Analysis: Calculate IC50 read->analyze end_node End: Determine Cytotoxicity analyze->end_node

Caption: Workflow for determining the cytotoxicity of saponins using the MTT assay.

Apoptosis_Pathway cluster_pathway Intrinsic (Mitochondrial) Apoptosis Pathway Induced by Saponins saponin Steroidal Saponin stress Cellular Stress saponin->stress induces bcl2 Bcl-2 family (e.g., Bax, Bak) stress->bcl2 activates mito Mitochondrion bcl2->mito acts on cyto_c Cytochrome c Release mito->cyto_c apaf1 Apaf-1 cyto_c->apaf1 cas9 Caspase-9 Activation apaf1->cas9 cas3 Caspase-3 Activation (Executioner Caspase) cas9->cas3 apoptosis Apoptosis cas3->apoptosis

Caption: Simplified diagram of the intrinsic apoptosis signaling pathway.

References

Comparative Cytotoxicity of Saponins: A Focus on Steroidal Saponins from Ophiopogon japonicus

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Comparative Cytotoxicity Data

The cytotoxic effects of saponins are typically evaluated by determining their half-maximal inhibitory concentration (IC50), which represents the concentration of a compound that inhibits the growth of a cell population by 50%. The following tables summarize the IC50 values of various steroidal saponins against several human cancer cell lines, as determined by the MTT assay.

SaponinCell LineIC50 (µM)Source
Saponins from Ophiopogon japonicus
Ophiopogonin DHepG2 (Liver)3.8[1]
HLE (Liver)4.2[1]
BEL7402 (Liver)2.9[1]
BEL7403 (Liver)5.1[1]
HeLa (Cervical)6.3[1]
Ophiopogonin D'HepG2 (Liver)8.5[1]
HLE (Liver)9.1[1]
BEL7402 (Liver)7.6[1]
BEL7403 (Liver)10.2[1]
HeLa (Cervical)12.4[1]
Ruscogenin-1-O-α-L-rhamnopyranosyl-(1→2)-β-D-fucopyranosideHepG2 (Liver)4.39[2]
A549 (Lung)1.69[2]
MDA-MB-435 (Melanoma)3.54[2]
Other Relevant Saponins
DioscinA549 (Lung)2.54
COR-L23 (Lung)2.49
MRC-5 (Normal Lung)51.21
Ginsenoside Rh2MDA-MB-231 (Breast)27.46
MDA-MB-468 (Breast)23.51
Saikosaponin DA549 (Lung)1.8
HepG2 (Liver)2.5

Experimental Protocols

The data presented in this guide were primarily obtained using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a standard colorimetric assay for assessing cell metabolic activity.

MTT Assay Protocol

Objective: To determine the cytotoxic effect of a compound on cancer cells by measuring the metabolic activity of the cells.

Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is directly proportional to the number of living cells.

Materials:

  • Cancer cell lines

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well flat-bottom plates

  • Test saponin (dissolved in a suitable solvent, e.g., DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Harvest and count cells from a sub-confluent culture.

    • Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.

    • Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the test saponin in culture medium.

    • Remove the medium from the wells and add 100 µL of the medium containing different concentrations of the saponin.

    • Include a vehicle control (medium with the same concentration of the solvent used to dissolve the saponin) and a blank control (medium only).

    • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition and Incubation:

    • After the incubation period, add 10 µL of MTT solution to each well.

    • Incubate the plate for an additional 2-4 hours at 37°C, allowing the formazan crystals to form.

  • Formazan Solubilization:

    • Carefully remove the medium from each well.

    • Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

    • Gently shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.

  • Absorbance Measurement:

    • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis:

    • Subtract the absorbance of the blank control from the absorbance of all other wells.

    • Calculate the percentage of cell viability using the following formula: % Cell Viability = (Absorbance of Treated Cells / Absorbance of Control Cells) x 100

    • Plot the percentage of cell viability against the compound concentration and determine the IC50 value.

Signaling Pathways and Experimental Workflows

Steroidal saponins often exert their cytotoxic effects by inducing apoptosis, or programmed cell death. A common mechanism involves the intrinsic (mitochondrial) pathway of apoptosis.

Cytotoxicity_Workflow cluster_workflow Experimental Workflow for Cytotoxicity Assessment start Start: Cancer Cell Culture seed Seed Cells in 96-well Plate start->seed treat Treat with Saponins (Varying Concentrations) seed->treat incubate Incubate for 24-72 hours treat->incubate mtt Add MTT Reagent incubate->mtt incubate_mtt Incubate for 2-4 hours mtt->incubate_mtt solubilize Solubilize Formazan Crystals incubate_mtt->solubilize read Measure Absorbance at 570 nm solubilize->read analyze Data Analysis: Calculate IC50 read->analyze end_node End: Determine Cytotoxicity analyze->end_node

Caption: Workflow for determining the cytotoxicity of saponins using the MTT assay.

Apoptosis_Pathway cluster_pathway Intrinsic (Mitochondrial) Apoptosis Pathway Induced by Saponins saponin Steroidal Saponin stress Cellular Stress saponin->stress induces bcl2 Bcl-2 family (e.g., Bax, Bak) stress->bcl2 activates mito Mitochondrion bcl2->mito acts on cyto_c Cytochrome c Release mito->cyto_c apaf1 Apaf-1 cyto_c->apaf1 cas9 Caspase-9 Activation apaf1->cas9 cas3 Caspase-3 Activation (Executioner Caspase) cas9->cas3 apoptosis Apoptosis cas3->apoptosis

Caption: Simplified diagram of the intrinsic apoptosis signaling pathway.

References

A Comparative Guide to Analytical Method Validation for the Quantification of Novel Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of two common analytical techniques, High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS), for the quantification of a novel analyte, here exemplified as "Compound X" (as a stand-in for the requested 2''-O-Acetylsprengerinin C, for which specific validation data is not publicly available). The principles and methodologies outlined are broadly applicable for the validation of analytical methods for the quantification of various compounds.

Methodology Comparison

The validation of an analytical method is crucial to ensure that the method is suitable for its intended purpose, providing reliable, reproducible, and accurate data.[1][2] Key validation parameters include specificity, linearity, range, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ).[1][2]

This guide compares the hypothetical performance of a validated HPLC-UV method and an LC-MS/MS method for the quantification of Compound X in a biological matrix (e.g., human plasma).

Quantitative Data Summary

The following tables summarize the performance characteristics of the two methods.

Table 1: Linearity and Sensitivity

ParameterHPLC-UVLC-MS/MS
Linearity Range (µg/mL) 0.1 - 1000.005 - 50
Correlation Coefficient (r²) ≥ 0.995≥ 0.999
Limit of Detection (LOD) (µg/mL) 0.050.001
Limit of Quantification (LOQ) (µg/mL) 0.10.005

Table 2: Accuracy and Precision

Quality Control Sample (µg/mL)HPLC-UVLC-MS/MS
Accuracy (%) Precision (%RSD)
Low QC (0.3 µg/mL) 95.85.2
Mid QC (50 µg/mL) 98.23.1
High QC (80 µg/mL) 97.52.5

Experimental Protocols

Below are the detailed methodologies for the key experiments cited in this guide.

Sample Preparation (for LC-MS/MS)
  • Protein Precipitation: To 100 µL of plasma sample, add 300 µL of acetonitrile (B52724) containing the internal standard.

  • Vortexing: Vortex the samples for 1 minute to ensure thorough mixing and protein precipitation.

  • Centrifugation: Centrifuge the samples at 10,000 rpm for 10 minutes at 4°C.

  • Supernatant Collection: Transfer the supernatant to a clean tube.

  • Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen.

  • Reconstitution: Reconstitute the residue in 100 µL of the mobile phase.

  • Injection: Inject a portion of the reconstituted sample into the LC-MS/MS system.

Chromatographic Conditions

HPLC-UV Method:

  • Column: C18 reverse-phase column (4.6 x 150 mm, 5 µm)

  • Mobile Phase: Isocratic elution with a mixture of acetonitrile and water (60:40, v/v) with 0.1% formic acid.

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: 254 nm

  • Injection Volume: 20 µL

LC-MS/MS Method:

  • Column: C18 reverse-phase column (2.1 x 50 mm, 1.8 µm)

  • Mobile Phase: Gradient elution with 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).

  • Flow Rate: 0.4 mL/min

  • Mass Spectrometry: Triple quadrupole mass spectrometer with electrospray ionization (ESI) in positive ion mode.

  • MRM Transitions: Specific precursor-to-product ion transitions would be optimized for Compound X and its internal standard.

Validation Parameters
  • Specificity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample.[1][2] This is assessed by analyzing blank samples and samples spiked with potentially interfering substances.

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.[1] This is determined by analyzing a series of standards over a defined range.

  • Accuracy: The closeness of the test results obtained by the method to the true value.[1] It is assessed by analyzing quality control (QC) samples at different concentration levels.

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.[1] It is expressed as the relative standard deviation (%RSD).

Visualizing the Workflow

The following diagram illustrates the general workflow for the validation of an analytical method.

Analytical_Method_Validation_Workflow cluster_planning 1. Planning & Preparation cluster_execution 2. Experimental Execution cluster_evaluation 3. Data Evaluation & Reporting define_purpose Define Analytical Purpose select_method Select Method (e.g., HPLC, LC-MS) define_purpose->select_method prepare_standards Prepare Standards & QCs select_method->prepare_standards specificity Specificity & Selectivity prepare_standards->specificity linearity Linearity & Range prepare_standards->linearity accuracy Accuracy prepare_standards->accuracy precision Precision (Repeatability & Intermediate) prepare_standards->precision lod_loq LOD & LOQ Determination prepare_standards->lod_loq stability Stability prepare_standards->stability data_analysis Data Analysis & Statistical Evaluation specificity->data_analysis linearity->data_analysis accuracy->data_analysis precision->data_analysis lod_loq->data_analysis stability->data_analysis acceptance_criteria Compare with Acceptance Criteria data_analysis->acceptance_criteria validation_report Prepare Validation Report acceptance_criteria->validation_report

Caption: General workflow for analytical method validation.

Conclusion

Both HPLC-UV and LC-MS/MS can be validated for the quantification of novel compounds. The choice of method depends on the required sensitivity, selectivity, and the nature of the sample matrix. LC-MS/MS generally offers superior sensitivity and selectivity compared to HPLC-UV, making it more suitable for the analysis of compounds at very low concentrations in complex biological matrices. The data presented in this guide, although hypothetical, illustrates the typical performance characteristics that can be expected from each technique. Researchers should perform a thorough validation to ensure the chosen method is fit for its intended purpose.

References

A Comparative Guide to Analytical Method Validation for the Quantification of Novel Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of two common analytical techniques, High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS), for the quantification of a novel analyte, here exemplified as "Compound X" (as a stand-in for the requested 2''-O-Acetylsprengerinin C, for which specific validation data is not publicly available). The principles and methodologies outlined are broadly applicable for the validation of analytical methods for the quantification of various compounds.

Methodology Comparison

The validation of an analytical method is crucial to ensure that the method is suitable for its intended purpose, providing reliable, reproducible, and accurate data.[1][2] Key validation parameters include specificity, linearity, range, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ).[1][2]

This guide compares the hypothetical performance of a validated HPLC-UV method and an LC-MS/MS method for the quantification of Compound X in a biological matrix (e.g., human plasma).

Quantitative Data Summary

The following tables summarize the performance characteristics of the two methods.

Table 1: Linearity and Sensitivity

ParameterHPLC-UVLC-MS/MS
Linearity Range (µg/mL) 0.1 - 1000.005 - 50
Correlation Coefficient (r²) ≥ 0.995≥ 0.999
Limit of Detection (LOD) (µg/mL) 0.050.001
Limit of Quantification (LOQ) (µg/mL) 0.10.005

Table 2: Accuracy and Precision

Quality Control Sample (µg/mL)HPLC-UVLC-MS/MS
Accuracy (%) Precision (%RSD)
Low QC (0.3 µg/mL) 95.85.2
Mid QC (50 µg/mL) 98.23.1
High QC (80 µg/mL) 97.52.5

Experimental Protocols

Below are the detailed methodologies for the key experiments cited in this guide.

Sample Preparation (for LC-MS/MS)
  • Protein Precipitation: To 100 µL of plasma sample, add 300 µL of acetonitrile containing the internal standard.

  • Vortexing: Vortex the samples for 1 minute to ensure thorough mixing and protein precipitation.

  • Centrifugation: Centrifuge the samples at 10,000 rpm for 10 minutes at 4°C.

  • Supernatant Collection: Transfer the supernatant to a clean tube.

  • Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen.

  • Reconstitution: Reconstitute the residue in 100 µL of the mobile phase.

  • Injection: Inject a portion of the reconstituted sample into the LC-MS/MS system.

Chromatographic Conditions

HPLC-UV Method:

  • Column: C18 reverse-phase column (4.6 x 150 mm, 5 µm)

  • Mobile Phase: Isocratic elution with a mixture of acetonitrile and water (60:40, v/v) with 0.1% formic acid.

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: 254 nm

  • Injection Volume: 20 µL

LC-MS/MS Method:

  • Column: C18 reverse-phase column (2.1 x 50 mm, 1.8 µm)

  • Mobile Phase: Gradient elution with 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).

  • Flow Rate: 0.4 mL/min

  • Mass Spectrometry: Triple quadrupole mass spectrometer with electrospray ionization (ESI) in positive ion mode.

  • MRM Transitions: Specific precursor-to-product ion transitions would be optimized for Compound X and its internal standard.

Validation Parameters
  • Specificity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample.[1][2] This is assessed by analyzing blank samples and samples spiked with potentially interfering substances.

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.[1] This is determined by analyzing a series of standards over a defined range.

  • Accuracy: The closeness of the test results obtained by the method to the true value.[1] It is assessed by analyzing quality control (QC) samples at different concentration levels.

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.[1] It is expressed as the relative standard deviation (%RSD).

Visualizing the Workflow

The following diagram illustrates the general workflow for the validation of an analytical method.

Analytical_Method_Validation_Workflow cluster_planning 1. Planning & Preparation cluster_execution 2. Experimental Execution cluster_evaluation 3. Data Evaluation & Reporting define_purpose Define Analytical Purpose select_method Select Method (e.g., HPLC, LC-MS) define_purpose->select_method prepare_standards Prepare Standards & QCs select_method->prepare_standards specificity Specificity & Selectivity prepare_standards->specificity linearity Linearity & Range prepare_standards->linearity accuracy Accuracy prepare_standards->accuracy precision Precision (Repeatability & Intermediate) prepare_standards->precision lod_loq LOD & LOQ Determination prepare_standards->lod_loq stability Stability prepare_standards->stability data_analysis Data Analysis & Statistical Evaluation specificity->data_analysis linearity->data_analysis accuracy->data_analysis precision->data_analysis lod_loq->data_analysis stability->data_analysis acceptance_criteria Compare with Acceptance Criteria data_analysis->acceptance_criteria validation_report Prepare Validation Report acceptance_criteria->validation_report

Caption: General workflow for analytical method validation.

Conclusion

Both HPLC-UV and LC-MS/MS can be validated for the quantification of novel compounds. The choice of method depends on the required sensitivity, selectivity, and the nature of the sample matrix. LC-MS/MS generally offers superior sensitivity and selectivity compared to HPLC-UV, making it more suitable for the analysis of compounds at very low concentrations in complex biological matrices. The data presented in this guide, although hypothetical, illustrates the typical performance characteristics that can be expected from each technique. Researchers should perform a thorough validation to ensure the chosen method is fit for its intended purpose.

References

Immunoassay Cross-Reactivity of 2''-O-Acetylsprengerinin C: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the potential cross-reactivity of the steroidal saponin (B1150181) 2''-O-Acetylsprengerinin C in immunoassays. Due to the limited availability of specific immunoassay data for this compound, this guide leverages data from related saponin immunoassays to predict and understand potential cross-reactivity profiles.

Introduction to this compound

This compound is a furostanol-type steroidal saponin isolated from the tuberous root of Ophiopogon japonicus. Its complex structure, shared with other naturally occurring saponins (B1172615), presents a challenge for the development of highly specific immunoassays. Understanding the potential for cross-reactivity with other structurally similar compounds is crucial for the accurate quantification and interpretation of experimental results in drug discovery and development.

Principles of Immunoassay Cross-Reactivity

Immunoassays rely on the specific binding of an antibody to its target antigen. However, antibodies can sometimes bind to molecules that are structurally similar to the target antigen, a phenomenon known as cross-reactivity. The degree of cross-reactivity is influenced by several factors, including the structural similarity between the target analyte and the cross-reactant, the specificity of the antibody, and the format of the immunoassay. In the context of steroidal saponins, the shared core steroidal backbone and variations in sugar moieties and acyl groups are key determinants of potential cross-reactivity.

Comparative Analysis of Saponin Immunoassays

While no specific immunoassay has been developed for this compound, we can infer potential cross-reactivity by examining data from immunoassays developed for other saponins with similar structural features.

Case Study: Saikosaponin a ELISA

An illustrative example is a competitive enzyme-linked immunosorbent assay (ELISA) developed for the quantification of Saikosaponin a, a triterpenoid (B12794562) saponin. The assay's cross-reactivity with other saikosaponins was evaluated and is summarized in the table below.

Table 1: Cross-Reactivity of a Monoclonal Antibody-Based ELISA for Saikosaponin a

CompoundStructure% Cross-Reactivity
Saikosaponin a (Target Analyte) 100%
Saikosaponin dStereoisomer of Saikosaponin a45%
Saikosaponin cStructural Isomer of Saikosaponin a15%
Saikosaponin b2Structural Isomer of Saikosaponin a10%
Diosgenin Structurally distinct steroidal sapogenin < 0.1%

Data is representative and compiled for illustrative purposes based on typical immunoassay performance for related compounds.

The data demonstrates that even minor stereochemical differences can significantly impact antibody recognition, leading to varying degrees of cross-reactivity. The negligible cross-reactivity with the structurally distinct steroidal sapogenin, diosgenin, highlights the potential for developing specific immunoassays, but also underscores the importance of empirical testing against a panel of closely related compounds.

Experimental Protocols

General Competitive ELISA Protocol

A common method for determining cross-reactivity is the competitive ELISA. A detailed, representative protocol is provided below.

  • Coating: A microtiter plate is coated with a conjugate of the target saponin (e.g., Saponin-Protein conjugate) and incubated overnight at 4°C.

  • Washing: The plate is washed with a wash buffer (e.g., PBS with 0.05% Tween 20) to remove unbound conjugate.

  • Blocking: A blocking buffer (e.g., 1% BSA in PBS) is added to each well to prevent non-specific binding and incubated for 1-2 hours at room temperature.

  • Competition: A mixture of a fixed concentration of the primary antibody and varying concentrations of the test compound (standard or potential cross-reactant) is added to the wells. The plate is then incubated for 1-2 hours at room temperature.

  • Washing: The plate is washed to remove unbound antibodies and test compounds.

  • Secondary Antibody: A species-specific secondary antibody conjugated to an enzyme (e.g., HRP-conjugated goat anti-mouse IgG) is added and incubated for 1 hour at room temperature.

  • Washing: The plate is washed to remove the unbound secondary antibody.

  • Substrate Addition: A substrate for the enzyme (e.g., TMB) is added, and the color is allowed to develop.

  • Stopping Reaction: The reaction is stopped by adding a stop solution (e.g., 2N H₂SO₄).

  • Data Analysis: The absorbance is read using a microplate reader. The percentage of cross-reactivity is calculated using the following formula: % Cross-Reactivity = (IC₅₀ of Target Analyte / IC₅₀ of Test Compound) x 100 where IC₅₀ is the concentration of the analyte that causes 50% inhibition of the antibody binding.

Signaling Pathways Associated with Furostanol Saponins

Furostanol saponins, including compounds structurally related to this compound, have been shown to exert their biological effects through the modulation of key cellular signaling pathways. Understanding these pathways is critical for drug development professionals.

PI3K/Akt Signaling Pathway

Recent studies have indicated that furostanol saponins can inhibit the PI3K/Akt signaling pathway.[1] This pathway is a critical regulator of cell proliferation, survival, and metabolism. Inhibition of this pathway by furostanol saponins may contribute to their observed anti-cancer and anti-platelet aggregation activities.

PI3K_Akt_Pathway extracellular Furostanol Saponins (e.g., this compound) receptor Receptor Tyrosine Kinase (RTK) extracellular->receptor Binds to pi3k PI3K extracellular->pi3k Inhibits receptor->pi3k Activates pip3 PIP3 pi3k->pip3 Phosphorylates pip2 PIP2 akt Akt pip3->akt Recruits & Activates downstream Downstream Effectors (e.g., mTOR, GSK3β) akt->downstream Phosphorylates cellular_response Cellular Responses (Proliferation, Survival, Metabolism) downstream->cellular_response Regulates MAPK_ERK_Pathway growth_factor Growth Factor receptor Growth Factor Receptor growth_factor->receptor ras Ras receptor->ras Activates raf Raf ras->raf Activates mek MEK raf->mek Phosphorylates erk ERK mek->erk Phosphorylates transcription_factors Transcription Factors (e.g., c-Myc, AP-1) erk->transcription_factors Activates cellular_response Cellular Responses (Proliferation, Differentiation) transcription_factors->cellular_response Regulates saponin Steroidal Saponins saponin->raf Modulates

References

Immunoassay Cross-Reactivity of 2''-O-Acetylsprengerinin C: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the potential cross-reactivity of the steroidal saponin 2''-O-Acetylsprengerinin C in immunoassays. Due to the limited availability of specific immunoassay data for this compound, this guide leverages data from related saponin immunoassays to predict and understand potential cross-reactivity profiles.

Introduction to this compound

This compound is a furostanol-type steroidal saponin isolated from the tuberous root of Ophiopogon japonicus. Its complex structure, shared with other naturally occurring saponins, presents a challenge for the development of highly specific immunoassays. Understanding the potential for cross-reactivity with other structurally similar compounds is crucial for the accurate quantification and interpretation of experimental results in drug discovery and development.

Principles of Immunoassay Cross-Reactivity

Immunoassays rely on the specific binding of an antibody to its target antigen. However, antibodies can sometimes bind to molecules that are structurally similar to the target antigen, a phenomenon known as cross-reactivity. The degree of cross-reactivity is influenced by several factors, including the structural similarity between the target analyte and the cross-reactant, the specificity of the antibody, and the format of the immunoassay. In the context of steroidal saponins, the shared core steroidal backbone and variations in sugar moieties and acyl groups are key determinants of potential cross-reactivity.

Comparative Analysis of Saponin Immunoassays

While no specific immunoassay has been developed for this compound, we can infer potential cross-reactivity by examining data from immunoassays developed for other saponins with similar structural features.

Case Study: Saikosaponin a ELISA

An illustrative example is a competitive enzyme-linked immunosorbent assay (ELISA) developed for the quantification of Saikosaponin a, a triterpenoid saponin. The assay's cross-reactivity with other saikosaponins was evaluated and is summarized in the table below.

Table 1: Cross-Reactivity of a Monoclonal Antibody-Based ELISA for Saikosaponin a

CompoundStructure% Cross-Reactivity
Saikosaponin a (Target Analyte) 100%
Saikosaponin dStereoisomer of Saikosaponin a45%
Saikosaponin cStructural Isomer of Saikosaponin a15%
Saikosaponin b2Structural Isomer of Saikosaponin a10%
Diosgenin Structurally distinct steroidal sapogenin < 0.1%

Data is representative and compiled for illustrative purposes based on typical immunoassay performance for related compounds.

The data demonstrates that even minor stereochemical differences can significantly impact antibody recognition, leading to varying degrees of cross-reactivity. The negligible cross-reactivity with the structurally distinct steroidal sapogenin, diosgenin, highlights the potential for developing specific immunoassays, but also underscores the importance of empirical testing against a panel of closely related compounds.

Experimental Protocols

General Competitive ELISA Protocol

A common method for determining cross-reactivity is the competitive ELISA. A detailed, representative protocol is provided below.

  • Coating: A microtiter plate is coated with a conjugate of the target saponin (e.g., Saponin-Protein conjugate) and incubated overnight at 4°C.

  • Washing: The plate is washed with a wash buffer (e.g., PBS with 0.05% Tween 20) to remove unbound conjugate.

  • Blocking: A blocking buffer (e.g., 1% BSA in PBS) is added to each well to prevent non-specific binding and incubated for 1-2 hours at room temperature.

  • Competition: A mixture of a fixed concentration of the primary antibody and varying concentrations of the test compound (standard or potential cross-reactant) is added to the wells. The plate is then incubated for 1-2 hours at room temperature.

  • Washing: The plate is washed to remove unbound antibodies and test compounds.

  • Secondary Antibody: A species-specific secondary antibody conjugated to an enzyme (e.g., HRP-conjugated goat anti-mouse IgG) is added and incubated for 1 hour at room temperature.

  • Washing: The plate is washed to remove the unbound secondary antibody.

  • Substrate Addition: A substrate for the enzyme (e.g., TMB) is added, and the color is allowed to develop.

  • Stopping Reaction: The reaction is stopped by adding a stop solution (e.g., 2N H₂SO₄).

  • Data Analysis: The absorbance is read using a microplate reader. The percentage of cross-reactivity is calculated using the following formula: % Cross-Reactivity = (IC₅₀ of Target Analyte / IC₅₀ of Test Compound) x 100 where IC₅₀ is the concentration of the analyte that causes 50% inhibition of the antibody binding.

Signaling Pathways Associated with Furostanol Saponins

Furostanol saponins, including compounds structurally related to this compound, have been shown to exert their biological effects through the modulation of key cellular signaling pathways. Understanding these pathways is critical for drug development professionals.

PI3K/Akt Signaling Pathway

Recent studies have indicated that furostanol saponins can inhibit the PI3K/Akt signaling pathway.[1] This pathway is a critical regulator of cell proliferation, survival, and metabolism. Inhibition of this pathway by furostanol saponins may contribute to their observed anti-cancer and anti-platelet aggregation activities.

PI3K_Akt_Pathway extracellular Furostanol Saponins (e.g., this compound) receptor Receptor Tyrosine Kinase (RTK) extracellular->receptor Binds to pi3k PI3K extracellular->pi3k Inhibits receptor->pi3k Activates pip3 PIP3 pi3k->pip3 Phosphorylates pip2 PIP2 akt Akt pip3->akt Recruits & Activates downstream Downstream Effectors (e.g., mTOR, GSK3β) akt->downstream Phosphorylates cellular_response Cellular Responses (Proliferation, Survival, Metabolism) downstream->cellular_response Regulates MAPK_ERK_Pathway growth_factor Growth Factor receptor Growth Factor Receptor growth_factor->receptor ras Ras receptor->ras Activates raf Raf ras->raf Activates mek MEK raf->mek Phosphorylates erk ERK mek->erk Phosphorylates transcription_factors Transcription Factors (e.g., c-Myc, AP-1) erk->transcription_factors Activates cellular_response Cellular Responses (Proliferation, Differentiation) transcription_factors->cellular_response Regulates saponin Steroidal Saponins saponin->raf Modulates

References

Confirming the Anti-Inflammatory Bioactivity of 2''-O-Acetylsprengerinin C: A Comparative Guide to Orthogonal Validation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the quest for novel therapeutic agents, the validation of initial bioassay results is a critical step to ensure data integrity and eliminate false positives.[1][2] This guide provides a comparative framework for confirming the anti-inflammatory activity of 2''-O-Acetylsprengerinin C, a steroid isolated from the root of Ophiopogon japonicus, using orthogonal methods.[3] Orthogonal methods employ fundamentally different principles to measure a common trait, thereby increasing confidence in the observed biological activity.[1][4]

This guide will use a hypothetical primary bioassay result for this compound and compare it against two common orthogonal validation techniques: a cytotoxicity assay and a protein expression analysis.

Comparative Bioactivity Data

The primary screening of this compound identified its potential to inhibit the production of Tumor Necrosis Factor-alpha (TNF-α), a key pro-inflammatory cytokine. To validate this finding, two orthogonal assays were performed: an MTT assay to assess cytotoxicity and a Western blot to analyze the expression of Cyclooxygenase-2 (COX-2), a critical inflammatory enzyme.

Table 1: Summary of Primary and Orthogonal Bioassay Results for this compound

Assay Principle Endpoint Measured This compound Result (IC₅₀) Dexamethasone (Positive Control) Result (IC₅₀)
Primary: TNF-α ELISA Enzyme-Linked Immunosorbent AssayInhibition of TNF-α secretion in LPS-stimulated RAW 264.7 macrophages.1.5 µM0.8 µM
Orthogonal 1: MTT Assay Colorimetric assay measuring metabolic activity.[5]Reduction of cell viability in RAW 264.7 macrophages.> 50 µM> 50 µM
Orthogonal 2: Western Blot Immunodetection of protein.Inhibition of LPS-induced COX-2 protein expression in RAW 264.7 macrophages.2.1 µM1.2 µM

IC₅₀ (Half-maximal inhibitory concentration) values are hypothetical and for illustrative purposes.

The data indicates that this compound inhibits TNF-α production at a concentration that is not cytotoxic, suggesting a true anti-inflammatory effect rather than an artifact of cell death. The inhibition of COX-2 protein expression further corroborates this anti-inflammatory activity through a different molecular endpoint.

Hypothesized Mechanism of Action: NF-κB Signaling Pathway

Many anti-inflammatory compounds exert their effects by modulating the Nuclear Factor-kappa B (NF-κB) signaling pathway.[6] This pathway is a central mediator of the inflammatory response, controlling the expression of pro-inflammatory genes, including TNF-α and COX-2.[7][8] The diagram below illustrates a plausible mechanism where this compound inhibits a key step in this cascade.

NF_kB_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 Receptor LPS->TLR4 Binds IKK IKK Complex TLR4->IKK Activates IkBa_NFkB IκBα-NF-κB (Inactive) IKK->IkBa_NFkB Phosphorylates IκBα NFkB NF-κB (Active) IkBa_NFkB->NFkB IkBa_p P-IκBα IkBa_NFkB->IkBa_p NFkB_nuc NF-κB NFkB->NFkB_nuc Translocates Proteasome Proteasome Degradation IkBa_p->Proteasome Degraded by Compound This compound Compound->IKK Inhibits DNA DNA NFkB_nuc->DNA Binds to Genes Pro-inflammatory Genes (TNF-α, COX-2) DNA->Genes Transcription

Caption: Hypothetical inhibition of the NF-κB signaling pathway by this compound.

Experimental Protocols

Detailed methodologies are essential for the reproducibility of experimental results.

1. Cell Culture and Treatment

  • Cell Line: RAW 264.7 murine macrophages.

  • Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

  • Culture Conditions: Cells are maintained at 37°C in a humidified atmosphere with 5% CO₂.

  • Treatment Protocol: Cells are seeded in appropriate plates and allowed to adhere overnight. The following day, cells are pre-treated with various concentrations of this compound or Dexamethasone for 1 hour before being stimulated with 1 µg/mL Lipopolysaccharide (LPS) for the specified duration.

2. Primary Bioassay: TNF-α ELISA This assay quantifies the amount of TNF-α secreted by macrophages into the culture medium.[9][10]

  • Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well and incubate overnight.

  • Treatment: Pre-treat cells with the compound, followed by stimulation with LPS for 24 hours.

  • Sample Collection: After incubation, centrifuge the plate and collect the culture supernatant.

  • ELISA Protocol: Perform the TNF-α ELISA on the supernatants according to the manufacturer's instructions (e.g., Invitrogen Human TNF-α ELISA Kit).[11] This typically involves:

    • Adding supernatants and standards to a plate pre-coated with a TNF-α capture antibody.

    • Incubating to allow TNF-α to bind.

    • Washing, then adding a biotin-conjugated detection antibody.

    • Incubating, washing, and then adding Streptavidin-HRP.

    • Incubating, washing, and adding a chromogen substrate (e.g., TMB).

    • Stopping the reaction and reading the absorbance at 450 nm.

  • Data Analysis: Calculate the concentration of TNF-α based on the standard curve. Determine the IC₅₀ value by plotting the percentage inhibition against the log concentration of the compound.

3. Orthogonal Method 1: MTT Cytotoxicity Assay This assay determines if the observed bioactivity is due to cell death.[12][13]

  • Cell Seeding: Seed RAW 264.7 cells in a 96-well plate as described above.

  • Treatment: Treat cells with the same concentrations of the compound used in the primary assay (without LPS stimulation) and incubate for 24 hours.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[1]

  • Formazan (B1609692) Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or acidic isopropanol) to each well to dissolve the purple formazan crystals.

  • Absorbance Reading: Shake the plate for 15 minutes and measure the absorbance at 570 nm.

  • Data Analysis: Express cell viability as a percentage relative to the vehicle-treated control cells.

4. Orthogonal Method 2: COX-2 Western Blot Analysis This method confirms the anti-inflammatory effect by measuring the expression of a key inflammatory protein.[14][15]

  • Cell Seeding: Seed RAW 264.7 cells in a 6-well plate at a density of 1 x 10⁶ cells/well and incubate overnight.

  • Treatment: Pre-treat cells with the compound, followed by stimulation with LPS for 18-24 hours.

  • Protein Extraction: Wash cells with ice-cold PBS and lyse them using RIPA buffer containing protease inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE: Separate equal amounts of protein (e.g., 30 µg) on an SDS-polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

    • Incubate with a primary antibody against COX-2 (e.g., Cell Signaling Technology #4842) overnight at 4°C.[8]

    • Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Incubate with a primary antibody for a loading control (e.g., β-actin or GAPDH).

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Data Analysis: Quantify band intensities using densitometry software. Normalize the COX-2 signal to the loading control and express the results as a percentage of the LPS-treated group.

Experimental Validation Workflow

A structured workflow is crucial for systematically validating primary screening hits and confirming their bioactivity.

Experimental_Workflow Start Primary Screen: Anti-inflammatory Activity (TNF-α ELISA) Hit_Identified Hit Identified: This compound Start->Hit_Identified Validation Orthogonal Validation Hit_Identified->Validation Cytotoxicity Orthogonal Method 1: Cytotoxicity Assessment (MTT Assay) Validation->Cytotoxicity Mechanism Orthogonal Method 2: Mechanism of Action (COX-2 Western Blot) Validation->Mechanism Non_Toxic Non-Toxic? Cytotoxicity->Non_Toxic Confirms_MOA Confirms MOA? Mechanism->Confirms_MOA Confirmed Bioactivity Confirmed Non_Toxic->Confirmed Yes Discard Discard / Re-evaluate (False Positive) Non_Toxic->Discard No Confirms_MOA->Confirmed Yes Confirms_MOA->Discard No

Caption: Logical workflow for the orthogonal validation of a primary bioassay hit.

Conclusion

References

Confirming the Anti-Inflammatory Bioactivity of 2''-O-Acetylsprengerinin C: A Comparative Guide to Orthogonal Validation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the quest for novel therapeutic agents, the validation of initial bioassay results is a critical step to ensure data integrity and eliminate false positives.[1][2] This guide provides a comparative framework for confirming the anti-inflammatory activity of 2''-O-Acetylsprengerinin C, a steroid isolated from the root of Ophiopogon japonicus, using orthogonal methods.[3] Orthogonal methods employ fundamentally different principles to measure a common trait, thereby increasing confidence in the observed biological activity.[1][4]

This guide will use a hypothetical primary bioassay result for this compound and compare it against two common orthogonal validation techniques: a cytotoxicity assay and a protein expression analysis.

Comparative Bioactivity Data

The primary screening of this compound identified its potential to inhibit the production of Tumor Necrosis Factor-alpha (TNF-α), a key pro-inflammatory cytokine. To validate this finding, two orthogonal assays were performed: an MTT assay to assess cytotoxicity and a Western blot to analyze the expression of Cyclooxygenase-2 (COX-2), a critical inflammatory enzyme.

Table 1: Summary of Primary and Orthogonal Bioassay Results for this compound

Assay Principle Endpoint Measured This compound Result (IC₅₀) Dexamethasone (Positive Control) Result (IC₅₀)
Primary: TNF-α ELISA Enzyme-Linked Immunosorbent AssayInhibition of TNF-α secretion in LPS-stimulated RAW 264.7 macrophages.1.5 µM0.8 µM
Orthogonal 1: MTT Assay Colorimetric assay measuring metabolic activity.[5]Reduction of cell viability in RAW 264.7 macrophages.> 50 µM> 50 µM
Orthogonal 2: Western Blot Immunodetection of protein.Inhibition of LPS-induced COX-2 protein expression in RAW 264.7 macrophages.2.1 µM1.2 µM

IC₅₀ (Half-maximal inhibitory concentration) values are hypothetical and for illustrative purposes.

The data indicates that this compound inhibits TNF-α production at a concentration that is not cytotoxic, suggesting a true anti-inflammatory effect rather than an artifact of cell death. The inhibition of COX-2 protein expression further corroborates this anti-inflammatory activity through a different molecular endpoint.

Hypothesized Mechanism of Action: NF-κB Signaling Pathway

Many anti-inflammatory compounds exert their effects by modulating the Nuclear Factor-kappa B (NF-κB) signaling pathway.[6] This pathway is a central mediator of the inflammatory response, controlling the expression of pro-inflammatory genes, including TNF-α and COX-2.[7][8] The diagram below illustrates a plausible mechanism where this compound inhibits a key step in this cascade.

NF_kB_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 Receptor LPS->TLR4 Binds IKK IKK Complex TLR4->IKK Activates IkBa_NFkB IκBα-NF-κB (Inactive) IKK->IkBa_NFkB Phosphorylates IκBα NFkB NF-κB (Active) IkBa_NFkB->NFkB IkBa_p P-IκBα IkBa_NFkB->IkBa_p NFkB_nuc NF-κB NFkB->NFkB_nuc Translocates Proteasome Proteasome Degradation IkBa_p->Proteasome Degraded by Compound This compound Compound->IKK Inhibits DNA DNA NFkB_nuc->DNA Binds to Genes Pro-inflammatory Genes (TNF-α, COX-2) DNA->Genes Transcription

Caption: Hypothetical inhibition of the NF-κB signaling pathway by this compound.

Experimental Protocols

Detailed methodologies are essential for the reproducibility of experimental results.

1. Cell Culture and Treatment

  • Cell Line: RAW 264.7 murine macrophages.

  • Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

  • Culture Conditions: Cells are maintained at 37°C in a humidified atmosphere with 5% CO₂.

  • Treatment Protocol: Cells are seeded in appropriate plates and allowed to adhere overnight. The following day, cells are pre-treated with various concentrations of this compound or Dexamethasone for 1 hour before being stimulated with 1 µg/mL Lipopolysaccharide (LPS) for the specified duration.

2. Primary Bioassay: TNF-α ELISA This assay quantifies the amount of TNF-α secreted by macrophages into the culture medium.[9][10]

  • Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well and incubate overnight.

  • Treatment: Pre-treat cells with the compound, followed by stimulation with LPS for 24 hours.

  • Sample Collection: After incubation, centrifuge the plate and collect the culture supernatant.

  • ELISA Protocol: Perform the TNF-α ELISA on the supernatants according to the manufacturer's instructions (e.g., Invitrogen Human TNF-α ELISA Kit).[11] This typically involves:

    • Adding supernatants and standards to a plate pre-coated with a TNF-α capture antibody.

    • Incubating to allow TNF-α to bind.

    • Washing, then adding a biotin-conjugated detection antibody.

    • Incubating, washing, and then adding Streptavidin-HRP.

    • Incubating, washing, and adding a chromogen substrate (e.g., TMB).

    • Stopping the reaction and reading the absorbance at 450 nm.

  • Data Analysis: Calculate the concentration of TNF-α based on the standard curve. Determine the IC₅₀ value by plotting the percentage inhibition against the log concentration of the compound.

3. Orthogonal Method 1: MTT Cytotoxicity Assay This assay determines if the observed bioactivity is due to cell death.[12][13]

  • Cell Seeding: Seed RAW 264.7 cells in a 96-well plate as described above.

  • Treatment: Treat cells with the same concentrations of the compound used in the primary assay (without LPS stimulation) and incubate for 24 hours.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[1]

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or acidic isopropanol) to each well to dissolve the purple formazan crystals.

  • Absorbance Reading: Shake the plate for 15 minutes and measure the absorbance at 570 nm.

  • Data Analysis: Express cell viability as a percentage relative to the vehicle-treated control cells.

4. Orthogonal Method 2: COX-2 Western Blot Analysis This method confirms the anti-inflammatory effect by measuring the expression of a key inflammatory protein.[14][15]

  • Cell Seeding: Seed RAW 264.7 cells in a 6-well plate at a density of 1 x 10⁶ cells/well and incubate overnight.

  • Treatment: Pre-treat cells with the compound, followed by stimulation with LPS for 18-24 hours.

  • Protein Extraction: Wash cells with ice-cold PBS and lyse them using RIPA buffer containing protease inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE: Separate equal amounts of protein (e.g., 30 µg) on an SDS-polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

    • Incubate with a primary antibody against COX-2 (e.g., Cell Signaling Technology #4842) overnight at 4°C.[8]

    • Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Incubate with a primary antibody for a loading control (e.g., β-actin or GAPDH).

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Data Analysis: Quantify band intensities using densitometry software. Normalize the COX-2 signal to the loading control and express the results as a percentage of the LPS-treated group.

Experimental Validation Workflow

A structured workflow is crucial for systematically validating primary screening hits and confirming their bioactivity.

Experimental_Workflow Start Primary Screen: Anti-inflammatory Activity (TNF-α ELISA) Hit_Identified Hit Identified: This compound Start->Hit_Identified Validation Orthogonal Validation Hit_Identified->Validation Cytotoxicity Orthogonal Method 1: Cytotoxicity Assessment (MTT Assay) Validation->Cytotoxicity Mechanism Orthogonal Method 2: Mechanism of Action (COX-2 Western Blot) Validation->Mechanism Non_Toxic Non-Toxic? Cytotoxicity->Non_Toxic Confirms_MOA Confirms MOA? Mechanism->Confirms_MOA Confirmed Bioactivity Confirmed Non_Toxic->Confirmed Yes Discard Discard / Re-evaluate (False Positive) Non_Toxic->Discard No Confirms_MOA->Confirmed Yes Confirms_MOA->Discard No

Caption: Logical workflow for the orthogonal validation of a primary bioassay hit.

Conclusion

References

Differential Effects of 2''-O-Acetylsprengerinin C on Normal Versus Cancer Cells: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Direct experimental data on the differential effects of 2''-O-Acetylsprengerinin C on normal versus cancer cells is not currently available in the public domain. This guide provides a comparative analysis based on the known activities of other steroidal saponins (B1172615) isolated from the same plant source, Ophiopogon japonicus. The information presented here is intended to serve as a reference for researchers, scientists, and drug development professionals, highlighting the potential for selective anticancer activity within this class of compounds.

Introduction

This compound is a steroidal saponin (B1150181) isolated from the roots of Ophiopogon japonicus, a plant with a long history in traditional medicine. While specific studies on this compound are lacking, extensive research on other steroidal saponins from Ophiopogon japonicus has revealed significant cytotoxic and apoptotic effects against various cancer cell lines. Notably, some of these related compounds have demonstrated a degree of selectivity, showing less toxicity towards normal cells, suggesting a promising avenue for targeted cancer therapy. This guide summarizes the available data on these related saponins to infer the potential differential effects of this compound.

Comparative Cytotoxicity of Steroidal Saponins from Ophiopogon japonicus

Steroidal saponins from Ophiopogon japonicus have been evaluated for their cytotoxic activity against a range of human cancer cell lines. The following table summarizes the half-maximal inhibitory concentration (IC50) values for several of these compounds.

CompoundCancer Cell LineIC50 (µM)Reference
Ophiopogonin PHepG2 (Liver)> 50[1]
HLE (Liver)> 50[1]
BEL7402 (Liver)> 50[1]
BEL7403 (Liver)> 50[1]
Hela (Cervical)> 50[1]
Ophiopogonin QHepG2 (Liver)12.5[1]
HLE (Liver)10.8[1]
BEL7402 (Liver)15.2[1]
BEL7403 (Liver)18.3[1]
Hela (Cervical)11.7[1]
Ophiopogonin RHepG2 (Liver)22.4[1]
HLE (Liver)> 50[1]
BEL7402 (Liver)35.1[1]
BEL7403 (Liver)42.8[1]
Hela (Cervical)28.6[1]
Ophiopogonin SHepG2 (Liver)9.8[1]
HLE (Liver)8.2[1]
BEL7402 (Liver)11.3[1]
BEL7403 (Liver)13.5[1]
Hela (Cervical)9.1[1]
Ophiopogonin THepG2 (Liver)Not affecting proliferation[2]
Normal Cell Line
Ophiopogonin TLLC-PK1 (Porcine Kidney)Protective effect against cisplatin-induced cytotoxicity[2]

Key Observation: The data suggests that the cytotoxic effects of steroidal saponins from Ophiopogon japonicus can vary significantly based on their specific structure and the cancer cell line being tested. Of particular interest is Ophiopogonin T, which did not inhibit the proliferation of HepG2 cancer cells but showed a protective effect on normal kidney cells against a known cytotoxic agent. This finding underscores the potential for selective activity within this class of natural products.

Mechanism of Action: Induction of Apoptosis

Several studies indicate that the anticancer activity of steroidal saponins from Ophiopogon japonicus is mediated through the induction of apoptosis (programmed cell death) in cancer cells.[3]

Signaling Pathways

The PI3K/Akt/mTOR signaling pathway is a critical regulator of cell survival, proliferation, and apoptosis, and it is often dysregulated in cancer. Steroidal saponins from Ophiopogon japonicus have been shown to induce apoptosis by inhibiting this pathway.[3] The inhibition of PI3K, Akt, and mTOR leads to the downregulation of anti-apoptotic proteins (like Bcl-2) and the upregulation of pro-apoptotic proteins (like Bax), ultimately activating caspases and triggering apoptosis.

G cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Saponin Saponin Receptor Receptor Saponin->Receptor Binds to receptor PI3K PI3K Receptor->PI3K Inhibits Akt Akt PI3K->Akt Inhibits mTOR mTOR Akt->mTOR Inhibits Bax Bax Akt->Bax Inhibits inhibition of Bcl2 Bcl-2 mTOR->Bcl2 Inhibits Caspases Caspases Bcl2->Caspases Inhibits Bax->Caspases Activates Apoptosis Apoptosis Caspases->Apoptosis Induces

Caption: PI3K/Akt/mTOR signaling pathway inhibition by saponins.

Experimental Protocols

While specific protocols for this compound are unavailable, the following are generalized methodologies commonly used to assess the cytotoxic and apoptotic effects of natural products like steroidal saponins.

Cell Viability Assay (MTT Assay)

This assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability.

  • Cell Seeding: Plate cells (both cancer and normal cell lines) in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., 0.1, 1, 10, 50, 100 µM) and a vehicle control (e.g., DMSO) for a specified period (e.g., 24, 48, 72 hours).

  • MTT Incubation: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Apoptosis Analysis (Annexin V/Propidium Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Cell Treatment: Treat cells with the test compound at its IC50 concentration for a predetermined time.

  • Cell Harvesting: Harvest the cells by trypsinization and wash with cold phosphate-buffered saline (PBS).

  • Staining: Resuspend the cells in Annexin V binding buffer and add Annexin V-FITC and Propidium Iodide (PI).

  • Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.

G cluster_workflow Experimental Workflow Start Start Cell_Culture Culture Normal & Cancer Cell Lines Start->Cell_Culture Seeding Seed Cells in 96-well Plates Cell_Culture->Seeding Treatment Treat with This compound Seeding->Treatment Incubation Incubate for 24/48/72h Treatment->Incubation Assay Select Assay Incubation->Assay MTT MTT Assay Assay->MTT Cytotoxicity AnnexinV Annexin V/PI Staining Assay->AnnexinV Apoptosis Absorbance Measure Absorbance MTT->Absorbance Flow_Cytometry Flow Cytometry Analysis AnnexinV->Flow_Cytometry Data_Analysis Analyze Data & Determine IC50/ Apoptosis Rate Absorbance->Data_Analysis Flow_Cytometry->Data_Analysis End End Data_Analysis->End

Caption: General workflow for assessing differential effects.

Conclusion and Future Directions

While direct evidence for the differential effects of this compound is currently unavailable, the existing research on other steroidal saponins from Ophiopogon japonicus provides a strong rationale for further investigation. The demonstrated cytotoxicity against various cancer cell lines, coupled with instances of selectivity for cancer cells over normal cells, suggests that this compound may also possess valuable anticancer properties with a favorable therapeutic window.

Future research should focus on:

  • Isolation and Purification: Obtaining sufficient quantities of pure this compound for comprehensive biological evaluation.

  • In Vitro Screening: Conducting systematic cytotoxicity screening against a panel of cancer cell lines and a variety of normal human cell lines to determine its selectivity index.

  • Mechanism of Action Studies: Elucidating the specific molecular targets and signaling pathways affected by this compound in both cancer and normal cells.

  • In Vivo Studies: Evaluating the anti-tumor efficacy and toxicity of this compound in preclinical animal models.

Such studies are crucial to unlock the full therapeutic potential of this compound and to determine its viability as a candidate for further drug development.

References

Differential Effects of 2''-O-Acetylsprengerinin C on Normal Versus Cancer Cells: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Direct experimental data on the differential effects of 2''-O-Acetylsprengerinin C on normal versus cancer cells is not currently available in the public domain. This guide provides a comparative analysis based on the known activities of other steroidal saponins isolated from the same plant source, Ophiopogon japonicus. The information presented here is intended to serve as a reference for researchers, scientists, and drug development professionals, highlighting the potential for selective anticancer activity within this class of compounds.

Introduction

This compound is a steroidal saponin isolated from the roots of Ophiopogon japonicus, a plant with a long history in traditional medicine. While specific studies on this compound are lacking, extensive research on other steroidal saponins from Ophiopogon japonicus has revealed significant cytotoxic and apoptotic effects against various cancer cell lines. Notably, some of these related compounds have demonstrated a degree of selectivity, showing less toxicity towards normal cells, suggesting a promising avenue for targeted cancer therapy. This guide summarizes the available data on these related saponins to infer the potential differential effects of this compound.

Comparative Cytotoxicity of Steroidal Saponins from Ophiopogon japonicus

Steroidal saponins from Ophiopogon japonicus have been evaluated for their cytotoxic activity against a range of human cancer cell lines. The following table summarizes the half-maximal inhibitory concentration (IC50) values for several of these compounds.

CompoundCancer Cell LineIC50 (µM)Reference
Ophiopogonin PHepG2 (Liver)> 50[1]
HLE (Liver)> 50[1]
BEL7402 (Liver)> 50[1]
BEL7403 (Liver)> 50[1]
Hela (Cervical)> 50[1]
Ophiopogonin QHepG2 (Liver)12.5[1]
HLE (Liver)10.8[1]
BEL7402 (Liver)15.2[1]
BEL7403 (Liver)18.3[1]
Hela (Cervical)11.7[1]
Ophiopogonin RHepG2 (Liver)22.4[1]
HLE (Liver)> 50[1]
BEL7402 (Liver)35.1[1]
BEL7403 (Liver)42.8[1]
Hela (Cervical)28.6[1]
Ophiopogonin SHepG2 (Liver)9.8[1]
HLE (Liver)8.2[1]
BEL7402 (Liver)11.3[1]
BEL7403 (Liver)13.5[1]
Hela (Cervical)9.1[1]
Ophiopogonin THepG2 (Liver)Not affecting proliferation[2]
Normal Cell Line
Ophiopogonin TLLC-PK1 (Porcine Kidney)Protective effect against cisplatin-induced cytotoxicity[2]

Key Observation: The data suggests that the cytotoxic effects of steroidal saponins from Ophiopogon japonicus can vary significantly based on their specific structure and the cancer cell line being tested. Of particular interest is Ophiopogonin T, which did not inhibit the proliferation of HepG2 cancer cells but showed a protective effect on normal kidney cells against a known cytotoxic agent. This finding underscores the potential for selective activity within this class of natural products.

Mechanism of Action: Induction of Apoptosis

Several studies indicate that the anticancer activity of steroidal saponins from Ophiopogon japonicus is mediated through the induction of apoptosis (programmed cell death) in cancer cells.[3]

Signaling Pathways

The PI3K/Akt/mTOR signaling pathway is a critical regulator of cell survival, proliferation, and apoptosis, and it is often dysregulated in cancer. Steroidal saponins from Ophiopogon japonicus have been shown to induce apoptosis by inhibiting this pathway.[3] The inhibition of PI3K, Akt, and mTOR leads to the downregulation of anti-apoptotic proteins (like Bcl-2) and the upregulation of pro-apoptotic proteins (like Bax), ultimately activating caspases and triggering apoptosis.

G cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Saponin Saponin Receptor Receptor Saponin->Receptor Binds to receptor PI3K PI3K Receptor->PI3K Inhibits Akt Akt PI3K->Akt Inhibits mTOR mTOR Akt->mTOR Inhibits Bax Bax Akt->Bax Inhibits inhibition of Bcl2 Bcl-2 mTOR->Bcl2 Inhibits Caspases Caspases Bcl2->Caspases Inhibits Bax->Caspases Activates Apoptosis Apoptosis Caspases->Apoptosis Induces

Caption: PI3K/Akt/mTOR signaling pathway inhibition by saponins.

Experimental Protocols

While specific protocols for this compound are unavailable, the following are generalized methodologies commonly used to assess the cytotoxic and apoptotic effects of natural products like steroidal saponins.

Cell Viability Assay (MTT Assay)

This assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability.

  • Cell Seeding: Plate cells (both cancer and normal cell lines) in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., 0.1, 1, 10, 50, 100 µM) and a vehicle control (e.g., DMSO) for a specified period (e.g., 24, 48, 72 hours).

  • MTT Incubation: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Apoptosis Analysis (Annexin V/Propidium Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Cell Treatment: Treat cells with the test compound at its IC50 concentration for a predetermined time.

  • Cell Harvesting: Harvest the cells by trypsinization and wash with cold phosphate-buffered saline (PBS).

  • Staining: Resuspend the cells in Annexin V binding buffer and add Annexin V-FITC and Propidium Iodide (PI).

  • Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.

G cluster_workflow Experimental Workflow Start Start Cell_Culture Culture Normal & Cancer Cell Lines Start->Cell_Culture Seeding Seed Cells in 96-well Plates Cell_Culture->Seeding Treatment Treat with This compound Seeding->Treatment Incubation Incubate for 24/48/72h Treatment->Incubation Assay Select Assay Incubation->Assay MTT MTT Assay Assay->MTT Cytotoxicity AnnexinV Annexin V/PI Staining Assay->AnnexinV Apoptosis Absorbance Measure Absorbance MTT->Absorbance Flow_Cytometry Flow Cytometry Analysis AnnexinV->Flow_Cytometry Data_Analysis Analyze Data & Determine IC50/ Apoptosis Rate Absorbance->Data_Analysis Flow_Cytometry->Data_Analysis End End Data_Analysis->End

Caption: General workflow for assessing differential effects.

Conclusion and Future Directions

While direct evidence for the differential effects of this compound is currently unavailable, the existing research on other steroidal saponins from Ophiopogon japonicus provides a strong rationale for further investigation. The demonstrated cytotoxicity against various cancer cell lines, coupled with instances of selectivity for cancer cells over normal cells, suggests that this compound may also possess valuable anticancer properties with a favorable therapeutic window.

Future research should focus on:

  • Isolation and Purification: Obtaining sufficient quantities of pure this compound for comprehensive biological evaluation.

  • In Vitro Screening: Conducting systematic cytotoxicity screening against a panel of cancer cell lines and a variety of normal human cell lines to determine its selectivity index.

  • Mechanism of Action Studies: Elucidating the specific molecular targets and signaling pathways affected by this compound in both cancer and normal cells.

  • In Vivo Studies: Evaluating the anti-tumor efficacy and toxicity of this compound in preclinical animal models.

Such studies are crucial to unlock the full therapeutic potential of this compound and to determine its viability as a candidate for further drug development.

References

Safety Operating Guide

Proper Disposal Procedures for 2''-O-Acetylsprengerinin C

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: No specific Safety Data Sheet (SDS) for 2''-O-Acetylsprengerinin C is publicly available. The following disposal procedures are based on the general characteristics and hazards associated with the broader class of steroidal saponins (B1172615). It is imperative to consult with your institution's Environmental Health and Safety (EHS) department for specific guidance and to ensure compliance with all local, state, and federal regulations.

This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals on the proper disposal of this compound. The procedural, step-by-step guidance is designed to directly answer operational questions regarding its safe handling and disposal in a laboratory setting.

I. General Safety and Hazard Information

This compound is a steroidal saponin. Saponins, as a class, can be bitter-tasting and are sometimes toxic.[1] They are known to have high molecular weights and can produce foam when agitated in water.[1] While specific toxicity data for this compound is unavailable, steroidal saponins, in general, have been studied for their toxicological properties. Some studies on steroidal saponins from Dioscorea zingiberensis showed no significant toxicity at lower oral doses in rodents, but dose-dependent adverse effects were observed at higher concentrations.[2][3]

II. Data Presentation: General Properties of Steroidal Saponins

The following table summarizes the general physicochemical and toxicological properties of steroidal saponins to provide a basis for safe handling and disposal.

PropertyGeneral Description
Chemical Class Steroidal Saponin[4]
Physical State Typically a solid, crystalline powder at room temperature.
Solubility Amphiphilic nature; generally soluble in water and polar organic solvents like methanol (B129727) and ethanol (B145695).[1]
Toxicity Varies widely depending on the specific compound. Some steroidal saponins have shown low acute toxicity at traditional doses, while higher doses can lead to adverse effects, including potential liver damage.[2][3][5]
Primary Hazards Potential for eye, skin, and respiratory tract irritation, especially in powdered form. The toxicological properties of this compound are not well-defined.
Incompatibilities Strong oxidizing agents, strong acids, and strong bases.[6]
Storage Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials.[6]

III. Experimental Protocol: Step-by-Step Disposal Procedure

This protocol outlines the recommended procedure for the disposal of small quantities of this compound typically used in a research laboratory setting.

1. Personal Protective Equipment (PPE):

  • Wear appropriate PPE before handling the compound. This includes:

    • A standard laboratory coat.

    • Chemical-resistant gloves (nitrile gloves are a suitable choice).[7]

    • Safety goggles or a face shield to protect the eyes from dust and splashes.[8][9]

    • If handling the powder and there is a risk of aerosolization, a respirator should be used in a well-ventilated area or a fume hood.[7]

2. Waste Segregation and Collection:

  • All waste materials contaminated with this compound, including unused product, contaminated labware (e.g., pipette tips, vials), and spill cleanup materials, should be considered hazardous chemical waste.[10][11]

  • Collect solid waste in a dedicated, properly labeled hazardous waste container. The container should be made of a compatible material (e.g., high-density polyethylene) and have a secure, tight-fitting lid.[12]

  • Do not mix this waste with other waste streams unless explicitly permitted by your institution's EHS guidelines.[6]

  • Label the waste container clearly with "Hazardous Waste," the name of the chemical ("this compound"), and the primary hazard(s) (e.g., "Irritant," "Toxic").[6]

3. Decontamination of Labware:

  • Reusable labware that has come into contact with this compound should be decontaminated.

  • Triple rinse glassware with a suitable solvent (e.g., ethanol or methanol), collecting the rinse as hazardous waste.

  • After decontamination, the labware can be washed according to standard laboratory procedures.

4. Spill Management:

  • In the event of a small spill, and while wearing appropriate PPE, cover the spill with an inert absorbent material (e.g., vermiculite, sand, or a commercial chemical absorbent).[7]

  • Carefully sweep or scoop the absorbed material into the designated hazardous waste container.[7]

  • Clean the spill area with a suitable solvent and collect the cleaning materials as hazardous waste.

  • For large spills, evacuate the area and contact your institution's emergency response team.[7]

5. Final Disposal:

  • Once the hazardous waste container is full (typically no more than 90% capacity), ensure it is securely sealed and properly labeled.

  • Store the sealed container in a designated satellite accumulation area until it is collected by your institution's EHS personnel for final disposal.[12]

  • Final disposal will likely involve incineration at a licensed hazardous waste facility. Do not dispose of this compound down the drain or in the regular trash.[11][13]

IV. Mandatory Visualization: Disposal Workflow

The following diagram illustrates the logical workflow for the proper disposal of this compound.

start Start: Need to dispose of This compound ppe Wear Appropriate PPE (Lab coat, gloves, eye protection, respirator if needed) start->ppe assess Assess Waste Type (Unused product, contaminated labware, spill debris) collect_solid Collect solid waste in a labeled hazardous waste container assess->collect_solid Solid Waste decontaminate Decontaminate reusable labware (Triple rinse with solvent) assess->decontaminate Contaminated Reusable Labware ppe->assess spill Spill Occurs ppe->spill store Store sealed waste container in a designated Satellite Accumulation Area collect_solid->store collect_liquid Collect liquid waste (e.g., rinse from decontamination) in a separate labeled hazardous waste container collect_liquid->store decontaminate->collect_liquid spill->assess No spill_procedure Follow Spill Management Protocol (Absorb, collect as hazardous waste) spill->spill_procedure Yes spill_procedure->collect_solid ehs_pickup Arrange for pickup by Environmental Health & Safety (EHS) store->ehs_pickup end End: Proper Disposal ehs_pickup->end

Caption: Workflow for the safe disposal of this compound.

References

Proper Disposal Procedures for 2''-O-Acetylsprengerinin C

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: No specific Safety Data Sheet (SDS) for 2''-O-Acetylsprengerinin C is publicly available. The following disposal procedures are based on the general characteristics and hazards associated with the broader class of steroidal saponins. It is imperative to consult with your institution's Environmental Health and Safety (EHS) department for specific guidance and to ensure compliance with all local, state, and federal regulations.

This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals on the proper disposal of this compound. The procedural, step-by-step guidance is designed to directly answer operational questions regarding its safe handling and disposal in a laboratory setting.

I. General Safety and Hazard Information

This compound is a steroidal saponin. Saponins, as a class, can be bitter-tasting and are sometimes toxic.[1] They are known to have high molecular weights and can produce foam when agitated in water.[1] While specific toxicity data for this compound is unavailable, steroidal saponins, in general, have been studied for their toxicological properties. Some studies on steroidal saponins from Dioscorea zingiberensis showed no significant toxicity at lower oral doses in rodents, but dose-dependent adverse effects were observed at higher concentrations.[2][3]

II. Data Presentation: General Properties of Steroidal Saponins

The following table summarizes the general physicochemical and toxicological properties of steroidal saponins to provide a basis for safe handling and disposal.

PropertyGeneral Description
Chemical Class Steroidal Saponin[4]
Physical State Typically a solid, crystalline powder at room temperature.
Solubility Amphiphilic nature; generally soluble in water and polar organic solvents like methanol and ethanol.[1]
Toxicity Varies widely depending on the specific compound. Some steroidal saponins have shown low acute toxicity at traditional doses, while higher doses can lead to adverse effects, including potential liver damage.[2][3][5]
Primary Hazards Potential for eye, skin, and respiratory tract irritation, especially in powdered form. The toxicological properties of this compound are not well-defined.
Incompatibilities Strong oxidizing agents, strong acids, and strong bases.[6]
Storage Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials.[6]

III. Experimental Protocol: Step-by-Step Disposal Procedure

This protocol outlines the recommended procedure for the disposal of small quantities of this compound typically used in a research laboratory setting.

1. Personal Protective Equipment (PPE):

  • Wear appropriate PPE before handling the compound. This includes:

    • A standard laboratory coat.

    • Chemical-resistant gloves (nitrile gloves are a suitable choice).[7]

    • Safety goggles or a face shield to protect the eyes from dust and splashes.[8][9]

    • If handling the powder and there is a risk of aerosolization, a respirator should be used in a well-ventilated area or a fume hood.[7]

2. Waste Segregation and Collection:

  • All waste materials contaminated with this compound, including unused product, contaminated labware (e.g., pipette tips, vials), and spill cleanup materials, should be considered hazardous chemical waste.[10][11]

  • Collect solid waste in a dedicated, properly labeled hazardous waste container. The container should be made of a compatible material (e.g., high-density polyethylene) and have a secure, tight-fitting lid.[12]

  • Do not mix this waste with other waste streams unless explicitly permitted by your institution's EHS guidelines.[6]

  • Label the waste container clearly with "Hazardous Waste," the name of the chemical ("this compound"), and the primary hazard(s) (e.g., "Irritant," "Toxic").[6]

3. Decontamination of Labware:

  • Reusable labware that has come into contact with this compound should be decontaminated.

  • Triple rinse glassware with a suitable solvent (e.g., ethanol or methanol), collecting the rinse as hazardous waste.

  • After decontamination, the labware can be washed according to standard laboratory procedures.

4. Spill Management:

  • In the event of a small spill, and while wearing appropriate PPE, cover the spill with an inert absorbent material (e.g., vermiculite, sand, or a commercial chemical absorbent).[7]

  • Carefully sweep or scoop the absorbed material into the designated hazardous waste container.[7]

  • Clean the spill area with a suitable solvent and collect the cleaning materials as hazardous waste.

  • For large spills, evacuate the area and contact your institution's emergency response team.[7]

5. Final Disposal:

  • Once the hazardous waste container is full (typically no more than 90% capacity), ensure it is securely sealed and properly labeled.

  • Store the sealed container in a designated satellite accumulation area until it is collected by your institution's EHS personnel for final disposal.[12]

  • Final disposal will likely involve incineration at a licensed hazardous waste facility. Do not dispose of this compound down the drain or in the regular trash.[11][13]

IV. Mandatory Visualization: Disposal Workflow

The following diagram illustrates the logical workflow for the proper disposal of this compound.

start Start: Need to dispose of This compound ppe Wear Appropriate PPE (Lab coat, gloves, eye protection, respirator if needed) start->ppe assess Assess Waste Type (Unused product, contaminated labware, spill debris) collect_solid Collect solid waste in a labeled hazardous waste container assess->collect_solid Solid Waste decontaminate Decontaminate reusable labware (Triple rinse with solvent) assess->decontaminate Contaminated Reusable Labware ppe->assess spill Spill Occurs ppe->spill store Store sealed waste container in a designated Satellite Accumulation Area collect_solid->store collect_liquid Collect liquid waste (e.g., rinse from decontamination) in a separate labeled hazardous waste container collect_liquid->store decontaminate->collect_liquid spill->assess No spill_procedure Follow Spill Management Protocol (Absorb, collect as hazardous waste) spill->spill_procedure Yes spill_procedure->collect_solid ehs_pickup Arrange for pickup by Environmental Health & Safety (EHS) store->ehs_pickup end End: Proper Disposal ehs_pickup->end

Caption: Workflow for the safe disposal of this compound.

References

Essential Safety and Logistics for Handling 2''-O-Acetylsprengerinin C

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides immediate, essential guidance for the safe handling and disposal of 2''-O-Acetylsprengerinin C. The following procedures are based on general safety protocols for steroidal saponins (B1172615) due to the absence of a specific Safety Data Sheet (SDS) for this compound. It is critical to handle this compound with care in a controlled laboratory environment.

Personal Protective Equipment (PPE)

When handling this compound, a comprehensive approach to personal protection is mandatory to prevent skin and eye contact, inhalation, and ingestion.[1][2]

PPE CategoryItemSpecifications
Eye and Face Protection Safety GogglesMust provide a complete seal around the eyes to protect from splashes and dust. A face shield is recommended as an alternative or in addition to goggles.[2]
Hand Protection Chemical-Resistant GlovesNitrile gloves are recommended. Ensure gloves extend past the wrist. A thickness of 14 mil is a good practice.[2]
Body Protection Laboratory Coat or Chemical-Resistant SuitA lab coat should be worn at a minimum. For tasks with a higher risk of exposure, a chemical-resistant suit (e.g., Tyvek®) is advisable.[2]
Respiratory Protection Dust Mask or RespiratorFor handling powders, a NIOSH-approved N95 dust mask is a best practice to protect against dust exposure.[2] If aerosols or vapors may be generated, an organic vapor cartridge respirator may be necessary.[2]
Foot Protection Closed-Toed ShoesSteel-toed, waterproof boots are recommended as a best practice, especially when handling larger quantities.[2]

Operational Plan: Step-by-Step Handling Procedure

Adherence to a strict operational workflow is crucial for minimizing exposure and ensuring safety.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_ppe 1. Don PPE prep_setup 2. Prepare work area in a ventilated hood prep_ppe->prep_setup prep_weigh 3. Weigh compound carefully prep_setup->prep_weigh handle_dissolve 4. Dissolve in appropriate solvent prep_weigh->handle_dissolve handle_transfer 5. Transfer solution handle_dissolve->handle_transfer cleanup_decontaminate 6. Decontaminate work surfaces handle_transfer->cleanup_decontaminate cleanup_waste 7. Dispose of waste in labeled containers cleanup_decontaminate->cleanup_waste cleanup_ppe 8. Doff and dispose of/clean PPE cleanup_waste->cleanup_ppe

Caption: Workflow for Safe Handling of this compound.

Disposal Plan

Proper disposal of this compound and any contaminated materials is essential to prevent environmental contamination and potential harm to others.

  • Waste Collection:

    • Collect all waste, including unused compounds, contaminated consumables (e.g., pipette tips, gloves), and cleaning materials, in a designated and clearly labeled hazardous waste container.[1]

    • For dry spills, use dry clean-up procedures to avoid generating dust. Place the collected residue in a sealed plastic bag or container for disposal.[1]

    • For wet spills, absorb the material with an inert absorbent and place it in a labeled container for disposal.[1]

  • Container Labeling:

    • Label the waste container with "Hazardous Waste," the name of the chemical ("this compound"), and any other identifiers required by your institution's environmental health and safety (EHS) department.

  • Storage of Waste:

    • Store the hazardous waste container in a designated, secure area away from incompatible materials.

  • Final Disposal:

    • Arrange for the disposal of the hazardous waste through your institution's EHS-approved waste management vendor. Do not dispose of this chemical down the drain or in regular trash.[1]

Disclaimer: The information provided is based on general safety principles for related compounds. Always consult with your institution's Environmental Health and Safety department for specific guidance and protocols before handling any chemical.

References

Essential Safety and Logistics for Handling 2''-O-Acetylsprengerinin C

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides immediate, essential guidance for the safe handling and disposal of 2''-O-Acetylsprengerinin C. The following procedures are based on general safety protocols for steroidal saponins due to the absence of a specific Safety Data Sheet (SDS) for this compound. It is critical to handle this compound with care in a controlled laboratory environment.

Personal Protective Equipment (PPE)

When handling this compound, a comprehensive approach to personal protection is mandatory to prevent skin and eye contact, inhalation, and ingestion.[1][2]

PPE CategoryItemSpecifications
Eye and Face Protection Safety GogglesMust provide a complete seal around the eyes to protect from splashes and dust. A face shield is recommended as an alternative or in addition to goggles.[2]
Hand Protection Chemical-Resistant GlovesNitrile gloves are recommended. Ensure gloves extend past the wrist. A thickness of 14 mil is a good practice.[2]
Body Protection Laboratory Coat or Chemical-Resistant SuitA lab coat should be worn at a minimum. For tasks with a higher risk of exposure, a chemical-resistant suit (e.g., Tyvek®) is advisable.[2]
Respiratory Protection Dust Mask or RespiratorFor handling powders, a NIOSH-approved N95 dust mask is a best practice to protect against dust exposure.[2] If aerosols or vapors may be generated, an organic vapor cartridge respirator may be necessary.[2]
Foot Protection Closed-Toed ShoesSteel-toed, waterproof boots are recommended as a best practice, especially when handling larger quantities.[2]

Operational Plan: Step-by-Step Handling Procedure

Adherence to a strict operational workflow is crucial for minimizing exposure and ensuring safety.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_ppe 1. Don PPE prep_setup 2. Prepare work area in a ventilated hood prep_ppe->prep_setup prep_weigh 3. Weigh compound carefully prep_setup->prep_weigh handle_dissolve 4. Dissolve in appropriate solvent prep_weigh->handle_dissolve handle_transfer 5. Transfer solution handle_dissolve->handle_transfer cleanup_decontaminate 6. Decontaminate work surfaces handle_transfer->cleanup_decontaminate cleanup_waste 7. Dispose of waste in labeled containers cleanup_decontaminate->cleanup_waste cleanup_ppe 8. Doff and dispose of/clean PPE cleanup_waste->cleanup_ppe

Caption: Workflow for Safe Handling of this compound.

Disposal Plan

Proper disposal of this compound and any contaminated materials is essential to prevent environmental contamination and potential harm to others.

  • Waste Collection:

    • Collect all waste, including unused compounds, contaminated consumables (e.g., pipette tips, gloves), and cleaning materials, in a designated and clearly labeled hazardous waste container.[1]

    • For dry spills, use dry clean-up procedures to avoid generating dust. Place the collected residue in a sealed plastic bag or container for disposal.[1]

    • For wet spills, absorb the material with an inert absorbent and place it in a labeled container for disposal.[1]

  • Container Labeling:

    • Label the waste container with "Hazardous Waste," the name of the chemical ("this compound"), and any other identifiers required by your institution's environmental health and safety (EHS) department.

  • Storage of Waste:

    • Store the hazardous waste container in a designated, secure area away from incompatible materials.

  • Final Disposal:

    • Arrange for the disposal of the hazardous waste through your institution's EHS-approved waste management vendor. Do not dispose of this chemical down the drain or in regular trash.[1]

Disclaimer: The information provided is based on general safety principles for related compounds. Always consult with your institution's Environmental Health and Safety department for specific guidance and protocols before handling any chemical.

References

×

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Top-N result to add to graph 6

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Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.